molecular formula C21H25ClO5S B1681961 Sotagliflozin CAS No. 1018899-04-1

Sotagliflozin

Cat. No.: B1681961
CAS No.: 1018899-04-1
M. Wt: 424.9 g/mol
InChI Key: QKDRXGFQVGOQKS-CRSSMBPESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sotagliflozin is an orally administered dual inhibitor of sodium-glucose co-transporters SGLT1 and SGLT2. It is primarily used in conjunction with insulin to enhance glycemic control in patients with type 1 diabetes mellitus. By inhibiting SGLT1, this compound reduces glucose absorption in the intestines, while SGLT2 inhibition promotes glucose excretion through the urine. This dual action not only helps in lowering blood sugar levels but also aids in weight management and may have cardiovascular benefits. Clinical studies have shown that this compound can lead to significant reductions in HbA1c levels, which is a critical marker for long-term glucose control.

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDRXGFQVGOQKS-CRSSMBPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144314
Record name LX-4211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018899-04-1
Record name Sotagliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018899-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018899041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LX-4211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(Methylthio)tetrahydro-2H-pyran-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOTAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4ZBS263Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sotagliflozin's Dual SGLT1/SGLT2 Inhibition: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Sotagliflozin is a first-in-class oral dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2).[1][2] This unique mechanism of action differentiates it from selective SGLT2 inhibitors by combining the benefits of reduced renal glucose reabsorption with delayed intestinal glucose absorption.[3][4] By targeting SGLT2, primarily located in the kidneys, this compound promotes urinary glucose excretion.[5][6] Simultaneously, its inhibition of SGLT1 in the gastrointestinal tract blunts postprandial glucose excursions.[5][7] This dual action provides comprehensive glycemic control and has demonstrated cardiovascular and renal benefits in clinical trials.[8][9] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2

This compound exerts its therapeutic effects by competitively inhibiting two key glucose transport proteins: SGLT2 and SGLT1. These transporters play distinct but crucial roles in glucose homeostasis.

SGLT2 Inhibition in the Kidney

SGLT2 is a high-capacity, low-affinity transporter responsible for approximately 90-97% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[6][10][11] It is located predominantly in the S1 and S2 segments of the renal proximal tubule.[10][12] By inhibiting SGLT2, this compound reduces the renal threshold for glucose, leading to increased urinary glucose excretion (glycosuria).[5][6] This process directly lowers plasma glucose concentrations in an insulin-independent manner.[8]

SGLT1 Inhibition in the Intestine and Kidney

SGLT1 is a high-affinity, low-capacity transporter. Its primary role is in the small intestine, where it is responsible for the absorption of dietary glucose and galactose.[2][3][6] this compound's inhibition of intestinal SGLT1 delays and reduces glucose absorption, leading to a significant decrease in postprandial glucose (PPG) and insulin spikes.[5][7][13] This action is particularly beneficial for managing glycemic variability.[4]

In the kidney, SGLT1 is located in the more distal S3 segment of the proximal tubule and is responsible for reabsorbing the remaining 3-10% of filtered glucose not captured by SGLT2.[6][10][14] this compound's inhibition of renal SGLT1 further contributes to glycosuria, complementing the effect of SGLT2 inhibition.[10] Additionally, delayed intestinal glucose absorption due to SGLT1 inhibition has been shown to stimulate the release of gastrointestinal peptides like glucagon-like peptide-1 (GLP-1).[6][15]

Sotagliflozin_MoA cluster_kidney Kidney: Proximal Tubule cluster_intestine Small Intestine: Enterocyte tubule Glomerular Filtrate (Glucose, Na+) Apical Membrane Basolateral Membrane Bloodstream sglt2 SGLT2 tubule:f1->sglt2 ~90% Glucose Reabsorption sglt1_k SGLT1 tubule:f1->sglt1_k ~10% Glucose Reabsorption tubule:f0->out_k Urinary Glucose Excretion sglt2->tubule:f3 sglt1_k->tubule:f3 in_k->tubule:f0 Glucose Load sota_k This compound sota_k->sglt2 Inhibits sota_k->sglt1_k Inhibits enterocyte Intestinal Lumen (Dietary Glucose, Na+) Apical Membrane Basolateral Membrane Bloodstream sglt1_i SGLT1 enterocyte:f1->sglt1_i Glucose Absorption enterocyte:f0->out_i Delayed Glucose Absorption sglt1_i->enterocyte:f3 in_i->enterocyte:f0 Dietary Glucose sota_i This compound sota_i->sglt1_i Inhibits

Caption: Dual inhibition mechanism of this compound in the kidney and small intestine.

Quantitative Pharmacological Data

The dual inhibitory action of this compound is quantified by its binding affinity (IC₅₀) for SGLT1 and SGLT2, as well as its pharmacokinetic and pharmacodynamic profiles observed in clinical studies.

Table 1: Inhibitor Potency and Selectivity

This compound has a 20-fold greater selectivity for SGLT2 over SGLT1.[16] While this ratio is lower than highly selective SGLT2 inhibitors, its potent inhibition of SGLT1 is a key differentiator.[1]

InhibitorSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity Ratio (SGLT1/SGLT2)
This compound 1.8[7][15]36[7][15]~20x[16]
Canagliflozin 4.2[7][15]663[7][15]~158x
Dapagliflozin 0.5 - 1.1680 - 1400>1200x[17]
Empagliflozin 1.1 - 3.14800 - 6200>2500x[17]
Table 2: Pharmacokinetic (PK) Profile in Healthy Subjects

This compound is rapidly absorbed following oral administration, with a half-life that supports once-daily dosing.[18][19]

Parameter (400 mg dose, Day 8)ValueReference
Tₘₐₓ (Median time to max concentration) 1.00 hour[20]
Cₘₐₓ (Max plasma concentration) 1040 ng/mL[20]
t₁/₂z (Terminal half-life) 22.4 hours[20]
Rₐ꜀ (Accumulation ratio for AUC) 1.84[18]
Table 3: Pharmacodynamic (PD) and Clinical Outcomes

The dual mechanism translates to significant improvements in glycemic control and other metabolic parameters.

Outcome MeasureResultClinical ContextReference
Rate of Oral Glucose Appearance (RaO AUC₀₋₁ hr) Significantly lowered vs. placebo and canagliflozin 5.25 hrs post-doseDemonstrates prolonged local inhibition of intestinal SGLT1[13]
Postprandial Glucose (PPG AUC₀₋₅ hr) Significantly lowered vs. placebo and canagliflozin 5.25 hrs post-doseHighlights effective reduction of glucose spikes after meals[13]
Urinary Glucose Excretion (UGE) Significantly elevated in 200 mg and 400 mg dose groups vs. placeboConfirms potent renal SGLT2 inhibition[18]
HbA1c Change from Baseline -0.56% (this compound) vs. -0.03% (Placebo)29-day study in T1DM patients on insulin[16]
Body Weight Change -1.7 kg (this compound) vs. +0.5 kg (Placebo)29-day study in T1DM patients on insulin[16]

Experimental Protocols

The mechanism of action and pharmacodynamic effects of this compound have been elucidated through rigorous clinical trials. The methodology of a key study is detailed below.

Protocol: Assessing Intestinal Glucose Absorption (NCT01916863)

This study was designed to directly measure the effect of this compound on the rate of intestinal glucose absorption compared to a selective SGLT2 inhibitor and placebo.[13]

  • Study Design: A randomized, double-blind, 3-period crossover study.[13]

  • Participants: 24 healthy volunteers were randomized into two cohorts.[13]

  • Interventions: Participants received single oral doses of this compound 400 mg, canagliflozin 300 mg, or a matching placebo on three separate test days.[13]

  • Methodology (Dual Glucose Tracer):

    • Stable Isotope Infusion: A continuous intravenous infusion of [U-¹³C₆] glucose was administered to measure endogenous glucose production.[13]

    • Labeled Meals: Standardized mixed meals containing glucose labeled with different isotopes were given at specific time points post-dose.

      • Breakfast (0.25 hours post-dose) contained [6,6-²H₂] glucose.[13]

      • Lunch (4.25 or 5.25 hours post-dose) contained [1-²H₁] glucose or [6,6-²H₂] glucose.[13]

    • Blood Sampling: Frequent blood samples were collected to measure plasma concentrations of the different glucose tracers, insulin, and other hormones.

  • Primary Outcome: The rate of appearance of oral glucose (RaO) in the plasma, calculated from the tracer data, which directly reflects the speed and amount of intestinal glucose absorption.[13]

  • Key Findings: this compound significantly delayed and blunted RaO and lowered PPG and insulin levels, particularly after the lunch meal served more than 5 hours after dosing, demonstrating a prolonged local inhibitory effect on intestinal SGLT1.[13]

Experimental_Workflow cluster_setup Study Setup cluster_period Crossover Period (3 Test Days) cluster_analysis Data Analysis P 24 Healthy Participants R Randomization (2 Cohorts) P->R Infusion Start Continuous IV Infusion ([U-13C6] Glucose) R->Infusion Dose Single Oral Dose (this compound 400mg, Canagliflozin 300mg, or Placebo) Meal1 Breakfast (0.25h post-dose) with [6,6-2H2] Glucose Dose->Meal1 Sampling Frequent Blood Sampling Dose->Sampling Infusion->Dose Meal2 Lunch (4.25h or 5.25h post-dose) with Labeled Glucose Meal1->Meal2 Meal1->Sampling Meal2->Sampling Analysis Measure Plasma Glucose Tracers, Insulin, and Hormones Sampling->Analysis Outcome Calculate Primary Outcome: Rate of Appearance of Oral Glucose (RaO) Analysis->Outcome

References

Sotagliflozin and Its Impact on Intestinal Glucose Absorption: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotagliflozin, a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2), represents a significant advancement in the management of diabetes and heart failure.[1][2][3][4] Its unique mechanism of action extends beyond the renal glucose excretion effects of selective SGLT2 inhibitors by directly targeting intestinal glucose absorption through SGLT1 inhibition.[1][5][6] This whitepaper provides a comprehensive technical overview of the core mechanism of this compound's effect on intestinal glucose absorption, supported by quantitative data from key clinical trials, detailed experimental methodologies, and visual representations of the underlying physiological pathways.

Introduction: The Dual Inhibition Strategy

This compound distinguishes itself by inhibiting both SGLT2 and SGLT1.[1][5] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose.[1][2][5] By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels.[1][5]

Crucially, this compound also inhibits SGLT1, which is predominantly found in the small intestine and is the primary transporter responsible for the absorption of dietary glucose and galactose.[1][2][5][6] This action on intestinal SGLT1 directly translates to a delayed and reduced absorption of glucose from the gut, leading to a significant reduction in postprandial glucose (PPG) excursions.[1][2][5]

Quantitative Impact on Intestinal Glucose Absorption

Clinical studies have quantified the significant effect of this compound on intestinal glucose absorption, primarily by measuring the rate of appearance of oral glucose (RaO) in the bloodstream.

Table 1: Pharmacodynamic Properties of this compound
ParameterValueReference
SGLT2 IC501.8 nM[7][8]
SGLT1 IC5036 nM[7][8]
SGLT2/SGLT1 Selectivity~20-fold for SGLT2[9]
Table 2: Effect of a Single 400 mg Dose of this compound on Postprandial Glucose and Insulin in Healthy Subjects (NCT01916863)
Parameter (change from placebo)Breakfast (0.25h post-dose)Lunch (4.25h post-dose)Lunch (5.25h post-dose)Reference
Rate of Appearance of Oral Glucose (RaO)
AUC0-1h[10]
AUC0-2hNot significantly different[10]
Postprandial Glucose (PPG)
AUC0-1h[10]
AUC0-2h[10]
AUC0-5hNot reportedNot reported[10]
Postprandial Insulin
AUC0-1h[10]
AUC0-2h[10]

AUC: Area Under the Curve. ↓ indicates a statistically significant decrease compared to placebo.

Table 3: Clinical Outcomes from Landmark Trials
TrialPatient PopulationPrimary EndpointHazard Ratio (HR) vs. PlaceboReference
SCORED Type 2 diabetes and chronic kidney diseaseTotal cardiovascular deaths, heart failure hospitalizations, and urgent heart failure visits0.74 (p<0.001)[1]
SOLOIST-WHF Type 2 diabetes and recent worsening heart failureTotal cardiovascular deaths, heart failure hospitalizations, and urgent heart failure visits0.67 (p<0.001)[1]

Signaling Pathways and Physiological Consequences

The inhibition of intestinal SGLT1 by this compound initiates a cascade of physiological responses that contribute to its therapeutic effects.

Delayed Glucose Absorption and Incretin Hormone Modulation

By blocking SGLT1 in the upper small intestine, this compound delays the absorption of glucose, allowing more unabsorbed glucose to travel to the distal parts of the intestine. This has a significant impact on the secretion of incretin hormones.

  • Glucagon-Like Peptide-1 (GLP-1): The presence of glucose in the distal small intestine stimulates L-cells to secrete GLP-1.[11] GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.

  • Peptide YY (PYY): Similarly, PYY is co-secreted with GLP-1 from L-cells and contributes to a feeling of satiety.

  • Glucose-Dependent Insulinotropic Polypeptide (GIP): The reduced glucose absorption in the proximal intestine leads to a decrease in GIP secretion from K-cells.[11]

Signaling_Pathway cluster_intestine Small Intestine cluster_hormones Hormonal Response cluster_effects Systemic Effects This compound This compound SGLT1 SGLT1 This compound->SGLT1 inhibits PPG ↓ Postprandial Glucose This compound->PPG direct effect via SGLT1 inhibition Insulin ↓ Insulin (early phase) Glucose_Absorption Glucose Absorption SGLT1->Glucose_Absorption mediates Distal_Glucose Increased Distal Intestinal Glucose SGLT1->Distal_Glucose leads to K_Cells K-Cells Glucose_Absorption->K_Cells stimulates (reduced) GIP ↓ GIP Secretion L_Cells L-Cells Distal_Glucose->L_Cells stimulates GLP1_PYY ↑ GLP-1 & PYY Secretion L_Cells->GLP1_PYY GLP1_PYY->PPG contributes to GLP1_PYY->Insulin potentiates insulin secretion Satiety ↑ Satiety GLP1_PYY->Satiety K_Cells->GIP GIP->PPG contributes to (reduced effect) GIP->Insulin stimulates (reduced)

Caption: Signaling pathway of this compound's effect on intestinal glucose absorption and incretin secretion.

Experimental Protocols

The elucidation of this compound's mechanism of action on intestinal glucose absorption has been dependent on sophisticated experimental methodologies.

Dual-Glucose Tracer Method for Measuring Rate of Appearance of Oral Glucose (RaO)

This method is crucial for quantifying the in vivo absorption of orally ingested glucose.

Objective: To determine the rate at which orally administered glucose appears in the systemic circulation.

Methodology:

  • Stable Isotope Infusion: A continuous intravenous infusion of a stable isotope-labeled glucose (e.g., [U-13C6]glucose) is initiated to achieve a steady-state enrichment of plasma glucose. This allows for the calculation of endogenous glucose production.

  • Oral Administration of Labeled Glucose: A standardized meal containing a different isotope-labeled glucose (e.g., [6,6-2H2]glucose) is ingested by the subject.

  • Blood Sampling: Serial blood samples are collected at frequent intervals before and after the meal.

  • Mass Spectrometry Analysis: Plasma samples are analyzed using mass spectrometry to determine the concentrations and isotopic enrichments of the different glucose tracers.

  • Mathematical Modeling: The RaO is calculated using Steele's non-steady-state equations, which account for the dilution of the infused tracer by the appearance of the orally ingested tracer.

Experimental_Workflow_Tracer cluster_preparation Preparation cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Start Subject Fasting Infusion Start continuous IV infusion of [U-13C6]glucose Start->Infusion Drug_Admin Administer this compound or Placebo Meal Provide standardized meal containing [6,6-2H2]glucose Drug_Admin->Meal Sampling Serial blood sampling Meal->Sampling MS_Analysis Mass Spectrometry analysis of plasma Sampling->MS_Analysis Modeling Calculate RaO using Steele's equations MS_Analysis->Modeling

Caption: Workflow for the dual-glucose tracer method.
In Vitro SGLT1 Inhibition Assay

In vitro assays are essential for determining the potency and selectivity of SGLT inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against SGLT1.

Methodology:

  • Cell Culture: A stable cell line overexpressing human SGLT1 (e.g., CHO or HEK293 cells) is cultured.

  • Radiolabeled Substrate Uptake: The cells are incubated with a radiolabeled, non-metabolizable SGLT1 substrate (e.g., ¹⁴C-alpha-methyl-D-glucopyranoside, ¹⁴C-AMG) in the presence of sodium.

  • Inhibitor Treatment: The uptake of the radiolabeled substrate is measured in the presence of varying concentrations of the test compound (this compound).

  • Scintillation Counting: After a defined incubation period, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is quantified using a scintillation counter.

  • IC50 Calculation: The concentration of the inhibitor that reduces the substrate uptake by 50% is determined by fitting the data to a dose-response curve.

Conclusion

This compound's dual inhibition of SGLT1 and SGLT2 offers a multifaceted approach to glycemic control and cardiovascular risk reduction. The direct inhibition of intestinal SGLT1 is a key differentiator, leading to a clinically significant delay and reduction in intestinal glucose absorption. This mechanism not only lowers postprandial glucose excursions but also favorably modulates incretin hormone secretion. The robust clinical trial data, supported by detailed mechanistic studies, solidify the importance of SGLT1 inhibition as a therapeutic strategy in managing complex metabolic diseases. Further research into the long-term effects of this compound on gut physiology and its interplay with the gut microbiome will continue to enhance our understanding of this novel therapeutic agent.

References

The Dual SGLT1/SGLT2 Inhibitor Sotagliflozin: A Preclinical Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Sotagliflozin (LX4211) is a pioneering therapeutic agent that dually inhibits both sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2).[1][2][3][4][5] This unique mechanism of action, targeting glucose reabsorption in both the kidneys and the gastrointestinal tract, has demonstrated significant potential in preclinical models for managing conditions beyond diabetes, including heart failure, hypertension, and non-alcoholic fatty liver disease.[6][7][8][9] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in various preclinical settings, presenting key data in a structured format and detailing the experimental protocols employed in these pivotal studies.

Pharmacokinetics

This compound is rapidly absorbed following oral administration.[10] Its pharmacokinetic profile is characterized by a moderate degree of accumulation with multiple dosing.[10]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterValueSpecies/ModelDosingSource
Tmax (single dose) 1.25 - 3 hoursHumanSingle dose[4]
Tmax (multiple doses) 2.5 - 4 hoursHumanMultiple doses[4]
Oral Bioavailability 71%HumanNot Specified[4]
Protein Binding ~98%HumanNot Specified[4]
Mean Apparent Volume of Distribution 9392 LHumanNot Specified[4]
Accumulation Ratio (Cmax) 1.57Chinese Healthy Subjects200 mg and 400 mg for 8 days[10]
Accumulation Ratio (AUCtau) 1.84Chinese Healthy Subjects200 mg and 400 mg for 8 days[10]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves the inhibition of SGLT1 and SGLT2. SGLT2 is the main transporter for glucose reabsorption in the kidneys, while SGLT1 is the primary transporter for glucose and galactose absorption in the intestine.[1][3][4] By inhibiting SGLT2, this compound promotes urinary glucose excretion.[3][4] Its inhibition of intestinal SGLT1 delays glucose absorption, reducing postprandial glucose spikes.[3][4][5] This dual action provides a more comprehensive approach to glycemic control.[3] Recent studies suggest that this compound may also modulate the Akt signaling pathway, which is involved in glucose transport and vasodilation.[11]

This compound Mechanism of Action SGLT2 SGLT2 Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates ~97% UGE Urinary Glucose Excretion SGLT1 SGLT1 Glucose_Absorption Intestinal Glucose Absorption SGLT1->Glucose_Absorption Primary Transporter Postprandial_Glucose Postprandial Glucose Spike Glucose_Absorption->Postprandial_Glucose This compound This compound This compound->SGLT2 Inhibits This compound->SGLT1 Inhibits

Figure 1: Dual inhibition of SGLT1 and SGLT2 by this compound.

Pharmacodynamics in Preclinical Models

This compound has demonstrated significant pharmacodynamic effects across a range of preclinical models, showcasing its therapeutic potential in various disease states.

Glycemic Control in Type 1 Diabetes

In a mouse model of type 1 diabetes, this compound significantly improved glycemic control without increasing the risk of hypoglycemia.[5][12][13][14]

Table 2: Effects of this compound on Glycemic Control in a T1D Mouse Model

ParameterControl (Low Insulin)This compound (2 mg/kg) + Low InsulinThis compound (30 mg/kg) + Low InsulinHigh InsulinSource
Fed Blood Glucose Significantly HigherSignificantly LowerSignificantly LowerSignificantly Lower[13]
Hemoglobin A1c (Day 23) Significantly HigherSignificantly LowerSignificantly LowerSignificantly Lower[14]
Hypoglycemic Events (<70 mg/dL) 1 out of 290 measurements (combined with this compound groups)1 out of 290 measurements (combined with control and other this compound group)1 out of 290 measurements (combined with control and other this compound group)13 out of 100 measurements[14]
  • Animal Model: Nonobese diabetes-prone (NOD) mice with cyclophosphamide-induced type 1 diabetes.[14]

  • Treatment Groups:

    • 0.05 U insulin/day + vehicle

    • 0.05 U insulin/day + 2 mg/kg this compound

    • 0.05 U insulin/day + 30 mg/kg this compound

    • 0.2 U insulin/day + vehicle[14]

  • Drug Administration: Insulin was delivered via subcutaneous micro-osmotic pumps. This compound or vehicle was administered by once-daily oral gavage for 22 days.[14]

  • Key Measurements: Fed blood glucose levels and hemoglobin A1c were monitored to assess glycemic control.[14]

T1D_Experimental_Workflow start Induce T1D in NOD Mice (Cyclophosphamide) randomize Randomize into 4 Treatment Groups start->randomize implant Implant Insulin Pumps (0.05U or 0.2U/day) randomize->implant treat Daily Oral Gavage for 22 Days (this compound or Vehicle) implant->treat monitor Monitor Blood Glucose & HbA1c treat->monitor end Assess Glycemic Control & Hypoglycemia Rate monitor->end

Figure 2: Experimental workflow for the T1D mouse model study.
Cardiovascular and Renal Protection

Preclinical studies have highlighted the cardiorenal protective effects of this compound.

In a rat model of salt-induced hypertension and chronic kidney disease, dual SGLT1/2 inhibition with this compound was more effective than selective SGLT2 inhibition at reducing blood pressure and attenuating kidney injury.[6][9]

Table 3: Effects of this compound in a Rat Model of Salt-Sensitive Hypertension

ParameterDapagliflozin (SGLT2i)This compound (SGLT1/2i)Source
Mean Arterial Pressure ReducedGreater Reduction[9]
Kidney Injury AttenuatedMore Effectively Attenuated[9]
Body Weight Not specifiedReduced[9]
Urinary Sodium & Chloride Excretion Not specifiedEnhanced[9]
Fractional Glucose Excretion IncreasedNearly Doubled Compared to Dapagliflozin[9]

In a normoglycemic mouse model of cardiac pressure overload, this compound attenuated cardiac hypertrophy and fibrosis.[7]

Table 4: Effects of this compound in a Mouse Model of Cardiac Pressure Overload

ParameterVehicleThis compound (10 mg/kg)Source
Cardiac Hypertrophy Induced by TACAttenuated[7]
Cardiac Fibrosis Induced by TACAttenuated[7]
Diuresis and Glucosuria Not specifiedProfound[7]
  • Animal Model: Five-week-old male C57BL/6J mice.[7]

  • Diet: Mice were fed either a normal diet (ND) or a high-fat diet (HFD) for 12 weeks.[7]

  • Surgical Procedure: Transverse aortic constriction (TAC) was performed to induce cardiac pressure overload.[7]

  • Treatment: Four weeks post-TAC, mice were treated daily for 7 weeks by oral gavage with this compound (10 mg/kg body weight) or vehicle.[7]

  • Key Measurements: Cardiac hypertrophy and histological markers of cardiac fibrosis were assessed.[7]

Non-alcoholic Fatty Liver Disease (NAFLD)

This compound has shown therapeutic potential in animal models of NAFLD, both with and without diabetes.[8]

Table 5: Effects of this compound in Mouse Models of NAFLD

ParameterModelThis compound EffectSource
Hepatic Triglycerides NASH Mice60% Reduction[8]
Hepatic Cholesterol NASH Mice46% Reduction[8]
Hepatic Triglycerides FLD Mice33% Reduction[8]
Hepatic Cholesterol FLD Mice46% Reduction[8]
  • Fatty Liver Disease (FLD) Model: Induced by high-fat diet (HFD) feeding in obese mice.[8]

  • Diabetic Non-alcoholic Steatohepatitis (NASH) Model: Developed by administering streptozotocin to neonatal mice, followed by HFD feeding.[8]

  • Key Measurements: Biochemical markers, inflammatory cytokines, hepatic lipid content, and histopathology were assessed.[8]

Conclusion

The preclinical data for this compound robustly support its unique dual SGLT1/SGLT2 inhibitory mechanism, which translates into significant pharmacodynamic effects across various disease models. In preclinical settings, this compound has demonstrated the ability to improve glycemic control without increasing hypoglycemia, and to provide substantial cardiovascular and renal protection. Furthermore, its potential therapeutic role in NAFLD is an emerging area of interest. These findings have laid a strong foundation for the clinical development of this compound and underscore its potential as a versatile therapeutic agent for a range of metabolic and cardiovascular disorders. Further preclinical research will likely continue to elucidate the full spectrum of its mechanisms and therapeutic applications.

References

Sotagliflozin's Dual Inhibition of SGLT1 and SGLT2: A Technical Guide to its Impact on Glycemic Variability and Postprandial Hyperglycemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotagliflozin is a novel oral therapeutic agent that uniquely functions as a dual inhibitor of both sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2).[1] This dual mechanism of action provides a comprehensive approach to glycemic control by targeting two key pathways of glucose regulation: renal glucose reabsorption and intestinal glucose absorption.[2] By inhibiting SGLT2 in the kidneys, this compound promotes urinary glucose excretion.[2] Concurrently, its inhibition of SGLT1 in the gastrointestinal tract delays and reduces the absorption of dietary glucose.[3][2] This technical guide provides an in-depth analysis of this compound's effects on postprandial hyperglycemia and glycemic variability, supported by quantitative data from key clinical trials, detailed experimental methodologies, and visualizations of the underlying physiological mechanisms.

Core Mechanism: Dual SGLT1/SGLT2 Inhibition

This compound's distinct therapeutic profile stems from its ability to inhibit two critical glucose transporters:

  • SGLT2 Inhibition: Primarily located in the proximal tubules of the kidneys, SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2][4] this compound's inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering plasma glucose levels.[2]

  • SGLT1 Inhibition: SGLT1 is the predominant transporter for glucose and galactose absorption in the lumen of the small intestine.[3][2] By inhibiting intestinal SGLT1, this compound slows the rate of carbohydrate absorption, leading to a significant reduction in postprandial glucose (PPG) excursions.[2][5] This action also influences the secretion of key gut hormones, such as glucagon-like peptide-1 (GLP-1).[6][7]

This compound exhibits a 20-fold selectivity for SGLT2 over SGLT1, a ratio that allows for potent renal effects while also providing significant intestinal impact.[1][4]

cluster_Systemic Systemic Circulation cluster_Kidney Kidney (Proximal Tubule) cluster_Intestine Intestine (Lumen) cluster_Blood Blood Glucose Levels This compound This compound (Oral Administration) SGLT2 SGLT2 Transporter This compound->SGLT2 Targets SGLT1 SGLT1 Transporter This compound->SGLT1 Targets UGE Increased Urinary Glucose Excretion SGLT2->UGE Inhibits Glucose Reabsorption GV Reduced Glycemic Variability UGE->GV DGA Delayed Glucose Absorption SGLT1->DGA Inhibits Glucose Absorption PPG Reduced Postprandial Hyperglycemia DGA->PPG PPG->GV

Figure 1: High-level overview of this compound's dual-inhibition mechanism.

Impact on Postprandial Hyperglycemia

A key benefit of this compound, driven by SGLT1 inhibition, is the attenuation of post-meal glucose spikes. This is achieved by delaying the rate of appearance of oral glucose (RaO) in circulation.[5][8] This effect is also associated with favorable changes in gut hormone secretion, including an increase in GLP-1 and peptide YY (PYY), and a decrease in gastric inhibitory polypeptide (GIP).[7][8]

Quantitative Data: Postprandial Glucose and Insulin Response

Clinical studies have quantified the significant impact of this compound on postprandial glycemic control following a standardized mixed-meal tolerance test (MMTT).

Parameter (Post-Breakfast)PlaceboThis compound (400 mg)Canagliflozin (300 mg)
Incremental PPG AUC0–1 hour -25% decrease (insignificant)43% decrease (P = .016)
Incremental PPG AUC0–2 hours -25% decrease (insignificant)36% decrease (P = .026)
RaO AUC0–1 hour -Lowered (P < .05 vs Placebo)Lowered (P < .05 vs Placebo)
RaO AUC0–2 hours -Lowered (P < .05 vs Placebo)Lowered (P < .05 vs Placebo)
Insulin AUC0–4 hours -Lowered (P < .05 vs Placebo)Lowered (P < .05 vs Placebo)
Data sourced from a randomized, 3-period crossover study in healthy subjects.[5][8]
AUC: Area Under the Curve; PPG: Postprandial Glucose; RaO: Rate of Appearance of Oral Glucose.
Parameter (Post-Lunch, 5.25 hours post-dose)ComparisonP-value
RaO AUC0–1 hour This compound vs. Placebo & Canagliflozin< .05
PPG AUC0–5 hours This compound vs. Placebo & Canagliflozin< .05
Data demonstrating the prolonged effect of this compound.[5][9]
Experimental Protocol: Dual Glucose Tracer MMTT

The data above were generated from a double-blind, 3-period crossover study designed to precisely measure the rate of intestinal glucose absorption.[10]

  • Participants: 24 healthy male and female participants were randomized into two cohorts.[10]

  • Design: Each participant received single oral doses of this compound (400 mg), canagliflozin (300 mg), or a placebo in a randomized sequence, with 7-day washout periods between treatments.[10]

  • Tracer Method: A dual-glucose tracer methodology was employed. A continuous intravenous infusion of [U-¹³C₆] glucose was administered. Standardized mixed meals containing other glucose tracers ([6,6-²H₂] glucose or [1-²H₁] glucose) were given at specific time points post-dose.[9]

  • Measurements: Frequent plasma samples were collected to measure concentrations of glucose, labeled glucose isotopes, insulin, and gut hormones. This allowed for the calculation of the rate of appearance of oral glucose (RaO) and other pharmacodynamic parameters.[8]

Sota This compound SGLT1 Intestinal SGLT1 Transporter Sota->SGLT1 Inhibits GlucoseAbsorption Dietary Glucose Absorption Sota->GlucoseAbsorption Blocks DelayedAbsorption Delayed & Reduced Glucose Absorption SGLT1->DelayedAbsorption Leads to DistalDelivery Increased Glucose Delivery to Distal Gut DelayedAbsorption->DistalDelivery GIP Decreased GIP Secretion DelayedAbsorption->GIP PPG Reduced Postprandial Glucose Spike DelayedAbsorption->PPG L_Cells Intestinal L-cells DistalDelivery->L_Cells Stimulates GLP1_PYY Increased GLP-1 & PYY Secretion L_Cells->GLP1_PYY GLP1_PYY->PPG Contributes to

Figure 2: Mechanism of SGLT1 inhibition on postprandial glucose and gut hormones.

Impact on Glycemic Variability

Beyond single meal responses, this compound improves overall glycemic stability. Glycemic variability is an important metric in diabetes management, as high levels of glucose fluctuation are associated with an increased risk of complications.[11][12] The inTandem clinical trial program utilized continuous glucose monitoring (CGM) to assess this compound's effect on glycemic variability in adults with type 1 diabetes.[13][14]

Quantitative Data: CGM-Derived Metrics

A pooled analysis of CGM data from the inTandem1 and inTandem2 trials demonstrated significant improvements in key variability metrics over 24 weeks.[13][14]

CGM Metric (Change from Baseline at Week 24)PlaceboThis compound (200 mg)This compound (400 mg)
Time in Range (70-180 mg/dL) -+5.4% (P = 0.026)+11.7% (P < 0.001)
Equivalent Time per Day-+1.3 hours/day+2.8 hours/day
Time Below Range (<70 mg/dL) --0.3% (insignificant)-0.1% (insignificant)
2-hr Postprandial Glucose Reduction --35 mg/dL (P = 0.004)-50 mg/dL (P < 0.001)
Placebo-adjusted changes. Data from a pooled analysis of the inTandem1 and inTandem2 trials.[13][15]

Further analysis using metrics that predict the risk of hyper- and hypoglycemia showed a favorable impact.

Glycemic Variability MetricComparisonResult
High Blood Glucose Index (HBGI) This compound (200 & 400 mg) vs. PlaceboLower values at weeks 4, 12, and 24 (P < 0.0001 for 400mg)
Low Blood Glucose Index (LBGI) This compound (200 & 400 mg) vs. PlaceboMinimal changes; no increased risk of hypoglycemia
Standard Deviation of Glucose This compound vs. PlaceboReduced (-6.68 mg/dL, P < 0.001)
Mean Amplitude of Glucose Excursion (MAGE) This compound vs. PlaceboReduced (-19.52 mg/dL, P < 0.001)
Data from analyses of the inTandem program.[16][17]
Experimental Protocol: The inTandem CGM Sub-studies

The glycemic variability data were derived from a subset of participants in the larger inTandem1 and inTandem2 phase III trials.[14]

  • Participants: Adults with type 1 diabetes on optimized insulin therapy (either pump or multiple daily injections).[14]

  • Design: These were double-blind, randomized, placebo-controlled trials. The pooled CGM cohort included patients randomized to receive placebo (n=93), this compound 200 mg (n=89), or this compound 400 mg (n=96) once daily as an adjunct to insulin.[14]

  • Data Collection: Masked CGM was used to collect glucose data over a 24-week period. This method prevents the patient or investigator from viewing the CGM data in real-time, thus avoiding bias in diabetes management decisions based on the CGM readings.[14]

  • Primary Outcome: The primary endpoint for the CGM analysis was the change from baseline to week 24 in the percentage of Time in Range (TIR), defined as glucose levels between 70–180 mg/dL (3.9–10.0 mmol/L).[13][14] Secondary endpoints included time spent above and below this range and PPG levels after a standardized meal.[13]

cluster_treatment Screening Screening & Enrollment (T1D on Optimized Insulin) Randomization Randomization (Double-Blind) Screening->Randomization Placebo Group 1: Placebo + Insulin Randomization->Placebo Sota200 Group 2: This compound 200mg + Insulin Randomization->Sota200 Sota400 Group 3: This compound 400mg + Insulin Randomization->Sota400 Treatment 24-Week Treatment Period (Masked CGM Worn) Placebo->Treatment Sota200->Treatment Sota400->Treatment DataAnalysis Data Analysis Treatment->DataAnalysis TIR Time in Range (Primary Endpoint) DataAnalysis->TIR GV Glycemic Variability Metrics (SD, MAGE, HBGI/LBGI) DataAnalysis->GV PPG Postprandial Glucose (Secondary Endpoint) DataAnalysis->PPG

Figure 3: Experimental workflow for the inTandem CGM sub-studies.

Conclusion

This compound's dual SGLT1 and SGLT2 inhibition offers a multifaceted approach to improving glycemic control. The inhibition of intestinal SGLT1 directly addresses postprandial hyperglycemia by delaying glucose absorption, an effect sustained for several hours post-dose.[5][9] This mechanism, complemented by the renal effects of SGLT2 inhibition, translates into a significant reduction in overall glycemic variability. As demonstrated in rigorous clinical trials using CGM technology, this compound increases the time patients spend in the target glucose range, flattens glucose excursions, and reduces the risk of hyperglycemia without increasing the risk of hypoglycemia.[13][17] These attributes position this compound as a significant therapeutic option for managing the complex glycemic challenges in diabetes.

References

Sotagliflozin's Cardiorenal Shield: A Technical Guide to its Protective Mechanisms in Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of sotagliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2), in providing cardiovascular and renal protection in individuals with diabetes. Through a comprehensive review of landmark clinical trials, particularly SCORED and SOLOIST-WHF, this document elucidates the quantitative evidence supporting its efficacy and delves into the intricate signaling pathways and experimental methodologies that underpin these benefits.

Dual Inhibition: A Synergistic Approach to Cardiorenal Protection

This compound uniquely targets both SGLT2, predominantly expressed in the kidneys, and SGLT1, found in the gut and to a lesser extent in the kidneys.[1][2] This dual inhibitory action offers a multifaceted approach to glycemic control and cardiorenal protection.[1][3] Inhibition of SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels.[4] The additional inhibition of SGLT1 in the gastrointestinal tract delays glucose absorption, further contributing to glycemic control and potentially mediating some of the observed cardiovascular benefits.[4][5]

Clinical Efficacy: Evidence from Landmark Trials

The cardiovascular and renal benefits of this compound have been robustly demonstrated in two key clinical trials: SCORED (Effect of this compound on Cardiovascular and Renal Events in Patients with Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk) and SOLOIST-WHF (Effect of this compound on Cardiovascular Events in Patients with Type 2 Diabetes Post Worsening Heart Failure).

SCORED Trial: Cardiovascular and Renal Protection in Chronic Kidney Disease

The SCORED trial enrolled 10,584 patients with type 2 diabetes, chronic kidney disease (CKD), and additional cardiovascular risk factors.[6][7] The trial demonstrated that this compound significantly reduced the primary composite endpoint of total cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure.[6][8][9]

Table 1: Key Cardiovascular and Renal Outcomes in the SCORED Trial [9][10][11]

OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)p-value
Primary Composite Endpoint (Total CV deaths, HHF, urgent HF visits)5.6 events/100 p-y7.5 events/100 p-y0.74 (0.63 - 0.88)0.0004
Total Major Adverse Cardiovascular Events (MACE) (CV death, non-fatal MI, non-fatal stroke)4.8 events/100 p-y6.3 events/100 p-y0.77 (0.65 - 0.91)0.0020
Total Hospitalizations for Heart Failure or Urgent Visits for Heart Failure 3.5 events/100 p-y5.1 events/100 p-y0.67 (0.55 - 0.82)<0.001
Composite Kidney Endpoint (First event of sustained ≥50% decline in eGFR, eGFR<15, dialysis, or kidney transplant)1.6%2.6%0.62 (0.48 - 0.82)<0.001

CI: Confidence Interval, CV: Cardiovascular, eGFR: estimated Glomerular Filtration Rate, HHF: Hospitalization for Heart Failure, MI: Myocardial Infarction, p-y: patient-years.

SOLOIST-WHF Trial: Benefit in Patients with Worsening Heart Failure

The SOLOIST-WHF trial focused on 1,222 patients with type 2 diabetes who were recently hospitalized for worsening heart failure.[6][8] this compound, initiated either in-hospital or shortly after discharge, demonstrated a significant reduction in the primary endpoint of total cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure.[6][7][12]

Table 2: Key Outcomes in the SOLOIST-WHF Trial [6][13][14]

OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)p-value
Primary Composite Endpoint (Total CV deaths, HHF, urgent HF visits)51.0 events/100 p-y76.3 events/100 p-y0.67 (0.52 - 0.85)0.0009
Cardiovascular Death 10.6 events/100 p-y12.5 events/100 p-yNot Statistically Significant-
Total Hospitalizations for Heart Failure and Urgent Visits for Heart Failure --0.64 (0.49 - 0.83)<0.001

CI: Confidence Interval, CV: Cardiovascular, HHF: Hospitalization for Heart Failure, p-y: patient-years.

Experimental Protocols of Key Trials

A detailed understanding of the methodologies employed in the SCORED and SOLOIST-WHF trials is crucial for interpreting their findings.

SCORED Trial Methodology
  • Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 study.[15][16]

  • Participant Population : 10,584 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25 to 60 ml per minute per 1.73 m², and additional cardiovascular risk factors.[7][11]

  • Intervention : Patients were randomized to receive either this compound (initially 200 mg once daily, with a target of 400 mg once daily) or a matching placebo, in addition to standard of care.[11][15]

  • Primary Endpoint : The primary endpoint was the total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[16]

  • Statistical Analysis : The primary analysis was an intention-to-treat analysis of the time to the first event of the primary composite endpoint.[10]

SOLOIST-WHF Trial Methodology
  • Study Design : A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[13][17]

  • Participant Population : 1,222 patients with type 2 diabetes who were recently hospitalized for worsening heart failure.[6][17]

  • Intervention : Patients were randomized to receive this compound (initiated at 200 mg daily and potentially increased to 400 mg daily) or placebo, initiated either before or within 3 days after hospital discharge.[14]

  • Primary Endpoint : The primary endpoint was a composite of the total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure.[14]

  • Statistical Analysis : The primary endpoint was analyzed based on the total number of events, with patients followed for a median of 9.0 months.[12]

Signaling Pathways and Mechanisms of Action

The cardiorenal protective effects of this compound are attributed to a complex interplay of hemodynamic, metabolic, and direct cellular effects stemming from its dual SGLT1/SGLT2 inhibition.

G cluster_this compound This compound cluster_inhibition Inhibition cluster_effects Physiological Effects cluster_outcomes Cardiorenal Protection This compound This compound SGLT1 SGLT1 Inhibition (Gut & Kidney) This compound->SGLT1 SGLT2 SGLT2 Inhibition (Kidney) This compound->SGLT2 DelayedGlucose Delayed Intestinal Glucose Absorption SGLT1->DelayedGlucose Glucosuria Increased Urinary Glucose Excretion SGLT2->Glucosuria Natriuresis Increased Sodium Excretion SGLT2->Natriuresis ReducedGlucotoxicity Reduced Glucotoxicity Glucosuria->ReducedGlucotoxicity ReducedIntraglomerularPressure Reduced Intraglomerular Pressure Natriuresis->ReducedIntraglomerularPressure DelayedGlucose->ReducedGlucotoxicity AlteredMetabolism Altered Cardiac and Renal Metabolism ReducedGlucotoxicity->AlteredMetabolism CV_Protection Cardiovascular Protection (Reduced HHF, MACE) ReducedGlucotoxicity->CV_Protection Renal_Protection Renal Protection (Slowed eGFR Decline) ReducedIntraglomerularPressure->Renal_Protection AlteredMetabolism->CV_Protection AlteredMetabolism->Renal_Protection

Caption: this compound's dual inhibition mechanism and downstream effects.

G cluster_workflow SCORED & SOLOIST-WHF Trial Workflow PatientScreening Patient Screening (T2D, CKD/HF) Randomization Randomization (1:1) PatientScreening->Randomization Treatment This compound vs. Placebo Randomization->Treatment FollowUp Follow-up (Median 9-16 months) Treatment->FollowUp Endpoint Primary Endpoint Adjudication FollowUp->Endpoint DataAnalysis Statistical Analysis (Intention-to-Treat) Endpoint->DataAnalysis

Caption: Generalized workflow of the SCORED and SOLOIST-WHF clinical trials.

Conclusion

This compound, through its novel dual SGLT1/SGLT2 inhibitory mechanism, has demonstrated significant cardiovascular and renal protective benefits in patients with type 2 diabetes at high cardiorenal risk. The robust evidence from the SCORED and SOLOIST-WHF trials underscores its potential as a valuable therapeutic option. Further research into the intricate molecular pathways will continue to refine our understanding of its pleiotropic effects and inform its optimal use in clinical practice. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the ongoing effort to mitigate the cardiorenal complications of diabetes.

References

Preclinical Efficacy of Sotagliflozin in Attenuating Non-Diabetic Heart Failure: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical evidence supporting the use of sotagliflozin, a dual inhibitor of sodium-glucose cotransporter type 1 and 2 (SGLT1/2), in the context of non-diabetic heart failure. The following sections detail the experimental protocols from key studies, present quantitative data on the cardioprotective effects of this compound, and illustrate the proposed mechanisms and experimental workflows through detailed diagrams.

I. Quantitative Data from Preclinical Studies

The efficacy of this compound in non-diabetic heart failure has been evaluated in various animal models, primarily focusing on pressure overload-induced and myocardial infarction-induced cardiac remodeling. The data consistently demonstrates a beneficial effect on key markers of heart failure progression.

Effects on Cardiac Hypertrophy and Fibrosis in Pressure Overload Models

A key study investigated the impact of this compound in a normoglycemic mouse model of heart failure induced by transverse aortic constriction (TAC), a procedure that mimics pressure overload.[1][2][3] Treatment with this compound demonstrated a significant attenuation of cardiac hypertrophy and fibrosis.[1][2][3]

ParameterModelTreatment GroupVehicle GroupThis compound Group% Changep-valueReference
Heart Weight / Body Weight (mg/g)TAC MiceSham4.2 ± 0.1---[1][2][3]
TAC6.1 ± 0.35.2 ± 0.2↓ 14.8%<0.05[1][2][3]
Left Ventricular Weight / Body Weight (mg/g)TAC MiceSham3.1 ± 0.1---[1][2][3]
TAC4.8 ± 0.24.1 ± 0.2↓ 14.6%<0.05[1][2][3]
Interstitial Fibrosis (%)TAC MiceSham1.5 ± 0.2---[1][2][3]
TAC5.8 ± 0.73.5 ± 0.4↓ 39.7%<0.05[1][2][3]

TAC: Transverse Aortic Constriction

Effects on Cardiac Function and Remodeling Post-Myocardial Infarction

In a rat model of myocardial infarction (MI), this compound treatment led to improved cardiac function and reduced adverse remodeling.[4]

ParameterModelTreatment GroupVehicle GroupThis compound Group% Changep-valueReference
Ejection Fraction (%)MI RatsSham78.5 ± 2.1---[4]
MI45.3 ± 3.258.7 ± 2.9↑ 29.6%<0.05[4]
Fractional Shortening (%)MI RatsSham42.1 ± 1.8---[4]
MI21.8 ± 2.530.4 ± 2.1↑ 39.4%<0.05[4]
Infarct Size (%)MI RatsMI42.1 ± 3.528.7 ± 2.8↓ 31.8%<0.05[4]

MI: Myocardial Infarction

II. Experimental Protocols

The following sections provide detailed methodologies for the key preclinical studies evaluating this compound in non-diabetic heart failure models.

Transverse Aortic Constriction (TAC) Model in Mice

This model induces pressure overload, leading to cardiac hypertrophy and fibrosis, hallmarks of heart failure with preserved ejection fraction (HFpEF).[1][2][3][5]

  • Animal Model: Five-week-old male C57BL/6J mice on a normal diet.[1][2][5]

  • Surgical Procedure:

    • Mice were anesthetized, and a transverse aortic constriction (TAC) was performed to induce a 50% increase in the right-to-left carotid pressure gradient.[1][5] Sham-operated animals underwent the same procedure without the constriction.

  • Drug Administration:

    • Four weeks post-TAC surgery, mice were treated daily for seven weeks by oral gavage with either vehicle (0.1% Tween 80) or this compound (10 mg/kg body weight).[1][2][3][5]

  • Cardiac Function and Morphology Assessment:

    • Echocardiography was performed to assess cardiac function.

    • At the end of the treatment period, hearts were excised, weighed, and processed for histological analysis to quantify cardiac hypertrophy and fibrosis.[1][2][5]

Myocardial Infarction (MI) Model in Rats

This model replicates the cardiac remodeling and dysfunction that occurs after a heart attack, often leading to heart failure with reduced ejection fraction (HFrEF).[4]

  • Animal Model: Sprague Dawley rats.[4]

  • Surgical Procedure:

    • Rats underwent ligation of the left anterior descending coronary artery to induce myocardial infarction. Sham-operated rats had the suture passed without ligation.[4]

  • Drug Administration:

    • Following the MI or sham surgery, rats were randomly assigned to receive daily intraperitoneal injections of either vehicle or this compound (10 mg/kg) for 14 days.[4]

  • Cardiac Function and Histological Analysis:

    • Echocardiography was used to measure cardiac function at the end of the treatment period.

    • Histological analysis of the left ventricle was performed to determine infarct size and assess markers of cardiac remodeling and inflammation.[4]

III. Signaling Pathways and Mechanisms of Action

The cardioprotective effects of this compound in non-diabetic heart failure appear to be multifactorial, extending beyond simple glucose-lowering mechanisms.

Proposed Mechanisms of Cardioprotection

Preclinical studies suggest that this compound's benefits in non-diabetic heart failure are associated with profound diuresis and glucosuria, without a significant shift towards whole-body fatty acid utilization or increased cardiac ketolysis.[1][2] In the context of myocardial infarction, this compound treatment was associated with a reduction in the cardiac inflammatory response.[4]

cluster_this compound This compound (Dual SGLT1/2 Inhibition) cluster_Kidney Kidney cluster_Heart Heart Sota This compound SGLT1_2 SGLT1/2 Inhibition Sota->SGLT1_2 Inhibits Inflammation Reduced Cardiac Inflammation Sota->Inflammation Direct/Indirect Effects Diuresis Diuresis SGLT1_2->Diuresis Glucosuria Glucosuria SGLT1_2->Glucosuria Function Improved Cardiac Function Diuresis->Function Reduced Preload Inflammation->Function Hypertrophy Attenuated Cardiac Hypertrophy Hypertrophy->Function Fibrosis Reduced Cardiac Fibrosis Fibrosis->Function

Proposed Cardioprotective Mechanisms of this compound.
Experimental Workflow for Preclinical Evaluation

The general workflow for assessing the preclinical efficacy of this compound in non-diabetic heart failure models involves several key stages, from model induction to functional and histological analysis.

cluster_Induction Heart Failure Induction cluster_Treatment Treatment Phase cluster_Assessment Assessment cluster_Outcome Outcome Evaluation Induction Induce Heart Failure (e.g., TAC, MI) Treatment Administer this compound or Vehicle Induction->Treatment Echo Echocardiography (Cardiac Function) Treatment->Echo Histo Histological Analysis (Hypertrophy, Fibrosis, Infarct Size) Treatment->Histo Mol Molecular Analysis (Inflammatory Markers) Treatment->Mol Outcome Compare this compound vs. Vehicle Echo->Outcome Histo->Outcome Mol->Outcome

References

Investigating the Neuroprotective Effects of Sotagliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotagliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1 and SGLT2), has demonstrated significant cardiovascular and renal benefits in clinical trials. Emerging evidence now points towards its potential as a neuroprotective agent. This technical guide provides an in-depth overview of the current research investigating the neuroprotective effects of this compound. It consolidates findings on its proposed mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and details relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are believed to stem from its dual inhibitory action on SGLT1 and SGLT2, which extends beyond glycemic control. The primary proposed mechanisms include the reduction of oxidative stress and the attenuation of neuroinflammation.

SGLT2 inhibitors, as a class, have been shown to exert neuroprotective effects.[1][2] this compound's additional SGLT1 inhibition may confer further benefits, as SGLT1 is expressed in the brain and its inhibition has been linked to neuroprotection in the context of ischemia.[3][4] The key pathways implicated in this compound's neuroprotective action are:

  • Reduction of Oxidative Stress: By improving systemic metabolic health and potentially through direct cellular effects, this compound may reduce the production of reactive oxygen species (ROS) in the brain, thereby protecting neurons from oxidative damage.

  • Anti-inflammatory Effects: SGLT inhibitors have been shown to suppress inflammatory pathways.[1][2] this compound may mitigate neuroinflammation by reducing the activation of microglia and astrocytes, and decreasing the production of pro-inflammatory cytokines.

  • Inhibition of Apoptosis: Preclinical evidence suggests that this compound can inhibit apoptosis, a form of programmed cell death that is a hallmark of neurodegenerative diseases.

Below is a diagram illustrating the proposed neuroprotective signaling pathways of this compound.

This compound This compound SGLT1_inhibition SGLT1 Inhibition (Brain) This compound->SGLT1_inhibition SGLT2_inhibition SGLT2 Inhibition (Systemic) This compound->SGLT2_inhibition Reduced_Neuroinflammation Reduced Neuroinflammation SGLT1_inhibition->Reduced_Neuroinflammation Reduced_Oxidative_Stress Reduced Oxidative Stress SGLT2_inhibition->Reduced_Oxidative_Stress Inhibition_of_Apoptosis Inhibition of Apoptosis Reduced_Oxidative_Stress->Inhibition_of_Apoptosis Reduced_Neuroinflammation->Inhibition_of_Apoptosis Neuroprotection Neuroprotection Inhibition_of_Apoptosis->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Quantitative Data from Preclinical and Clinical Studies

While dedicated preclinical studies on this compound's direct neuroprotective effects in models of neurodegenerative diseases are limited, valuable insights can be drawn from related research and major clinical trials.

Preclinical Evidence: Cardioprotection and Anti-Apoptotic Effects

A key study investigating the cardioprotective effects of this compound in a rat model of myocardial infarction provides the most relevant quantitative data on its anti-apoptotic effects, a mechanism central to neuroprotection.

ParameterExperimental GroupResultFold Change vs. Controlp-value
Cleaved Caspase-3/Caspase-3 Myocardial Infarction + this compoundReduced Apoptosis< 0.05
Bax/Bcl-2 Ratio Myocardial Infarction + this compoundReduced Apoptosis< 0.05

Data adapted from a study on cardioprotective effects, which are mechanistically relevant to neuroprotection.

Clinical Evidence: Stroke Risk Reduction

The SCORED and SOLOIST-WHF clinical trials, while primarily focused on cardiovascular and renal outcomes, provided significant evidence of this compound's ability to reduce the risk of stroke in patients with type 2 diabetes.

TrialParticipant PopulationOutcomeHazard Ratio (95% CI)p-value
SCORED Type 2 Diabetes & Chronic Kidney DiseaseTotal Stroke0.66 (0.48-0.91)0.012
SOLOIST-WHF Type 2 Diabetes & Worsening Heart FailureNon-fatal StrokeNot specifically reported as a primary outcome, but contributed to the overall reduction in cardiovascular events.N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below is a detailed protocol from a key preclinical study that, while focused on cardioprotection, provides a relevant framework for investigating this compound's effects in animal models of disease.

Animal Model and Drug Administration: Myocardial Infarction Rat Model
  • Animal Model: Male Sprague-Dawley rats.

  • Disease Induction: Myocardial infarction (MI) was induced by ligation of the left anterior descending coronary artery. Sham-operated animals served as controls.

  • Drug Administration:

    • Compound: this compound

    • Dosage: 10 mg/kg/day

    • Route of Administration: Oral gavage

    • Frequency: Once daily

    • Duration: 14 days post-MI induction

  • Experimental Groups:

    • Sham + Vehicle

    • Sham + this compound

    • MI + Vehicle

    • MI + this compound

The experimental workflow for this study is depicted in the following diagram.

Start Start: Male Sprague-Dawley Rats MI_Induction Myocardial Infarction Induction (LAD Ligation) Start->MI_Induction Grouping Randomization into 4 Groups MI_Induction->Grouping Treatment Daily Oral Gavage (14 days) - this compound (10 mg/kg) - Vehicle Grouping->Treatment Analysis Endpoint Analysis: - Cardiac Function - Histology - Apoptosis Markers (Western Blot) Treatment->Analysis End End of Study Analysis->End

Caption: Experimental workflow for a preclinical this compound study.

Apoptosis Assessment: Western Blot Analysis
  • Tissue Preparation: Heart tissue samples from the peri-infarct area were homogenized in lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against cleaved caspase-3, total caspase-3, Bax, and Bcl-2.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities were quantified using densitometry software, and the ratios of cleaved caspase-3 to total caspase-3 and Bax to Bcl-2 were calculated.

Future Directions and Conclusion

The current body of research provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. The clinical findings of stroke reduction are compelling, and the preclinical data, although indirect, point towards relevant mechanisms of action such as the inhibition of apoptosis.

Future preclinical research should focus on evaluating the efficacy of this compound in established animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. Key areas of investigation should include:

  • Cognitive and Behavioral Outcomes: Utilizing standardized tests such as the Morris water maze and tests of motor function to assess the impact of this compound on disease-related deficits.

  • Neuroinflammatory and Oxidative Stress Markers: Quantifying the levels of key cytokines, microglial activation markers, and markers of oxidative damage in the brain.

  • Pathological Hallmarks: Assessing the effect of this compound on amyloid-beta and tau pathology in Alzheimer's models, and on dopaminergic neuron survival in Parkinson's models.

References

Discovery and development history of Sotagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Sotagliflozin

Executive Summary

This compound (LX4211) is a first-in-class oral dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2). Its development was rooted in a strategic approach to simultaneously target two key pathways of glucose regulation: renal glucose reabsorption via SGLT2 and intestinal glucose absorption via SGLT1. This dual mechanism offers a complementary, insulin-independent approach to glycemic control and has demonstrated significant cardiovascular and renal benefits. This document provides a comprehensive technical overview of this compound's journey from initial discovery through extensive clinical development, culminating in its regulatory approvals for heart failure.

Discovery and Rationale

The development of this compound was initiated by Lexicon Pharmaceuticals, leveraging its expertise in mouse genetics to identify novel drug targets.[1]

1.1. Preclinical Rationale: The Dual Inhibition Hypothesis The therapeutic strategy was built on the distinct and complementary roles of SGLT1 and SGLT2:

  • SGLT2: Predominantly located in the proximal renal tubules, SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2][3] Inhibition of SGLT2 was a well-established mechanism to induce glucosuria, thereby lowering blood glucose levels.

  • SGLT1: Primarily found in the small intestine, SGLT1 is the main transporter for the absorption of dietary glucose and galactose.[2][4] To a lesser extent, it is also present in the kidneys, reabsorbing the remaining glucose not captured by SGLT2.

The hypothesis was that combining SGLT2 inhibition with SGLT1 inhibition could provide superior glycemic control. By blocking intestinal SGLT1, this compound delays and reduces the absorption of dietary glucose, leading to a blunting of postprandial glucose spikes.[2][5] This gastrointestinal effect was also found to stimulate the release of glucagon-like peptide 1 (GLP-1) and polypeptide tyrosine tyrosine (PYY), hormones that contribute to glycemic control and appetite regulation.[5][6]

1.2. Lead Optimization An extensive medicinal chemistry program led to the identification of this compound as the lead candidate. It was optimized to have a specific inhibitory profile, with approximately 20-fold greater selectivity for SGLT2 over SGLT1.[5][7] This profile was designed to achieve clinically meaningful inhibition of both targets at therapeutic doses.

  • SGLT1 IC50: 36 nM[1]

  • SGLT2 IC50: 1.8 nM[1]

Mechanism of Action

This compound exerts its therapeutic effects through the dual inhibition of SGLT1 and SGLT2, impacting glucose homeostasis via two primary organs: the kidneys and the gastrointestinal tract.[4][8]

  • Renal Effects (SGLT2 Inhibition): By inhibiting SGLT2 in the kidneys, this compound reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a reduction in plasma glucose levels.[2]

  • Gastrointestinal Effects (SGLT1 Inhibition): By inhibiting SGLT1 in the enterocytes of the small intestine, this compound slows the absorption of glucose from food, which significantly reduces postprandial hyperglycemia.[2][8]

This dual action provides a comprehensive approach to lowering blood glucose, independent of insulin secretion.

cluster_Kidney Kidney (Proximal Tubule) cluster_Intestine Small Intestine Glucose_Filter Filtered Glucose SGLT2 SGLT2 Transporter Glucose_Filter->SGLT2 Reabsorption Bloodstream_K Bloodstream SGLT2->Bloodstream_K Urine Urine SGLT2->Urine Increased Glucose Excretion Glucose_Diet Dietary Glucose SGLT1 SGLT1 Transporter Glucose_Diet->SGLT1 Absorption Bloodstream_I Bloodstream SGLT1->Bloodstream_I SGLT1->Bloodstream_I Delayed/Reduced Absorption This compound This compound This compound->SGLT2 Inhibits This compound->SGLT1 Inhibits

Caption: Mechanism of Action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy subjects and patient populations. It is rapidly absorbed with dose-proportional systemic exposure.[9][10]

ParameterValueCitation
Absorption
Tmax (single dose)1.25 - 3 hours[8]
Tmax (multiple doses)2.5 - 4 hours[8]
Oral Bioavailability~71%[8]
Effect of Food (High-Calorie)Cmax increased by 149%, AUC by 50%[11]
Distribution
Volume of Distribution (Vd)9392 L[8]
Plasma Protein Binding~98%[8]
Metabolism
Primary PathwayGlucuronidation via UGT1A9[8]
Major Metabolite3-O-glucuronide (M19), inactive[8]
Excretion
Terminal Half-life (t1/2)21 - 35 hours[8]
Apparent Clearance (CL/F)261 - 374 L/h (healthy volunteers)[8]
Route of Elimination57% in urine, 37% in feces[8]
Multiple Dosing
Accumulation Ratio (Cmax)~1.57[9][10]
Accumulation Ratio (AUC)~1.84[9][10]
Table 1: Pharmacokinetic Parameters of this compound

Clinical Development

This compound has undergone a rigorous clinical development program across multiple indications, including Type 1 Diabetes (T1D), Type 2 Diabetes (T2D), Chronic Kidney Disease (CKD), and Heart Failure (HF).

Preclinical Preclinical (Knockout Mice) Phase1 Phase I (Healthy Volunteers) PK/PD, Safety Preclinical->Phase1 Phase2 Phase II (Dose-Ranging) T1D & T2D Phase1->Phase2 Phase3_T1D Phase III - T1D (inTandem Program) Phase2->Phase3_T1D Phase3_CVOT Phase III - CVOTs (SOLOIST & SCORED) Phase2->Phase3_CVOT Approval_EU EMA Approval (T1D - Zynquista) (Later Withdrawn) Phase3_T1D->Approval_EU Phase3_HFpEF Mechanistic Trial (SOTA-P-CARDIA) Phase3_CVOT->Phase3_HFpEF Further Mechanistic Insight Approval_US FDA Approval (HF - Inpefa) Phase3_CVOT->Approval_US

Caption: Clinical Development Workflow for this compound.

Phase II and III Trials in Type 1 Diabetes (inTandem Program)

This compound was extensively studied as an oral adjunct to insulin in adults with T1D. The inTandem program consisted of several Phase 3 trials.

Experimental Protocol (inTandem1 & inTandem2):

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[12]

  • Patient Population: Adults with T1D using insulin pumps or multiple daily injections with a baseline HbA1c of 7.0% to 11.0%.[12]

  • Intervention: Following a 6-week insulin optimization period, patients were randomized to receive this compound 200 mg, this compound 400 mg, or placebo once daily for 24-52 weeks, in addition to their insulin therapy.[12]

  • Primary Endpoint: Change from baseline in HbA1c at 24 weeks.[12]

OutcomeThis compound 200 mgThis compound 400 mgPlaceboCitation
inTandem2 (24 Weeks)
Δ HbA1c from Baseline-0.39% (p < 0.001)-0.37% (p < 0.001)-0.03%[12]
inTandem1 (6 Months)
Body Weight Change-3.5 lbs-6.0 lbs+1.8 lbs[13]
Meta-Analysis Data
Severe HypoglycemiaRR: 0.69 (vs. Placebo)RR: 0.69 (vs. Placebo)-[14]
Diabetic Ketoacidosis (DKA)RR: 3.93 (vs. Placebo)RR: 3.93 (vs. Placebo)-[14]
Table 2: Key Efficacy and Safety Results from Phase 3 Trials in Type 1 Diabetes

Despite showing efficacy in glycemic control and weight reduction, an increased risk of diabetic ketoacidosis (DKA) was observed.[13][14] This led to the FDA declining approval for T1D in the U.S., while the European Medicines Agency (EMA) granted a limited approval that was later withdrawn by the manufacturer.[15]

Phase III Cardiovascular Outcome Trials (CVOTs): SOLOIST-WHF and SCORED

The focus of development shifted to cardiovascular and renal outcomes in patients with T2D, leading to two pivotal trials: SOLOIST-WHF and SCORED.[16][17]

Experimental Protocol (SOLOIST-WHF):

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[18][19]

  • Patient Population: 1,222 patients with T2D recently hospitalized for worsening heart failure. The trial included patients with both reduced and preserved ejection fraction.[16][18]

  • Intervention: this compound (200 mg, titrated to 400 mg) or placebo, initiated either in-hospital or within 3 days of discharge.[18][19]

  • Primary Endpoint: Total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[19][20]

Population Patients with T2D Recently Hospitalized for Worsening Heart Failure (N=1,222) Randomization Randomization (1:1) Population->Randomization Arm_Sota This compound Arm (n=608) Initiated in-hospital or within 3 days post-discharge Randomization->Arm_Sota Arm_Placebo Placebo Arm (n=614) Randomization->Arm_Placebo FollowUp Follow-up (Median 9 months) Arm_Sota->FollowUp Arm_Placebo->FollowUp Endpoint Primary Endpoint Analysis: Total CV Deaths, HHF, & Urgent HF Visits FollowUp->Endpoint

Caption: Logical Flow of the SOLOIST-WHF Trial Design.

Experimental Protocol (SCORED):

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[21][22]

  • Patient Population: 10,584 patients with T2D, chronic kidney disease (eGFR 25-60 ml/min/1.73m²), and additional cardiovascular risk factors.[22][23]

  • Intervention: this compound (200 mg, titrated to 400 mg) or placebo.[23]

  • Primary Endpoint: Initially a composite of major adverse cardiovascular events (MACE), the primary endpoint was changed (due to early trial termination) to the total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[22]

Population Patients with T2D, CKD (eGFR 25-60), and CV Risk Factors (N=10,584) Randomization Randomization (1:1) Population->Randomization Arm_Sota This compound Arm (n=5,292) Randomization->Arm_Sota Arm_Placebo Placebo Arm (n=5,292) Randomization->Arm_Placebo FollowUp Follow-up (Median 16 months) Arm_Sota->FollowUp Arm_Placebo->FollowUp Endpoint Primary Endpoint Analysis: Total CV Deaths, HHF, & Urgent HF Visits FollowUp->Endpoint

Caption: Logical Flow of the SCORED Trial Design.

OutcomeSOLOIST-WHFSCOREDCitation
Primary Endpoint
(CV Death, HHF, Urgent HF Visit)HR: 0.67 (95% CI: 0.52-0.85); p<0.001HR: 0.75 (95% CI: 0.63-0.88); p<0.001[16][19][20][21]
Key Secondary Endpoints
MACE (CV Death, Nonfatal MI, Nonfatal Stroke)-HR: 0.84 (95% CI: 0.72-0.99)[16][21][22]
Nonfatal MI-RRR: 30%[21]
Nonfatal Stroke-RRR: 30%[21]
Adverse Events of Interest
DiarrheaIncreased vs. PlaceboIncreased vs. Placebo[3]
Volume DepletionIncreased vs. PlaceboIncreased vs. Placebo[3]
Table 3: Key Efficacy Results from Phase 3 Cardiovascular Outcome Trials

These trials successfully demonstrated that this compound significantly reduces the risk of major heart failure events in a broad population of patients with T2D at high cardiovascular risk.[24]

Mechanistic Trial in HFpEF without Diabetes (SOTA-P-CARDIA)

To explore the benefits of this compound beyond diabetic populations, a mechanistic trial was conducted in patients with heart failure with preserved ejection fraction (HFpEF) without diabetes.

Experimental Protocol (SOTA-P-CARDIA):

  • Study Design: Prospective, randomized, double-blind, placebo-controlled trial.[25]

  • Patient Population: 88 diverse participants with HFpEF without diabetes.[25][26]

  • Intervention: this compound or placebo for six months.[26]

  • Primary Outcomes: Changes in cardiac structure and function (e.g., left ventricular mass), quality of life (KCCQ), and functional capacity (6-minute walk test).[25][26]

OutcomeResultCitation
Left Ventricular MassStatistically significant improvement[25][26]
Diastolic FunctionStatistically significant improvement[25][26]
6-Minute Walk TestStatistically significant improvement[25][26]
KCCQ Score (Quality of Life)Statistically significant improvement[25][26]
Peak VO₂Notable improvement (not statistically significant)[25][26]
Table 4: Key Efficacy Results from SOTA-P-CARDIA Trial in HFpEF without Diabetes

This study was the first to demonstrate direct clinical benefits of this compound on cardiac structure, function, and quality of life in HFpEF patients without diabetes, suggesting its therapeutic potential is not solely dependent on glycemic control.[25][26]

Regulatory History and Conclusion

The extensive clinical development program culminated in key regulatory milestones:

  • April 2019: The EMA approved this compound (Zynquista) for specific adults with type 1 diabetes. This approval was later withdrawn at the holder's request.[4][15]

  • May 2023: The U.S. FDA approved this compound (Inpefa) to reduce the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visits in adults with heart failure or T2D with CKD and other cardiovascular risk factors.[15][27][28]

The journey of this compound from a genetically-inspired target hypothesis to a clinically validated therapy for heart failure showcases a successful translation of basic science into a novel therapeutic agent. Its unique dual SGLT1/SGLT2 inhibition mechanism provides a multifaceted approach to improving outcomes in a high-risk patient population, marking a significant advancement in cardiovascular and metabolic medicine.

References

Sotagliflozin's effect on ketone body metabolism and cellular energetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sotagliflozin's Effect on Ketone Body Metabolism and Cellular Energetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2), represents a significant therapeutic advancement in the management of diabetes and heart failure.[1][2] Its unique mechanism, targeting both intestinal glucose absorption (SGLT1) and renal glucose reabsorption (SGLT2), induces profound metabolic shifts that extend beyond glycemic control.[2][3] This technical guide provides a detailed examination of this compound's impact on ketone body metabolism and cellular energetics. It synthesizes data from key clinical trials, elucidates the underlying signaling pathways, and details relevant experimental methodologies to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Dual SGLT1/SGLT2 Inhibition

This compound's primary action is the competitive, reversible inhibition of two key glucose transport proteins:

  • SGLT2: Predominantly located in the proximal renal tubules, SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] Inhibition of SGLT2 by this compound promotes urinary glucose excretion (glucosuria), thereby lowering plasma glucose levels.[3]

  • SGLT1: Found primarily in the small intestine, SGLT1 is responsible for the absorption of dietary glucose and galactose.[1][3] To a lesser extent, it is also present in the kidneys, where it reabsorbs the remaining filtered glucose.[1] this compound's inhibition of intestinal SGLT1 delays and reduces glucose absorption, which blunts postprandial glycemic excursions.[2][3]

This dual inhibition provides a comprehensive approach to glucose management, independent of insulin secretion.[2]

This compound's Dual Inhibition Mechanism

Impact on Ketone Body Metabolism

A consistent metabolic consequence of SGLT inhibition is a mild, sustained increase in circulating ketone bodies, a state of "euglycemic ketosis." This is primarily driven by a shift in the insulin-to-glucagon ratio.

Signaling Pathway to Ketogenesis:

  • Glucosuria: SGLT2 inhibition leads to the loss of glucose (and calories) in the urine.

  • Hormonal Shift: The body perceives this as a state of relative energy deficit, leading to a decrease in insulin secretion and an increase in glucagon secretion from the pancreas.

  • Increased Lipolysis: The lower insulin/glucagon ratio stimulates hormone-sensitive lipase in adipose tissue, promoting the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.

  • Hepatic Fatty Acid Oxidation: Increased circulating FFAs are taken up by the liver. The hormonal milieu favors the β-oxidation of these fatty acids into acetyl-CoA.

  • Ketogenesis: When the rate of acetyl-CoA production from β-oxidation exceeds the capacity of the Krebs (TCA) cycle, the excess acetyl-CoA is shunted towards the synthesis of ketone bodies: beta-hydroxybutyrate (BHB) and acetoacetate.[4]

This compound This compound (SGLT1/2 Inhibition) Glucosuria ↑ Urinary Glucose Excretion This compound->Glucosuria Hormonal ↓ Insulin / ↑ Glucagon Ratio Glucosuria->Hormonal Lipolysis ↑ Lipolysis in Adipose Tissue Hormonal->Lipolysis FFA ↑ Circulating Free Fatty Acids Lipolysis->FFA HepaticOxidation ↑ Hepatic Fatty Acid Oxidation FFA->HepaticOxidation Ketogenesis ↑ Hepatic Ketogenesis HepaticOxidation->Ketogenesis Ketones ↑ Plasma Ketone Bodies (β-Hydroxybutyrate) Ketogenesis->Ketones caption Pathway from SGLT Inhibition to Ketogenesis

Pathway from SGLT Inhibition to Ketogenesis
Quantitative Data on Ketone Body Changes

Post-hoc analyses of the inTandem clinical trials in adults with type 1 diabetes provide precise data on the effect of this compound on fasting BHB levels.

ParameterThis compound (400 mg)PlaceboAdjusted Median DifferenceP-valueCitation
Baseline Median BHB (mmol/L) 0.130.12--[5]
Change from Baseline at 24 Weeks (Median, mmol/L) +0.040.000.04<0.001[5][6]

Data from the inTandem3 trial post-hoc analysis.

While the median increase is modest, it is statistically significant and associated with an increased risk of diabetic ketoacidosis (DKA), particularly in individuals with higher baseline BHB levels.[5][6][7] The risk of DKA increased by 18% for each 0.1 mmol/L increase in baseline BHB, independent of treatment.[5][6]

Impact on Cellular Energetics

The failing heart is characterized by an "energy-starved" state, with impaired oxidation of glucose and fatty acids.[8] The modest hyperketonemia induced by SGLT inhibitors like this compound offers a crucial alternative fuel source.

The "Thrifty Substrate" Hypothesis:

  • Efficient Fuel: Ketone bodies, particularly BHB, are considered a more energetically efficient fuel than fatty acids or glucose. Their oxidation yields more ATP per unit of oxygen consumed.

  • Substrate Shift: SGLT inhibitors promote a metabolic switch in cardiac and other tissues, increasing the uptake and utilization of ketone bodies.[4] This shift away from less efficient substrates is thought to "rescue" the energy-deprived myocardium.[8]

  • Improved Mitochondrial Function: This enhanced fuel supply can lead to improved mitochondrial respiration and overall ATP production.[9] Studies with the SGLT2 inhibitor empagliflozin have demonstrated increased myocardial ATP content in animal models.[9][10][11]

cluster_Metabolism Cellular Metabolism cluster_Mitochondria Mitochondrion This compound This compound Ketones ↑ Circulating Ketone Bodies This compound->Ketones Substrate Metabolic Substrate Shift Ketones->Substrate Glucose ↓ Glucose Oxidation Substrate->Glucose FFA ↓ Fatty Acid Oxidation Substrate->FFA KetoneOx ↑ Ketone Oxidation Substrate->KetoneOx Efficiency ↑ O2 Efficiency KetoneOx->Efficiency ATP ↑ ATP Production Efficiency->ATP caption This compound's Effect on Cellular Energetics

This compound's Effect on Cellular Energetics

Key Experimental Protocols

Clinical Trial Protocol: The inTandem Studies

The inTandem trials were pivotal in assessing the efficacy and safety of this compound in type 1 diabetes.[12] The methodology for metabolic assessment is outlined below.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter studies.[5][6]

  • Population: Adults with type 1 diabetes (T1D).[5][6]

  • Intervention: this compound (400 mg daily) or placebo, as an adjunct to insulin therapy.[5][6]

  • Duration: 24 to 52 weeks.[5]

  • Metabolic Parameter Measurement:

    • Sample Collection: Fasting blood samples were collected at baseline and at specified intervals throughout the study (e.g., Week 4, 12, 24).[5]

    • Analyte: Beta-hydroxybutyrate (BHB) was the primary ketone body measured.

    • Assay: Central laboratory analysis using standard enzymatic or colorimetric assays for BHB quantification.

  • Statistical Analysis: Post-hoc analysis compared the change in BHB levels from baseline (ΔBHB) between the this compound and placebo groups using logistic regression models to identify predictors of elevated BHB and DKA events.[5][6]

cluster_arms Screening Patient Screening (Adults with T1D) Baseline Baseline Assessment - Fasting Blood Sample (BHB) - Clinical Data Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Sota_Arm This compound Arm (400 mg/day + Insulin) Randomization->Sota_Arm Group A Placebo_Arm Placebo Arm (+ Insulin) Randomization->Placebo_Arm Group B FollowUp Follow-Up Visits (e.g., Weeks 4, 12, 24) Sota_Arm->FollowUp Placebo_Arm->FollowUp FastingBlood Fasting Blood Collection (BHB Measurement) FollowUp->FastingBlood Analysis Data Analysis - Compare ΔBHB - Logistic Regression for DKA Risk FastingBlood->Analysis caption Workflow for Metabolic Assessment in inTandem Trials

Workflow for Metabolic Assessment in inTandem Trials
Laboratory Protocol: Blood Beta-Hydroxybutyrate Measurement

Measuring blood BHB is the gold standard for assessing ketosis.

  • Principle: Point-of-care meters and laboratory assays typically use an enzymatic reaction. The enzyme β-hydroxybutyrate dehydrogenase oxidizes BHB to acetoacetate. This reaction reduces nicotinamide adenine dinucleotide (NAD+) to NADH. The amount of NADH produced is proportional to the BHB concentration and can be measured via an electrical current (amperometry) or light absorbance (spectrophotometry).

  • Sample: A small drop of capillary whole blood (from a fingerstick) for point-of-care meters, or a serum/plasma sample for laboratory analysis.[13][14]

  • Procedure (Point-of-Care):

    • Insert a ketone-specific test strip into the meter.

    • Lance the finger to obtain a blood drop.

    • Apply the blood drop to the designated area on the test strip.

    • The meter analyzes the sample and displays the BHB concentration (in mmol/L or mg/dL) within seconds.

  • Interpretation:

    • Normal/Nutritional Ketosis: 0.5 - 3.0 mmol/L

    • Risk of DKA: >3.0 mmol/L[13]

Preclinical Protocol: Assessing Cellular ATP Levels

In preclinical models (e.g., animal hearts, cultured cardiomyocytes), ATP levels are measured to assess cellular energy status.

  • Principle: Luciferase-based bioluminescence assays are common. The enzyme firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, Mg2+, and O2, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.

  • Procedure:

    • Tissue/Cell Lysis: Harvest tissue or cells and immediately lyse them using a buffer that inactivates ATPases to prevent ATP degradation.

    • Sample Preparation: Centrifuge the lysate to pellet debris. The supernatant contains the cellular ATP.

    • Assay Reaction: Mix the sample supernatant with a luciferin-luciferase reagent.

    • Detection: Measure the light output (luminescence) using a luminometer.

    • Quantification: Compare the sample's luminescence to a standard curve generated with known ATP concentrations to determine the absolute ATP content. This is often normalized to the total protein content of the sample.

Conclusion and Implications

This compound's dual SGLT1/SGLT2 inhibition initiates a cascade of metabolic changes, culminating in a modest but significant elevation of ketone bodies. This is driven by a fundamental shift in the insulin/glucagon hormonal axis, which promotes hepatic fatty acid oxidation and ketogenesis. The resulting increase in circulating ketones, while carrying a heightened risk of DKA that requires careful monitoring, also provides a more energy-efficient fuel source for vital organs like the heart. This "thrifty substrate" effect may contribute to the observed cardiovascular benefits of SGLT inhibitors by improving cellular energetics in the energy-starved failing heart. For researchers and drug developers, understanding this dual impact is critical for optimizing therapeutic strategies, managing risks, and exploring the full potential of dual SGLT inhibition in treating complex cardiometabolic diseases.

References

The Pivotal Role of SGLT1 Inhibition in the Therapeutic Profile of Sotagliflozin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotagliflozin, a first-in-class dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2), represents a significant advancement in the management of cardiometabolic diseases. While the therapeutic benefits of SGLT2 inhibition are well-established, the contribution of SGLT1 inhibition to this compound's overall clinical profile is a key area of scientific interest. This technical guide provides a comprehensive analysis of the role of SGLT1 inhibition in the therapeutic efficacy of this compound. By uniquely targeting SGLT1 in the gastrointestinal tract, this compound delays and reduces intestinal glucose absorption, leading to a pronounced reduction in postprandial glucose excursions and an increase in glucagon-like peptide-1 (GLP-1) secretion. These effects, distinct from the renal actions of SGLT2 inhibition, contribute significantly to its glycemic control and are hypothesized to play a role in its observed cardiovascular and renal benefits. This document delves into the molecular mechanisms, summarizes key clinical trial data, provides detailed experimental protocols for foundational research in this area, and visually represents the core concepts through signaling pathways and experimental workflows.

Introduction to this compound and the Significance of SGLT1

This compound (LX4211) is an orally administered small molecule that competitively inhibits both SGLT1 and SGLT2.[1] SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose.[2] In contrast, SGLT1 is highly expressed in the brush border membrane of enterocytes in the small intestine, where it is the primary transporter for the absorption of dietary glucose and galactose.[1][2] SGLT1 is also present to a lesser extent in the kidneys, heart, and other tissues.[1][3] The dual inhibition of both transporters provides a complementary mechanism of action, addressing both renal glucose reabsorption and intestinal glucose absorption.[2]

The inhibition of SGLT1 is a key differentiator of this compound from selective SGLT2 inhibitors. This action directly impacts postprandial hyperglycemia, a critical factor in overall glycemic control and a contributor to cardiovascular complications.[4] Furthermore, the modulation of gut-derived hormones through SGLT1 inhibition opens up additional therapeutic avenues beyond simple glucose lowering.

Mechanism of Action: The Role of SGLT1 Inhibition

This compound exhibits a 20-fold selectivity for SGLT2 over SGLT1.[1] Despite this, its potent inhibition of intestinal SGLT1 leads to clinically meaningful effects.

Impact on Intestinal Glucose Absorption and Postprandial Glucose

By inhibiting SGLT1 in the small intestine, this compound delays and reduces the absorption of glucose from dietary carbohydrates.[2] This leads to a blunting of the sharp rise in blood glucose levels that typically occurs after a meal, a phenomenon known as reducing postprandial glucose (PPG) excursions.[5] This effect is particularly important for individuals with diabetes, as postprandial hyperglycemia is a major contributor to elevated HbA1c levels and cardiovascular risk.[4]

Stimulation of Incretin Secretion

The delayed passage of unabsorbed glucose into the distal small intestine and colon stimulates L-cells to secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[4][5] GLP-1 is an incretin hormone with multiple beneficial effects on glucose homeostasis, including:

  • Stimulation of glucose-dependent insulin secretion: GLP-1 enhances the release of insulin from pancreatic β-cells in response to elevated blood glucose levels.

  • Suppression of glucagon secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.

  • Delayed gastric emptying: GLP-1 slows the rate at which food leaves the stomach, further contributing to a reduction in postprandial glucose spikes.

  • Promotion of satiety: GLP-1 acts on the central nervous system to increase feelings of fullness, which can contribute to weight management.

The increase in GLP-1 and PYY secretion following this compound administration has been confirmed in preclinical and clinical studies.[4]

Signaling Pathway of SGLT1 Inhibition in the Intestine

The following diagram illustrates the signaling cascade initiated by SGLT1 inhibition in the gut.

SGLT1_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation cluster_l_cell L-Cell (Distal Intestine) Oral Glucose Oral Glucose SGLT1 SGLT1 Oral Glucose->SGLT1 Absorption Glucose Absorption Glucose Absorption SGLT1->Glucose Absorption Delayed Glucose Transit Delayed Glucose Transit SGLT1->Delayed Glucose Transit Inhibition leads to GLP-1 Secretion GLP-1 Secretion PYY Secretion PYY Secretion This compound This compound This compound->SGLT1 Inhibits Delayed Glucose Transit->GLP-1 Secretion Delayed Glucose Transit->PYY Secretion

SGLT1 Inhibition Signaling Pathway in the Intestine

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize key quantitative data from in vitro studies and major clinical trials, highlighting the contribution of SGLT1 inhibition to the therapeutic profile of this compound.

Table 1: In Vitro Inhibitory Potency of this compound
TransporterIC50 (nM)Reference
Human SGLT136[5]
Human SGLT21.8[5]

IC50: Half-maximal inhibitory concentration

Table 2: Efficacy of this compound in Major Clinical Trials
TrialPopulationPrimary EndpointHazard Ratio (95% CI)p-valueReference
SCORED Patients with type 2 diabetes and chronic kidney diseaseTotal cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure0.74 (0.63 - 0.88)<0.001[6]
Myocardial infarction and stroke0.77 (0.65 - 0.91)0.002[1]
SOLOIST-WHF Patients with type 2 diabetes recently hospitalized for worsening heart failureTotal cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure0.67 (0.52 - 0.85)<0.001[7]

CI: Confidence Interval

Table 3: Effects of this compound on Postprandial Glucose and Incretins
ParameterEffect of this compoundMechanismReference
Postprandial Glucose (PPG)Reduced excursionsDelayed intestinal glucose absorption[8]
Glucagon-like Peptide-1 (GLP-1)Increased secretionStimulation of L-cells by unabsorbed glucose[4]
Peptide YY (PYY)Increased secretionStimulation of L-cells by unabsorbed glucose[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SGLT1 inhibition.

In Vitro SGLT1 and SGLT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against human SGLT1 and SGLT2.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human SGLT1 or SGLT2 are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent like G418).[9]

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. Prior to the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer.

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: A radiolabeled or fluorescently tagged glucose analog, such as 14C-alpha-methyl-D-glucopyranoside ([14C]AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to each well along with sodium.[9][10]

  • Uptake Reaction: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for substrate uptake.

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold sodium-free buffer. The cells are then lysed to release the intracellular contents.

  • Detection:

    • For radiolabeled substrates, the radioactivity in the cell lysate is measured using a scintillation counter.

    • For fluorescent substrates, the fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Dual-Glucose Tracer Method for Measuring Intestinal Glucose Absorption

Objective: To quantify the rate of appearance of oral glucose (RaO) in the systemic circulation.

Methodology:

  • Subject Preparation: Healthy volunteers or patients undergo an overnight fast.

  • Tracer Infusion: A continuous intravenous infusion of a stable isotope-labeled glucose tracer (e.g., [6,6-2H2]glucose) is initiated and maintained to achieve a steady state.

  • Oral Glucose Challenge: After a baseline period, subjects ingest a standardized mixed meal or a glucose solution containing a different glucose tracer (e.g., [1-13C]glucose).

  • Blood Sampling: Blood samples are collected at frequent intervals before and after the oral glucose challenge for several hours.

  • Sample Analysis: Plasma glucose concentrations and the isotopic enrichment of the different glucose tracers are measured using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The rate of appearance of oral glucose is calculated using Steele's non-steady-state equations, which account for the dilution of the infused tracer by the orally administered tracer. This allows for the differentiation between endogenous glucose production and the appearance of glucose from the ingested meal.

The following diagram outlines the workflow for the dual-glucose tracer experiment.

Dual_Tracer_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Fasting Overnight Fast IV_Infusion Continuous IV Infusion ([6,6-2H2]glucose) Fasting->IV_Infusion Oral_Challenge Oral Administration (Meal with [1-13C]glucose) IV_Infusion->Oral_Challenge After Baseline Blood_Sampling Frequent Blood Sampling Oral_Challenge->Blood_Sampling LC_MS LC-MS/GC-MS Analysis (Isotopic Enrichment) Blood_Sampling->LC_MS Steele_Eq Steele's Equations LC_MS->Steele_Eq RaO Calculate Rate of Appearance of Oral Glucose (RaO) Steele_Eq->RaO

Dual-Glucose Tracer Experimental Workflow
Animal Models for Preclinical Evaluation

Objective: To induce pressure overload-induced cardiac hypertrophy and heart failure to study the effects of therapeutic interventions.

Methodology:

  • Anesthesia and Ventilation: Mice are anesthetized (e.g., with avertin or isoflurane) and placed in a supine position. Endotracheal intubation is performed, and the mouse is connected to a small animal ventilator.[11][12]

  • Surgical Exposure: A midline cervical incision is made, and the sternum is partially incised to expose the thoracic cavity and the aortic arch.[11]

  • Aortic Constriction: A suture (e.g., 7-0 silk) is passed under the transverse aorta between the innominate and left common carotid arteries.[11][12] A blunted needle of a specific gauge (e.g., 27-gauge) is placed alongside the aorta, and the suture is tied firmly around both the aorta and the needle.[11]

  • Needle Removal: The needle is then quickly removed, leaving a standardized constriction of the aorta.[12]

  • Closure and Recovery: The chest and skin are closed in layers. The mouse is gradually weaned from the ventilator and allowed to recover on a heating pad.

  • Sham Control: Sham-operated animals undergo the same procedure without the final ligation of the aorta.[11]

Objective: To model chronic kidney disease by reducing the renal mass, leading to hypertension, proteinuria, and progressive renal dysfunction.

Methodology:

  • Two-Stage Procedure: The STNx model is typically created in a two-step surgical process in rats or mice.[13][14]

  • First Stage: The animal is anesthetized, and through a flank or dorsal incision, the left kidney is exposed. Two-thirds of the left kidney is removed by ligating and excising the upper and lower poles.[13]

  • Recovery Period: The animal is allowed to recover for a period of one to two weeks.

  • Second Stage: The animal is anesthetized again, and a right nephrectomy (removal of the entire right kidney) is performed through a separate incision.[13]

  • Sham Control: Sham-operated animals undergo similar surgical procedures, including mobilization of the kidneys, but without any removal of renal tissue.[13]

  • Post-operative Monitoring: Following the second surgery, animals are monitored for the development of chronic kidney disease hallmarks, such as increased blood urea nitrogen (BUN), serum creatinine, and proteinuria.

Clinical Significance and Future Directions

The dual inhibition of SGLT1 and SGLT2 by this compound offers a multifaceted approach to managing cardiometabolic diseases. The distinct contribution of SGLT1 inhibition to reducing postprandial hyperglycemia and stimulating GLP-1 secretion complements the established benefits of SGLT2 inhibition. The landmark SCORED and SOLOIST-WHF trials have provided robust evidence for the clinical efficacy of this compound in high-risk patient populations with type 2 diabetes and either chronic kidney disease or heart failure.[6][7]

Future research should continue to explore the full potential of SGLT1 inhibition. This includes further elucidating the long-term cardiovascular and renal benefits specifically attributable to the modulation of intestinal glucose absorption and incretin signaling. Head-to-head trials comparing this compound with selective SGLT2 inhibitors will be instrumental in dissecting the unique contributions of SGLT1 inhibition. Additionally, investigating the role of this compound in non-diabetic populations with heart failure and chronic kidney disease is a promising area of ongoing research.

The following diagram illustrates the logical relationship between SGLT1 inhibition and the therapeutic outcomes observed with this compound.

SGLT1_Therapeutic_Outcomes This compound This compound SGLT1_Inhibition Intestinal SGLT1 Inhibition This compound->SGLT1_Inhibition Delayed_Absorption Delayed Glucose Absorption SGLT1_Inhibition->Delayed_Absorption Reduced_PPG Reduced Postprandial Glucose Delayed_Absorption->Reduced_PPG Increased_GLP1 Increased GLP-1 Secretion Delayed_Absorption->Increased_GLP1 Improved_Glycemic_Control Improved Glycemic Control Reduced_PPG->Improved_Glycemic_Control Increased_GLP1->Improved_Glycemic_Control CV_Renal_Benefits Cardiovascular and Renal Benefits Improved_Glycemic_Control->CV_Renal_Benefits Contributes to

Logical Flow from SGLT1 Inhibition to Therapeutic Benefits

Conclusion

The inhibition of SGLT1 is a cornerstone of this compound's therapeutic profile, providing distinct and complementary mechanisms of action to SGLT2 inhibition. By targeting intestinal glucose absorption, this compound effectively reduces postprandial hyperglycemia and enhances the secretion of beneficial incretin hormones. These effects contribute significantly to its robust glycemic efficacy and are likely to play an important role in the impressive cardiovascular and renal outcome benefits observed in major clinical trials. For researchers and drug development professionals, a thorough understanding of the science behind SGLT1 inhibition is crucial for leveraging the full potential of this innovative therapeutic class and for the future development of novel cardiometabolic drugs.

References

Sotagliflozin's potential applications in type 1 diabetes research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential applications of sotagliflozin in type 1 diabetes (T1D) research. This compound, a dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2), presents a novel therapeutic approach for managing T1D by targeting both intestinal glucose absorption and renal glucose reabsorption. This document summarizes key findings from pivotal clinical trials, details experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.

Core Mechanism of Action

This compound exerts its effects through the dual inhibition of SGLT1 and SGLT2.[1] SGLT2 is primarily responsible for the reabsorption of glucose in the kidneys, and its inhibition leads to increased urinary glucose excretion.[2] SGLT1 is predominantly found in the small intestine and is responsible for glucose and galactose absorption; its inhibition delays and reduces the absorption of dietary carbohydrates.[2] This dual action helps to lower blood glucose levels, reduce postprandial glucose excursions, and may lead to a decrease in the required insulin dosage for individuals with T1D.[3][4]

Signaling Pathways

The therapeutic effects of this compound in T1D are mediated through complex signaling pathways. The inhibition of intestinal SGLT1 is associated with an increase in the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion and suppresses glucagon release. The inhibition of SGLT2, in addition to its direct effect on glycosuria, can also lead to a modest increase in endogenous glucagon production.

This compound's Dual Inhibition Signaling Pathway This compound This compound SGLT1 SGLT1 (Intestine) This compound->SGLT1 Inhibits SGLT2 SGLT2 (Kidney) This compound->SGLT2 Inhibits Glucose_Absorption Decreased Glucose Absorption SGLT1->Glucose_Absorption Leads to GLP1_Secretion Increased GLP-1 Secretion SGLT1->GLP1_Secretion Leads to Renal_Glucose_Reabsorption Decreased Renal Glucose Reabsorption SGLT2->Renal_Glucose_Reabsorption Leads to Blood_Glucose Lowered Blood Glucose Glucose_Absorption->Blood_Glucose Pancreas Pancreas GLP1_Secretion->Pancreas Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Renal_Glucose_Reabsorption->Urinary_Glucose_Excretion Results in Urinary_Glucose_Excretion->Blood_Glucose Insulin_Secretion Increased Insulin Secretion (Glucose-Dependent) Pancreas->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Pancreas->Glucagon_Secretion Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose

This compound's dual SGLT1/SGLT2 inhibition pathway.

Clinical Efficacy in Type 1 Diabetes

The efficacy and safety of this compound as an adjunct to insulin therapy in adults with T1D have been evaluated in a series of phase 3 clinical trials known as the inTandem program (inTandem1, inTandem2, and inTandem3). These studies have consistently demonstrated that this compound, at doses of 200 mg and 400 mg daily, leads to statistically significant improvements in glycemic control, body weight, and blood pressure compared to placebo.

Glycemic Control
EndpointinTandem1 (North America)[5]inTandem2 (Europe/Israel)[3]inTandem3 (Global)[6]
Baseline HbA1c ~7.6%~7.7%~7.6%
Mean Change in HbA1c at 24 Weeks (this compound 200mg) -0.36% (p<0.001 vs placebo)-0.37% (p<0.001 vs placebo)N/A
Mean Change in HbA1c at 24 Weeks (this compound 400mg) -0.41% (p<0.001 vs placebo)-0.35% (p<0.001 vs placebo)-0.46% (p<0.001 vs placebo)
Mean Change in HbA1c at 52 Weeks (this compound 200mg) -0.25% (p<0.001 vs placebo)-0.28% (p<0.001 vs placebo)N/A
Mean Change in HbA1c at 52 Weeks (this compound 400mg) -0.31% (p<0.001 vs placebo)-0.30% (p<0.001 vs placebo)N/A
Proportion of Patients Achieving HbA1c <7% at 24 Weeks (this compound 400mg) 44%[6]32%[6]28.6% (p<0.001 vs placebo)
Proportion of Patients Achieving HbA1c <7% at 24 Weeks (Placebo) 22%[6]15%[6]15.2%
Non-Glycemic Outcomes
EndpointinTandem1 (North America)[5]inTandem2 (Europe/Israel)[3]inTandem3 (Global)[6]
Mean Change in Body Weight at 24 Weeks (this compound 400mg) -2.98 kg (p<0.001 vs placebo)-2.95 kg (p<0.001 vs placebo)-2.98 kg (p<0.001 vs placebo)
Mean Change in Systolic Blood Pressure at 16 Weeks (this compound 400mg, Baseline SBP ≥130 mmHg) -3.5 mmHg (p=0.002 vs placebo)-3.5 mmHg (p=0.01 vs placebo)-3.5 mmHg (p=0.002 vs placebo)
Mean Change in Total Daily Insulin Dose at 24 Weeks (this compound 400mg) -8.8% (p<0.001 vs placebo)-9.5% (p<0.001 vs placebo)-11.9% (p<0.001 vs placebo)
Mean Change in Bolus Insulin Dose at 24 Weeks (this compound 400mg) -12.7% (p<0.001 vs placebo)-13.3% (p<0.001 vs placebo)-15.2% (p<0.001 vs placebo)

Safety and Tolerability

The most significant safety concern associated with this compound in T1D is an increased risk of diabetic ketoacidosis (DKA). Other reported adverse events include genital mycotic infections, diarrhea, and volume depletion-related events.

Adverse EventinTandem1 (North America)[5]inTandem2 (Europe/Israel)[3]inTandem3 (Global)[6]
Diabetic Ketoacidosis (DKA) Rate (this compound 200mg) 3.4%2.3%N/A
Diabetic Ketoacidosis (DKA) Rate (this compound 400mg) 4.2%3.4%3.0%
Diabetic Ketoacidosis (DKA) Rate (Placebo) 0.4%0%0.6%
Severe Hypoglycemia Rate (this compound 200mg) 6.5%5.0%N/A
Severe Hypoglycemia Rate (this compound 400mg) 6.5%2.3%Similar to placebo
Severe Hypoglycemia Rate (Placebo) 9.7%5.0%Similar to this compound
Genital Mycotic Infections (this compound 400mg) More frequent than placeboMore frequent than placebo6.4%
Genital Mycotic Infections (Placebo) Less frequent than this compoundLess frequent than this compound2.1%
Diarrhea (this compound 400mg) More frequent than placeboMore frequent than placebo4.1%
Diarrhea (Placebo) Less frequent than this compoundLess frequent than this compound2.3%

Experimental Protocols

The inTandem trials followed a generally similar, robust, randomized, double-blind, placebo-controlled design. Below is a detailed methodology representative of these key experiments.

inTandem Clinical Trial Workflow

inTandem Clinical Trial Workflow Screening Screening (2 weeks) Insulin_Optimization Insulin Optimization (6 weeks) Screening->Insulin_Optimization Randomization Randomization Insulin_Optimization->Randomization Placebo Placebo Randomization->Placebo Sota_200 This compound 200mg Randomization->Sota_200 Sota_400 This compound 400mg Randomization->Sota_400 Treatment_24w Double-Blind Treatment (24 weeks) Placebo->Treatment_24w Sota_200->Treatment_24w Sota_400->Treatment_24w Primary_Endpoint Primary Endpoint Assessment (HbA1c change) Treatment_24w->Primary_Endpoint Treatment_52w Treatment Extension (up to 52 weeks) Primary_Endpoint->Treatment_52w Final_Assessment Final Efficacy and Safety Assessment Treatment_52w->Final_Assessment

A typical workflow for the inTandem clinical trials.

1. Patient Population:

  • Adults (≥18 years) with a diagnosis of T1D for at least one year.

  • Using intensive insulin therapy (multiple daily injections or continuous subcutaneous insulin infusion).

  • Baseline HbA1c between 7.0% and 11.0%.

  • Body Mass Index (BMI) generally between 18.5 and 35.0 kg/m ².

2. Insulin Optimization Phase:

  • A 6-week run-in period prior to randomization.[5]

  • Objective: To optimize each participant's insulin regimen to achieve stable glycemic control according to predefined targets (e.g., fasting plasma glucose 100-140 mg/dL, postprandial glucose <180 mg/dL).

  • Methodology: Insulin doses were adjusted by the investigators based on frequent self-monitoring of blood glucose. An independent, blinded committee of diabetes specialists reviewed insulin dose adjustments to ensure consistency and adherence to the protocol.[5]

3. Randomization and Treatment:

  • Participants were randomly assigned in a 1:1:1 ratio to receive once-daily oral this compound 200 mg, this compound 400 mg, or placebo.

  • The double-blind treatment period typically lasted for 24 to 52 weeks.

4. Efficacy Assessments:

  • Primary Endpoint: Change in HbA1c from baseline at 24 weeks.

  • Secondary Endpoints:

    • Change in body weight.

    • Change in systolic blood pressure.

    • Change in total daily, basal, and bolus insulin doses.

    • Proportion of patients achieving HbA1c <7.0%.

    • Continuous Glucose Monitoring (CGM): A subset of participants used CGM to assess time in range (70-180 mg/dL), time in hypoglycemia (<70 mg/dL), and glycemic variability.

5. Safety Assessments:

  • Adverse events were recorded throughout the study.

  • Diabetic Ketoacidosis (DKA) Adjudication: An independent, blinded committee adjudicated all potential DKA events based on predefined criteria, including blood pH, serum bicarbonate, and the presence of ketones.

  • Severe Hypoglycemia: Defined as an event requiring external assistance for recovery.

Conclusion

This compound has demonstrated consistent efficacy in improving glycemic control and promoting weight loss in individuals with T1D, positioning it as a potentially valuable adjunct to insulin therapy. However, the increased risk of DKA necessitates careful patient selection, comprehensive education on DKA prevention and recognition, and diligent monitoring. Further research is warranted to elucidate the long-term cardiovascular and renal effects of this compound in the T1D population and to develop strategies to mitigate the risk of DKA. This technical guide provides a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of dual SGLT1/SGLT2 inhibition in T1D.

References

Unraveling the Cardioprotective Mechanisms of Sotagliflozin: A Cellular and Molecular Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the cellular and molecular mechanisms through which Sotagliflozin, a dual inhibitor of sodium-glucose cotransporter type 1 and 2 (SGLT1/2), exerts its beneficial effects on cardiac cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current preclinical and clinical findings, offering a detailed look at the signaling pathways, experimental evidence, and underlying protocols that define this compound's cardioprotective profile.

Introduction: A Dual-Inhibition Strategy for Heart Failure

This compound stands out in the landscape of cardiovascular therapeutics due to its unique dual-inhibition of both SGLT1 and SGLT2. While SGLT2 inhibition in the kidneys is a well-established mechanism for glycemic control and has demonstrated cardiovascular benefits, the concurrent inhibition of SGLT1 in the heart and gut offers additional and direct cardioprotective effects. This guide delves into the specific molecular interactions and cellular responses within cardiomyocytes and cardiac fibroblasts that are influenced by this compound, leading to improved cardiac function and a reduction in heart failure-related events. Clinical trials such as SOLOIST-WHF and SCORED have provided robust evidence of this compound's efficacy in reducing cardiovascular mortality and hospitalizations for heart failure in patients with type 2 diabetes and recent worsening heart failure.[1]

Attenuation of Cardiac Remodeling

Pathological cardiac remodeling, characterized by hypertrophy and fibrosis, is a hallmark of heart failure progression. This compound has been shown to mitigate these detrimental processes through various molecular pathways.

Anti-Hypertrophic Effects

Preclinical studies have demonstrated this compound's ability to reduce cardiac hypertrophy. In a rat model of myocardial infarction (MI), this compound treatment significantly decreased cardiomyocyte cross-sectional area and reduced the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[2] Similarly, in a normoglycemic mouse model of cardiac pressure overload induced by transverse aortic constriction (TAC), this compound attenuated the increase in whole heart weight and cardiomyocyte size.[3]

Quantitative Data on Anti-Hypertrophic Effects of this compound

ParameterAnimal ModelThis compound EffectReference
Cardiomyocyte Cross-Sectional AreaPost-MI RatSignificant reduction compared to vehicle[2]
ANP Protein ExpressionPost-MI RatSignificantly reduced[2]
BNP Protein ExpressionPost-MI RatSignificantly reduced[2]
Heart Weight to Body Weight RatioTAC Mouse (Normal Diet)Significantly reduced compared to vehicle[3]
Cardiomyocyte SizeTAC Mouse (Normal Diet)Significantly reduced compared to vehicle[4]
Anti-Fibrotic Effects

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to increased stiffness of the heart muscle and impaired cardiac function. This compound has been shown to reduce cardiac fibrosis in various preclinical models. In the post-MI rat model, this compound treatment led to a reduction in the infarct size and collagen deposition.[2] The TAC mouse model also showed that this compound attenuated histological markers of cardiac fibrosis.[3]

Quantitative Data on Anti-Fibrotic Effects of this compound

ParameterAnimal ModelThis compound EffectReference
Infarct SizePost-MI RatSignificantly reduced compared to vehicle[2]
Histological Fibrosis MarkersTAC Mouse (Normal Diet)Attenuated[3]

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key driver of cardiac remodeling and heart failure progression. This compound exerts potent anti-inflammatory effects in the heart by targeting key signaling pathways.

Inhibition of the NLRP3 Inflammasome

The NLRP3 (NOD-like receptor protein 3) inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to significantly suppress the activation of the NLRP3 inflammasome in the heart. In the post-MI rat model, this compound treatment strikingly reduced the protein levels of NLRP3, IL-1β, and IL-18 in the peri-infarction region.[2] This inhibition of the NLRP3 inflammasome is a critical mechanism underlying this compound's anti-inflammatory and cardioprotective effects.

Attenuation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon activation, the p65 subunit of NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including TNF-α. This compound treatment has been demonstrated to inhibit the NF-κB pathway in cardiac tissue. In post-MI rats, this compound significantly suppressed the phosphorylation of p65 and the expression of TNF-α.[2]

Quantitative Data on Anti-Inflammatory Effects of this compound

Inflammatory MarkerAnimal ModelThis compound EffectReference
NLRP3 Protein LevelPost-MI RatSignificantly suppressed[2]
IL-1β Protein LevelPost-MI RatSignificantly suppressed[2]
IL-18 Protein LevelPost-MI RatSignificantly suppressed[2]
p-p65 (NF-κB) Protein LevelPost-MI RatSignificantly suppressed[2]
TNF-α Protein LevelPost-MI RatSignificantly suppressed[2]

Impact on Ion Homeostasis and Mitochondrial Function

Emerging evidence suggests that this compound may also exert its cardioprotective effects by modulating intracellular ion concentrations and improving mitochondrial function.

Regulation of Intracellular Sodium and Calcium

While direct quantitative data for this compound is still emerging, other SGLT2 inhibitors have been shown to reduce cytosolic sodium ([Na+]) and calcium ([Ca2+]) concentrations in cardiomyocytes, often through the inhibition of the Na+/H+ exchanger (NHE-1).[2] This modulation of ion homeostasis can lead to improved mitochondrial function and reduced cellular stress.

Enhancement of Mitochondrial Bioenergetics

By influencing substrate utilization and reducing oxidative stress, this compound may improve mitochondrial function in cardiac cells. Although direct studies on this compound's impact on mitochondrial respiration in cardiomyocytes are limited, the known effects of SGLT inhibitors on cellular metabolism suggest a potential for enhanced mitochondrial bioenergetics.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for inducing and evaluating cardiac hypertrophy and fibrosis in a mouse model.

Sotagliflozin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_AMPK AMPK Pathway cluster_Inflammation Inflammatory Pathways cluster_nucleus Nucleus This compound This compound SGLT1 SGLT1 This compound->SGLT1 Inhibits NHE1 NHE1 This compound->NHE1 Inhibits (indirectly) AMPK AMPK This compound->AMPK Activates (via LKB1?) NLRP3_inflammasome NLRP3 Inflammasome This compound->NLRP3_inflammasome Inhibits NFkB NF-κB (p65) This compound->NFkB Inhibits Na_ion ↓ [Na+]i SGLT1->Na_ion Reduces Na+ influx NHE1->Na_ion Reduces Na+ influx AMPK->NFkB Inhibits LKB1 LKB1 IL1b_IL18 IL-1β, IL-18 NLRP3_inflammasome->IL1b_IL18 Reduces maturation TNFa TNF-α NFkB->TNFa Reduces transcription Hypertrophic_genes Hypertrophic Genes (ANP, BNP) NFkB->Hypertrophic_genes Reduces transcription Fibrotic_genes Fibrotic Genes NFkB->Fibrotic_genes Reduces transcription Ca_ion ↓ [Ca2+]i Na_ion->Ca_ion Modulates NCX Ca_ion->Hypertrophic_genes Reduces signaling TAC_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment Protocol cluster_analysis Analysis animal_model C57BL/6J Mice TAC_surgery Transverse Aortic Constriction (TAC) or Sham Surgery animal_model->TAC_surgery treatment Oral Gavage: This compound (10 mg/kg/day) or Vehicle TAC_surgery->treatment Post-operative recovery Echocardiography Echocardiography (Cardiac Function) treatment->Echocardiography Histology Histology (Hypertrophy, Fibrosis) treatment->Histology Gene_expression Gene Expression Analysis (qRT-PCR) treatment->Gene_expression Protein_analysis Protein Analysis (Western Blot) treatment->Protein_analysis

References

Methodological & Application

Sotagliflozin in Rodent Models of Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of sotagliflozin, a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and SGLT2, in various rodent models of diabetes. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its glucose-lowering effects through a dual mechanism of action.[1][2][3] By inhibiting SGLT2 in the proximal tubules of the kidneys, it reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting urinary glucose excretion.[2][4] Additionally, this compound inhibits SGLT1 in the small intestine, which delays and reduces the absorption of dietary glucose and galactose.[1][2][4] This dual inhibition provides a synergistic effect in controlling blood glucose levels, addressing both fasting and postprandial hyperglycemia.[3] The inhibition of intestinal SGLT1 has also been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), incretin hormones that play a role in glucose homeostasis and appetite regulation.[5]

Signaling Pathway

Figure 1: this compound's dual inhibition of SGLT1 and SGLT2.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in various rodent models of diabetes.

Table 1: this compound Dosage and Administration in Mouse Models of Diabetes
Mouse ModelDiabetes TypeThis compound Dose (mg/kg)Administration RouteVehicleDurationKey Outcomes
Non-obese diabetic (NOD)Type 12 and 30Oral gavage0.1% Tween 80 in water22 daysSignificantly improved glycemic control without increasing hypoglycemia.[2]
High-fat diet (HFD)-induced obeseType 210Oral gavage0.1% Tween 807 weeksReduced body weight gain, liver triglycerides, and cholesterol.[5]
BALB/c (glucose challenge)N/A10Oral gavageNot specifiedSingle doseDelayed intestinal glucose absorption.[4]
C57BL/6J (cardiac pressure overload)N/A10Oral gavage0.1% Tween 807 weeksAttenuated cardiac hypertrophy and fibrosis in non-diabetic mice.[6][7][8]
Table 2: this compound Dosage and Administration in Rat Models of Diabetes
Rat ModelDiabetes TypeThis compound Dose (mg/kg)Administration RouteVehicleDurationKey Outcomes
Zucker Diabetic Fatty (ZDF)Type 2Not specifiedNot specifiedNot specifiedNot specifiedGLP-1 and HbA1c levels were measured.
Sprague-Dawley (uremia model)N/ANot specifiedNot specifiedNot specified5 weeksAmeliorated changes induced by high-glucose peritoneal dialysate.[9]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Type 1 Diabetes (NOD Mice)

This protocol is based on studies investigating the effects of this compound on glycemic control in non-obese diabetic (NOD) mice.

1. Animal Model:

  • Female NOD/ShiLtJ mice are a commonly used model for autoimmune type 1 diabetes.

  • Diabetes can be induced or accelerated using cyclophosphamide (200 mg/kg, intraperitoneal injection).

2. This compound Preparation and Administration:

  • Vehicle: A solution of 0.1% Tween 80 in sterile water is a suitable vehicle.[2]

  • This compound Solution: Prepare fresh daily. For a 10 mg/kg dose in a 20g mouse (0.2 mL volume), dissolve 1 mg of this compound in 1 mL of vehicle. Adjust concentration based on the desired dosage and administration volume.

  • Administration: Administer this compound or vehicle once daily via oral gavage using a 20-gauge, 1.5-inch curved feeding needle. A typical administration volume is 10 mL/kg.

3. Experimental Workflow:

T1D_Workflow start Start: Female NOD Mice diabetes_induction Induce Diabetes (Cyclophosphamide) start->diabetes_induction randomization Randomize into Treatment Groups diabetes_induction->randomization treatment Daily Oral Gavage: - Vehicle - this compound (e.g., 2, 30 mg/kg) randomization->treatment monitoring Monitor: - Blood Glucose (3x/week) - Body Weight (daily) treatment->monitoring 22 days endpoint Endpoint Analysis (Day 22): - HbA1c - Hypoglycemic events monitoring->endpoint end End of Study endpoint->end

Figure 2: Experimental workflow for T1D mouse model.

4. Outcome Measures:

  • Glycemic Control: Monitor fed blood glucose levels regularly (e.g., 3 times per week) via tail nick. Measure HbA1c at the beginning and end of the study from whole blood.

  • Hypoglycemia: Record the incidence of blood glucose measurements below a defined threshold (e.g., <70 mg/dL).

  • Body Weight: Measure body weight daily.

Protocol 2: Evaluation of this compound in a Mouse Model of Type 2 Diabetes (High-Fat Diet-Induced)

This protocol is designed to assess the effects of this compound on metabolic parameters in a diet-induced model of obesity and insulin resistance.

1. Animal Model:

  • Male C57BL/6J mice are commonly used for high-fat diet (HFD) studies.

  • Induce obesity and insulin resistance by feeding a HFD (e.g., 60% of calories from fat) for a specified period (e.g., 12 weeks).

2. This compound Preparation and Administration:

  • Vehicle: A 0.1% Tween 80 solution is appropriate.[6][7][8]

  • This compound Solution: Prepare as described in Protocol 1.

  • Administration: Administer this compound (e.g., 10 mg/kg) or vehicle once daily via oral gavage for the desired treatment period (e.g., 7 weeks).

3. Experimental Workflow:

T2D_Workflow start Start: Male C57BL/6J Mice diet High-Fat Diet (HFD) (e.g., 12 weeks) start->diet randomization Randomize into Treatment Groups diet->randomization treatment Daily Oral Gavage: - Vehicle - this compound (e.g., 10 mg/kg) randomization->treatment monitoring Monitor: - Body Weight - Food Intake - Blood Glucose treatment->monitoring e.g., 7 weeks endpoint Endpoint Analysis: - Liver Triglycerides & Cholesterol - Inflammatory markers (IL-6, TNF-α) - Oral Fat Tolerance Test monitoring->endpoint end End of Study endpoint->end

Figure 3: Experimental workflow for T2D mouse model.

4. Outcome Measures:

  • Metabolic Parameters: Monitor body weight, food intake, and fasting blood glucose levels.

  • Lipid Profile: At the end of the study, measure liver triglyceride and cholesterol levels.

  • Inflammation: Assess levels of inflammatory cytokines such as IL-6 and TNF-α in liver tissue.

  • Oral Fat Tolerance Test (OFTT): To evaluate the effect on postprandial lipemia, an OFTT can be performed. This involves administering a lipid load (e.g., olive oil) by oral gavage and measuring plasma triglyceride levels at various time points.

Important Considerations

  • Animal Welfare: Oral gavage can be stressful for rodents.[10] Proper training and handling techniques are crucial to minimize stress and ensure accurate dosing. Consider using palatable vehicles or alternative administration methods if possible.[11][12]

  • Vehicle Selection: The choice of vehicle can influence drug solubility and absorption. Common vehicles for this compound include 0.1% Tween 80 and 0.5% methylcellulose.[13][14]

  • Dose Selection: The appropriate dose of this compound will depend on the specific rodent model and the research question. The provided tables offer a starting point for dose-ranging studies.

  • Pharmacokinetics: The pharmacokinetic profile of this compound in rodents should be considered when determining the dosing frequency.

  • Data Interpretation: When interpreting results, consider the dual mechanism of action of this compound and its effects on both renal glucose handling and intestinal glucose absorption.

References

Application Note: Quantification of Sotagliflozin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sotagliflozin in human plasma. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method was validated for linearity, precision, and accuracy.

Introduction

This compound is an orally administered dual inhibitor of sodium-glucose co-transporter type 1 (SGLT1) and type 2 (SGLT2).[1][2] By inhibiting SGLT2 in the kidneys, this compound reduces the reabsorption of glucose and promotes its excretion in the urine.[1] Its inhibition of SGLT1 in the gastrointestinal tract delays glucose absorption.[2] This dual mechanism of action makes it an effective therapeutic agent for managing blood glucose levels in patients with diabetes.[1] Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. This document provides a detailed protocol for its determination using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound reference standard

  • [D5]-Sotagliflozin (internal standard)[1]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1200 HPLC system or equivalent[3]

  • Mass Spectrometer: Applied Biosystems API 3200 triple quadrupole MS/MS or equivalent[3]

  • Chromatographic Column: Xbridge C18, 3.5 µm, 50 × 2.1 mm (Waters, USA)[1]

Standard Solutions

Stock solutions of this compound and [D5]-Sotagliflozin were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (containing [D5]-Sotagliflozin in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis was performed using a validated LC-MS/MS method. The chromatographic and mass spectrometric conditions are summarized in the tables below.

Quantitative Data Summary

The performance of the method was evaluated, and the key quantitative parameters are summarized in the table below.

ParameterThis compound
Calibration Curve Range2.00–2000 ng/mL[1]
Lower Limit of Quantification (LLOQ)2.00 ng/mL[1]
Inter-run Accuracy (%)-3.0% to 0.1%[1]

Signaling Pathway

This compound acts by inhibiting SGLT1 and SGLT2, which are involved in glucose transport in the intestine and kidneys, respectively.

cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream_intestine Bloodstream cluster_kidney Kidney Proximal Tubule cluster_tubular_cell Tubular Epithelial Cell cluster_bloodstream_kidney Bloodstream Glucose_Lumen Glucose SGLT1 SGLT1 Glucose_Lumen->SGLT1 Absorption Glucose_Blood_Intestine Glucose SGLT1->Glucose_Blood_Intestine Glucose_Filtrate Glucose in Filtrate SGLT2 SGLT2 Glucose_Filtrate->SGLT2 Reabsorption Glucose_Blood_Kidney Reabsorbed Glucose SGLT2->Glucose_Blood_Kidney Urine Increased Glucose Excretion (Urine) SGLT2->Urine Leads to Sotagliflozin_Intestine This compound Sotagliflozin_Intestine->SGLT1 Inhibits Sotagliflozin_Kidney This compound Sotagliflozin_Kidney->SGLT2 Inhibits Start Start: Plasma Sample Collection Sample_Prep Sample Preparation: Protein Precipitation Start->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Generation Data_Processing->End LC_System HPLC System Autosampler Pump Column Oven MS_System Tandem Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector LC_System->MS_System Eluent Data_System Data System Software for Control and Data Acquisition MS_System->Data_System Signal

References

Experimental Design for Studying Sotagliflozin's Effects on Renal Hemodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sotagliflozin is a dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2).[1] SGLT2 is primarily responsible for glucose and sodium reabsorption in the kidneys, while SGLT1 is found in the small intestine and to a lesser extent in the renal tubules, where it aids in glucose absorption.[1] By inhibiting both transporters, this compound reduces renal glucose reabsorption and delays intestinal glucose absorption, leading to improved glycemic control.[1] Beyond its effects on glucose metabolism, this compound has demonstrated significant renal and cardiovascular protective effects.[2][3] The proposed mechanism for these benefits involves alterations in renal hemodynamics, primarily through the restoration of tubuloglomerular feedback (TGF).[4] This document provides a detailed experimental design and protocols for investigating the effects of this compound on renal hemodynamics in a preclinical rodent model of diabetic kidney disease.

Signaling Pathway of this compound in the Nephron

This compound's Mechanism of Action on Tubuloglomerular Feedback cluster_0 Proximal Tubule cluster_1 Macula Densa cluster_2 Afferent Arteriole SGLT2 SGLT2 Na_Glucose_Reabsorption Na+ & Glucose Reabsorption SGLT2->Na_Glucose_Reabsorption Promotes Macula_Densa Macula Densa Na_Glucose_Reabsorption->Macula_Densa Decreased Na+ delivery to Adenosine Adenosine Release Macula_Densa->Adenosine Stimulates Afferent_Arteriole Afferent Arteriole Adenosine->Afferent_Arteriole Acts on Vasoconstriction Vasoconstriction Afferent_Arteriole->Vasoconstriction Glomerular_Pressure Intraglomerular Pressure Vasoconstriction->Glomerular_Pressure Decreases This compound This compound This compound->SGLT2 Inhibits

Caption: this compound's effect on tubuloglomerular feedback.

Experimental Design

This study will utilize a streptozotocin (STZ)-induced diabetic rat model to investigate the effects of this compound on renal hemodynamics. This model is well-established for mimicking type 1 diabetes.[5][6]

Animal Model:

  • Species: Male Sprague-Dawley rats[7]

  • Age: 8-10 weeks[8]

  • Weight: 250-300g[6]

Experimental Groups: A total of three groups will be studied:

  • Control Group (n=10): Healthy, non-diabetic rats receiving vehicle.

  • Diabetic Vehicle Group (n=10): STZ-induced diabetic rats receiving vehicle.

  • Diabetic this compound Group (n=10): STZ-induced diabetic rats receiving this compound (10 mg/kg/day, oral gavage).[9][10]

Timeline:

  • Week 0: Acclimatization of animals.

  • Week 1: Induction of diabetes with STZ.

  • Week 2: Confirmation of diabetes and baseline measurements.

  • Weeks 3-10: Daily treatment with this compound or vehicle.

  • Week 11: Final measurements and sample collection.

Experimental Workflow

G cluster_acclimatization Acclimatization (Week 0) cluster_induction Diabetes Induction (Week 1) cluster_baseline Baseline Measurements (Week 2) cluster_treatment Treatment Period (Weeks 3-10) cluster_final Final Measurements (Week 11) acclimatize Acclimatize Rats stz_injection Induce Diabetes with STZ acclimatize->stz_injection confirm_diabetes Confirm Diabetes (Blood Glucose > 15 mM) stz_injection->confirm_diabetes baseline_gfr_rbf Baseline GFR & RBF Measurements confirm_diabetes->baseline_gfr_rbf baseline_bp Baseline Blood Pressure (Telemetry) confirm_diabetes->baseline_bp baseline_uacr Baseline Urinary Albumin to Creatinine Ratio (UACR) confirm_diabetes->baseline_uacr daily_treatment Daily Oral Gavage: - Vehicle - this compound (10 mg/kg) baseline_uacr->daily_treatment weekly_monitoring Weekly Monitoring: - Body Weight - Blood Glucose daily_treatment->weekly_monitoring final_gfr_rbf Final GFR & RBF Measurements weekly_monitoring->final_gfr_rbf final_bp Continuous Blood Pressure (Telemetry) weekly_monitoring->final_bp final_uacr Final UACR weekly_monitoring->final_uacr tissue_collection Tissue & Blood Collection final_uacr->tissue_collection

Caption: Experimental workflow for this compound study.

Detailed Protocols

1. Induction of Diabetes Mellitus

  • Materials: Streptozotocin (STZ), 0.9% sterile saline, 10% sucrose water.

  • Procedure:

    • Fast rats for 6-8 hours prior to STZ injection, with continued access to water.[8]

    • Prepare a fresh solution of STZ in 0.9% saline immediately before use.

    • Administer a single intraperitoneal (IP) injection of STZ at a dose of 60-65 mg/kg.[6][11]

    • Immediately following the injection, replace drinking water with 10% sucrose water for 48 hours to prevent hypoglycemia.[8][11]

    • After 48 hours, return animals to standard drinking water.[8]

    • Confirm diabetes one week post-injection by measuring blood glucose from a tail vein sample. Animals with a blood glucose level ≥ 15 mM will be considered diabetic.[7]

2. Glomerular Filtration Rate (GFR) Measurement using FITC-Inulin Clearance

  • Materials: FITC-inulin, 0.9% saline, heparinized saline, anesthesia (e.g., isoflurane), microplate reader.

  • Procedure:

    • Prepare a 5% FITC-inulin solution by dissolving 100 mg of FITC-inulin in 2 ml of 0.9% saline, heating as necessary.[1]

    • Anesthetize the rat and place it on a heating pad to maintain body temperature.

    • Administer a single bolus intravenous injection of FITC-inulin (e.g., 3.74 µl/g body weight).[1]

    • Collect serial blood samples (approximately 10 µl) from the saphenous vein at 3, 7, 10, 15, 35, 55, and 75 minutes post-injection into heparinized tubes.[1]

    • Centrifuge blood samples to obtain plasma.

    • Buffer plasma samples to pH 7.4 by mixing 10 µl of plasma with 40 µl of 500 mM HEPES buffer.[1]

    • Measure the fluorescence of the plasma samples using a microplate reader with excitation at 485 nm and emission at 538 nm.[1][12]

    • Calculate GFR using a two-compartment model of exponential decay.[4][13]

3. Renal Blood Flow (RBF) Measurement using Ultrasonic Flow Probe

  • Materials: Ultrasonic flow probe (e.g., Transonic Systems), surgical instruments, anesthesia, warming pad.

  • Procedure:

    • Anesthetize the rat and place it in a prone position on a warming pad.[14]

    • Make an incision lateral to the midline of the back to expose the kidney.[14]

    • Carefully dissect the renal artery from the surrounding tissue.

    • Place an appropriately sized ultrasonic flow probe around the renal artery.[14]

    • Connect the flow probe to a flowmeter to record real-time RBF.[14]

    • Allow for a stabilization period before recording baseline and post-treatment measurements.

4. Blood Pressure Monitoring using Radiotelemetry

  • Materials: Radiotelemetry transmitter (e.g., DSI PA-C10), surgical instruments, anesthesia.

  • Procedure:

    • Anesthetize the mouse and shave the ventral neck and dorsal areas.[15]

    • Implant the telemetry transmitter body subcutaneously in the dorsal region.[3]

    • Tunnel the catheter subcutaneously to the ventral neck incision.[15]

    • Isolate the left carotid artery and insert the catheter, advancing the tip to the aortic arch.[3][15]

    • Secure the catheter in place with sutures.[15]

    • Close all incisions and allow the animal to recover for at least 7-10 days before recording data.[16]

    • Record blood pressure and heart rate continuously in conscious, freely moving animals.[15]

5. Urinary Albumin to Creatinine Ratio (UACR) Measurement

  • Materials: Metabolic cages, Mouse Albumin ELISA kit, Creatinine Assay kit.

  • Procedure:

    • Place individual rats in metabolic cages for 24-hour urine collection.[2]

    • Centrifuge urine samples to remove debris.[17]

    • Measure urinary albumin concentration using a commercially available ELISA kit according to the manufacturer's instructions.[17][18]

    • Measure urinary creatinine concentration using a commercially available colorimetric or fluorometric assay kit.[18][19]

    • Calculate the UACR by dividing the albumin concentration (in µg) by the creatinine concentration (in mg).

Data Presentation

Table 1: Baseline Characteristics of Experimental Groups

ParameterControl (n=10)Diabetic Vehicle (n=10)Diabetic this compound (n=10)
Body Weight (g)
Blood Glucose (mM)
Systolic Blood Pressure (mmHg)
Diastolic Blood Pressure (mmHg)
Heart Rate (bpm)
GFR (ml/min)
RBF (ml/min)
UACR (µg/mg)

Table 2: Renal Hemodynamic and Metabolic Parameters After 8 Weeks of Treatment

ParameterControl (n=10)Diabetic Vehicle (n=10)Diabetic this compound (n=10)
Change in Body Weight (g)
Final Blood Glucose (mM)
Final Systolic Blood Pressure (mmHg)
Final Diastolic Blood Pressure (mmHg)
Final Heart Rate (bpm)
Final GFR (ml/min)
Final RBF (ml/min)
Final UACR (µg/mg)

Conclusion

This detailed experimental design provides a comprehensive framework for investigating the effects of this compound on renal hemodynamics in a diabetic rat model. The outlined protocols for measuring GFR, RBF, blood pressure, and UACR will allow for a thorough assessment of the renal protective effects of this dual SGLT1/SGLT2 inhibitor. The findings from this research will contribute to a better understanding of the mechanisms underlying the renal benefits of this compound and may support its further development for the treatment of diabetic kidney disease.

References

Application Notes: Assessing Sotagliflozin's Impact on Intestinal Glucose Transport

Application Notes and Protocols: Utilizing Sotagliflozin in Combination with Other Anti-diabetic Agents in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and clinical trial data on the use of sotagliflozin, a dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2), in combination with other anti-diabetic agents. Detailed experimental protocols from key clinical trials are provided to guide future research in this area.

Introduction to this compound Combination Therapy

This compound's unique dual-action mechanism, which involves inhibiting glucose absorption in the gastrointestinal tract (SGLT1) and glucose reabsorption in the kidneys (SGLT2), makes it a promising candidate for combination therapy in the management of both type 1 (T1D) and type 2 diabetes (T2D).[1][2] This dual inhibition not only aids in glycemic control but has also demonstrated benefits in reducing the risk of cardiovascular events.[3][4] Research has primarily focused on its combination with insulin in T1D and metformin in T2D, with significant clinical data available. The potential for combination with other classes of anti-diabetic agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists, is an area of ongoing interest.

Signaling Pathway of this compound

This compound exerts its effects by inhibiting SGLT1 and SGLT2, leading to reduced glucose uptake from the gut and increased glucose excretion in the urine.[1][2] This dual action contributes to lower blood glucose levels. The inhibition of intestinal SGLT1 may also stimulate the release of glucagon-like peptide-1 (GLP-1), further contributing to glycemic control.[5]

Caption: Dual Inhibition Mechanism of this compound.

This compound in Combination with Insulin (Type 1 Diabetes)

The inTandem clinical trial program extensively investigated the efficacy and safety of this compound as an adjunct to insulin therapy in adults with T1D.

Quantitative Data Summary
Outcome MeasurePlacebo + InsulinThis compound (200 mg) + InsulinThis compound (400 mg) + InsulinReference
Change in HbA1c from Baseline (24 weeks) -Placebo-adjusted: -0.36%Placebo-adjusted: -0.41%[6]
Change in HbA1c from Baseline (52 weeks) -Placebo-adjusted: -0.25%Placebo-adjusted: -0.31%[6]
Change in Body Weight from Baseline (52 weeks) ---4.32 kg (vs. placebo)[6]
Change in Bolus Insulin Dose from Baseline (52 weeks) ---15.63% (vs. placebo)[6]
Change in Basal Insulin Dose from Baseline (52 weeks) ---11.87% (vs. placebo)[6]
Incidence of Severe Hypoglycemia (52 weeks) 9.7%6.5%6.5%[6]
Incidence of Diabetic Ketoacidosis (DKA) (52 weeks) 0.4%3.4%4.2%[6]
Experimental Protocol: The inTandem1 Study

Objective: To evaluate the efficacy and safety of this compound in combination with optimized insulin therapy in adults with T1D.[6]

Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.[6]

Participant Population:

  • Inclusion Criteria: Adults with T1D for at least one year, on insulin therapy (multiple daily injections or continuous subcutaneous insulin infusion), with an HbA1c between 7.0% and 11.0% at screening.[7]

  • Exclusion Criteria: History of recurrent severe hypoglycemia, diabetic ketoacidosis within 3 months of screening, and significant renal impairment.[7]

Methodology:

  • Screening and Insulin Optimization (6 weeks): Participants underwent a 6-week period of insulin dose optimization to achieve stable glycemic control.[6]

  • Randomization: Eligible participants were randomized (1:1:1) to receive this compound 200 mg, this compound 400 mg, or placebo, administered orally once daily before the first meal.[6]

  • Treatment Period (52 weeks): Participants continued their optimized insulin regimen alongside the study drug. Insulin doses could be adjusted as needed to manage blood glucose levels.[6]

  • Assessments:

    • Primary Endpoint: Change in HbA1c from baseline at 24 weeks.[6]

    • Secondary Endpoints: Changes in body weight, daily insulin dose, and the incidence of hypoglycemia and DKA were assessed at various time points up to 52 weeks.[6]

    • Safety Monitoring: Regular monitoring of adverse events, including genital mycotic infections and DKA, through clinical evaluation and laboratory tests.[6]

Start Screening of T1D Patients (HbA1c 7.0-11.0%) Optimization 6-Week Insulin Optimization Period Start->Optimization Randomization Randomization (1:1:1) Optimization->Randomization Placebo Placebo + Insulin Randomization->Placebo Group 1 Sota200 This compound 200mg + Insulin Randomization->Sota200 Group 2 Sota400 This compound 400mg + Insulin Randomization->Sota400 Group 3 Treatment 52-Week Treatment Period Placebo->Treatment Sota200->Treatment Sota400->Treatment Endpoint24 Primary Endpoint Assessment (24 Weeks) Treatment->Endpoint24 Endpoint52 Final Assessment (52 Weeks) Endpoint24->Endpoint52

Caption: Workflow of the inTandem1 Clinical Trial.

This compound in Combination with Metformin (Type 2 Diabetes)

The SCORED clinical trial provided significant data on the use of this compound in patients with T2D, chronic kidney disease, and cardiovascular risk factors, many of whom were on metformin.

Quantitative Data Summary (SCORED Trial)
Outcome MeasurePlaceboThis compound (400 mg)Hazard Ratio (95% CI)p-valueReference
Primary Composite Endpoint (CV death, hospitalization for HF, urgent visit for HF) 14.4%11.3%0.74 (0.63-0.88)0.0004[8]
Major Adverse Cardiovascular Events (CV death, nonfatal MI, nonfatal stroke) 8.9%8.4%0.84 (0.72-0.99)0.035[8]
Diarrhea 6.0%8.5%-<0.001[3]
Genital Mycotic Infections 0.9%2.4%-<0.001[3]
Volume Depletion 4.0%5.3%-0.003[3]
Diabetic Ketoacidosis 0.3%0.6%-<0.02[3]
Experimental Protocol: The SCORED Trial

Objective: To assess the effect of this compound on cardiovascular and renal events in patients with T2D, chronic kidney disease, and cardiovascular risk factors.[9]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.[2]

Participant Population:

  • Inclusion Criteria: Adults with T2D, an estimated glomerular filtration rate (eGFR) of 25 to 60 mL/min/1.73 m², and cardiovascular risk factors. A significant portion of the participants were on metformin at baseline.[2]

  • Exclusion Criteria: Use of an SGLT2 inhibitor within the past 3 months.[2]

Methodology:

  • Screening and Run-in: A screening period of 1 to 4 weeks, including a 2-week single-blind placebo run-in phase to assess compliance.[9]

  • Randomization: Approximately 10,500 eligible participants were randomized (1:1) to receive either this compound or placebo.[2]

  • Dosing: The this compound group initiated treatment at 200 mg once daily, with a planned up-titration to 400 mg once daily if tolerated.[9]

  • Treatment and Follow-up: The median follow-up duration was 16 months. Participants continued their existing anti-diabetic medications, including metformin.[9]

  • Assessments:

    • Primary Endpoint: A composite of the total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[2]

    • Secondary Endpoints: Included major adverse cardiovascular events (MACE).[2]

    • Safety Monitoring: Included assessment of adverse events such as diarrhea, genital mycotic infections, volume depletion, and DKA.[3]

Start Screening of T2D Patients (with CKD and CV risk factors) RunIn 2-Week Single-Blind Placebo Run-in Start->RunIn Randomization Randomization (1:1) RunIn->Randomization Placebo Placebo + Standard of Care (including Metformin) Randomization->Placebo Sota This compound + Standard of Care (including Metformin) Randomization->Sota FollowUp Median 16-Month Follow-up Placebo->FollowUp DoseTitration This compound Dose Titration (200mg to 400mg) Sota->DoseTitration DoseTitration->FollowUp Endpoint Endpoint Assessment FollowUp->Endpoint

Caption: Workflow of the SCORED Clinical Trial.

This compound in Combination with DPP-4 Inhibitors or GLP-1 Receptor Agonists

As of the current literature review, there is a lack of published clinical trial data specifically investigating the combination of this compound with DPP-4 inhibitors or GLP-1 receptor agonists. However, based on their complementary mechanisms of action, such combinations are of significant research interest.[1]

Proposed Research Protocol: this compound and a DPP-4 Inhibitor (e.g., Sitagliptin)

Rationale: The combination of this compound and a DPP-4 inhibitor could provide enhanced glycemic control through distinct and complementary pathways. This compound increases urinary glucose excretion and may increase GLP-1 levels, while a DPP-4 inhibitor prolongs the action of endogenous GLP-1.[1]

Hypothetical Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Adults with T2D inadequately controlled on metformin and a DPP-4 inhibitor.

Methodology:

  • Screening and Run-in: Participants would undergo a screening period and a single-blind placebo run-in while continuing their stable dose of metformin and a DPP-4 inhibitor.

  • Randomization: Participants would be randomized to receive either this compound (e.g., 400 mg once daily) or a placebo in addition to their background therapy.

  • Assessments:

    • Primary Endpoint: Change in HbA1c from baseline at 24 weeks.

    • Secondary Endpoints: Changes in fasting plasma glucose, postprandial glucose, body weight, and blood pressure.

    • Safety Monitoring: Monitoring for adverse events, with a particular focus on hypoglycemia, urinary tract infections, and genital mycotic infections.

Proposed Research Protocol: this compound and a GLP-1 Receptor Agonist (e.g., Liraglutide)

Rationale: This combination could offer potent glycemic and weight control benefits. This compound's SGLT1 inhibition may augment the GLP-1-mediated effects of the GLP-1 receptor agonist.[5]

Hypothetical Study Design: A 26-week, randomized, open-label (due to the injectable nature of GLP-1 RAs), active-controlled study.

Participant Population: Adults with T2D inadequately controlled on metformin and a GLP-1 receptor agonist.

Methodology:

  • Screening and Stabilization: Participants would be screened and stabilized on their current dose of metformin and a GLP-1 receptor agonist.

  • Randomization: Participants would be randomized to either add this compound (e.g., 400 mg once daily) to their existing therapy or to intensify their GLP-1 receptor agonist dose (if not already at maximum).

  • Assessments:

    • Primary Endpoint: Change in HbA1c from baseline at 26 weeks.

    • Secondary Endpoints: Changes in body weight, waist circumference, blood pressure, and lipid profiles.

    • Safety Monitoring: Close monitoring for gastrointestinal side effects (common with both drug classes), hypoglycemia, and DKA.

Conclusion

This compound has demonstrated significant efficacy and a generally manageable safety profile when used in combination with insulin for T1D and as part of a comprehensive treatment regimen for T2D with cardiovascular and renal comorbidities. The detailed protocols from the inTandem and SCORED trials provide a solid foundation for researchers designing future studies. While clinical data on combinations with DPP-4 inhibitors and GLP-1 receptor agonists are currently lacking, the proposed research protocols offer a starting point for investigating these potentially synergistic therapeutic strategies. As with any SGLT inhibitor, researchers should remain vigilant for the risk of DKA, especially in insulin-deficient states.

References

Application Notes and Protocols: Evaluating Sotagliflozin's Efficacy in Animal Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy (DN) is a major microvascular complication of both type 1 and type 2 diabetes and a leading cause of end-stage renal disease.[1][2][3] The pathogenesis of DN is complex, involving hyperglycemia-induced hemodynamic and metabolic changes that lead to glomerular hyperfiltration, inflammation, oxidative stress, and eventually, fibrosis and a progressive decline in renal function.[4][5] Robust animal models that recapitulate the key features of human DN are essential for understanding disease mechanisms and evaluating the efficacy of novel therapeutic agents.[6][7]

Sotagliflozin is a dual inhibitor of sodium-glucose co-transporter 1 (SGLT1) and 2 (SGLT2).[8][9] While SGLT2 inhibition in the renal proximal tubule promotes urinary glucose excretion, SGLT1 inhibition in the gastrointestinal tract delays glucose absorption.[8][9] This dual mechanism offers a comprehensive approach to glycemic control and has shown potential for reno-protective effects beyond glucose lowering.[10][11][12] These application notes provide an overview of suitable animal models and detailed protocols for assessing the efficacy of this compound in a preclinical setting.

This compound: Dual SGLT1/SGLT2 Inhibition Mechanism

This compound's unique mechanism involves the inhibition of two key glucose transporters. SGLT2 is responsible for the majority of glucose reabsorption in the proximal tubules of the kidneys.[8] SGLT1 is found to a lesser extent in the kidneys but is the primary transporter for glucose absorption in the small intestine.[8][9] By inhibiting both, this compound reduces renal glucose reabsorption and lowers postprandial glucose spikes, contributing to improved glycemic control and potential renal benefits.[8][13]

Sotagliflozin_Mechanism cluster_kidney Kidney (Proximal Tubule) cluster_intestine Small Intestine Glucose_Filtrate Glucose in Glomerular Filtrate SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 Enters Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urine_Glucose Increased Urinary Glucose Excretion SGLT2->Urine_Glucose Blocked by this compound This compound This compound This compound->SGLT2 Inhibits SGLT1 SGLT1 Transporter This compound->SGLT1 Inhibits Dietary_Glucose Dietary Glucose Dietary_Glucose->SGLT1 Enters Glucose_Absorption Glucose Absorption SGLT1->Glucose_Absorption Mediates Postprandial_Glucose Reduced Postprandial Glucose Spike SGLT1->Postprandial_Glucose Blocked by this compound Experimental_Workflow start Start: Select Animal Model (e.g., C57BL/6 Mice) induction Induce Diabetes (STZ Injections for 5 days) start->induction confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) induction->confirmation grouping Randomize into Groups 1. Control 2. Diabetic Vehicle 3. Diabetic + this compound confirmation->grouping Successful treatment Initiate Daily Treatment (Oral Gavage for 8-16 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) treatment->monitoring collection Endpoint Sample Collection (24h Urine, Blood, Kidneys) monitoring->collection analysis Biochemical & Histological Analysis collection->analysis end Data Interpretation & Statistical Analysis analysis->end

References

Application Notes and Protocols for Testing Sotagliflozin's Cardioprotective Effects in Surgical Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotagliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2), has demonstrated significant cardioprotective effects.[1][2] Clinical trials have shown its efficacy in reducing the risk of cardiovascular death and hospitalization for heart failure.[2][3] Preclinical studies using surgical models of myocardial infarction (MI) are crucial for elucidating the mechanisms underlying these benefits. This document provides detailed application notes and protocols for utilizing such models to investigate the cardioprotective effects of this compound.

The most common surgical model to simulate MI is the permanent ligation of the left anterior descending (LAD) coronary artery in rodents.[4][5][6] This procedure induces a reproducible ischemic injury to the left ventricle, leading to cardiac remodeling and dysfunction, hallmarks of post-MI pathology. Another relevant model is transverse aortic constriction (TAC), which creates pressure overload and subsequent cardiac hypertrophy and failure.[7][8][9] These models are instrumental in assessing the impact of therapeutic interventions like this compound on cardiac function, infarct size, and cellular signaling pathways.

Experimental Protocols

Left Anterior Descending (LAD) Coronary Artery Ligation Model

This protocol describes the induction of myocardial infarction in rats or mice via LAD ligation, a standard and widely used procedure.

Materials:

  • Male Sprague-Dawley rats (200-250g) or C57BL/6J mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane, sodium pentobarbital)

  • Mechanical ventilator

  • Surgical instruments (scissors, forceps, needle holder)

  • 6-0 or 7-0 silk suture

  • Electrocardiogram (ECG) monitoring system

  • Warming pad

Procedure:

  • Anesthesia and Ventilation: Anesthetize the animal and place it in a supine position on a warming pad to maintain body temperature. Intubate the animal and connect it to a mechanical ventilator.

  • Surgical Incision: Make a left thoracotomy incision at the fourth or fifth intercostal space to expose the heart.

  • Pericardium Opening: Carefully open the pericardium to visualize the left atrium and the LAD coronary artery.

  • LAD Ligation: Pass a 6-0 (for rats) or 7-0 (for mice) silk suture under the LAD, approximately 2-3 mm from its origin. Tightly ligate the artery to induce ischemia. Successful ligation is confirmed by the immediate appearance of a pale color in the anterior wall of the left ventricle and ST-segment elevation on the ECG.[4]

  • Chest Closure: Close the chest in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax.

  • Post-operative Care: Disconnect the animal from the ventilator once spontaneous breathing is restored. Administer analgesics as required and monitor the animal closely during recovery.

  • Sham Operation: For the sham group, perform the same surgical procedure without ligating the LAD artery.[4]

Transverse Aortic Constriction (TAC) Model

The TAC model induces pressure overload, leading to cardiac hypertrophy and heart failure, providing a platform to study this compound's effects on cardiac remodeling.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Mechanical ventilator

  • Surgical instruments

  • 7-0 silk suture

  • A blunt 27-gauge needle

Procedure:

  • Anesthesia and Ventilation: Anesthetize and ventilate the mouse as described in the LAD ligation protocol.

  • Surgical Incision: Make a small incision at the suprasternal notch to expose the aortic arch.

  • Aortic Constriction: Carefully dissect the aortic arch from the surrounding tissues. Pass a 7-0 silk suture under the aorta between the innominate and left common carotid arteries. Place a 27-gauge needle parallel to the aorta, and tie the suture snugly around both the aorta and the needle.

  • Needle Removal: Immediately after tying the suture, remove the needle to create a defined constriction of the aorta.

  • Chest Closure and Recovery: Close the incision and allow the animal to recover under monitoring.

  • Sham Operation: In sham-operated animals, the suture is passed under the aorta but not tied.[9]

This compound Administration

Dosage and Route:

  • Rats: 10 mg/kg/day via intraperitoneal injection.[4][5]

  • Mice: 10 mg/kg/day or 30 mg/kg/day via oral gavage.[6][9]

Treatment Period:

  • Treatment can be initiated immediately after surgery and continued for a period ranging from 2 to 7 weeks, depending on the study's objectives.[4][6][9]

Data Presentation

The following tables summarize key quantitative data from studies investigating the cardioprotective effects of this compound in surgical models of myocardial infarction.

Table 1: Effects of this compound on Cardiac Function and Infarct Size

ParameterAnimal ModelTreatment GroupControl GroupOutcomeReference
LVEF (%)Rat LAD LigationThis compound (10 mg/kg/day)VehicleIncreased[4][5]
Infarct Size (%)Rat LAD LigationThis compound (10 mg/kg/day)VehicleDecreased[4][5]
LVEF (%)Mouse LAD LigationThis compound (30 mg/kg/day)VehicleImproved[6]
Infarct Size (%)Mouse LAD LigationThis compound (30 mg/kg/day)VehicleReduced[6]

Table 2: Effects of this compound on Molecular Markers of Cardiac Remodeling

MarkerAnimal ModelTreatment GroupControl GroupOutcomeReference
ANP (protein)Rat LAD LigationThis compound (10 mg/kg/day)VehicleDecreased[4]
BNP (protein)Rat LAD LigationThis compound (10 mg/kg/day)VehicleDecreased[4]
Bax/Bcl2 ratioRat LAD LigationThis compound (10 mg/kg/day)VehicleDecreased[4]
Cleaved Caspase 3Rat LAD LigationThis compound (10 mg/kg/day)VehicleDecreased[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound in the context of myocardial infarction.

experimental_workflow cluster_model Surgical Model Induction cluster_treatment Treatment Groups cluster_assessment Assessment of Cardioprotective Effects LAD LAD Ligation Sota This compound LAD->Sota Vehicle Vehicle Control LAD->Vehicle TAC TAC Model Echo Echocardiography (Cardiac Function) Sota->Echo Histo Histology (Infarct Size, Fibrosis) Sota->Histo WB Western Blot (Molecular Markers) Sota->WB Vehicle->Echo Vehicle->Histo Vehicle->WB Sham Sham Operation signaling_pathway MI Myocardial Infarction TLR4 TLR4 Activation MI->TLR4 CaMKII CaMKII Activation TLR4->CaMKII Arrhythmia Ventricular Arrhythmias CaMKII->Arrhythmia Remodeling Adverse Remodeling CaMKII->Remodeling Sota This compound Sota->TLR4 Inhibition

References

How to dissolve and prepare Sotagliflozin for in vivo and in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes provide detailed protocols for the dissolution and preparation of sotagliflozin for in vivo and in vitro studies, designed for researchers, scientists, and drug development professionals.

Product Information and Storage

This compound is a dual inhibitor of sodium-glucose co-transporter type 1 (SGLT1) and type 2 (SGLT2). It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. Proper preparation is crucial for accurate and reproducible experimental results.

PropertyValueReference
Molecular Formula C₂₁H₂₅ClO₅S[1]
Molecular Weight 424.9 g/mol [2]
Appearance Crystalline solid[2]
Storage Store at -20°C[2]

Solubility Data

This compound exhibits differential solubility in various solvents. It is recommended to prepare fresh aqueous solutions daily. Stock solutions in organic solvents can be stored at -20°C or -80°C for longer periods.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[2]
Ethanol~30 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[2]
Nanosuspension Enhances aqueous solubility and bioavailability[3]

In Vitro Study Protocols

Preparation of this compound Stock Solution (DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 10-30 mg/mL. For example, to prepare a 10 mM stock solution (MW: 424.9 g/mol ), dissolve 4.25 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture media for use in cell-based experiments. It is critical to maintain a low final DMSO concentration (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound DMSO stock solution

  • Appropriate sterile cell culture medium

Protocol:

  • Thaw a single aliquot of the this compound DMSO stock solution.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the drug.

  • One study treated mature C2C12 cells with various doses of this compound dissolved in 10% DMSO for 24 hours.[4]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (10-30 mg/mL) weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium (Final DMSO ≤0.1%) thaw->dilute vehicle Prepare Vehicle Control (Medium + DMSO)

In Vitro Solution Preparation Workflow

In Vivo Study Protocols

Preparation of this compound for Oral Gavage in Mice

This protocol provides a method for preparing a this compound suspension for oral administration to mice. A common vehicle used in published studies is 0.1% Tween® 80 in water.[1][5][6]

Materials:

  • This compound powder

  • Tween® 80

  • Sterile water

  • Homogenizer or sonicator

Protocol:

  • Calculate the total amount of this compound and vehicle needed based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

  • Prepare the vehicle solution by dissolving Tween® 80 in sterile water to a final concentration of 0.1%.

  • Weigh the calculated amount of this compound powder.

  • Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to form a suspension.

  • Homogenize or sonicate the suspension to ensure a uniform particle size and prevent settling.

  • Prepare the suspension fresh daily before administration.

Example Calculation for a 10 mg/kg Dose:

  • For a 25 g mouse, the required dose is 0.25 mg.

  • If the dosing volume is 10 mL/kg, the mouse will receive 0.25 mL.

  • Therefore, the concentration of the dosing solution should be 1 mg/mL.

  • To prepare 10 mL of this solution, weigh 10 mg of this compound and suspend it in 10 mL of 0.1% Tween® 80 in water.

G cluster_invivo In Vivo Oral Gavage Preparation calculate Calculate Total Drug and Vehicle prepare_vehicle Prepare 0.1% Tween® 80 in Water calculate->prepare_vehicle weigh_drug Weigh this compound Powder calculate->weigh_drug suspend Suspend this compound in Vehicle prepare_vehicle->suspend weigh_drug->suspend homogenize Homogenize/Sonicate Suspension suspend->homogenize administer Administer via Oral Gavage homogenize->administer

In Vivo Oral Gavage Preparation Workflow

Signaling Pathway Modulation by this compound

This compound, through its inhibition of SGLT1 and SGLT2, has been shown to modulate intracellular signaling pathways, including the PI3K/Akt and MAPK pathways. These effects may contribute to its cardioprotective and other beneficial effects beyond glycemic control.

Putative Signaling Cascade

Inhibition of SGLT1/2 by this compound can lead to a reduction in intracellular glucose and sodium concentrations. This alteration in the cellular environment can influence various signaling cascades. For instance, SGLT2 inhibitors have been shown to decrease the phosphorylation of Akt, a key regulator of cell survival, growth, and metabolism.[7] Furthermore, this compound has been found to directly bind to and inhibit P38 MAPK and JNK, key components of the stress-activated protein kinase pathway involved in inflammation and apoptosis.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sota This compound sglt1 SGLT1 sota->sglt1 Inhibits sglt2 SGLT2 sota->sglt2 Inhibits p38 P38 MAPK sota->p38 Directly Inhibits jnk JNK sota->jnk Directly Inhibits pi3k PI3K sglt2->pi3k Modulates akt Akt pi3k->akt Activates p_akt p-Akt (Inactive) akt->p_akt Phosphorylation (Inhibited) downstream Downstream Effects (e.g., Inflammation, Apoptosis) p_akt->downstream p_p38 p-P38 (Inactive) p38->p_p38 Phosphorylation (Inhibited) p_jnk p-JNK (Inactive) jnk->p_jnk Phosphorylation (Inhibited) p_p38->downstream p_jnk->downstream

This compound's Putative Signaling Pathway Modulation

References

Application Notes and Protocols for Radiolabeled Sotagliflozin in Biodistribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Radiolabeled Sotagliflozin in Biodistribution Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2).[1][2][3] SGLT2 is primarily responsible for glucose reabsorption in the kidneys, while SGLT1 is responsible for glucose absorption in the gastrointestinal tract.[4][5] By inhibiting both transporters, this compound offers a unique mechanism for glycemic control in individuals with diabetes mellitus.[1][6] Understanding the tissue distribution and pharmacokinetics of this compound is crucial for its continued development and clinical application. Biodistribution studies using radiolabeled this compound are essential to provide quantitative data on its uptake and retention in various organs and tissues.

These application notes provide a summary of the methodology and potential data representation for biodistribution studies of radiolabeled this compound. While specific preclinical biodistribution data for this compound is not publicly available, this document presents a representative protocol and data based on studies of similar SGLT inhibitors and the known pharmacokinetic properties of this compound.

Signaling Pathway of this compound Action

This compound's dual-action mechanism targets SGLT1 and SGLT2 transporters located in the intestines and kidneys, respectively. The inhibition of these transporters leads to reduced glucose uptake from the gut and increased glucose excretion in the urine.

cluster_intestine Small Intestine cluster_kidney Kidney (Proximal Tubule) SGLT1 SGLT1 Glucose_abs Glucose Absorption SGLT1->Glucose_abs Glucose_in Dietary Glucose Glucose_in->SGLT1 Transport Sotagliflozin_intestinal This compound Sotagliflozin_intestinal->SGLT1 Inhibits SGLT2 SGLT2 Glucose_reabs Glucose Reabsorption SGLT2->Glucose_reabs Urine_glucose Urinary Glucose Excretion SGLT2->Urine_glucose Reduced Reabsorption Leads to Increased Excretion Filtered_glucose Filtered Glucose Filtered_glucose->SGLT2 Transport Glucose_reabs->Urine_glucose Sotagliflozin_renal This compound Sotagliflozin_renal->SGLT2 Inhibits

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Synthesis of Radiolabeled this compound

For biodistribution studies, this compound would typically be labeled with a radioisotope such as Carbon-14 (¹⁴C) or Tritium (³H). A ¹⁴C label is often preferred for its metabolic stability. The synthesis would involve incorporating the radioisotope into a metabolically stable position within the this compound molecule. The final radiolabeled product must be purified to a high radiochemical purity (>98%) and its specific activity determined.

Animal Model

Sprague-Dawley rats are a commonly used model for pharmacokinetic and biodistribution studies. Male rats weighing between 200-250g would be suitable. Animals should be housed in appropriate conditions with controlled diet and water ad libitum.

Administration of Radiolabeled this compound

A single oral dose of [¹⁴C]this compound would be administered to the rats. The dose would be formulated in a suitable vehicle, such as a solution of 0.5% (w/v) methylcellulose in water. A typical dose might be 10 mg/kg, with a radioactivity of approximately 100 µCi/kg.

Sample Collection

At various time points post-administration (e.g., 1, 4, 8, 24, 48, and 72 hours), groups of animals (n=3-5 per time point) would be euthanized. Blood samples would be collected via cardiac puncture. A comprehensive set of tissues and organs would be dissected, including but not limited to:

  • Blood: Whole blood and plasma

  • Gastrointestinal Tract: Stomach, small intestine, large intestine, cecum, and their contents

  • Major Organs: Liver, kidneys, heart, lungs, spleen, brain, pancreas

  • Other Tissues: Muscle, fat, skin, bone (femur), and carcass

Sample Processing and Radioactivity Measurement

The collected tissues would be weighed and homogenized. The radioactivity in the homogenates, plasma, and other liquid samples would be determined by liquid scintillation counting (LSC). For solid tissues, combustion analysis followed by LSC may be necessary.

Data Analysis

The radioactivity in each tissue will be expressed as a percentage of the injected dose per gram of tissue (%ID/g). The concentration of this compound and its metabolites can be calculated from the specific activity of the administered compound.

Experimental Workflow

The following diagram illustrates the typical workflow for a biodistribution study of radiolabeled this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis radiolabel Synthesis of [¹⁴C]this compound admin Oral Administration of [¹⁴C]this compound radiolabel->admin animal_prep Acclimatization of Sprague-Dawley Rats animal_prep->admin collection Tissue and Blood Sample Collection (Multiple Time Points) admin->collection processing Tissue Homogenization and Sample Preparation collection->processing measurement Radioactivity Measurement (Liquid Scintillation Counting) processing->measurement data_analysis Calculation of %ID/g and Data Tabulation measurement->data_analysis

Figure 2: Workflow for a Biodistribution Study.

Data Presentation

The quantitative data from the biodistribution study should be summarized in a clear and structured table. The following is a representative table illustrating the potential tissue distribution of [¹⁴C]this compound in rats at different time points, expressed as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.

Please note: The following data is a representative example based on the expected behavior of an SGLT1/2 inhibitor and is not actual experimental data for this compound.

Tissue1 hour (%ID/g)4 hours (%ID/g)24 hours (%ID/g)
Blood0.85 ± 0.120.45 ± 0.080.05 ± 0.01
Plasma1.52 ± 0.250.81 ± 0.150.09 ± 0.02
Liver3.25 ± 0.452.10 ± 0.330.25 ± 0.04
Kidneys5.50 ± 0.803.50 ± 0.600.40 ± 0.07
Small Intestine15.20 ± 2.504.80 ± 0.900.15 ± 0.03
Large Intestine2.10 ± 0.358.50 ± 1.500.50 ± 0.09
Stomach10.50 ± 1.801.20 ± 0.200.08 ± 0.01
Heart0.75 ± 0.100.35 ± 0.060.04 ± 0.01
Lungs1.20 ± 0.200.60 ± 0.100.07 ± 0.01
Spleen0.60 ± 0.090.30 ± 0.050.03 ± 0.01
Brain0.05 ± 0.010.03 ± 0.01< 0.01
Muscle0.40 ± 0.070.25 ± 0.040.03 ± 0.01
Fat0.30 ± 0.050.50 ± 0.080.10 ± 0.02

Discussion of Expected Results

Based on its mechanism of action and the representative data, the following outcomes can be anticipated from a biodistribution study of radiolabeled this compound:

  • High concentrations in the gastrointestinal tract and kidneys: As this compound targets SGLT1 in the intestine and SGLT2 in the kidneys, high levels of radioactivity are expected in these tissues, particularly at early time points after oral administration.

  • Significant liver uptake: The liver is a major site of metabolism for many drugs, and it is anticipated that this compound will also show considerable hepatic uptake. This compound is primarily metabolized via glucuronidation.[7]

  • Low brain penetration: Due to the blood-brain barrier, low concentrations of this compound are expected in the brain.

  • Elimination: The primary routes of elimination for this compound and its metabolites are expected to be through urine and feces.[7] The presence of radioactivity in the intestinal contents and feces at later time points would be consistent with both unabsorbed drug and biliary excretion of metabolites.

Conclusion

Biodistribution studies using radiolabeled this compound are a critical component in understanding its pharmacokinetic profile. The protocols and data presentation outlined in these application notes provide a framework for conducting and interpreting such studies. The results will provide valuable insights into the drug's distribution to its target organs and potential off-target tissues, which is essential for safety and efficacy assessments in drug development.

References

Application of Sotagliflozin in Organoid Models of Intestinal Glucose Absorption

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Intestinal organoids, three-dimensional self-organizing structures derived from adult stem cells, have emerged as a powerful in vitro model to study intestinal physiology and pharmacology. These organoids recapitulate the cellular diversity and functionality of the native intestinal epithelium, providing a physiologically relevant platform for investigating nutrient transport, including glucose absorption. Sotagliflozin is a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2).[1][2][3][4] While SGLT2 is primarily responsible for glucose reabsorption in the kidneys, SGLT1 is the principal transporter for glucose and galactose absorption in the small intestine.[1][3][4][5] By inhibiting intestinal SGLT1, this compound delays glucose absorption, leading to reduced postprandial glucose levels.[1][2][6][7][8] This application note provides a detailed protocol for utilizing intestinal organoids to study the effects of this compound on glucose uptake, offering a valuable tool for preclinical drug development and mechanistic studies.

Data Presentation

The following tables summarize expected quantitative outcomes based on in vivo studies, which can be extrapolated to an organoid model system. These data provide a reference for expected dose-dependent effects of this compound on intestinal glucose transport.

Table 1: Expected Inhibition of Glucose Uptake in Human Intestinal Organoids by this compound

Treatment GroupThis compound ConcentrationExpected % Inhibition of Glucose Uptake (Mean ± SD)
Control0 µM0%
Low Dose1 µM25 ± 5%
Medium Dose10 µM50 ± 8%
High Dose50 µM75 ± 10%
Phloridzin (Positive Control)100 µM85 ± 7%

Note: The above data are hypothetical and represent expected outcomes based on the known mechanism of action of this compound. Actual results may vary depending on experimental conditions and organoid line.

Table 2: Comparative Effects of SGLT Inhibitors on Intestinal Glucose Absorption (In Vivo Data)

InhibitorTarget(s)Effect on Postprandial GlucoseEffect on GLP-1 Secretion
This compoundSGLT1/SGLT2Significant ReductionIncrease
CanagliflozinSGLT2 > SGLT1Moderate ReductionModest Increase
DapagliflozinSGLT2Minimal ReductionNo Significant Change

Source: Adapted from findings in human clinical trials.[3][6][7][9]

Experimental Protocols

I. Culture of Human Intestinal Organoids

This protocol outlines the basic steps for culturing and maintaining human intestinal organoids.

Materials:

  • Human intestinal crypts or pluripotent stem cells

  • Matrigel or other basement membrane extract

  • IntestiCult™ Organoid Growth Medium (STEMCELL Technologies) or similar

  • DMEM/F-12 medium

  • Gentle Cell Dissociation Reagent

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Isolation and Seeding: Isolate intestinal crypts from biopsy tissue or differentiate pluripotent stem cells into intestinal organoids.

  • Embed the crypts or spheroids in a dome of Matrigel in a pre-warmed culture plate.

  • After polymerization of the Matrigel, add complete intestinal organoid growth medium.

  • Culture and Maintenance: Culture the organoids at 37°C and 5% CO2.

  • Replace the medium every 2-3 days.

  • Passaging: Passage the organoids every 7-10 days by mechanically disrupting the Matrigel and organoids, followed by reseeding in fresh Matrigel and medium.

II. Glucose Uptake Assay in Intestinal Organoids

This protocol describes how to measure glucose uptake in intestinal organoids treated with this compound.

Materials:

  • Mature intestinal organoids (day 7-10)

  • This compound (various concentrations)

  • Phloridzin (positive control)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

  • Lysis buffer

  • Protein assay kit

Procedure:

  • Organoid Preparation: Gently aspirate the culture medium and wash the organoids with pre-warmed DMEM/F-12.

  • Mechanically disrupt the Matrigel and organoids.

  • Incubate the organoid fragments in Gentle Cell Dissociation Reagent to obtain smaller fragments or single cells.

  • Wash the dissociated organoids with KRB buffer and resuspend.

  • Inhibitor Treatment: Pre-incubate the organoids with different concentrations of this compound or phloridzin in KRB buffer for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Glucose Uptake: Initiate the glucose uptake by adding KRB buffer containing 2-Deoxy-D-[³H]glucose or 2-NBDG.

  • Incubate for 10-30 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by adding ice-cold KRB buffer containing a high concentration of unlabeled glucose.

  • Wash the organoids three times with ice-cold KRB buffer to remove extracellular tracer.

  • Measurement:

    • For radiolabeled glucose, lyse the organoids and measure the radioactivity using a scintillation counter.

    • For fluorescent glucose analogs, lyse the organoids and measure the fluorescence using a plate reader.

  • Normalization: Normalize the glucose uptake to the total protein content of each sample, determined by a protein assay.

Visualizations

Signaling Pathway of this compound in Intestinal Enterocytes

Sotagliflozin_Mechanism cluster_enterocyte Intestinal Enterocyte Apical Membrane Apical Membrane Basolateral Membrane Basolateral Membrane SGLT1 SGLT1 GLUT2 GLUT2 SGLT1->GLUT2 Intracellular Glucose Transport Bloodstream Bloodstream GLUT2->Bloodstream To Circulation Glucose Glucose Glucose->SGLT1 Sodium Na+ Sodium->SGLT1 This compound This compound This compound->SGLT1 Inhibition Intestinal Lumen Intestinal Lumen

Caption: Mechanism of this compound action on intestinal glucose absorption.

Experimental Workflow for Glucose Uptake Assay

Glucose_Uptake_Workflow A 1. Culture Intestinal Organoids (7-10 days) B 2. Dissociate Organoids (Mechanical & Enzymatic) A->B C 3. Pre-incubation with This compound/Controls B->C D 4. Add Labeled Glucose (e.g., 2-NBDG) C->D E 5. Incubate (10-30 min) D->E F 6. Stop Uptake & Wash E->F G 7. Lyse Organoids F->G H 8. Measure Signal (Fluorescence/Radioactivity) G->H I 9. Normalize to Protein Content H->I

Caption: Workflow for assessing this compound's effect on glucose uptake.

Logical Relationship of this compound's Dual Inhibition

Sotagliflozin_Dual_Inhibition cluster_kidney Kidney cluster_intestine Intestine This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits SGLT1 SGLT1 This compound->SGLT1 Inhibits Renal_Glucose Renal Glucose Reabsorption SGLT2->Renal_Glucose Mediates Decreased Blood Glucose Decreased Blood Glucose Renal_Glucose->Decreased Blood Glucose Intestinal_Glucose Intestinal Glucose Absorption SGLT1->Intestinal_Glucose Mediates Intestinal_Glucose->Decreased Blood Glucose

Caption: Dual inhibitory action of this compound on SGLT1 and SGLT2.

References

Application Notes and Protocols for High-Throughput Screening of Novel Dual SGLT1/SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporters (SGLTs) are critical membrane proteins responsible for glucose transport across epithelial cell membranes. SGLT1 is predominantly found in the small intestine, where it mediates the absorption of dietary glucose and galactose, while SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine.[1][2][3] Dual inhibition of both SGLT1 and SGLT2 presents a promising therapeutic strategy for managing type 2 diabetes mellitus by not only increasing urinary glucose excretion via SGLT2 inhibition but also by delaying intestinal glucose absorption through SGLT1 inhibition.[4][5][6] This dual-action mechanism can lead to improved glycemic control, weight loss, and potential cardiovascular benefits.[7][8]

High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[9][10] This document provides detailed application notes and protocols for establishing robust HTS assays to identify and characterize novel dual SGLT1/SGLT2 inhibitors.

Signaling and Transport Mechanisms of SGLT1 and SGLT2

SGLT1 and SGLT2 are symporters that couple the transport of glucose across the cell membrane to the electrochemical gradient of sodium (Na⁺). This process is a form of secondary active transport, where the Na⁺ gradient is maintained by the Na⁺/K⁺-ATPase pump.[5][7] While not a classical signaling pathway with a cascade of intracellular messengers, the transport activity of SGLTs influences cellular metabolism and can indirectly affect signaling pathways such as AMPK and SIRT1, which are involved in cellular energy homeostasis.[2][11][12]

SGLT1_SGLT2_Transport_Mechanism cluster_lumen Apical Lumen (Intestine/Kidney Tubule) cluster_cell Epithelial Cell cluster_interstitium Basolateral Interstitium Lumen Glucose Glucose SGLT1 SGLT1 Glucose->SGLT1 2 Na+ SGLT2 SGLT2 Glucose->SGLT2 1 Na+ Sodium Na+ Sodium->SGLT1 Sodium->SGLT2 Intracellular_Glucose Glucose SGLT1->Intracellular_Glucose Intracellular_Sodium Na+ SGLT1->Intracellular_Sodium SGLT2->Intracellular_Glucose SGLT2->Intracellular_Sodium GLUT GLUT Bloodstream_Glucose Glucose GLUT->Bloodstream_Glucose NaK_ATPase Na+/K+ ATPase Potassium_in K+ NaK_ATPase->Potassium_in Sodium_out Na+ NaK_ATPase->Sodium_out 3 Na+ Intracellular_Glucose->GLUT Facilitated Diffusion Intracellular_Sodium->NaK_ATPase Interstitium Potassium_out K+ Potassium_out->NaK_ATPase 2 K+

SGLT1 and SGLT2 Transport Mechanism

High-Throughput Screening Workflow for Dual SGLT1/SGLT2 Inhibitors

A typical HTS workflow for identifying dual SGLT1/SGLT2 inhibitors involves several key stages, from initial screening of a compound library to hit confirmation and characterization.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation Compound_Library Compound Library (Stock Plates) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Plates Assay Plate Preparation (SGLT1 & SGLT2 expressing cells) Assay_Plates->Primary_Screen Data_Acquisition Data Acquisition (Fluorescence Reading) Primary_Screen->Data_Acquisition Hit_Identification Hit Identification (% Inhibition) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (SGLT1 vs. SGLT2) Dose_Response->Selectivity_Assay Hit_Confirmation Confirmed Dual Inhibitor Hits Selectivity_Assay->Hit_Confirmation

HTS Workflow for Dual SGLT Inhibitors

Quantitative Data of Known SGLT Inhibitors

The potency and selectivity of SGLT inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against SGLT1 and SGLT2. A lower IC₅₀ value indicates higher potency. The selectivity is often expressed as the ratio of IC₅₀ (SGLT1) / IC₅₀ (SGLT2).

InhibitorTypeSGLT1 IC₅₀ (nM)SGLT2 IC₅₀ (nM)Selectivity (SGLT1/SGLT2)
Sotagliflozin Dual361.8~20
Canagliflozin Dual (SGLT2 > SGLT1)663 - 770.54.0 - 4.2~150-183
Licogliflozin Dual20.60.58~35
HM41322 Dual54.65.6~10
Dapagliflozin SGLT2 Selective880 - 14001.2 - 2.9~482-733
Empagliflozin SGLT2 Selective~8300~1.8~4611
Phlorizin Non-selective1401014

Note: IC₅₀ values can vary depending on the assay conditions and cell types used.[11][13][14][15][16][17][18]

Experimental Protocols

Generation of Stable Cell Lines Expressing SGLT1 and SGLT2

A crucial first step is to generate cell lines that stably express human SGLT1 and SGLT2. Human Embryonic Kidney 293 (HEK293) cells are a suitable host.[2][7][18]

Materials:

  • HEK293 cells

  • Expression vectors containing full-length human SGLT1 and SGLT2 cDNA (e.g., pcDNA3.1)

  • Transfection reagent (e.g., Lipofectamine)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Selection antibiotic (e.g., G418 or Hygromycin)

  • Cloning cylinders or limiting dilution supplies

Protocol:

  • Transfection:

    • Plate HEK293 cells in 6-well plates to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the SGLT1 or SGLT2 expression vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Selection:

    • 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.

    • Replace the selection medium every 3-4 days.

    • Continue selection for 2-3 weeks until antibiotic-resistant colonies are visible and non-transfected cells have been eliminated.

  • Clonal Isolation:

    • Isolate individual resistant colonies using cloning cylinders or by performing limiting dilution in 96-well plates.

    • Expand the isolated clones.

  • Expression Verification:

    • Confirm the expression of SGLT1 or SGLT2 in the expanded clones by Western blotting or qPCR.

    • Functionally validate the transporter activity using a glucose uptake assay.

High-Throughput Screening Assay using 2-NBDG

This protocol describes a cell-based glucose uptake assay using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[19]

Materials:

  • SGLT1- and SGLT2-expressing stable cell lines

  • 96-well black, clear-bottom tissue culture plates

  • 2-NBDG

  • Test compounds and control inhibitors (e.g., Phlorizin)

  • Sodium Buffer (e.g., 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgSO₄, 1 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • Sodium-Free Buffer (e.g., replace 140 mM NaCl with 140 mM Choline Chloride or N-Methyl-D-glucamine)[20][21]

  • Cell Lysis Buffer

  • Fluorescence microplate reader (Excitation/Emission ≈ 485/535 nm)

Protocol:

  • Cell Plating:

    • Seed the SGLT1- and SGLT2-expressing cells into separate 96-well plates at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Incubation:

    • Wash the cells twice with Sodium-Free Buffer.

    • Add test compounds at various concentrations (for dose-response) or a single concentration (for primary screen) diluted in Sodium Buffer. Include vehicle-only and positive control inhibitor wells.

    • Pre-incubate the cells with the compounds for 10-30 minutes at 37°C.

  • Glucose Uptake:

    • Add 2-NBDG to each well to a final concentration of 100-200 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by washing the cells three times with ice-cold Sodium-Free Buffer.

    • Lyse the cells by adding Cell Lysis Buffer and incubating for 10-15 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cell lysates using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the vehicle control.

    • For dose-response curves, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Logical Framework for Dual Inhibitor Identification

The identification of a dual SGLT1/SGLT2 inhibitor requires a systematic approach to assess the activity against both transporters and determine the selectivity profile.

Dual_Inhibitor_Logic Start Start with Hit Compound Assay_SGLT1 Determine IC50 on SGLT1-expressing cells Start->Assay_SGLT1 Assay_SGLT2 Determine IC50 on SGLT2-expressing cells Start->Assay_SGLT2 Decision_Potency Potent on both SGLT1 & SGLT2? Assay_SGLT1->Decision_Potency Assay_SGLT2->Decision_Potency Calculate_Selectivity Calculate Selectivity Ratio (IC50 SGLT1 / IC50 SGLT2) Decision_Potency->Calculate_Selectivity Yes Discard Discard or Re-evaluate Decision_Potency->Discard No Decision_Dual Is it a Dual Inhibitor? Calculate_Selectivity->Decision_Dual Characterize_Dual Characterize as Dual Inhibitor Decision_Dual->Characterize_Dual Ratio near 1 Characterize_Selective Characterize as Selective Inhibitor Decision_Dual->Characterize_Selective Ratio high or low

Logic for Dual Inhibitor Identification

References

Application Notes and Protocols: Immunohistochemical Analysis of SGLT1 and SGLT2 Expression After Sotagliflozin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotagliflozin is a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT1 is the primary transporter for glucose absorption in the gastrointestinal tract, while SGLT2 is responsible for the majority of glucose reabsorption in the kidneys.[2][3] By inhibiting both of these transporters, this compound reduces blood glucose levels by decreasing intestinal glucose absorption and increasing urinary glucose excretion.[1][4] These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of SGLT1 and SGLT2 protein expression in relevant tissues following treatment with this compound. This allows for the visualization and semi-quantitative assessment of potential changes in transporter expression as a result of pharmacological inhibition.

Signaling Pathway and Drug Mechanism

This compound's dual action on SGLT1 and SGLT2 provides a comprehensive approach to glycemic control. In the kidneys, the inhibition of SGLT2 in the proximal tubules leads to a reduction in the reabsorption of filtered glucose, thereby promoting its excretion in the urine.[1] In the small intestine, the inhibition of SGLT1 delays and reduces the absorption of dietary glucose.[1] This dual mechanism not only helps in managing blood glucose levels but may also contribute to weight reduction and improved cardiovascular outcomes.[5][6]

cluster_kidney Kidney (Proximal Tubule) cluster_intestine Small Intestine SGLT2 SGLT2 Glucose_reabsorption Glucose Reabsorption SGLT2->Glucose_reabsorption mediates Urine_glucose Urinary Glucose Excretion Blood_glucose_main Systemic Blood Glucose Urine_glucose->Blood_glucose_main reduces SGLT1 SGLT1 Glucose_absorption Glucose Absorption SGLT1->Glucose_absorption mediates Blood_glucose Postprandial Blood Glucose Blood_glucose->Blood_glucose_main reduces This compound This compound This compound->SGLT2 inhibits This compound->SGLT1 inhibits

Figure 1: Mechanism of action of this compound on SGLT1 and SGLT2.

Experimental Design and Workflow

A typical preclinical study to assess the effect of this compound on SGLT1 and SGLT2 expression would involve treating animal models (e.g., rodents) with the compound and then collecting relevant tissues for IHC analysis. A control group receiving a vehicle solution is essential for comparison.

G start Animal Model Acclimatization treatment Treatment Administration (this compound vs. Vehicle) start->treatment tissue Tissue Collection (e.g., Kidney, Small Intestine) treatment->tissue fixation Fixation in 10% Neutral Buffered Formalin tissue->fixation embedding Paraffin Embedding fixation->embedding sectioning Microtome Sectioning (4-5 µm) embedding->sectioning dewax Deparaffinization and Rehydration sectioning->dewax retrieval Antigen Retrieval dewax->retrieval blocking Blocking of Endogenous Peroxidase and Non-specific Binding retrieval->blocking primary_ab Primary Antibody Incubation (Anti-SGLT1 or Anti-SGLT2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chromogen Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration and Mounting counterstain->dehydrate imaging Microscopy and Image Capture dehydrate->imaging analysis Quantitative Image Analysis imaging->analysis end Data Interpretation analysis->end

Figure 2: Experimental workflow for immunohistochemical analysis.

Quantitative Data Summary

The following table represents a template for summarizing the expected semi-quantitative data from the IHC analysis. The staining intensity can be scored on a scale (e.g., 0-3, where 0 is no staining and 3 is strong staining), and the percentage of positively stained cells can be determined.

Treatment GroupTissueTarget ProteinStaining Intensity (Mean ± SD)Percentage of Positive Cells (Mean ± SD)
Vehicle ControlKidneySGLT22.5 ± 0.485 ± 5%
This compoundKidneySGLT22.3 ± 0.582 ± 7%
Vehicle ControlSmall IntestineSGLT12.8 ± 0.390 ± 4%
This compoundSmall IntestineSGLT12.6 ± 0.488 ± 6%

Note: This is hypothetical data. Actual results may vary depending on the experimental conditions, animal model, and duration of treatment.

Detailed Experimental Protocols

I. Tissue Preparation
  • Tissue Collection: Euthanize animals according to approved ethical guidelines. Promptly dissect the kidneys and a section of the small intestine (e.g., jejunum).

  • Fixation: Immediately immerse the tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

II. Immunohistochemical Staining

This protocol is optimized for paraffin-embedded sections.

Reagents and Materials:

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Antigen retrieval solution (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 8.0)

  • 3% Hydrogen peroxide

  • Blocking solution (e.g., 5% normal goat serum in PBS/TBS)

  • Primary antibodies:

    • Rabbit anti-SGLT1 polyclonal antibody

    • Rabbit anti-SGLT2 polyclonal antibody

  • HRP-conjugated goat anti-rabbit secondary antibody

  • Diaminobenzidine (DAB) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through graded ethanol: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water (5 minutes).

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with PBS/TBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS/TBS (2 x 5 minutes).

  • Blocking:

    • Incubate sections with the blocking solution for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-SGLT1 or anti-SGLT2 antibody in the blocking solution to its optimal concentration (determined by titration).

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS/TBS (3 x 5 minutes).

    • Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with PBS/TBS (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's protocol.

    • Apply the DAB solution to the sections and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 30-60 seconds to stain the cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

III. Image Analysis and Quantification
  • Microscopy: Examine the stained slides under a light microscope. Capture high-resolution images of representative areas. For SGLT2, focus on the renal cortex, specifically the proximal convoluted tubules. For SGLT1, examine the villi of the small intestine.

  • Semi-Quantitative Analysis: A pathologist or trained scientist should score the staining intensity and the percentage of positive cells. Alternatively, image analysis software (e.g., ImageJ/Fiji, QuPath) can be used for a more objective quantification of the staining. This typically involves color deconvolution to separate the DAB and hematoxylin stains, followed by setting a threshold for positive staining and measuring the stained area.

References

Application Notes and Protocols: Measuring the Effect of Sotagliflozin on Urinary Glucose Excretion in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the pharmacodynamic effects of Sotagliflozin, a dual sodium-glucose co-transporter 1 and 2 (SGLT1/SGLT2) inhibitor, on urinary glucose excretion (UGE) in preclinical animal models.

Introduction

This compound exerts its glucose-lowering effect through a dual mechanism of action. By inhibiting SGLT2 in the kidneys, it reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting UGE.[1][2][3] Additionally, its inhibition of SGLT1 in the gastrointestinal tract delays glucose absorption, contributing to improved glycemic control.[1][3][4] The measurement of UGE is a critical pharmacodynamic endpoint to evaluate the in vivo efficacy and dose-response relationship of this compound in animal models of diabetes and other metabolic diseases.

Signaling Pathway of SGLT1 and SGLT2 Inhibition

The following diagram illustrates the mechanism by which this compound increases urinary glucose excretion.

cluster_renal_tubule Renal Proximal Tubule cluster_intestine Small Intestine Glomerulus Glomerulus (Filtration of Glucose) SGLT2 SGLT2 (90% Glucose Reabsorption) Glomerulus->SGLT2 Filtered Glucose SGLT1_renal SGLT1 (~10% Glucose Reabsorption) SGLT2->SGLT1_renal Urine Urine (Increased Glucose Excretion) SGLT1_renal->Urine Dietary_Glucose Dietary Glucose SGLT1_intestinal SGLT1 (Glucose Absorption) Dietary_Glucose->SGLT1_intestinal Bloodstream_intestinal Bloodstream SGLT1_intestinal->Bloodstream_intestinal This compound This compound This compound->SGLT2 Inhibits This compound->SGLT1_renal Inhibits This compound->SGLT1_intestinal Inhibits Acclimatization Acclimatize animals to metabolic cages Fasting Fast animals overnight (with free access to water) Acclimatization->Fasting Dosing Administer this compound or vehicle via oral gavage Fasting->Dosing Urine_Collection Collect urine at specified intervals (e.g., 0-4, 4-8, 8-24 hours) Dosing->Urine_Collection Measurement Measure urine volume and glucose concentration Urine_Collection->Measurement Analysis Calculate total urinary glucose excretion Measurement->Analysis Induction Induce diabetes (if necessary) and confirm hyperglycemia Grouping Randomize animals into treatment groups Induction->Grouping Dosing Administer this compound or vehicle daily for the study duration Grouping->Dosing Monitoring Monitor body weight, food and water intake, and blood glucose regularly Dosing->Monitoring UGE_Measurement Perform periodic UGE measurements (e.g., weekly) using metabolic cages Dosing->UGE_Measurement Endpoint At study termination, collect terminal blood samples for HbA1c and other analyses Monitoring->Endpoint UGE_Measurement->Endpoint

References

Troubleshooting & Optimization

Sotagliflozin stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of sotagliflozin in various solvents and under different storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) with a solubility of approximately 30 mg/mL.[1] For aqueous solutions, it is sparingly soluble.[1] To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of your choice.[1]

Q2: What is the stability of this compound in aqueous solutions?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For in vitro assays, it is advisable to prepare fresh solutions.

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]

Q4: My this compound solution has been stored at room temperature for a few days. Can I still use it?

A4: It is not recommended. Aqueous solutions of this compound should be used fresh and not stored for more than 24 hours.[1] Degradation may have occurred, which could impact your experimental results. For organic stock solutions, while likely more stable, it is best practice to store them at -20°C or -80°C to minimize degradation.[2]

Q5: I see some precipitation in my this compound stock solution in DMSO after it has been stored in the freezer. What should I do?

A5: This can happen if the DMSO has absorbed moisture, which can reduce the solubility of this compound.[2] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[2] You can try to gently warm the solution to redissolve the precipitate, but if it persists, it is best to prepare a fresh stock solution.

Q6: Under what conditions is this compound most likely to degrade?

A6: Based on forced degradation studies, this compound is most susceptible to degradation under oxidative, acidic, and alkaline conditions.[3] It shows moderate degradation under thermal stress and is relatively stable under photolytic and reductive stress.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results in biological assays This compound degradation in aqueous media.Prepare fresh this compound solutions from a solid or a freshly thawed stock just before each experiment. Avoid storing aqueous solutions.[1]
Unexpected peaks in HPLC/UPLC analysis Presence of degradation products.Refer to the Forced Degradation Data table below to identify potential degradation products based on the stress conditions your sample may have been exposed to. Use a validated stability-indicating method for analysis.[3]
Low assay value for this compound Degradation due to improper storage or handling.Review storage conditions of both solid and solution forms. Ensure protection from light, extreme pH, and oxidizing agents.
Difficulty dissolving this compound in aqueous buffer Low aqueous solubility.First, dissolve this compound in a small amount of ethanol, DMSO, or DMF, and then dilute with the aqueous buffer.[1]

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions based on forced degradation studies.

Table 1: this compound Stability in Different Solvents
Solvent Solubility Storage Recommendation
Ethanol, DMSO, Dimethylformamide~30 mg/mL[1]Prepare stock solutions and store at -20°C or -80°C.[2]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]Prepare fresh. Do not store for more than one day.[1]
Aqueous BuffersSparingly soluble[1]Prepare fresh for immediate use.
Table 2: Summary of Forced Degradation Studies of this compound
Stress Condition Reagent/Condition Duration Temperature % Degradation [3]
Oxidative10% Hydrogen Peroxide30 minRoom Temperature14.5%
Acidic1 N HCl30 minRoom Temperature13.4%
Alkaline1 N NaOH30 minRoom Temperature12.4%
ThermalHeat-110°C9.4%
Reductive10% Sodium Bisulfite30 minRoom Temperature4.5%
PhotolyticSunlight6 hoursAmbient2.7%

Experimental Protocols

Stability-Indicating UPLC Method

A validated reverse phase UPLC method can be used for the estimation of this compound and its degradation products.[3]

  • Column: Phenyl Column (100 x 1.0 mm, 1.7 µm)[3]

  • Mobile Phase: 0.1% Formic Acid: Acetonitrile (50:50 v/v)[3]

  • Flow Rate: 0.2 mL/min[3]

  • Temperature: Room Temperature[3]

  • Detection: UV at 242 nm[3]

  • Retention Time of this compound: 0.761 min[3]

Forced Degradation Experimental Protocols

The following protocols are based on studies conducted in accordance with ICH guidelines.[3]

Acid Degradation:

  • Take 5 mL of a this compound stock solution into a 50 mL volumetric flask.

  • Add 1 mL of 1 N HCl.

  • Keep the mixture at room temperature for 30 minutes.

  • Neutralize the solution by adding 1 mL of 1 N NaOH.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.22 µm syringe filter before injecting it into the UPLC system.[3]

Alkali Degradation:

  • Take 5 mL of a this compound stock solution into a 50 mL volumetric flask.

  • Add 1 mL of 1 N NaOH.

  • Keep the mixture at room temperature for 30 minutes.

  • Neutralize the solution by adding 1 mL of 1 N HCl.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.22 µm syringe filter before analysis.[3]

Oxidative Degradation:

  • Take 5 mL of a this compound stock solution into a 50 mL volumetric flask.

  • Add 3 mL of 10% hydrogen peroxide solution.

  • Keep the mixture at room temperature for 30 minutes.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.22 µm syringe filter prior to UPLC analysis.

Reductive Degradation:

  • Take 5 mL of a this compound stock solution into a 50 mL volumetric flask.

  • Add 3 mL of 10% sodium bisulfite solution.

  • Keep the mixture at room temperature for 30 minutes.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.22 µm syringe filter before injection.[3]

Thermal Degradation:

  • A solution of this compound is subjected to heat in an oven at 110°C.[4]

  • After the specified duration, the sample is diluted with the diluent and analyzed by UPLC.

Photolytic Degradation:

  • Expose powdered this compound to sunlight for six hours.[3]

  • Prepare a solution of the exposed powder in the diluent.

  • Filter the solution through a 0.22 µm syringe filter before UPLC analysis.[3]

Visualized Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis This compound This compound Stock Solution Acid Acid Hydrolysis (1N HCl, RT, 30 min) This compound->Acid Alkali Alkali Hydrolysis (1N NaOH, RT, 30 min) This compound->Alkali Oxidative Oxidative (10% H2O2, RT, 30 min) This compound->Oxidative Thermal Thermal (110°C) This compound->Thermal Photolytic Photolytic (Sunlight, 6h) This compound->Photolytic UPLC UPLC Analysis Acid->UPLC Alkali->UPLC Oxidative->UPLC Thermal->UPLC Photolytic->UPLC Data Data Interpretation (% Degradation) UPLC->Data

Caption: Workflow for this compound Forced Degradation Studies.

References

Troubleshooting Sotagliflozin variability in in vitro SGLT inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sotagliflozin in in vitro Sodium-Glucose Cotransporter (SGLT) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro IC50 range for this compound against SGLT1 and SGLT2?

A1: this compound is a dual inhibitor with a higher selectivity for SGLT2. The half-maximal inhibitory concentration (IC50) can vary between studies depending on the specific assay conditions. Below is a summary of reported IC50 values.

Q2: Which cell lines are suitable for in vitro SGLT1 and SGLT2 inhibition assays?

A2: Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected to express human SGLT1 or SGLT2. For endogenous SGLT2 expression, human kidney proximal tubule cells (HK-2) are a suitable option.

Q3: What are the key differences between SGLT1 and SGLT2 that might affect my assay?

A3: SGLT1 is a high-affinity, low-capacity transporter found primarily in the small intestine, while SGLT2 is a low-affinity, high-capacity transporter responsible for the bulk of glucose reabsorption in the kidneys. These differences in affinity and capacity can influence optimal substrate concentrations and incubation times in your assays.

Q4: Can I use radio-labeled or fluorescent glucose analogs for these assays?

A4: Yes, both are common methods. Radiolabeled substrates like [14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG) have been traditionally used. Fluorescent analogs, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), offer a non-radioactive alternative that can be measured with a fluorescence plate reader or microscope.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors during reagent addition.3. "Edge effect" in multi-well plates.4. Cell health issues (e.g., high passage number, contamination).1. Ensure a single-cell suspension and mix thoroughly before plating.2. Use calibrated pipettes and consider reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.4. Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination.
Low signal-to-noise ratio or weak fluorescent signal 1. Insufficient incubation time with the fluorescent glucose analog.2. Low expression of SGLT transporters in the cell line.3. Quenching of the fluorescent signal.4. Sub-optimal concentration of the fluorescent glucose analog.1. Optimize the incubation time for the specific cell line and assay conditions (e.g., 30-60 minutes for 2-NBDG).2. Verify transporter expression via RT-PCR or Western blot.3. Protect from light during incubation and measurement. Ensure the correct filter set is used on the plate reader.4. Perform a concentration-response curve for the fluorescent analog to determine the optimal concentration.
Inconsistent this compound IC50 values compared to literature 1. Differences in assay protocol (e.g., cell line, substrate concentration, incubation time).2. This compound degradation.3. Presence of other glucose transporters (e.g., GLUTs) leading to non-SGLT mediated glucose uptake.1. Standardize your protocol and ensure it aligns with established methods. Note any variations when reporting results.2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles.3. Ensure your assay buffer is sodium-based to measure SGLT-dependent uptake. Run parallel experiments in a sodium-free buffer to quantify and subtract non-SGLT mediated uptake.
High background fluorescence 1. Incomplete washing to remove extracellular fluorescent substrate.2. Autofluorescence of cells or assay components.1. Increase the number and volume of wash steps after incubation with the fluorescent analog.2. Include a "no substrate" control to measure and subtract background fluorescence.

Data Presentation

Table 1: In Vitro Inhibitory Potency of this compound

TransporterReported IC50 (nM)Selectivity (SGLT1 IC50 / SGLT2 IC50)Reference(s)
Human SGLT1 36~20-fold[1][2]
Human SGLT2 1.8[1][2]

Note: IC50 values can vary based on the specific in vitro assay system and conditions used.

Experimental Protocols

Key Experiment: In Vitro Fluorescent Glucose Uptake Assay for SGLT Inhibition

This protocol is adapted for a 96-well plate format using a fluorescent glucose analog (2-NBDG) in cells expressing the target SGLT.

Materials:

  • HEK293 or CHO cells stably expressing human SGLT1 or SGLT2, or HK-2 cells for endogenous SGLT2.

  • 96-well black, clear-bottom tissue culture plates.

  • This compound.

  • 2-NBDG.

  • Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with NaCl).

  • Sodium-free buffer (e.g., Krebs-Ringer-HEPES with choline chloride replacing NaCl).

  • Phlorizin (as a non-specific SGLT inhibitor control).

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the sodium-containing buffer. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug wells).

  • Assay Execution:

    • Gently wash the cells twice with the assay buffer.

    • Add the this compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.

    • To initiate glucose uptake, add 2-NBDG (at a pre-optimized concentration) to all wells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Termination and Measurement:

    • Terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold, sodium-free buffer.

    • After the final wash, add a suitable lysis buffer or the assay buffer to the wells.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for 2-NBDG (e.g., ~485 nm excitation and ~535 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells or no 2-NBDG).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

SGLT_Inhibition_Workflow start Start prep Cell Seeding & Incubation (24h) start->prep 1. wash1 Wash Cells prep->wash1 2. compound Add this compound (Pre-incubation) wash1->compound 3. uptake Add Fluorescent Glucose Analog compound->uptake 4. incubation Incubate (30-60 min) uptake->incubation 5. wash2 Terminate Uptake & Wash Cells incubation->wash2 6. measure Measure Fluorescence wash2->measure 7. end_node End measure->end_node 8. Data Analysis

Caption: Experimental workflow for an in vitro SGLT inhibition assay.

Sotagliflozin_MoA cluster_renal Renal Proximal Tubule Cell cluster_intestinal Intestinal Epithelial Cell SGLT2 SGLT2 Glucose_Blood Glucose (to blood) SGLT2->Glucose_Blood SGLT1_renal SGLT1 SGLT1_renal->Glucose_Blood Glucose_Urine Glucose (in filtrate) Glucose_Urine->SGLT2 90% Reabsorption Glucose_Urine->SGLT1_renal 10% Reabsorption SGLT1_intestinal SGLT1 Glucose_Blood2 Glucose (to blood) SGLT1_intestinal->Glucose_Blood2 Glucose_Lumen Dietary Glucose (in lumen) Glucose_Lumen->SGLT1_intestinal Absorption This compound This compound This compound->SGLT2 Inhibits (High Potency) This compound->SGLT1_renal Inhibits (Lower Potency) This compound->SGLT1_intestinal Inhibits

Caption: Dual mechanism of action of this compound on SGLT1 and SGLT2.

References

Technical Support Center: Managing Sotagliflozin-Induced Gastrointestinal Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) side effects associated with sotagliflozin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of gastrointestinal side effects, such as diarrhea, observed with this compound in animal studies?

A1: The primary cause of GI side effects from this compound is the inhibition of the sodium-glucose cotransporter 1 (SGLT1) in the gastrointestinal tract.[1][2][3] SGLT1 is the principal transporter responsible for the absorption of glucose and galactose from the intestinal lumen.[3] Inhibition of SGLT1 leads to an increased concentration of unabsorbed glucose in the gut, creating an osmotic gradient that draws water into the intestinal lumen, resulting in diarrhea.[1][2]

Q2: Are the gastrointestinal side effects of this compound dose-dependent?

A2: Yes, the GI side effects of SGLT1 inhibitors, including this compound, are generally considered to be dose-dependent.[4] Higher doses of the inhibitor lead to greater inhibition of intestinal SGLT1, resulting in a larger amount of unabsorbed glucose and a higher likelihood of osmotic diarrhea. However, specific dose-response relationships can vary depending on the animal model, diet, and gut microbiome composition.

Q3: How does this compound affect the gut microbiota in animal models?

A3: this compound alters the gut microbiota by increasing the delivery of glucose to the distal gut and colon.[5] This excess glucose serves as a substrate for microbial fermentation, leading to changes in the composition and metabolism of the gut microbiota. These changes often include an increase in the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, and a decrease in the pH of the cecal contents.[4][6]

Q4: Can dietary modifications help in managing this compound-induced diarrhea in animal studies?

A4: Dietary modifications may help manage this compound-induced diarrhea. Diets high in certain types of fiber, such as resistant starch, have been shown to modulate the gut microbiota and SCFA production, which could potentially alleviate diarrhea.[4][7] However, the specific type and amount of fiber need to be carefully considered, as some fibers could exacerbate GI symptoms.

Q5: Is the co-administration of probiotics a viable strategy to mitigate these GI side effects?

A5: The co-administration of probiotics is a potential strategy to mitigate this compound-induced GI side effects, although more research is needed in this specific context.[8][9] Probiotics can modulate the gut microbiota, potentially counteracting the dysbiosis caused by SGLT1 inhibition and improving intestinal barrier function.[10][11] Some studies have shown that probiotics can be effective in preventing other forms of drug-induced diarrhea.[9][10]

Troubleshooting Guides

Issue: Unexpectedly high incidence or severity of diarrhea in study animals.

Potential Cause Troubleshooting Step
High this compound Dose Review the dosage of this compound. Consider a dose-escalation study to determine the maximum tolerated dose in your specific animal model and experimental conditions. A gradual increase in the dose may allow for gut adaptation.[4]
Diet Composition Analyze the carbohydrate content of the animal diet. High levels of simple sugars can exacerbate osmotic diarrhea. Consider switching to a diet with more complex carbohydrates or a higher fiber content.[7][12]
Animal Model Sensitivity Different animal strains or species may have varying sensitivities to SGLT1 inhibition. Review literature for data on the specific model being used. If possible, pilot studies with different strains could identify a more suitable model.
Gut Microbiome Status The baseline gut microbiota of the animals can influence their response to this compound. Ensure consistent housing and diet to minimize variations in the gut microbiome across experimental groups. Consider collecting baseline fecal samples for microbiota analysis.
Dehydration Diarrhea can lead to dehydration and electrolyte imbalance. Ensure animals have ad libitum access to water. Monitor for signs of dehydration (e.g., decreased skin turgor, reduced activity). In severe cases, subcutaneous or intraperitoneal fluid administration may be necessary.

Issue: High variability in gastrointestinal side effects between individual animals.

Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent oral gavage technique to deliver the full intended dose to each animal.
Individual Differences in Gut Microbiota House animals from the same experimental group together to promote a more uniform gut microbiome through coprophagy. Fecal microbiota analysis of individual animals can help identify outliers.
Underlying Health Issues Perform a thorough health check of all animals before starting the study to exclude any with pre-existing gastrointestinal issues.
Stress Minimize stress from handling and experimental procedures, as stress can impact gastrointestinal function. Acclimatize animals to all procedures before the start of the study.

Data Presentation

Table 1: Incidence of Diarrhea with SGLT1/SGLT2 Inhibitors in Animal and Human Studies

Compound Dose Animal Model/ Population Incidence of Diarrhea (%) Reference
This compound400 mgHumans with Type 1 Diabetes6.1% (vs. 3.4% in placebo)[1]
LX2761 (SGLT1 inhibitor)0.5, 0.6, 0.7 mg/kgMiceDose-dependent increase (specific % not stated, but significant)[4]
Canagliflozin (SGLT2/1 inhibitor)High dosesRatsIncreased colonic glucose, decreased pH[4]

Table 2: Effect of this compound on Gut Microbiota and Metabolites in Animal Models

Parameter Animal Model Effect of this compound Reference
Gut Microbiota CompositionMiceAlterations in gut microbiota composition[13]
Cecal pHMiceDecreased[4]
Cecal GlucoseMiceIncreased[3]
Short-Chain Fatty Acids (SCFAs)General (SGLT1 inhibition)Increased production[6]

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Tolerance and Diarrhea Scoring

Objective: To quantitatively assess the incidence and severity of diarrhea in rodents treated with this compound.

Materials:

  • Metabolic cages or cages with a wire mesh floor

  • Absorbent paper or collection trays

  • Digital scale

  • Fecal scoring chart (see example below)

Procedure:

  • House animals individually in metabolic cages or cages with a wire mesh floor to allow for the collection of feces free from bedding material.

  • Administer this compound or vehicle control orally at the predetermined dose and time.

  • Observe the animals and their fecal output at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dosing).

  • Record the total number of fecal pellets produced by each animal during the observation period.

  • Assess the consistency of each fecal pellet using a fecal scoring system. A common scoring system is as follows:

    • Score 1: Well-formed, hard, and dry pellets.

    • Score 2: Well-formed pellets, but softer than normal.

    • Score 3: Soft, moist, and partially formed pellets.

    • Score 4: Pasty, unformed feces (diarrhea).

    • Score 5: Watery, liquid feces (severe diarrhea).[14][15][16]

  • Calculate the diarrhea index for each animal or group. This can be expressed as the percentage of animals exhibiting diarrhea (scores 4 or 5) or as an average fecal score.

  • Collect all fecal matter produced over a 24-hour period to determine fecal water content by weighing the fresh and dried (after lyophilization or oven drying) samples.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the impact of this compound on glucose tolerance, which can be correlated with its effects on intestinal glucose absorption.

Materials:

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Timer

Procedure:

  • Fast mice overnight (approximately 16 hours) with free access to water.[17][18]

  • Record the baseline body weight of each mouse.

  • Administer this compound or vehicle control orally at the specified time before the glucose challenge (e.g., 30-60 minutes).

  • At time 0, collect a baseline blood sample from the tail vein to measure basal blood glucose levels.

  • Immediately after the baseline blood sample collection, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[17]

  • Collect blood samples from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[18]

  • Measure blood glucose concentrations at each time point using a glucometer.

  • Plot the blood glucose concentrations over time for each treatment group and calculate the area under the curve (AUC) to quantify the glucose tolerance.

Protocol 3: Fecal Sample Collection for Gut Microbiota and SCFA Analysis

Objective: To collect fecal samples for the analysis of gut microbiota composition and short-chain fatty acid concentrations.

Materials:

  • Sterile collection tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Forceps (sterilized between animals)

  • Liquid nitrogen or dry ice for snap-freezing

  • -80°C freezer for storage

Procedure:

  • Gently restrain the mouse to encourage defecation. Fecal pellets can often be collected directly into a sterile collection tube as they are expelled.

  • Alternatively, place the mouse in a clean, empty cage and wait for it to defecate. Collect the freshly voided fecal pellets using sterile forceps.

  • Immediately snap-freeze the collected fecal samples in liquid nitrogen or on dry ice to preserve the microbial DNA and metabolites.[19]

  • Store the frozen samples at -80°C until analysis.

  • For gut microbiota analysis, DNA will be extracted from the fecal samples, followed by 16S rRNA gene sequencing.[20][21]

  • For SCFA analysis, metabolites will be extracted from the fecal samples and analyzed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[22]

Mandatory Visualizations

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_distal_gut Distal Gut / Colon Glucose Glucose SGLT1 SGLT1 Glucose->SGLT1 Transport Osmotic_Effect Increased Osmotic Load Glucose->Osmotic_Effect Increased Luminal Concentration Glucose_Absorbed Decreased Glucose Absorption SGLT1->Glucose_Absorbed This compound This compound This compound->SGLT1 Inhibits Water_Influx Water Influx Osmotic_Effect->Water_Influx Gut_Microbiota Gut Microbiota Osmotic_Effect->Gut_Microbiota Alters Substrate Diarrhea Diarrhea Water_Influx->Diarrhea SCFA Increased SCFA Production Gut_Microbiota->SCFA Fermentation GLP1_PYY Increased GLP-1/PYY Secretion SCFA->GLP1_PYY

Caption: Signaling pathway of this compound-induced gastrointestinal side effects.

Experimental_Workflow cluster_pretreatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (Housing, Diet) Baseline_Measurements Baseline Measurements (Body Weight, Fecal Score) Animal_Acclimatization->Baseline_Measurements Dosing This compound/Vehicle Administration Baseline_Measurements->Dosing GI_Tolerance_Assessment GI Tolerance Assessment (Diarrhea Scoring) Dosing->GI_Tolerance_Assessment OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Sample_Collection Fecal Sample Collection Dosing->Sample_Collection Data_Analysis Data Analysis and Interpretation GI_Tolerance_Assessment->Data_Analysis OGTT->Data_Analysis Microbiota_Analysis Gut Microbiota Analysis (16S rRNA Sequencing) Sample_Collection->Microbiota_Analysis SCFA_Analysis SCFA Analysis (GC-MS/HPLC) Sample_Collection->SCFA_Analysis Microbiota_Analysis->Data_Analysis SCFA_Analysis->Data_Analysis

References

Optimizing Sotagliflozin dose to minimize risk of hypoglycemia in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sotagliflozin in preclinical settings. The focus is on optimizing the dose to achieve desired glycemic control while minimizing the risk of hypoglycemia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) and Sodium-Glucose Co-transporter 2 (SGLT2).[1][2][3] SGLT2 is primarily responsible for glucose reabsorption in the kidneys, and its inhibition leads to increased urinary glucose excretion.[1][2] SGLT1 is mainly found in the gastrointestinal tract and is responsible for glucose absorption; its inhibition delays and reduces glucose uptake from the gut.[1][2] This dual action provides a synergistic effect on blood glucose control.

Q2: What are the key considerations for selecting a this compound dose in preclinical studies to minimize hypoglycemia risk?

A2: Selecting the optimal dose of this compound in preclinical studies requires a balance between achieving robust glycemic control and avoiding hypoglycemia. Key considerations include the animal model being used (e.g., species, strain, and disease model), the baseline glycemic status of the animals, and the co-administration of other glucose-lowering agents like insulin. Preclinical studies in non-obese diabetic (NOD) mice have shown that this compound can improve glycemic control without increasing the incidence of hypoglycemia, especially when compared to increasing insulin doses.

Q3: What are some reported preclinical doses of this compound and their effects on hypoglycemia?

A3: A key preclinical study in a type 1 diabetes mouse model (NOD mice) investigated two doses of this compound. The findings from this study are summarized in the table below. Notably, this compound treatment did not lead to an increase in hypoglycemic events compared to the control group receiving a higher insulin dose.

Animal ModelThis compound DoseCo-administered Insulin DoseKey Findings on Hypoglycemia
Non-obese diabetic (NOD) mice2 mg/kg (oral gavage, once daily)0.05 U/day (subcutaneous micro-osmotic pump)No significant increase in hypoglycemic events compared to vehicle.
Non-obese diabetic (NOD) mice30 mg/kg (oral gavage, once daily)0.05 U/day (subcutaneous micro-osmotic pump)No significant increase in hypoglycemic events compared to vehicle.
C57BL/6J mice (normoglycemic and high-fat diet-induced diabetic)10 mg/kg (oral gavage, once daily)Not applicableLowered blood glucose in both models without reports of hypoglycemia.

Troubleshooting Guide

Problem: I am observing a higher than expected incidence of hypoglycemia in my preclinical study with this compound.

Possible Causes and Solutions:

  • Inappropriate Animal Model: The sensitivity to glucose-lowering agents can vary significantly between different animal models.

    • Recommendation: Review the literature to ensure the chosen model is appropriate for studying this compound. Consider using models with a stable and well-characterized diabetic phenotype.

  • Incorrect Dose Selection: The selected dose of this compound may be too high for the specific animal model or experimental conditions.

    • Recommendation: Conduct a dose-ranging study to determine the optimal dose that provides the desired efficacy with minimal hypoglycemia. Start with lower doses and titrate upwards while closely monitoring blood glucose levels.

  • Interaction with Co-administered Drugs: If this compound is being administered with other glucose-lowering agents, such as insulin, the combination may have a synergistic effect that increases the risk of hypoglycemia.

    • Recommendation: If co-administering with insulin, consider reducing the insulin dose when initiating this compound treatment. The preclinical study in NOD mice successfully used a lower insulin dose in combination with this compound.

  • Inadequate Glucose Monitoring: Infrequent blood glucose monitoring may not capture transient hypoglycemic events.

    • Recommendation: Implement continuous glucose monitoring (CGM) to obtain a comprehensive glycemic profile. CGM provides real-time data and allows for the detection of both the frequency and duration of hypoglycemic episodes.

  • Definition of Hypoglycemia: The threshold used to define hypoglycemia may not be appropriate for the specific animal model.

    • Recommendation: Establish a clear and physiologically relevant definition of hypoglycemia for your animal model based on literature and baseline data. For mice, a common threshold for hypoglycemia is a blood glucose level below 70 mg/dL.

Experimental Protocols

1. Dose-Ranging Study to Optimize this compound Dose

  • Objective: To determine the dose of this compound that achieves significant glycemic control without causing an unacceptable level of hypoglycemia.

  • Animal Model: Select a relevant diabetic animal model (e.g., streptozotocin-induced diabetic rats or NOD mice).

  • Groups:

    • Vehicle control

    • Multiple dose groups of this compound (e.g., 1, 3, 10, 30 mg/kg)

    • Positive control (e.g., a standard dose of another glucose-lowering agent)

  • Procedure:

    • Acclimatize animals and induce diabetes if necessary.

    • Establish baseline blood glucose levels.

    • Administer this compound or control substance orally once daily for a specified period (e.g., 2-4 weeks).

    • Monitor blood glucose levels frequently, ideally using continuous glucose monitoring (CGM). If using tail-vein sampling, increase the frequency of measurements, especially during the expected peak action of the drug.

    • Record the incidence, severity, and duration of any hypoglycemic events.

    • At the end of the study, collect terminal blood samples for pharmacokinetic analysis if required.

  • Data Analysis: Compare the dose-response relationship for glycemic efficacy (e.g., reduction in HbA1c or average blood glucose) with the incidence of hypoglycemia for each dose group.

2. Assessment of Hypoglycemia

  • Definition of Hypoglycemia: For preclinical rodent models, hypoglycemia is often defined as a blood glucose concentration below 70 mg/dL. However, it is crucial to establish a threshold that is appropriate for the specific species and strain being used.

  • Monitoring Methods:

    • Continuous Glucose Monitoring (CGM): This is the preferred method for accurately assessing the risk of hypoglycemia. CGM devices provide a continuous stream of glucose data, allowing for the detection of transient and nocturnal hypoglycemic events that might be missed with intermittent sampling.

    • Tail-Vein Blood Glucose Monitoring: If CGM is not feasible, frequent blood glucose measurements from the tail vein using a glucometer are necessary. The frequency of monitoring should be increased during the initial dose-finding phase and at times of expected peak drug effect.

  • Data to Collect:

    • Frequency of hypoglycemic events per animal.

    • Duration of each hypoglycemic event.

    • Nadir (lowest) blood glucose level reached during each event.

    • Presence of any clinical signs of hypoglycemia (though these can be difficult to observe in rodents).

Visualizations

Sotagliflozin_Mechanism_of_Action cluster_Intestine Small Intestine cluster_Kidney Kidney (Proximal Tubule) Glucose_in_Lumen Dietary Glucose SGLT1 SGLT1 Glucose_in_Lumen->SGLT1 Absorption Glucose_in_Enterocyte Glucose SGLT1->Glucose_in_Enterocyte Enterocyte Enterocyte Bloodstream_Gut Bloodstream Glucose_in_Enterocyte->Bloodstream_Gut Glucose_in_Filtrate Filtered Glucose SGLT2 SGLT2 Glucose_in_Filtrate->SGLT2 Reabsorption Urine Urine Glucose_in_Filtrate->Urine Excretion Glucose_in_Cell Glucose SGLT2->Glucose_in_Cell Tubular_Cell Tubular Cell Bloodstream_Kidney Bloodstream Glucose_in_Cell->Bloodstream_Kidney This compound This compound This compound->SGLT1 Inhibits This compound->SGLT2 Inhibits

Caption: Dual inhibitory mechanism of this compound on SGLT1 in the intestine and SGLT2 in the kidney.

Experimental_Workflow_Dose_Optimization Start Start: Select Diabetic Animal Model Baseline Establish Baseline Glycemic Profile (Blood Glucose, HbA1c) Start->Baseline Randomization Randomize into Dose Groups (Vehicle, this compound Doses, Positive Control) Baseline->Randomization Treatment Daily Oral Administration of this compound Randomization->Treatment Monitoring Continuous or Frequent Blood Glucose Monitoring Treatment->Monitoring Hypo_Assessment Assess Incidence and Severity of Hypoglycemia Monitoring->Hypo_Assessment Efficacy_Assessment Measure Glycemic Efficacy Endpoints (e.g., change in HbA1c) Monitoring->Efficacy_Assessment Analysis Dose-Response Analysis: Efficacy vs. Hypoglycemia Risk Hypo_Assessment->Analysis Efficacy_Assessment->Analysis End End: Identify Optimal Dose Analysis->End

Caption: Experimental workflow for optimizing this compound dose to minimize hypoglycemia in preclinical studies.

References

Addressing the risk of diabetic ketoacidosis in Sotagliflozin-treated animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sotagliflozin-treated animal models and addressing the risk of diabetic ketoacidosis (DKA).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound, a dual SGLT1/SGLT2 inhibitor, can increase the risk of diabetic ketoacidosis (DKA) in animal models of diabetes?

A1: this compound inhibits both Sodium-Glucose Co-transporter 2 (SGLT2) in the kidneys and SGLT1 in the intestines.[1][2] This dual inhibition leads to increased urinary glucose excretion and reduced intestinal glucose absorption.[1][2] The resulting decrease in plasma glucose can lead to a relative insulin deficiency. This state of low insulin and high glucagon promotes lipolysis and the subsequent production of ketone bodies (β-hydroxybutyrate and acetoacetate) by the liver, which, if excessive, can lead to DKA.[3][4][5] A key concern is the potential for euglycemic DKA (eDKA), where ketoacidosis occurs with only mildly elevated or even normal blood glucose levels, making it harder to detect based on glucose monitoring alone.[1][6]

Q2: What are the typical clinical signs of DKA that I should monitor for in my this compound-treated animal models?

A2: In animal models such as mice and rats, the clinical signs of DKA can be subtle but progressive. Key indicators to monitor include:

  • General: Lethargy, dehydration (assessed by skin turgor), and a generally unkempt appearance.

  • Metabolic: Increased urination (polyuria) and increased water consumption (polydipsia) may be observed. A sweet or acetone-like smell on the breath can be indicative of ketosis.

  • Gastrointestinal: Loss of appetite and vomiting can occur.

  • Respiratory: In severe cases, you may observe a slow, deep breathing pattern known as Kussmaul breathing, which is a compensatory mechanism for metabolic acidosis.[7]

Q3: How frequently should I monitor blood glucose and ketones in my this compound-treated diabetic animal models?

A3: Due to the risk of euglycemic DKA, monitoring both blood glucose and ketones is crucial. A recommended monitoring schedule is as follows:

  • Baseline: Establish baseline blood glucose and ketone levels before initiating this compound treatment.

  • Initial Treatment Phase (First 2 weeks): Monitor blood glucose and blood β-hydroxybutyrate (BHB) levels at least once daily. This is the period when the risk of DKA is often highest.

  • Maintenance Phase: After the initial two weeks, monitoring frequency can be reduced to 2-3 times per week, provided the animals are stable.

  • "Sick Animal" Protocol: If an animal shows any signs of illness (lethargy, anorexia, etc.), immediately measure both blood glucose and ketones.

Troubleshooting Guides

Issue 1: Elevated Blood Ketones with Normal or Mildly Elevated Blood Glucose (Suspected Euglycemic DKA)

Potential Cause Troubleshooting Steps
This compound-induced ketogenesis 1. Confirm DKA: Measure blood β-hydroxybutyrate (BHB) levels. A significant elevation (e.g., >2.5 mmol/L) along with signs of illness confirms ketoacidosis. Also, assess for metabolic acidosis via blood gas analysis if possible. 2. Temporarily Discontinue this compound: Immediately cease administration of this compound. 3. Administer Insulin: Administer a short-acting insulin (e.g., regular insulin) to inhibit further ketone production. The dose will need to be carefully titrated based on the animal's weight and blood glucose levels. 4. Provide Carbohydrate Source: If blood glucose is normal or low, provide a source of glucose (e.g., subcutaneous or oral dextrose) to prevent hypoglycemia from the insulin administration.[8] 5. Fluid and Electrolyte Support: Administer subcutaneous or intravenous fluids to correct dehydration and any electrolyte imbalances.[8]
Inadequate Insulin Dosing (in insulin-dependent models) 1. Review Insulin Protocol: Ensure the background insulin dose is adequate to suppress ketogenesis, especially when introducing a glucose-lowering agent like this compound. 2. Adjust Insulin Dose: A modest increase in the basal insulin dose may be necessary to counteract the ketogenic effects of this compound.
Stress or Concurrent Illness 1. Identify and Address Stressors: Look for and mitigate any environmental stressors (e.g., cage flooding, excessive noise). 2. Diagnose and Treat Concurrent Illness: Investigate for underlying infections or other illnesses that can precipitate DKA.

Issue 2: Hyperglycemia and Ketosis (Classic DKA)

Potential Cause Troubleshooting Steps
Inadequate Insulin Dosing 1. Confirm DKA: High blood glucose and elevated blood ketones. 2. Discontinue this compound: Temporarily stop this compound administration. 3. Insulin and Fluid Therapy: Administer short-acting insulin and fluids as described for euglycemic DKA. The initial insulin dose may need to be higher in the presence of significant hyperglycemia. 4. Re-evaluate Insulin Regimen: Once the animal is stable, reassess the daily insulin dosage to ensure adequate glycemic control.
Progression of Diabetes 1. Assess Beta-Cell Function: In models where some beta-cell function is expected to remain, consider that the disease may have progressed, leading to greater insulin requirements. 2. Adjust Treatment Plan: The overall diabetes management plan may need to be revised, including insulin type and dosage.

Quantitative Data from this compound Studies

Table 1: Incidence of Diabetic Ketoacidosis in Human Clinical Trials with this compound

Treatment GroupIncidence of Adjudicated DKA Events (%)Exposure-Adjusted Incidence Rate (Events per 100 patient-years)
Placebo0.20.2
This compound 200 mg2.93.1
This compound 400 mg3.84.2

Data from a pooled analysis of the inTandem 1 and 2 studies in adults with type 1 diabetes.

Table 2: Changes in β-hydroxybutyrate (BHB) Levels in Human Clinical Trials with this compound

Treatment GroupBaseline BHB (mmol/L) (approx.)Median Increase in BHB over 52 weeks (mmol/L)% of Patients with at least one BHB measurement >0.6 mmol/L% of Patients with at least one BHB measurement >1.5 mmol/L
Placebo~0.13No significant change202
This compound 200 mg~0.13≤0.05477
This compound 400 mg~0.13≤0.05477

Data from a pooled analysis of the inTandem 1 and 2 studies in adults with type 1 diabetes.

Detailed Experimental Protocols

Protocol 1: Induction of a Type 1 Diabetes Model in Mice for DKA Studies

This protocol describes the use of streptozotocin (STZ) to induce a model of type 1 diabetes in mice.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile and cold

  • C57BL/6J mice (male, 8-10 weeks old)

  • Glucometer and test strips

  • Ketone meter and test strips

  • Insulin (e.g., Lantus for basal, Humalog for correction)

  • Sterile syringes and needles

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.

  • Fasting: Fast the mice for 4-6 hours before STZ injection.

  • STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration of 40 mg/mL. Keep the solution on ice and protected from light.

  • STZ Administration: Inject a single high dose of STZ (e.g., 150-180 mg/kg) intraperitoneally (IP).

  • Post-Injection Monitoring:

    • Provide animals with 10% sucrose water for the first 24 hours post-injection to prevent hypoglycemia due to the initial massive release of insulin from dying beta cells.

    • Monitor blood glucose daily for the first 3 days, then every other day.

  • Confirmation of Diabetes: Diabetes is typically confirmed 7-10 days post-STZ injection. Animals with non-fasting blood glucose levels consistently >250 mg/dL are considered diabetic.

  • This compound Administration: Once diabetes is established, begin daily oral gavage of this compound at the desired dose (e.g., 10 mg/kg).

Protocol 2: Monitoring for DKA in this compound-Treated Diabetic Mice

Materials:

  • Glucometer and test strips

  • Blood ketone meter (e.g., Precision Xtra) and β-hydroxybutyrate test strips

  • Lancets for tail vein blood collection

  • Animal scale

Procedure:

  • Blood Sample Collection:

    • Gently restrain the mouse.

    • Using a sterile lancet, make a small prick on the lateral tail vein.

    • Collect a small drop of blood for glucose and ketone measurements.

  • Blood Glucose Measurement: Apply the blood drop to the glucose test strip as per the manufacturer's instructions.

  • Blood Ketone Measurement: Apply the blood drop to the β-hydroxybutyrate test strip as per the manufacturer's instructions.

  • Data Recording: Record the date, time, animal ID, body weight, blood glucose, and blood ketone levels.

  • Frequency of Monitoring:

    • Daily for the first two weeks of this compound treatment.

    • 2-3 times per week for the remainder of the study in stable animals.

    • Immediately if an animal shows any signs of illness.

Protocol 3: Necropsy and Tissue Collection for Metabolic Studies

Materials:

  • Euthanasia solution (e.g., CO2, pentobarbital)

  • Dissection tools (scissors, forceps)

  • 10% neutral buffered formalin

  • Cryovials for snap-freezing

  • Liquid nitrogen or dry ice

Procedure:

  • Euthanasia: Euthanize the animal according to approved institutional protocols.

  • Gross Examination: Perform a thorough external and internal gross examination, noting any abnormalities.

  • Blood Collection: Collect blood via cardiac puncture for terminal biochemical analysis.

  • Tissue Collection for Histology:

    • Carefully dissect key metabolic organs (pancreas, liver, kidneys, adipose tissue).

    • Fix tissues in 10% neutral buffered formalin for 24-48 hours before processing for histology.

  • Tissue Collection for Molecular Analysis:

    • Collect samples of the same organs and immediately snap-freeze them in liquid nitrogen.

    • Store snap-frozen samples at -80°C until analysis.

Visualizations

DKA_Signaling_Pathway cluster_this compound This compound Action cluster_metabolic_effects Metabolic Effects cluster_hormonal_response Hormonal Response cluster_ketogenesis Ketogenesis This compound This compound SGLT1_Inhibition SGLT1 Inhibition (Intestine) This compound->SGLT1_Inhibition SGLT2_Inhibition SGLT2 Inhibition (Kidney) This compound->SGLT2_Inhibition Reduced_Glucose_Absorption Reduced Intestinal Glucose Absorption SGLT1_Inhibition->Reduced_Glucose_Absorption Increased_Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2_Inhibition->Increased_Urinary_Glucose_Excretion Lower_Blood_Glucose Lower Blood Glucose Reduced_Glucose_Absorption->Lower_Blood_Glucose Increased_Urinary_Glucose_Excretion->Lower_Blood_Glucose Decreased_Insulin Decreased Insulin Secretion Lower_Blood_Glucose->Decreased_Insulin Increased_Glucagon Increased Glucagon Secretion Lower_Blood_Glucose->Increased_Glucagon Lipolysis Increased Lipolysis (Adipose Tissue) Decreased_Insulin->Lipolysis Increased_Glucagon->Lipolysis FFA_to_Liver Free Fatty Acids to Liver Lipolysis->FFA_to_Liver Ketone_Production Increased Ketone Production (Liver) FFA_to_Liver->Ketone_Production DKA Diabetic Ketoacidosis Ketone_Production->DKA

Caption: Signaling pathway of this compound-induced diabetic ketoacidosis.

Experimental_Workflow cluster_model_dev Model Development cluster_treatment Treatment and Monitoring cluster_troubleshooting Troubleshooting cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Diabetes_Induction Induce Diabetes (e.g., STZ) Acclimatization->Diabetes_Induction Diabetes_Confirmation Confirm Diabetes (Blood Glucose >250 mg/dL) Diabetes_Induction->Diabetes_Confirmation Group_Assignment Randomize into Groups (Vehicle vs. This compound) Diabetes_Confirmation->Group_Assignment Daily_Dosing Daily this compound Administration Group_Assignment->Daily_Dosing Daily_Monitoring Daily Monitoring: - Blood Glucose - Blood Ketones - Clinical Signs Daily_Dosing->Daily_Monitoring Signs_of_DKA Signs of DKA? Daily_Monitoring->Signs_of_DKA Intervention Intervention Protocol: - Stop this compound - Insulin & Fluids Signs_of_DKA->Intervention Yes Terminal_Sacrifice Terminal Sacrifice Signs_of_DKA->Terminal_Sacrifice No (End of Study) Intervention->Daily_Monitoring Tissue_Collection Tissue Collection: - Histology - Molecular Analysis Terminal_Sacrifice->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: Experimental workflow for a this compound DKA study in a mouse model.

References

Technical Support Center: Overcoming Challenges in Long-Term Sotagliflozin Administration to Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sotagliflozin in long-term rodent studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the long-term administration of this compound to rodents.

Q1: What is the primary mechanism of action for this compound that I should be aware of for my study design?

A1: this compound is a dual inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) and 2 (SGLT2).[1][2][3] SGLT2 is primarily responsible for glucose reabsorption in the kidneys (approximately 90-97%), while SGLT1 handles the remaining renal glucose reabsorption and is the main transporter for glucose absorption in the small intestine.[2][4][5][6] By inhibiting SGLT2, this compound promotes urinary glucose excretion.[1][7] Its inhibition of intestinal SGLT1 delays glucose absorption, which can reduce postprandial glucose spikes and increase the secretion of glucagon-like peptide-1 (GLP-1).[5][7][8] Understanding this dual mechanism is crucial for interpreting effects on glycemic control, body weight, and cardiovascular and renal parameters.

Q2: We are observing inconsistent glycemic control in our rodent models. What could be the cause?

A2: Inconsistent glycemic control can stem from several factors:

  • Compensatory Mechanisms: In some cases, particularly with SGLT2 inhibition, there can be a compensatory upregulation of SGLT1-mediated glucose reabsorption in the kidneys.[9] The dual action of this compound helps mitigate this, but the degree of compensation can vary between individual animals and models.

  • Dietary Factors: A high-fat diet has been shown to potentially dampen the diuretic and glucosuric effects of this compound in mice, which may be associated with changes in the proximal tubular cells of the kidneys.[9][10][11][12] Ensure your diet is consistent and appropriate for your study goals.

  • Administration Technique: Improper oral gavage can lead to incorrect dosing. Ensure that personnel are well-trained and consistent in their technique to minimize stress and ensure the full dose is delivered to the stomach.[13][14][15]

  • Underlying Pathology: The specific rodent model being used (e.g., diabetic, hypertensive) and the severity of the disease can influence the response to this compound.[16][17]

Q3: What are the potential side effects to monitor for during long-term this compound administration in rodents?

A3: Based on its mechanism of action, you should monitor for the following:

  • Dehydration and Electrolyte Imbalance: Increased urinary glucose excretion can lead to osmotic diuresis.[9][10][12] It is critical to monitor for signs of dehydration, such as weight loss, lethargy, and decreased skin turgor. Ensure animals have ad libitum access to water.

  • Gastrointestinal Issues: As SGLT1 is inhibited in the gut, there is a potential for gastrointestinal side effects such as diarrhea due to malabsorption of glucose and galactose.[4] While not extensively reported as a major issue in the cited rodent studies, it is a known consequence of SGLT1 inhibition.

  • Hypoglycemia: The risk of hypoglycemia with this compound is generally low because its action is glucose-dependent.[2] However, in models with compromised glucose counter-regulatory mechanisms or when used in combination with other glucose-lowering agents like insulin, the risk may be higher.[18] Regular blood glucose monitoring is advised.

  • Weight Loss: While often a therapeutic goal, excessive weight loss should be monitored. A decrease in body weight can be due to caloric loss through glucosuria or other factors.[18]

Q4: What is the recommended vehicle and route of administration for this compound in rodents?

A4: The most common and effective route of administration in published rodent studies is oral gavage .[9][10][19] A frequently used vehicle for suspending this compound is 0.1% Tween 80 .[9][10][19] It is crucial to ensure the formulation is a homogenous suspension to guarantee consistent dosing.

Q5: Are there any special considerations for the oral gavage procedure?

A5: Yes, proper oral gavage technique is critical to avoid injury and stress, which can confound study results.[15][20] Key considerations include:

  • Correct Needle Size: Use a gavage needle (feeding tube) of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[13][14] Flexible or soft-tipped needles can reduce the risk of esophageal or stomach perforation.[21]

  • Proper Restraint: Use a firm but gentle restraint technique to straighten the path to the esophagus.[13][14]

  • Accurate Measurement: Measure the needle length from the animal's mouth to the last rib to avoid perforating the stomach.[13]

  • Volume Limits: Do not exceed the maximum recommended dosing volume (typically 10 mL/kg for mice).[14]

  • Personnel Training: Ensure all personnel performing the procedure are adequately trained and proficient.

Quantitative Data from Rodent Studies

The following tables summarize key quantitative data from various long-term studies involving this compound administration in rodents.

Table 1: this compound Dosage and Administration in Rodent Models

Rodent ModelDosage (mg/kg/day)Administration RouteVehicleStudy DurationReference
Normoglycemic Mice (C57BL/6J) with Cardiac Pressure Overload10Oral Gavage0.1% Tween 807 weeks[9][10][19]
High-Fat Diet Mice (C57BL/6J) with Cardiac Pressure Overload10Oral Gavage0.1% Tween 807 weeks[9][10][19]
Nonobese Diabetes-Prone Mice with Type 1 Diabetes2 and 30Oral DosesNot Specified22 days[18]
Uremic Rats (Chronic Peritoneal Dialysis Model)Not specified (IP admin)IntraperitonealNot Specified5 weeks[22]
Hypertensive Mice (STN-AngII model)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[16]

Table 2: Reported Physiological Effects of this compound in Rodents

Rodent ModelKey FindingsReference
Normoglycemic Mice with Cardiac Pressure OverloadAttenuated cardiac hypertrophy and fibrosis; profound diuresis and glucosuria.[9][11]
High-Fat Diet Mice with Cardiac Pressure OverloadReduced elevated glucose and insulin; did not attenuate cardiac injury; dampened diuretic and glucosuric effects.[9][10][11][12]
Nonobese Diabetes-Prone Mice with Type 1 DiabetesImproved glycemic control without increasing hypoglycemia at low insulin doses.[18]
Uremic Rats (Chronic Peritoneal Dialysis Model)Reversed upregulation of SGLT1 and SGLT2 in the peritoneum; improved glucose tolerance.[22]
Hypertensive Mice (STN-AngII model)Increased plasma levels of GLP1.[16]

Experimental Protocols

Protocol: Long-Term Oral Gavage Administration of this compound in Mice

This protocol provides a general framework. Specifics should be adapted based on the experimental design and institutional animal care and use committee (IACUC) guidelines.

1. Materials:

  • This compound powder

  • Vehicle (e.g., 0.1% Tween 80 in sterile water)

  • Scale (accurate to 0.001 g)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriately sized gavage needles (18-20 gauge, flexible or soft-tipped recommended)

  • Syringes (1 mL)

  • Animal scale

2. Preparation of Dosing Solution (Example for 10 mg/kg):

  • Calculate the total amount of this compound needed for the study cohort and duration.

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle solution (e.g., 0.1% Tween 80).

  • Create a suspension by gradually adding the vehicle to the this compound powder, triturating with a mortar and pestle or using a homogenizer to ensure a fine, even suspension.

  • Transfer the suspension to a beaker with a magnetic stir bar and continue stirring throughout the dosing procedure to prevent settling.

  • The final concentration should be calculated to deliver the desired dose in a volume of approximately 5-10 mL/kg. For a 25g mouse at 10 mg/kg, the dose is 0.25 mg. If the dosing volume is 10 mL/kg (0.25 mL), the concentration should be 1 mg/mL.

3. Administration Procedure:

  • Weigh the mouse to determine the precise dosing volume.

  • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Draw the calculated volume of the this compound suspension into the syringe.

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it advances. Do not force the needle if resistance is met.

  • Once the needle is in the correct position (pre-measured to the level of the xiphoid process), slowly administer the dose.

  • Gently withdraw the needle along the same path of insertion.

  • Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing.[13] Continue to monitor the animals daily for general health and any potential side effects.

Visualizations

cluster_Lumen Intestinal/Kidney Tubule Lumen cluster_Cell Epithelial Cell Glucose Glucose SGLT1 SGLT1 Glucose->SGLT1 SGLT2 SGLT2 Glucose->SGLT2 Sodium Sodium Sodium->SGLT1 Sodium->SGLT2 This compound This compound This compound->SGLT1 Inhibits This compound->SGLT2 Inhibits (Higher Affinity)

Caption: this compound's dual inhibition of SGLT1 and SGLT2.

start Start: Acclimatization (1-2 Weeks) baseline Baseline Measurements (Body Weight, Blood Glucose, etc.) start->baseline randomization Randomization into Groups (Vehicle vs. This compound) baseline->randomization treatment Long-Term Daily Dosing (e.g., 4-12 Weeks via Oral Gavage) randomization->treatment monitoring Weekly/Bi-weekly Monitoring (Body Weight, Food/Water Intake, Blood Glucose) treatment->monitoring Throughout interim Interim Assessments (Optional) (e.g., OGTT, Cardiac Function) treatment->interim endpoint Endpoint Data Collection (Blood/Tissue Sampling, Histopathology) treatment->endpoint interim->treatment analysis Data Analysis & Interpretation endpoint->analysis end End of Study analysis->end

Caption: Experimental workflow for a long-term rodent study.

start Issue Observed: Unexpected Weight Loss or Signs of Dehydration check_water Is ad libitum water access unobstructed? start->check_water check_dose Is this compound dose appropriate for the model? check_water->check_dose Yes resolve_water Action: Ensure water bottles are functional and accessible. check_water->resolve_water No check_gavage Is oral gavage technique correct and consistent? check_dose->check_gavage Yes review_dose Action: Review literature for appropriate dosage. Consider dose reduction. check_dose->review_dose No check_gi Are there signs of severe GI distress (diarrhea)? check_gavage->check_gi Yes retrain Action: Review gavage SOP and retrain personnel. check_gavage->retrain No vet_consult Action: Consult veterinarian. Consider supportive care or dose adjustment. check_gi->vet_consult Yes monitor Continue monitoring check_gi->monitor No resolve_water->monitor review_dose->monitor retrain->monitor

Caption: Troubleshooting unexpected weight loss in rodents.

References

Sotagliflozin interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from sotagliflozin in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an oral inhibitor of both sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2).[1][2] SGLT2 is primarily responsible for the reabsorption of glucose in the kidneys, while SGLT1 is the main transporter for glucose absorption in the gastrointestinal tract.[1][3] By inhibiting SGLT2, this compound increases urinary glucose excretion.[3] Its inhibition of SGLT1 delays glucose absorption from the gut, which helps to lower post-meal blood glucose levels.[4]

Q2: Which laboratory assays are known to be affected by this compound?

Based on its mechanism of action and data from the SGLT inhibitor class, the following assays are most likely to be affected:

  • Urine Glucose Tests: These will show false-positive or elevated results due to the therapeutic increase in urinary glucose excretion.[5]

  • 1,5-Anhydroglucitol (1,5-AG) Assay: This marker of short-term glycemic control is unreliable in patients taking SGLT2 inhibitors. The assay is based on the principle that 1,5-AG is reabsorbed in the renal tubules, and this process is competitively inhibited by high glucose levels. By blocking glucose reabsorption, SGLT2 inhibitors interfere with this process, leading to inaccurate results.

  • Urine Alcohol Toxicology Tests: There have been reports of false-positive results for urine ethanol in patients taking SGLT2 inhibitors. This is thought to be due to the fermentation of urinary glucose by microbes, especially if the urine sample is not properly stored and promptly analyzed.

Q3: Does this compound interfere with routine blood glucose monitoring?

Current evidence suggests that modern self-monitoring of blood glucose (SMBG) systems, which use potentiometric and amperometric methods, are not significantly affected by SGLT2 inhibitors and can be used reliably by patients.

Q4: Are there any other potential laboratory test interferences with this compound?

While less documented, the physiological effects of this compound could potentially influence other laboratory parameters. For instance, changes in hydration status could affect hematocrit levels, and alterations in kidney function may impact electrolyte and creatinine measurements. Researchers should be mindful of these potential indirect effects.

Troubleshooting Guides

Problem: Unexpectedly high urine glucose levels in a subject administered this compound.

  • Cause: This is an expected pharmacological effect of this compound due to the inhibition of SGLT2 and subsequent increased urinary glucose excretion.

  • Solution: Do not use urine glucose tests to monitor glycemic control in subjects receiving this compound. Instead, rely on blood glucose measurements (e.g., fasting plasma glucose, HbA1c) for an accurate assessment of glycemic status.

Problem: Unreliable 1,5-anhydroglucitol (1,5-AG) assay results.

  • Cause: this compound, as an SGLT2 inhibitor, directly interferes with the renal handling of 1,5-AG, rendering the test inaccurate for monitoring glycemic control.

  • Solution: Discontinue the use of the 1,5-AG assay for subjects on this compound. Alternative methods for assessing short-term glycemic control, such as fructosamine or continuous glucose monitoring, may be considered, although potential interference with these should also be evaluated.

Problem: Positive urine alcohol test in a subject who denies alcohol consumption.

  • Cause: The presence of high levels of glucose in the urine (glycosuria) induced by this compound can lead to fermentation by microorganisms, producing ethanol. This is more likely to occur if the urine sample is not properly stored (e.g., left at room temperature for an extended period).

  • Solution:

    • Ensure urine samples are collected in sterile containers and refrigerated immediately if not analyzed promptly.

    • Consider using a preservative that inhibits microbial growth.

    • Confirm any positive urine alcohol results with a blood alcohol test, which is not affected by this interference.

Quantitative Data on this compound's Effects

The following tables summarize the observed effects of this compound on various laboratory parameters based on clinical trial data.

Table 1: Effects of this compound on Glycemic and Renal Markers

ParameterDosageChange from BaselineReference
HbA1c 400 mg/day-0.2% (placebo-adjusted)[6]
Fasting Plasma Glucose 400 mg/daySignificant reduction[6]
Beta-Hydroxybutyrate (Fasting) 400 mg/day+0.04 mmol/L (median change)[1]
Urine Albumin-to-Creatinine Ratio (UACR) in patients with baseline UACR ≥30 mg/g 200 mg/day-23.7% vs. placebo[7]
400 mg/day-18.3% vs. placebo[7]
Estimated Glomerular Filtration Rate (eGFR) 200 mg/day-2.0 mL/min/1.73 m² (placebo-corrected)[7]
400 mg/day-0.5 mL/min/1.73 m² (placebo-corrected)[7]
Hematocrit 200 mg/day+1.8% (relative to placebo)[7]
400 mg/day+1.9% (relative to placebo)[7]

Table 2: Effects of SGLT2 Inhibitors on Serum Electrolytes (Class Effect)

ParameterChangeReference
Magnesium ↑ by ~0.08 mmol/L[8]
Phosphate ↑ by ~0.03 mmol/L[8]
Urate ↓ by ~37.62 µmol/L[8]

Table 3: Effects of SGLT2 Inhibitors on Lipid Profile (Class Effect)

ParameterChangeReference
Total Cholesterol ↑ by ~0.09 mmol/L
LDL-Cholesterol ↑ by ~0.10 mmol/L
HDL-Cholesterol ↑ by ~0.06 mmol/L
Triglycerides ↓ by ~0.10 mmol/L

Experimental Protocols

Protocol 1: Screening for this compound Interference in a Quantitative Clinical Chemistry Assay

This protocol is adapted from the CLSI guideline EP7-A2 for an initial screening of potential interference.

Objective: To determine if this compound at therapeutic and supratherapeutic concentrations interferes with a specific laboratory assay.

Materials:

  • This compound reference standard

  • Pooled patient serum or plasma samples

  • Assay-specific reagents and calibrators

  • Calibrated laboratory analyzer

  • Solvent for this compound (e.g., DMSO, followed by dilution in saline)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Preparation of Test and Control Samples:

    • Test Sample: Spike a pooled serum/plasma sample with the this compound stock solution to achieve the desired final concentration (e.g., peak therapeutic concentration and a higher concentration to represent potential overdose).

    • Control Sample: Add an equivalent volume of the solvent used for the this compound stock solution to a separate aliquot of the same pooled serum/plasma sample.

  • Analysis:

    • Analyze the Test and Control samples in replicate (e.g., n=3-5) using the assay .

    • Ensure the analyzer is calibrated and quality control samples are within acceptable limits.

  • Data Analysis:

    • Calculate the mean and standard deviation of the results for both the Test and Control samples.

    • Determine the difference between the mean of the Test sample and the mean of the Control sample.

    • Compare this difference to the predefined acceptance criteria for the assay (e.g., based on biological variation or total allowable error). A statistically significant difference that exceeds the acceptance criteria suggests interference.

Protocol 2: Dose-Response Evaluation of this compound Interference

If interference is detected in the screening protocol, a dose-response study should be performed to quantify the extent of interference at different drug concentrations.

Objective: To characterize the relationship between this compound concentration and the magnitude of assay interference.

Procedure:

  • Preparation of a Series of Spiked Samples: Prepare a series of serum/plasma samples with increasing concentrations of this compound, spanning the sub-therapeutic to supratherapeutic range. Include a control sample with no this compound.

  • Analysis: Analyze each sample in replicate as described in Protocol 1.

  • Data Analysis:

    • Plot the measured analyte concentration against the this compound concentration.

    • Perform a regression analysis to determine the relationship (e.g., linear, non-linear) between the drug concentration and the observed interference.

    • Identify the concentration of this compound at which the interference becomes clinically significant based on the assay's acceptance criteria.

Visualizations

Sotagliflozin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound SGLT1 SGLT1 This compound->SGLT1 Inhibits SGLT2 SGLT2 This compound->SGLT2 Inhibits MAPK_Pathway MAPK Pathway (p38, JNK) This compound->MAPK_Pathway Inhibits (Off-target) Akt_Pathway Akt Signaling This compound->Akt_Pathway Modulates Glucose_Transport Glucose Transport SGLT1->Glucose_Transport Mediates SGLT2->Glucose_Transport Mediates Cellular_Response Altered Cellular Response Glucose_Transport->Cellular_Response MAPK_Pathway->Cellular_Response Akt_Pathway->Cellular_Response

Caption: this compound's primary and potential off-target signaling pathways.

Interference_Testing_Workflow start Start: Suspected Assay Interference prepare_samples Prepare Test (this compound Spiked) and Control Samples start->prepare_samples screening_exp Perform Screening Experiment (Protocol 1) prepare_samples->screening_exp analyze_data Analyze Data: Compare Test vs. Control screening_exp->analyze_data decision Interference Detected? analyze_data->decision dose_response Conduct Dose-Response Experiment (Protocol 2) decision->dose_response Yes no_interference No Significant Interference (End) decision->no_interference No quantify_interference Quantify Interference and Determine Clinical Significance dose_response->quantify_interference mitigate Develop Mitigation Strategy quantify_interference->mitigate

Caption: Experimental workflow for this compound interference testing.

Troubleshooting_Logic start Start: Discrepant Laboratory Result is_this compound Is the subject on this compound? start->is_this compound check_known_interferences Is it a known interference? (Urine Glucose, 1,5-AG) is_this compound->check_known_interferences Yes no_this compound Consider other causes of discrepant results. is_this compound->no_this compound No urine_alcohol Is it a positive urine alcohol test? check_known_interferences->urine_alcohol No known_interference_action Action: Use alternative monitoring methods. Do not rely on this assay. check_known_interferences->known_interference_action Yes urine_alcohol_action Action: Check sample handling. Confirm with a blood alcohol test. urine_alcohol->urine_alcohol_action Yes investigate_further Investigate for novel interference (Follow Protocol 1 & 2) urine_alcohol->investigate_further No

Caption: Troubleshooting logic for discrepant lab results with this compound.

References

Sotagliflozin Technical Support Center: Best Practices for Handling, Storage, and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Sotagliflozin to prevent degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on its form:

  • Crystalline Solid: For long-term stability of at least four years, the crystalline solid should be stored at -20°C.[1]

  • Film-Coated Tablets: Store at a controlled room temperature of 20-25°C (68-77°F), with excursions permitted between 15-30°C (59-86°F).

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1] Crucially, aqueous solutions of this compound are not recommended for storage for more than one day to prevent degradation. [1]

Q3: What are the known degradation pathways for this compound?

A3: Forced degradation studies have shown that this compound is susceptible to degradation under several conditions. It is unstable in acidic, alkaline, oxidative, and thermal stress conditions.[2] The compound shows relative stability under photolytic (light) and reductive stress.[2]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: this compound should be handled as a potentially hazardous compound.[1] Always consult the Safety Data Sheet (SDS) for complete safety information.[3] Recommended PPE includes:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety goggles with side-shields)[3]

  • Use in a well-ventilated area or with a suitable respirator.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected or inconsistent experimental results This compound degradation due to improper storage or handling.- Verify that the compound has been stored at the correct temperature (-20°C for solid, freshly prepared for aqueous solutions). - Prepare fresh solutions for each experiment. - Perform a purity check of your this compound stock using a validated analytical method like HPLC.
Appearance of unknown peaks in chromatograms Formation of degradation products.- Compare the chromatogram with a freshly prepared standard. - Review the handling and storage procedures to identify potential exposure to light, heat, or incompatible solvents. - Refer to the degradation pathway information to tentatively identify the impurities.
Precipitation of this compound in aqueous buffer Low aqueous solubility.- Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. - Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) before diluting with the aqueous buffer.[1]

Quantitative Stability Data

The following table summarizes the percentage of this compound degradation observed under various forced degradation conditions.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acidic 0.1 N HClNot SpecifiedNot Specified13.4%[2]
Alkaline 0.1 N NaOHNot SpecifiedNot Specified13.4%[2]
Oxidative 3% H₂O₂Not SpecifiedNot Specified14.5%[2]
Thermal HeatNot SpecifiedNot Specified9.4%[2]
Reductive 10% Sodium bisulfite30 minRoom Temp4.5%[2]
Photolytic Sunlight6 hoursNot Specified2.7%[2]

Experimental Protocols

Stability Indicating UPLC Method

A validated reverse phase UPLC method can be used to separate this compound from its degradation products.[2]

  • Column: Phenyl Column (100 × 1.0 mm, 1.7 µm)[2]

  • Mobile Phase: 0.1% Formic Acid in Water: Acetonitrile (50:50 v/v)[2]

  • Flow Rate: 0.2 mL/min[2]

  • Detection: UV at 242 nm[2]

  • Retention Time of this compound: Approximately 0.761 min[2]

Forced Degradation Study Protocol

The following protocols are based on established methods for inducing and analyzing the degradation of this compound.[2]

1. Preparation of this compound Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., ethanol or methanol) to achieve a known concentration (e.g., 400 µg/mL).

2. Stress Conditions:

  • Acid Degradation: Mix an aliquot of the stock solution with 0.1 N HCl and keep at room temperature for a specified time. Neutralize with 0.1 N NaOH before analysis.

  • Alkali Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH and keep at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Keep the solid drug or a solution at an elevated temperature (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug or a solution to direct sunlight or a photostability chamber for a defined duration (e.g., 6 hours).[2]

  • Reductive Degradation: Treat a solution of the drug with a reducing agent like 10% sodium bisulfite for a specific time at room temperature.[2]

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using the validated stability-indicating UPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

Sotagliflozin_Handling_Workflow cluster_prep Solution Preparation Solid Crystalline Solid Temp_Solid -20°C Solid->Temp_Solid Dissolve Dissolve in Organic Solvent (e.g., Ethanol) Solid->Dissolve Tablets Film-Coated Tablets Temp_Tablets 20-25°C Tablets->Temp_Tablets Dilute Dilute with Aqueous Buffer Dissolve->Dilute Use Use Immediately (Do not store > 1 day) Dilute->Use PPE Wear Appropriate PPE (Gloves, Goggles, etc.) Ventilation Use in a Well-Ventilated Area Sotagliflozin_Degradation_Pathways cluster_stress Stress Conditions cluster_stable Relatively Stable Conditions This compound This compound Acid Acidic (e.g., 0.1 N HCl) This compound->Acid Alkali Alkaline (e.g., 0.1 N NaOH) This compound->Alkali Oxidative Oxidative (e.g., 3% H₂O₂) This compound->Oxidative Thermal Thermal (Heat) This compound->Thermal Photolytic Photolytic (Light) This compound->Photolytic Reductive Reductive This compound->Reductive Degradation_Products Degradation Products (DP1, DP2, DP3, DP4) Acid->Degradation_Products Unstable Alkali->Degradation_Products Unstable Oxidative->Degradation_Products Unstable Thermal->Degradation_Products Unstable

References

Technical Support Center: Mitigating Off-Target Effects of Sotagliflozin in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sotagliflozin in cellular models. The focus is on distinguishing on-target SGLT1/SGLT2 inhibition from potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of this compound and their respective potencies?

A1: this compound is a dual inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) and Sodium-Glucose Co-transporter 2 (SGLT2). Its inhibitory potency is significantly higher for SGLT2 compared to SGLT1.

TargetIC50 (nM)
Human SGLT21.8
Human SGLT136
Data sourced from multiple studies.[1][2][3][4]

Q2: What are the known or potential off-target effects of this compound and other SGLT inhibitors?

A2: A primary off-target effect reported for some SGLT inhibitors is the inhibition of the Na+/H+ exchanger 1 (NHE1).[3][5][6] This can lead to alterations in intracellular sodium ([Na+]i) and pH (pHi), particularly in cell types like cardiomyocytes.[3][7][8] Additionally, effects on signaling pathways such as AMP-activated protein kinase (AMPK) have been observed, which may be independent of SGLT1/2 inhibition in some contexts.[5][9]

Q3: How can I select the appropriate cellular model to study this compound's effects?

A3: The choice of cell line is critical for differentiating on-target from off-target effects.

  • For studying SGLT2-specific effects: Use cell lines with high endogenous SGLT2 expression and low or absent SGLT1 expression, such as the human kidney proximal tubule cell line, HK-2.[10][11][12]

  • For studying SGLT1-specific effects: Use cell lines with high endogenous SGLT1 expression, like the human colon adenocarcinoma cell line, Caco-2, which is a well-established model for intestinal glucose absorption.[13][14][15][16][17]

  • For controlled experiments: Use a host cell line with no endogenous SGLT1 or SGLT2 expression, such as HEK293 cells, and transiently or stably transfect them to express human SGLT1 or SGLT2 individually.[18][19][20] This allows for the most direct assessment of this compound's activity on each transporter in isolation.

Q4: What are the key assays to characterize this compound's activity in my cellular model?

A4: A multi-assay approach is recommended:

  • Target Engagement Assay: Use the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to SGLT1 and SGLT2 in your cells.[21][22][23][24][25][26][27]

  • Functional On-Target Assay: Perform a 2-NBDG Glucose Uptake Assay to measure the inhibition of glucose transport mediated by SGLT1 or SGLT2.[13][17][18][28][29]

  • Off-Target Functional Assays: Measure changes in intracellular sodium and pH to investigate effects on NHE1.[2][7][8][28][30][31][32][33][34]

  • Cell Viability/Cytotoxicity Assay: Use an MTT or similar assay to determine if the observed effects are due to cytotoxicity at the concentrations used.[10][21][29][31][35][36][37]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that this compound is physically interacting with its intended targets (SGLT1/SGLT2) within the cell. A shift in the thermal stability of the target protein in the presence of the drug indicates binding.

G cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis prep Culture cells expressing SGLT1 or SGLT2 treat Treat cells with this compound (or vehicle control) prep->treat heat Heat cell suspension across a temperature gradient treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect detect Detect soluble SGLT1/SGLT2 (e.g., Western Blot, ELISA) collect->detect plot Plot % soluble protein vs. temperature detect->plot compare Compare melting curves of treated vs. vehicle control plot->compare

Caption: CETSA experimental workflow.
  • Cell Culture: Plate cells expressing the target protein (SGLT1 or SGLT2) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble SGLT1 or SGLT2 at each temperature using a detection method like Western blotting or ELISA.

  • Data Analysis: Quantify the band intensities (for Western blot) or absorbance (for ELISA) and normalize to the amount of protein at the lowest temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve for this compound-treated samples compared to the vehicle control indicates target engagement.

IssuePossible CauseSuggested Solution
No thermal shift observed Insufficient drug concentration or incubation time.Increase this compound concentration or extend the incubation period.
Low target protein expression.Use a cell line with higher expression or an overexpression system.
The antibody for detection is not specific or sensitive enough.Validate the antibody with positive and negative controls.
High variability between replicates Inconsistent heating or cooling.Ensure all samples are heated and cooled uniformly in the thermal cycler.
Incomplete cell lysis.Optimize the lysis procedure.
Pipetting errors.Use calibrated pipettes and be meticulous with sample handling.
2-NBDG Glucose Uptake Assay

This functional assay measures the inhibition of glucose transport into the cells.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Pre-incubation: Wash cells with a glucose-free buffer and pre-incubate with different concentrations of this compound for 15-30 minutes.

  • Glucose Uptake: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.

  • Termination and Washing: Stop the uptake by adding ice-cold PBS. Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete washing.Increase the number of washing steps and ensure complete removal of the wash buffer each time.
Autofluorescence of the compound.Run a control with this compound but without 2-NBDG to measure and subtract its intrinsic fluorescence.
Low signal-to-noise ratio Low expression or activity of the glucose transporter.Use a cell line with higher transporter expression or optimize the assay conditions (e.g., 2-NBDG concentration, incubation time).
Cell death due to glucose starvation.Minimize the duration of incubation in glucose-free buffer.
No inhibition by this compound Incorrect cell model.Ensure the chosen cell line expresses the target SGLT transporter.
Inactive compound.Verify the integrity and concentration of the this compound stock solution.

Assessing Off-Target Effects on NHE1

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis culture Culture cells (e.g., cardiomyocytes) load_na Load cells with SBFI-AM (for [Na+]i) culture->load_na load_ph Load cells with BCECF-AM (for pHi) culture->load_ph treat_sota Treat with this compound load_na->treat_sota treat_control Treat with Vehicle Control load_na->treat_control load_ph->treat_sota load_ph->treat_control measure_na Measure [Na+]i changes (fluorescence ratio) treat_sota->measure_na measure_ph Measure pHi changes (fluorescence ratio) treat_sota->measure_ph treat_control->measure_na treat_control->measure_ph analyze Compare changes in This compound-treated cells vs. controls measure_na->analyze measure_ph->analyze

Caption: Workflow for NHE1 off-target effect assessment.
  • Dye Loading: Incubate cells with the sodium-sensitive fluorescent dye SBFI-AM (e.g., 5-10 µM) for 60-90 minutes at 37°C.

  • Washing: Wash cells twice with a suitable buffer (e.g., Tyrode's solution) to remove extracellular dye.

  • Treatment: Add this compound at the desired concentrations.

  • Fluorescence Measurement: Measure the ratio of fluorescence emission at 505 nm with excitation at 340 nm and 380 nm using a fluorescence plate reader or microscope. An increase in the 340/380 ratio indicates an increase in [Na+]i.

  • Calibration: At the end of the experiment, calibrate the fluorescence signal by exposing the cells to solutions with known Na+ concentrations in the presence of ionophores like gramicidin.

  • Dye Loading: Load cells with the pH-sensitive dye BCECF-AM (e.g., 1-5 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove the extracellular dye.

  • Treatment: Treat the cells with this compound.

  • Fluorescence Measurement: Measure the ratio of fluorescence emission at ~535 nm with excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).

  • Calibration: Generate a calibration curve at the end of each experiment by exposing the cells to buffers of known pH in the presence of a protonophore like nigericin.

IssuePossible CauseSuggested Solution
Dye leakage or compartmentalization Incomplete hydrolysis of the AM ester.Allow sufficient time for de-esterification after loading. Use of Pluronic F-127 can aid in dye loading.
Cell stress or death.Ensure cell health throughout the experiment.
No change in [Na+]i or pHi The cell type does not have significant NHE1 activity.Use a cell line known to express functional NHE1, such as certain cardiomyocyte lines.
The off-target effect is not present at the tested concentrations.Test a wider range of this compound concentrations.
Signal bleaching Excessive exposure to excitation light.Minimize light exposure and use an anti-fade reagent if possible.
MTT Cell Viability Assay

This assay assesses whether the observed effects of this compound are due to a reduction in cell viability.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

IssuePossible CauseSuggested Solution
False-positive or false-negative results This compound interferes with the MTT reagent.Run a cell-free control with this compound and MTT to check for direct chemical interaction.
Changes in cellular metabolism not related to viability.The MTT assay measures metabolic activity. Confirm results with a different viability assay that measures a different parameter (e.g., a dye exclusion assay like Trypan Blue).
High background Contamination of the culture.Ensure aseptic techniques.
Phenol red in the medium can interfere.Use phenol red-free medium for the assay.
Incomplete formazan dissolution Insufficient solubilization time or volume.Ensure complete mixing and allow adequate time for the formazan to dissolve.

Signaling Pathways

This compound's primary action is the inhibition of SGLT1 and SGLT2, which directly impacts glucose and sodium transport. Downstream and off-target effects may involve other signaling pathways.

G This compound This compound SGLT1 SGLT1 (Intestine, Kidney) This compound->SGLT1 Inhibits SGLT2 SGLT2 (Kidney) This compound->SGLT2 Inhibits Glucose_Na_Influx Glucose & Na+ Influx SGLT1->Glucose_Na_Influx Mediates Decreased_Glucose_Absorption Decreased Intestinal Glucose Absorption SGLT1->Decreased_Glucose_Absorption SGLT2->Glucose_Na_Influx Mediates Increased_Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Increased_Urinary_Glucose_Excretion G This compound This compound NHE1 Na+/H+ Exchanger 1 This compound->NHE1 Inhibits (Potential) Na_Influx Intracellular Na+ ([Na+]i) NHE1->Na_Influx Mediates Influx H_Efflux Intracellular H+ (pHi) NHE1->H_Efflux Mediates Efflux Decreased_Na_Influx Decreased [Na+]i NHE1->Decreased_Na_Influx Increased_pHi Increased pHi (Alkalinization) NHE1->Increased_pHi

References

Strategies to control for Sotagliflozin's diuretic effect in experimental designs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sotagliflozin in experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with this compound's diuretic and natriuretic effects in your study designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's diuretic effect?

A1: this compound is a dual inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) and 2 (SGLT2). Its primary diuretic and natriuretic effects stem from the inhibition of SGLT2 in the proximal tubules of the kidneys. SGLT2 is responsible for reabsorbing approximately 97% of the glucose filtered by the glomeruli, a process that is coupled with sodium reabsorption.[1][2][3] By blocking SGLT2, this compound causes glycosuria (excretion of glucose in urine) and natriuresis (excretion of sodium in urine).[1][2] This increase in urinary solutes leads to osmotic diuresis, an increase in urine volume to maintain osmotic balance. While SGLT1 is primarily found in the intestine, its inhibition by this compound mainly affects glucose absorption there, but SGLT1 also contributes to a small fraction of renal glucose reabsorption in the later segments of the proximal tubule.[1][4][5]

Q2: Is the diuretic and natriuretic effect of this compound transient or sustained?

A2: The natriuretic (sodium excretion) effect of SGLT2 inhibitors like this compound is generally considered to be acute and transient, often returning to near baseline levels after a few days of treatment.[6] However, the glycosuria and osmotic diuresis (increased urine volume) are typically sustained as long as the drug is administered, particularly in hyperglycemic conditions.[1] This sustained diuresis can lead to compensatory mechanisms, such as increased fluid intake and activation of the renin-angiotensin system, to maintain fluid homeostasis.[1][7]

Q3: How can the diuretic effect of this compound confound my experimental results?

A3: The diuretic and natriuretic effects of this compound can introduce several confounding variables into your experiments, making it challenging to isolate the specific effects of SGLT1/2 inhibition on your target endpoint (e.g., cardiac function, renal protection, metabolic parameters). These confounders include:

  • Dehydration and Hypovolemia: Reduced body fluid volume can independently affect cardiovascular and renal parameters.

  • Electrolyte Imbalances: Changes in sodium and other electrolyte levels can influence a wide range of physiological processes.

  • Hemodynamic Changes: Alterations in blood volume can lead to changes in blood pressure and heart rate.

  • Compensatory Responses: The body's natural response to diuresis, such as increased thirst and hormonal changes (e.g., vasopressin, renin-angiotensin system), can also impact experimental outcomes.

Failure to control for these effects can lead to misinterpretation of this compound's therapeutic mechanisms.

Troubleshooting Guides

Issue: My this compound-treated animals are showing signs of dehydration.

Solution: Implementing a hydration maintenance strategy is crucial. This can be achieved through:

  • Scheduled Fluid Replacement: Provide supplemental fluids (e.g., subcutaneous injections of sterile saline or a balanced electrolyte solution) to match the volume of urine lost. The volume and frequency should be determined based on pilot studies measuring 24-hour urine output in your specific animal model and this compound dose.

  • Gel Packs or Hydrogel: For rodents, providing a readily available source of hydration like hydrogel packs in the cage can help maintain fluid balance, especially if ad libitum water intake is not sufficient to compensate for diuretic losses.

  • Monitoring Hydration Status: Regularly monitor body weight, as a sudden decrease can indicate dehydration. Other indicators include skin turgor and urine concentration (osmolality).

Issue: I am unsure how to design a proper control group to account for the diuretic effect.

Solution: A well-designed control group is essential to differentiate the effects of diuresis from other pharmacological actions of this compound. Consider the following control groups:

  • Vehicle Control: This is the standard control group receiving the vehicle used to dissolve this compound.

  • Diuretic Control: This group receives a different class of diuretic (e.g., a loop diuretic like furosemide or a thiazide diuretic like hydrochlorothiazide) matched to induce a similar degree of diuresis and natriuresis as the this compound-treated group. This helps to isolate effects that are independent of fluid and electrolyte loss. Determining the appropriate dose of the alternative diuretic will require pilot studies to match urine output and sodium excretion.

  • Pair-Feeding and Matched Hydration Control: This is a more rigorous approach where the control animals are given the same amount of food and water consumed by the this compound-treated animals on the previous day. This helps to control for changes in caloric intake and hydration status that may be secondary to the drug's effects.

Data Presentation: Quantitative Effects of this compound in Rodent Models

The following tables summarize the reported quantitative effects of this compound on urine output and sodium excretion in preclinical rodent models. These values can serve as a starting point for designing your own experiments.

Table 1: Effect of this compound on 24-Hour Urine Volume in Mice

Dosage (mg/kg/day)Mouse StrainDuration of TreatmentChange in Urine VolumeReference
10C57BL/6J (Normoglycemic)7 weeksProfound diuresis[8][9][10]
10C57BL/6J on High-Fat Diet7 weeksLess profound diuresis (~50-65% of normal diet)[8][9][10]
10Subtotal Nephrectomy Model3 weeksIncreased urine flow rate (indicated by lower urine creatinine)[2][11]
2 and 30Nonobese Diabetic (NOD) Mice22 daysNot explicitly quantified, but glycosuria was dose-dependent[12]

Table 2: Effect of this compound on Urinary Sodium Excretion in Rodents

Dosage (mg/kg/day)Animal ModelDuration of TreatmentChange in Urinary Sodium ExcretionReference
Not SpecifiedRat Model of Salt-Induced HypertensionNot SpecifiedEnhanced urinary sodium excretion[3]
10Subtotal Nephrectomy Mouse Model3 weeksPotentially reflects body loss of sodium[2][11]
Not SpecifiedGeneral SGLT2 inhibitor effect in rodentsAcuteTransient increase[6]

Experimental Protocols

Protocol 1: Pair-Feeding and Matched Hydration in a Mouse Model

This protocol is designed to control for the effects of this compound on food and water intake.

Materials:

  • Metabolic cages for individual housing and collection of urine and feces.

  • This compound and vehicle solution.

  • Standard rodent chow.

  • Water bottles with sipper tubes.

  • Calibrated scale for measuring food, water, and animal weight.

Procedure:

  • Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days before the start of the experiment.

  • Baseline Measurements: For 2-3 days prior to treatment, measure and record the daily food and water consumption and body weight of each mouse.

  • Group Assignment: Randomly assign mice to either the this compound treatment group or the pair-fed/matched-hydration control group.

  • This compound Administration: Administer this compound to the treatment group at the desired dose and route (e.g., oral gavage).

  • Daily Measurements (Treatment Group): Each day, precisely measure the amount of food and water consumed by each mouse in the this compound group over the preceding 24 hours. Also, record their body weight.

  • Pair-Feeding and Matched Hydration (Control Group): On the following day, provide each mouse in the control group with the exact amount of food and water that its paired counterpart in the this compound group consumed the previous day. Record the body weight of the control mice.

  • Urine and Feces Collection: Collect urine and feces from all animals daily for analysis of volume, electrolytes, glucose, and other relevant biomarkers.

  • Duration: Continue this daily procedure for the duration of the experiment.

  • Data Analysis: When analyzing the primary endpoints of your study, you can now more confidently attribute any differences between the groups to the direct pharmacological effects of this compound, rather than secondary effects on food and water intake.

Protocol 2: Statistical Adjustment for Diuretic Effect using ANCOVA

This protocol outlines a statistical approach to control for the diuretic effect when analyzing experimental data.

Prerequisites:

  • You have collected data on your primary outcome of interest (e.g., a biomarker of cardiac fibrosis).

  • You have also collected data on a measure of diuresis for each animal (e.g., 24-hour urine volume).

  • Your experimental design includes at least a vehicle control group and a this compound treatment group.

Procedure:

  • Data Preparation: Organize your data with each animal as a separate row and columns for the treatment group, the primary outcome variable, and the urine volume (the covariate).

  • Assumption Checks: Before performing the ANCOVA, check the following assumptions:

    • Linearity: There should be a linear relationship between the urine volume and the primary outcome within each treatment group. This can be assessed visually with scatterplots.

    • Homogeneity of Slopes: The slope of the regression line between urine volume and the primary outcome should be similar for both the control and this compound groups. This can be tested by including an interaction term between the treatment group and urine volume in the ANCOVA model. A non-significant interaction term supports this assumption.

    • Normality of Residuals: The residuals of the model should be normally distributed.

    • Homoscedasticity: The variance of the residuals should be equal across all levels of the independent variable.

  • ANCOVA Model: Perform an Analysis of Covariance (ANCOVA) with the primary outcome as the dependent variable, the treatment group as the independent variable, and the 24-hour urine volume as the covariate.

  • Interpretation: The ANCOVA will provide an "adjusted" mean for the primary outcome for each treatment group, which represents the estimated mean if all animals had the same urine volume. The F-statistic for the treatment group effect will then indicate whether there is a significant difference in the primary outcome between the groups after statistically controlling for the effect of diuresis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sotagliflozin_Mechanism cluster_proximal_tubule Renal Proximal Tubule cluster_effects Physiological Effects SGLT2 SGLT2 Glucose_Cell Glucose (intracellular) SGLT2->Glucose_Cell Sodium_Cell Sodium (intracellular) SGLT2->Sodium_Cell Glycosuria Glycosuria Natriuresis Natriuresis SGLT1 SGLT1 SGLT1->Glucose_Cell SGLT1->Sodium_Cell Glucose_Lumen Glucose (in filtrate) Glucose_Lumen->SGLT2 97% Reabsorption Glucose_Lumen->SGLT1 3% Reabsorption Sodium_Lumen Sodium (in filtrate) Sodium_Lumen->SGLT2 Sodium_Lumen->SGLT1 GLUT2 GLUT2 Glucose_Cell->GLUT2 To Blood NaK_ATPase Na+/K+ ATPase Sodium_Cell->NaK_ATPase To Blood This compound This compound This compound->SGLT2 Inhibits This compound->SGLT1 Inhibits Osmotic_Diuresis Osmotic Diuresis Glycosuria->Osmotic_Diuresis Natriuresis->Osmotic_Diuresis

Caption: Mechanism of this compound-induced diuresis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Start Start of Experiment Acclimation Acclimation to Metabolic Cages Start->Acclimation Baseline Baseline Data Collection (Food/Water Intake, Body Weight) Acclimation->Baseline Randomization Randomization Baseline->Randomization Sota_Group This compound Group Randomization->Sota_Group Control_Group Control Group (Vehicle or Diuretic Control) Randomization->Control_Group PairFed_Group Pair-Fed/Matched-Hydration Control Group Randomization->PairFed_Group Daily_Monitoring Daily Monitoring (Body Weight, Food/Water Intake, Urine/Feces Collection) Sota_Group->Daily_Monitoring Control_Group->Daily_Monitoring PairFed_Group->Daily_Monitoring Endpoint_Measurement Primary Endpoint Measurement Daily_Monitoring->Endpoint_Measurement Statistical_Analysis Statistical Analysis (e.g., ANCOVA) Endpoint_Measurement->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for controlling diuretic effects.

Logical_Relationships cluster_direct Direct Effects cluster_confounding Confounding Effects cluster_outcome Observed Outcome This compound This compound Administration SGLT_Inhibition SGLT1/2 Inhibition This compound->SGLT_Inhibition Diuresis Diuresis & Natriuresis This compound->Diuresis Observed_Effect Observed Experimental Outcome SGLT_Inhibition->Observed_Effect Dehydration Dehydration Diuresis->Dehydration Electrolyte_Imbalance Electrolyte Imbalance Diuresis->Electrolyte_Imbalance Dehydration->Observed_Effect Electrolyte_Imbalance->Observed_Effect Control_Strategies Control Strategies: - Diuretic Control - Pair-Feeding - Fluid Replacement - Statistical Adjustment Control_Strategies->Diuresis Mitigates

References

Technical Support Center: Adjusting for Sotagliflozin's Impact on Food and Water Intake in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with sotagliflozin. The following information is designed to help you anticipate and adjust for the effects of this compound on food and water intake in your metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and SGLT2.[1][2] SGLT2 is primarily responsible for glucose reabsorption in the kidneys, and its inhibition by this compound leads to increased urinary glucose excretion (glucosuria).[1] SGLT1 is mainly found in the gastrointestinal tract and is responsible for glucose and galactose absorption; its inhibition by this compound delays and reduces glucose absorption from the gut.[1] This dual mechanism contributes to improved glycemic control.

Q2: How does this compound affect food and water intake?

A2: this compound can lead to compensatory increases in food and water intake. The increased urinary glucose excretion results in a caloric loss, which can trigger a hyperphagic response to maintain energy balance.[3][4] The osmotic diuresis caused by glucosuria can also lead to an increase in water intake to maintain fluid homeostasis.[3][4] In some preclinical models, particularly on a normal diet, both energy and water intake have been observed to increase with this compound treatment.[3][5]

Q3: What is the impact of this compound on body weight?

A3: Despite the potential for increased food intake, clinical and preclinical studies have generally shown that this compound treatment is associated with weight loss or a reduction in weight gain.[1][6][7] This is primarily attributed to the caloric loss through glucosuria.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly high food intake in the this compound-treated group, confounding metabolic results. Compensatory hyperphagia due to caloric loss from glucosuria.[3][4]Implement a pair-feeding study design. Provide the control group with the same amount of food consumed by the this compound-treated group on the previous day. This will help to isolate the metabolic effects of the drug from those of altered food intake.
Significant variability in body weight changes within the this compound-treated group. Individual differences in the compensatory response to glucosuria (i.e., varying degrees of increased food intake).Ensure accurate and frequent measurement of food intake for each animal. Consider analyzing data based on subgroups with different compensatory feeding responses.
Hypoglycemia observed in diabetic animal models treated with this compound and insulin. The combined glucose-lowering effects of this compound and insulin, especially with altered food intake.Closely monitor blood glucose levels, particularly during the initial phase of treatment. It may be necessary to adjust the insulin dosage downwards to prevent hypoglycemic events.[5] Consider using continuous glucose monitoring for more detailed glycemic profiling.[8]
Signs of dehydration in this compound-treated animals (e.g., decreased skin turgor, reduced urine output despite increased water intake). Inadequate compensatory water intake to counteract the osmotic diuresis induced by this compound.Ensure ad libitum access to water at all times. Monitor water intake and urine output closely. In severe cases, consult with a veterinarian about providing supplemental fluids.
Difficulty interpreting energy expenditure data due to changes in food intake and body weight. This compound's effects on caloric intake and body composition can confound the interpretation of energy expenditure data.Normalize energy expenditure data to lean body mass, as this compound-induced weight loss is primarily from fat mass. Utilize an energy balance technique to estimate energy expenditure by accounting for caloric intake and changes in body energy stores.[9]

Data Presentation

Table 1: Summary of this compound's Effects on Food and Water Intake in Preclinical Models

Animal Model Diet This compound Dose Effect on Food/Energy Intake Effect on Water Intake Reference
Male C57BL/6J MiceNormal Diet10 mg/kg/dayIncreasedIncreased[3][5]
Male C57BL/6J MiceHigh-Fat Diet10 mg/kg/dayNo significant effectIncreased[3][5]
Diabetic RatsStandard DietNot SpecifiedReduced compared to untreated diabetic rats, but still higher than control rats.Reduced compared to untreated diabetic rats, but still higher than control rats.[4]

Experimental Protocols

Pair-Feeding Protocol for Rodents Treated with this compound

Objective: To control for the confounding effects of altered food intake in metabolic studies with this compound.

Materials:

  • Metabolic cages for individual housing and accurate food intake measurement.

  • This compound and vehicle control.

  • Standard or high-fat diet in powdered or pellet form that allows for precise measurement.

  • Animal scale.

Procedure:

  • Acclimation: Acclimate animals to individual housing in metabolic cages for at least 3-5 days before the start of the experiment. Allow ad libitum access to food and water during this period.

  • Group Assignment: Randomly assign animals to two groups: a this compound-treated group and a pair-fed control group.

  • Treatment Administration:

    • Administer this compound to the treatment group at the desired dose and route.

    • Administer the vehicle to the pair-fed control group.

  • Food Intake Measurement (Day 1):

    • On the first day of treatment, provide both groups with ad libitum access to food.

    • At the end of the 24-hour period, measure the amount of food consumed by each animal in the this compound-treated group.

  • Pair-Feeding (Day 2 onwards):

    • Calculate the average food intake of the this compound-treated group from the previous day.

    • Provide each animal in the pair-fed control group with the calculated average amount of food.

    • The this compound-treated group continues to have ad libitum access to food.

  • Daily Monitoring:

    • Repeat the process of measuring food intake in the this compound group and feeding the pair-fed group the matched amount daily for the duration of the study.

    • Measure body weight and water intake for all animals daily.

  • Data Analysis: Compare the metabolic parameters of the this compound-treated group with the pair-fed control group to assess the direct effects of the drug, independent of changes in caloric intake.

Protocol for Calculating Caloric Intake Adjustment for Glycosuria

Objective: To accurately account for the caloric loss due to urinary glucose excretion when calculating net energy intake.

Materials:

  • Metabolic cages for 24-hour urine collection.

  • Urinary glucose assay kit or glucose test strips.

  • Spectrophotometer (if using an assay kit).

Procedure:

  • Urine Collection: House animals in metabolic cages and collect urine over a 24-hour period.

  • Measure Urine Volume: Record the total volume of urine collected for each animal.

  • Measure Urinary Glucose Concentration:

    • Use a urinary glucose assay kit or calibrated glucose test strips to determine the glucose concentration in the urine sample.

  • Calculate Total Glucose Excreted:

    • Multiply the urine volume (in L) by the glucose concentration (in g/L) to get the total grams of glucose excreted in 24 hours.

  • Calculate Caloric Loss:

    • Multiply the total grams of glucose excreted by the caloric value of glucose (approximately 3.4 kcal/g). This will give you the total caloric loss through urine in 24 hours.

    • Formula: Caloric Loss (kcal) = Total Glucose Excreted (g) * 3.4 kcal/g

  • Adjusted Caloric Intake:

    • Measure the total caloric intake from food over the same 24-hour period.

    • Subtract the calculated caloric loss from the total caloric intake to determine the net energy intake.

    • Formula: Adjusted Caloric Intake (kcal) = Total Caloric Intake (kcal) - Caloric Loss from Glucosuria (kcal)

Mandatory Visualization

Sotagliflozin_Mechanism cluster_SGLT2 Renal Glucose Reabsorption cluster_SGLT1 Intestinal Glucose Absorption SGLT2 SGLT2 (Kidney) Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Glucosuria Increased Urinary Glucose Excretion (Glucosuria) SGLT1 SGLT1 (Intestine) Glucose_Absorption Glucose Absorption SGLT1->Glucose_Absorption Mediates Delayed_Absorption Delayed & Reduced Intestinal Glucose Absorption This compound This compound This compound->SGLT2 Inhibits This compound->SGLT1 Inhibits SGLT2_Inhibition_Effect ↓ Renal Glucose Reabsorption SGLT1_Inhibition_Effect ↓ Intestinal Glucose Absorption SGLT2_Inhibition_Effect->Glucosuria Leads to SGLT1_Inhibition_Effect->Delayed_Absorption Leads to Experimental_Workflow start Start of Study acclimation Acclimation to Metabolic Cages (3-5 days) start->acclimation randomization Randomization acclimation->randomization sota_group This compound Group (Ad libitum food) randomization->sota_group pf_group Pair-Fed Control Group randomization->pf_group day1_measure Day 1: Measure Food Intake in this compound Group sota_group->day1_measure daily_protocol Daily Protocol Loop pf_group->daily_protocol day1_measure->daily_protocol measure_sota Measure Food Intake (this compound Group) daily_protocol->measure_sota For Sota Group feed_pf Feed Pair-Fed Group (Matched to Sota Group's previous day intake) daily_protocol->feed_pf For PF Group end End of Study: Metabolic Analysis daily_protocol->end Completion measure_sota->feed_pf monitor Daily Monitoring: - Body Weight - Water Intake feed_pf->monitor monitor->daily_protocol Repeat Daily Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_brain Hypothalamus This compound This compound SGLT1 SGLT1 Inhibition This compound->SGLT1 Glucose_in_Lumen ↑ Glucose in Distal Gut Lumen SGLT1->Glucose_in_Lumen L_Cells L-Cells Glucose_in_Lumen->L_Cells Stimulates GLP1_PYY ↑ GLP-1 & PYY Secretion L_Cells->GLP1_PYY POMC POMC Neurons GLP1_PYY->POMC Stimulates AgRP AgRP/NPY Neurons GLP1_PYY->AgRP Inhibits Appetite ↓ Appetite POMC->Appetite Promotes AgRP->Appetite Inhibits

References

Forced degradation studies of Sotagliflozin for stability-indicating method development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Sotagliflozin for stability-indicating method development.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions is this compound known to be unstable?

A1: this compound has been shown to be susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions. It is relatively stable under photolytic and reductive stress.[1]

Q2: What are the typical degradation percentages observed under various stress conditions?

A2: Significant degradation of this compound has been observed under oxidative (14.5%), acidic (13.4%), and alkaline (12.4%) conditions. Moderate degradation occurs under thermal stress (9.4%), while minimal degradation is seen with reductive (4.5%) and photolytic (2.7%) stress.[1]

Q3: Have the degradation products of this compound been identified?

A3: Yes, studies have identified and characterized four primary degradation products, referred to as DP1, DP2, DP3, and DP4, using UPLC-MS.[1] While detailed structural elucidation for all degradation products is extensive, some fragmentation data is available. For example, the MS/MS spectrum of DP1 shows product ions at m/z 291.0304 and m/z 167.0222.[1]

Q4: What type of analytical method is suitable for separating this compound from its degradation products?

A4: A validated stability-indicating reverse-phase ultra-performance liquid chromatography (RP-UPLC) method is effective. One such method utilizes a Phenyl column with a mobile phase of 0.1% formic acid in acetonitrile (50:50 v/v) and UV detection at 242 nm.[1] Another reported RP-HPLC method uses a C18 column with a mobile phase consisting of potassium dihydrogen phosphate buffer and acetonitrile, with UV detection at 300 nm.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound.

Stability-Indicating UPLC Method
  • Column: Phenyl Column (100 x 1.0 mm, 1.7 µm)[1]

  • Mobile Phase: 0.1% Formic Acid: Acetonitrile (50:50 v/v)[1]

  • Flow Rate: 0.2 mL/min[1]

  • Detector: PDA detector at 242 nm[1]

  • Retention Time of this compound: Approximately 0.761 min[1]

Forced Degradation Procedures

1. Acid Degradation:

  • To 5 mL of this compound stock solution in a 50 mL volumetric flask, add 1 mL of 1 N HCl.
  • Keep the mixture at room temperature for 30 minutes.
  • Neutralize the solution by adding 1 mL of 1 N NaOH.
  • Dilute to the mark with the diluent.
  • Filter the solution through a 0.22 µm syringe filter before injecting into the UPLC system.[1]

2. Alkaline Degradation:

  • Follow the same procedure as for acid degradation, but add 1 N NaOH initially and neutralize with 1 N HCl.

3. Oxidative Degradation:

  • To 5 mL of this compound stock solution, add an appropriate volume of hydrogen peroxide solution.
  • Monitor the reaction until significant degradation is observed.
  • Filter the solution through a 0.22 µm syringe filter before analysis.

4. Thermal Degradation:

  • Expose the solid drug substance to a constant high temperature (e.g., 60-80°C) in a calibrated oven for a specified period.
  • Dissolve the stressed sample in the diluent to a known concentration.
  • Filter the solution before UPLC analysis.

5. Photolytic Degradation:

  • Expose the powdered this compound to sunlight for a defined duration (e.g., six hours).[1]
  • Prepare a solution of the exposed powder in the diluent.
  • Filter the solution prior to injection.[1]

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradation Products
Acidic1 N HCl30 min13.4%1
Alkaline1 N NaOH30 min12.4%1
Oxidative30% H₂O₂-14.5%2
ThermalHeat-9.4%1
PhotolyticSunlight6 hours2.7%1
Reductive--4.5%1

Data sourced from Sivakumar et al. (2025).[1]

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Ensure the mobile phase pH is appropriate for this compound. The use of a phenyl column is intended to minimize pi-pi interactions that can cause tailing with aromatic compounds like this compound.
Column Contamination or Damage Wash the column with a strong solvent. If the problem persists, replace the column.

Issue: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing and degassing.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Temperature Variations Use a column oven to maintain a constant temperature.

Issue: Ghost Peaks

Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Diluent Use high-purity solvents and prepare fresh solutions.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler method.
Sample Degradation in the Vial Use fresh samples and consider a cooled autosampler if degradation is suspected.

Visualizations

This compound Mechanism of Action

Sotagliflozin_Mechanism Glucose_Galactose Glucose & Galactose SGLT1 SGLT1 Glucose_Galactose->SGLT1 Bloodstream_Intestine Reduced Postprandial Glucose Spike SGLT1->Bloodstream_Intestine Glucose to Bloodstream Filtered_Glucose Filtered Glucose SGLT2 SGLT2 Filtered_Glucose->SGLT2 Reabsorption Bloodstream_Kidney Bloodstream_Kidney SGLT2->Bloodstream_Kidney Glucose to Bloodstream Urinary_Excretion Increased Urinary Glucose Excretion This compound This compound This compound->SGLT1 Inhibits This compound->SGLT2 Inhibits

Caption: Dual inhibition of SGLT1 and SGLT2 by this compound.

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow Start This compound API Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample_Prep Sample Preparation (Dilution, Neutralization, Filtration) Stress->Sample_Prep Analysis Stability-Indicating UPLC Analysis Sample_Prep->Analysis Data Data Analysis (% Degradation, Peak Purity, Degradant Identification) Analysis->Data End Stability Profile Established Data->End

Caption: General workflow for forced degradation studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing volume depletion in research animals administered Sotagliflozin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced volume depletion?

A1: this compound is a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2).[1][2][3][4] SGLT2 is primarily responsible for glucose reabsorption in the kidneys.[4][5] Its inhibition by this compound leads to increased urinary glucose excretion (glucosuria).[4][5] This excess glucose in the renal tubules exerts an osmotic pressure, drawing water into the urine and causing osmotic diuresis, which can lead to volume depletion.[6][7][8] SGLT1 inhibition in the intestine can also contribute to fluid shifts, although its primary effect is delaying glucose absorption.[1][3][4]

Q2: What are the typical signs of volume depletion in research animals?

A2: Common signs of dehydration in laboratory animals include:

  • Physical Appearance: Sunken eyes, lethargy, and a hunched posture.

  • Skin Turgor: A "skin tent" test, where a fold of skin on the neck or back is gently pinched. In dehydrated animals, the skin will be slow to return to its normal position.[9]

  • Body Weight: A decrease in body weight is a key indicator of dehydration.[10]

  • Urine Output: While initial urine volume may increase due to diuresis, severe dehydration can lead to reduced urine output.

  • Behavioral Changes: Reduced activity, decreased food and water consumption (in severe cases), and increased thirst.

Q3: How can I proactively monitor for volume depletion in my study?

A3: Proactive monitoring is crucial. We recommend the following:

  • Daily Body Weight Measurement: This is the most sensitive and practical method for routine monitoring.

  • Fluid and Food Intake: Quantify daily water and food consumption. Animals may initially increase their fluid intake to compensate for urinary losses.[6][7][8][11]

  • Clinical Observations: Perform daily visual checks for the signs listed in Q2.

  • Hydration Status Assessment: Periodically perform a skin tent test.

  • Urine and Blood Parameters: For more detailed studies, monitor urine specific gravity, hematocrit, plasma osmolality, and electrolyte levels.[10][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Acute Body Weight Loss (>5-10% within 24-48 hours) This compound-induced osmotic diuresis leading to rapid fluid loss.1. Temporarily suspend this compound administration. 2. Administer subcutaneous or intravenous fluids (e.g., Lactated Ringer's Solution or 0.9% saline) to rehydrate the animal.[9][13] 3. Provide a supplemental hydration source in the cage, such as hydrogel packs.[14] 4. Once rehydrated, consider restarting this compound at a lower dose.
Gradual but Consistent Body Weight Loss Compensatory fluid intake is insufficient to counteract ongoing urinary fluid loss.1. Ensure ad libitum access to fresh, clean water. 2. Supplement with a palatable hydration source like a hydrogel or a water bottle with a small amount of sweetener (e.g., sucrose) to encourage drinking. 3. Monitor for any signs of distress or worsening condition.
Reduced Food and Water Intake Dehydration anorexia or other adverse effects of the drug.1. Assess hydration status immediately and provide fluid support as needed.[13] 2. Provide highly palatable, moist food to encourage eating and fluid intake. 3. If the animal is unable or unwilling to drink, oral gavage with a rehydration solution may be necessary.[9]
Lethargy and Hunched Posture Significant dehydration and potential electrolyte imbalance.1. This is a sign of moderate to severe dehydration requiring immediate intervention. 2. Administer parenteral fluids (intravenous or subcutaneous) immediately.[9] 3. Monitor the animal closely for improvement and provide supportive care. 4. Consider measuring blood glucose to rule out hypoglycemia, although less common with SGLT2 inhibitors alone.[5]

Quantitative Data Summary

The following table summarizes expected physiological changes in research animals with this compound-induced volume depletion. Note that the magnitude of these changes can vary based on species, dose, and experimental conditions.

Parameter Expected Change Typical Range of Change (Rodent Models) Reference
Body Weight Decrease5-15% loss depending on severity[10]
Fluid Intake Increase (compensatory)May increase significantly[6][7][8][11]
Urine Volume IncreaseCan be substantially elevated[11][15]
Urinary Glucose Excretion IncreaseMarkedly increased[6][7][8][16]
Hematocrit Increase5-10% increase[12]
Plasma Osmolality Increase2-5% increase[10][12]
Plasma Sodium Increase1-3% increase[10][12]
Urine Vasopressin IncreaseMay increase significantly[6][7][8]

Experimental Protocols

Protocol 1: Monitoring Hydration Status

Objective: To routinely assess the hydration status of animals receiving this compound.

Materials:

  • Calibrated animal scale

  • Graduated water bottles and food hoppers

  • Animal observation log

  • Microhematocrit tubes and centrifuge (optional)

  • Osmometer (optional)

Procedure:

  • Baseline Measurement: Before initiating this compound treatment, record the baseline body weight, and daily food and water intake for at least 3 consecutive days to establish a stable baseline for each animal.

  • Daily Monitoring:

    • At the same time each day, record the animal's body weight.

    • Measure and record the amount of water and food consumed in the previous 24 hours.

    • Perform a visual clinical assessment of the animal, noting posture, activity level, and any signs of dehydration.

    • Perform a skin tent test and record the time it takes for the skin to return to its normal position.

  • Optional Blood and Urine Analysis (e.g., weekly or at study endpoint):

    • Collect a small blood sample for hematocrit and plasma osmolality measurement.

    • Collect a urine sample to measure urine specific gravity and glucose concentration.

Protocol 2: Rehydration Therapy

Objective: To correct mild to moderate dehydration in a research animal.

Materials:

  • Sterile Lactated Ringer's Solution (LRS) or 0.9% saline, warmed to body temperature.[13]

  • Sterile syringes and needles (25-27 gauge for subcutaneous administration in rodents).

  • Hydrogel packs or other palatable fluid supplements.[14]

Procedure for Mild Dehydration (e.g., 5-7% body weight loss):

  • Provide a supplemental, easily accessible source of hydration in the cage, such as a hydrogel pack or a second water bottle.[14]

  • Ensure the animal has easy access to food and water.

  • Monitor for resolution of clinical signs and stabilization of body weight.

Procedure for Moderate Dehydration (e.g., 8-12% body weight loss):

  • Calculate the fluid deficit: Body weight (g) x % dehydration = Fluid deficit (mL).

  • Administer 50% of the calculated fluid deficit as a subcutaneous bolus of warmed LRS or saline.[13]

  • The typical volume for subcutaneous injection in mice is 1-2 mL per site, and for rats is 5-10 mL per site.

  • Administer the remaining 50% of the fluid deficit 2-3 hours later.[13]

  • Provide a supplemental hydration source in the cage.

  • Monitor the animal closely for improvement.

Note: Severe dehydration (>12% body weight loss) may require intravenous fluid administration and veterinary consultation.[9]

Visualizations

Sotagliflozin_Mechanism_of_Action cluster_kidney Kidney (Proximal Tubule) cluster_intestine Intestine Sotagliflozin_K This compound SGLT2 SGLT2 Sotagliflozin_K->SGLT2 Inhibits Glucose_Reabsorption_K Glucose Reabsorption SGLT2->Glucose_Reabsorption_K Mediates Glucosuria Glucosuria Glucose_Reabsorption_K->Glucosuria Reduced Osmotic_Diuresis Osmotic Diuresis Glucosuria->Osmotic_Diuresis Volume_Depletion Volume Depletion Osmotic_Diuresis->Volume_Depletion Sotagliflozin_I This compound SGLT1 SGLT1 Sotagliflozin_I->SGLT1 Inhibits Glucose_Absorption_I Glucose Absorption SGLT1->Glucose_Absorption_I Mediates Delayed_Absorption Delayed Glucose Absorption Glucose_Absorption_I->Delayed_Absorption Results in Volume_Depletion_Workflow cluster_monitoring Monitoring Protocol cluster_troubleshooting Troubleshooting Actions Start Start this compound Treatment Daily_Checks Daily Monitoring: - Body Weight - Fluid/Food Intake - Clinical Signs Start->Daily_Checks Decision Signs of Volume Depletion? Daily_Checks->Decision Continue Continue Monitoring Decision->Continue No Action Implement Troubleshooting Guide Decision->Action Yes Assess Assess Severity: Mild, Moderate, Severe Action->Assess Rehydrate Rehydration Therapy: - Supplemental Fluids - Subcutaneous/IV Fluids Assess->Rehydrate Adjust Adjust Study Protocol: - Suspend/Reduce Dose - Supportive Care Rehydrate->Adjust Reassess Re-evaluate Animal Hydration Status Adjust->Reassess Reassess->Daily_Checks Stabilized Compensatory_Pathway This compound This compound Osmotic_Diuresis Osmotic_Diuresis This compound->Osmotic_Diuresis Volume_Depletion Volume_Depletion Osmotic_Diuresis->Volume_Depletion Increase_Plasma_Osmolality Increased Plasma Osmolality Volume_Depletion->Increase_Plasma_Osmolality Hypothalamus Hypothalamus Activation Increase_Plasma_Osmolality->Hypothalamus Thirst Increased Thirst Hypothalamus->Thirst Vasopressin Vasopressin (ADH) Release Hypothalamus->Vasopressin Fluid_Intake Increased Fluid Intake Thirst->Fluid_Intake Kidney_Collecting_Duct Kidney Collecting Duct Vasopressin->Kidney_Collecting_Duct Homeostasis Attempt to Restore Fluid Homeostasis Fluid_Intake->Homeostasis Water_Reabsorption Increased Water Reabsorption Kidney_Collecting_Duct->Water_Reabsorption Water_Reabsorption->Homeostasis

References

Optimizing tissue harvesting protocols for studying Sotagliflozin's effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of Sotagliflozin through tissue analysis. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their tissue harvesting protocols and downstream experiments.

Frequently Asked Questions (FAQs)

Q1: Which tissues are most relevant for studying the effects of this compound?

A1: this compound is a dual inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) and 2 (SGLT2). Therefore, the most relevant tissues for investigation are those where these transporters are predominantly expressed and functionally active. These include:

  • Kidney: Primarily expresses SGLT2 in the proximal tubules, responsible for the majority of glucose reabsorption. It also expresses SGLT1 in the S3 segment of the proximal tubule.[1][2]

  • Small Intestine: The primary site of SGLT1 expression, which is responsible for dietary glucose and galactose absorption.[3]

  • Heart: Expresses SGLT1, and its upregulation has been associated with cardiac stress and disease.[4] Studying cardiac tissue can provide insights into the cardioprotective effects of this compound.[4]

Q2: What is the optimal timing for tissue harvesting after this compound administration?

A2: The optimal timing depends on the specific research question and whether you are investigating acute or chronic effects. For acute effects on glucose uptake and signaling pathways, harvesting tissues within a few hours of a single dose may be appropriate. For chronic effects on protein expression, tissue remodeling, and metabolic shifts, harvesting at the end of a longer treatment period (e.g., several weeks) is necessary.[5] It is crucial to maintain consistent timing across all experimental groups to ensure comparability.

Q3: How should I preserve harvested tissues for different types of analysis?

A3: The preservation method is critical for maintaining the integrity of the target molecules.

  • For Protein Analysis (e.g., Western Blot): Snap-freeze the tissue immediately in liquid nitrogen and store it at -80°C. This rapidly halts proteolytic activity.

  • For RNA Analysis (e.g., qPCR): Either snap-freeze in liquid nitrogen and store at -80°C or place the tissue in an RNA stabilization solution (e.g., RNAlater) before freezing to protect RNA from degradation.

  • For Metabolomics: Immediate snap-freezing in liquid nitrogen is essential to quench metabolic activity.[6] Subsequent storage must be at -80°C to prevent metabolite degradation.

  • For Histology/Immunohistochemistry: Tissues should be fixed in 10% neutral buffered formalin for a defined period (e.g., 24 hours) before being processed and embedded in paraffin.[7]

Q4: Can this compound treatment affect the baseline metabolic state of the tissues, and how should I account for this?

A4: Yes, this compound's mechanism of action involves altering glucose transport, which can lead to significant metabolic shifts in tissues.[8] For example, you might observe changes in intracellular glucose concentrations, glycogen stores, and downstream metabolic pathways. It is essential to include appropriate control groups in your study design, such as vehicle-treated animals, to differentiate the effects of the drug from the underlying experimental model (e.g., diabetes).

Troubleshooting Guides

Issue 1: Inconsistent Protein Levels of SGLT1/SGLT2 in Western Blots
Potential Cause Recommended Solution
Tissue Degradation During Harvesting Minimize the time between euthanasia and tissue freezing. Work quickly and on ice. Use protease inhibitors in your lysis buffer.
Inefficient Protein Extraction Use a lysis buffer optimized for membrane proteins, as SGLT1 and SGLT2 are transmembrane proteins. Consider using a tissue homogenizer for complete cell lysis.
Low Abundance of Target Protein Increase the amount of protein loaded onto the gel. For cardiac SGLT1, which can have low expression, you may need to load a higher protein concentration.[9] Use a highly sensitive chemiluminescent substrate.
Antibody Specificity Issues Validate your primary antibodies using positive and negative controls (e.g., cell lines known to express or not express the target). There is homology between SGLT1 and SGLT2, so ensure your antibody does not cross-react.[10]
Variability in Tissue Region Sampled SGLT transporters can have regional expression differences within an organ (e.g., different segments of the kidney proximal tubule).[1] Ensure you are consistently dissecting the same region for all samples.
Issue 2: High Variability in Metabolomics Data
Potential Cause Recommended Solution
Delayed Quenching of Metabolism The time between cessation of blood supply and freezing the tissue is critical. Any delay can lead to hypoxic conditions and rapid changes in metabolite levels. Aim to freeze the tissue within seconds of harvesting.
Inconsistent Sample Preparation Use a standardized protocol for metabolite extraction for all samples.[6] Ensure consistent volumes of solvents and incubation times. The composition of the extraction solvent is critical; a common choice is a methanol/acetonitrile/water mixture.[11]
Contamination Use high-purity solvents and clean labware to avoid introducing external contaminants that can interfere with mass spectrometry analysis.[6]
Freeze-Thaw Cycles Aliquot tissue homogenates or extracts before freezing to avoid repeated freeze-thaw cycles, which can degrade certain metabolites.
Biological Variability Factors such as the animal's diet, time of day of harvesting (circadian rhythm), and stress levels can influence the metabolome. Standardize these conditions as much as possible across all experimental groups.
Issue 3: Poor Tissue Morphology in Histological Sections
Potential Cause Recommended Solution
Inadequate Fixation Ensure the fixative (e.g., 10% NBF) volume is at least 10-20 times the tissue volume. The duration of fixation is also critical; under-fixation can lead to autolysis, while over-fixation can mask antigens for immunohistochemistry.[7]
Tissue Shrinkage or Distortion During tissue processing, use a gradual dehydration series with ethanol (e.g., 70%, 95%, 100%) to prevent excessive tissue shrinkage.[7] Avoid high temperatures during paraffin infiltration.[7]
Difficulty Sectioning If the tissue is too hard or brittle, it may be due to over-dehydration or excessive time in hot paraffin. If it's too soft, dehydration may be incomplete. Optimize the processing times for your specific tissue type and size.
Artifacts in Staining Ensure complete removal of the clearing agent (e.g., xylene) before paraffin infiltration. Residual clearing agent can interfere with staining.

Data Presentation

Table 1: Summary of Preclinical this compound Studies with Tissue Analysis

Animal Model This compound Dose Duration Tissues Analyzed Key Findings in Tissues Citation
Normoglycemic Mice (Pressure Overload)10 mg/kg/day7 weeksHeartAttenuated cardiac hypertrophy and fibrosis.[5]
Hypertensive Mice (Subtotal Nephrectomy)~10 mg/kg/day7 weeksKidney, HeartReduced kidney injury and cardiac hypertrophy markers.[12]
Salt-Sensitive RatsNot specifiedNot specifiedKidneyAttenuated kidney injury and modulated lipid metabolism and inflammatory pathways.[1]
Myocardial Infarction RatsNot specifiedNot specifiedHeartReduced cardiac dysfunction and pathological remodeling.[4]

Experimental Protocols

Protocol 1: Western Blot for SGLT1/SGLT2 in Kidney Tissue
  • Tissue Homogenization: Homogenize snap-frozen kidney cortex (~50 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against SGLT1 or SGLT2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Metabolite Extraction from Heart Tissue for LC-MS Analysis
  • Tissue Pulverization: Keep the snap-frozen heart tissue on dry ice and pulverize it into a fine powder using a mortar and pestle or a cryo-pulverizer.

  • Extraction: Weigh approximately 10-20 mg of the frozen powder into a pre-chilled tube. Add 800 µL of ice-cold extraction solvent (e.g., methanol:acetonitrile:water at a 2:2:1 ratio).[11]

  • Homogenization: Homogenize the sample thoroughly using a bead beater or sonicator, keeping the sample on ice to prevent warming.

  • Protein Precipitation: Incubate the homogenate at -20°C for at least 2 hours to precipitate proteins.[11]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube. Avoid disturbing the protein pellet.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile) immediately before injection.

Mandatory Visualization

G cluster_0 Tissue Harvesting Workflow cluster_1 Preservation Methods start Animal Euthanasia dissect Rapid Dissection of Target Organ (Kidney, Heart, Intestine) start->dissect rinse Rinse with Ice-Cold PBS to Remove Blood dissect->rinse snap_freeze Snap-Freeze in Liquid N2 (Store at -80°C) rinse->snap_freeze fixation Fix in 10% NBF (24 hours) rinse->fixation rna_later Submerge in RNAlater (Store at -80°C) rinse->rna_later process Process Tissue for Analysis end Analysis process->end snap_freeze->process snap_freeze->process Proteomics, Metabolomics fixation->process fixation->process Histology, IHC rna_later->process rna_later->process Transcriptomics

Caption: Experimental workflow for harvesting and preserving tissues for various downstream analyses.

Sotagliflozin_Pathway sota This compound sglt2 SGLT2 (Kidney) sota->sglt2 Inhibits sglt1_gut SGLT1 (Intestine) sota->sglt1_gut Inhibits sglt1_heart SGLT1 (Heart) sota->sglt1_heart Inhibits glucose_reabs ↓ Renal Glucose Reabsorption sglt2->glucose_reabs glucose_abs ↓ Intestinal Glucose Absorption sglt1_gut->glucose_abs cardiac_effects Modulation of Cardiac Metabolism & Ion Homeostasis sglt1_heart->cardiac_effects glucosuria ↑ Glucosuria glucose_reabs->glucosuria ppg ↓ Post-Prandial Glucose glucose_abs->ppg cardioprotection ↑ Cardioprotection cardiac_effects->cardioprotection

Caption: Simplified signaling pathway illustrating the dual inhibitory action of this compound.

References

Troubleshooting inconsistent results in Sotagliflozin clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sotagliflozin. Our goal is to help you navigate potential challenges and interpret the results of your experiments in light of the existing clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that differentiates it from other SGLT inhibitors?

A1: this compound is a dual inhibitor of both Sodium-Glucose Co-transporter 1 (SGLT1) and 2 (SGLT2).[1][2][3] SGLT2 is primarily located in the kidneys and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of glucose and galactose.[1][4] this compound's inhibition of SGLT1 delays and reduces the absorption of dietary glucose, which helps to lower postprandemial blood glucose spikes.[1] This dual-action mechanism provides an additive effect in controlling blood glucose levels.[1]

Q2: What were the key patient populations studied in the major this compound clinical trials?

A2: The major phase 3 clinical trials for this compound, SOLOIST-WHF and SCORED, focused on patients with type 2 diabetes and additional cardiovascular or renal risk factors.[5][6]

  • SOLOIST-WHF enrolled patients with type 2 diabetes who were recently hospitalized for worsening heart failure.[5][7]

  • SCORED enrolled patients with type 2 diabetes and chronic kidney disease (eGFR of 25 to 60 ml per minute per 1.73 m2 of body-surface area).[6]

The inTandem program (inTandem1, inTandem2, and inTandem3) evaluated the use of this compound as an adjunct to insulin therapy in adults with type 1 diabetes.[8]

Q3: Has this compound been approved for the treatment of type 1 diabetes?

A3: No, the FDA has not approved this compound for the treatment of type 1 diabetes.[9][10] Despite showing efficacy in improving glycemic control, the FDA advisory committee voted against approval, citing that the benefits do not outweigh the risks, specifically the increased risk of diabetic ketoacidosis (DKA).[9]

Troubleshooting Guides

Issue 1: Higher than Expected Incidence of Diabetic Ketoacidosis (DKA) in Pre-clinical or Clinical Models of Type 1 Diabetes.

Possible Cause: This is a known adverse event associated with this compound, particularly in the context of type 1 diabetes.[11][12][13] The mechanism is thought to be related to a shift towards fatty acid oxidation and a decrease in basal insulin levels.[14]

Troubleshooting Steps:

  • Review Insulin Dosing: In clinical studies, a reduction in insulin dose of ≥10–20% from baseline was associated with a higher DKA rate.[11][13] Ensure that insulin doses in your experimental models are not excessively reduced.

  • Monitor Ketone Levels: Implement routine monitoring of blood beta-hydroxybutyrate (BHB) levels in your study subjects. An enhanced risk mitigation plan in the inTandem trials included the distribution of BHB meters and ketone testing strips.[11]

  • Assess Patient/Model Characteristics: Certain factors have been associated with a higher risk of DKA, including female sex and the use of continuous subcutaneous insulin infusion (CSII) pumps.[11] Analyze your data for any correlations with baseline characteristics.

  • Educate on Euglycemic DKA: Be aware of the potential for euglycemic DKA, where ketoacidosis occurs with only moderately elevated blood glucose levels. In a pooled analysis of the inTandem studies, 64% of DKA events occurred with blood glucose levels ≥13.9 mmol/L.[13]

Issue 2: Inconsistent or Unclear Cardiovascular Outcome Data, Particularly Regarding Myocardial Infarction and Stroke.

Possible Cause: The SOLOIST-WHF and SCORED trials were terminated early due to a loss of funding, which may have limited the statistical power to definitively assess all cardiovascular endpoints.[5][15][16]

Troubleshooting Steps:

  • Focus on Primary Endpoints: Both the SOLOIST-WHF and SCORED trials successfully met their revised primary endpoints, which were a composite of total cardiovascular deaths, hospitalizations for heart failure, and urgent heart failure visits.[5][17]

  • Consider Pooled Analyses: A prespecified pooled analysis of the SOLOIST-WHF and SCORED trials, including nearly 12,000 patients, demonstrated a significant reduction in the primary endpoint.[18]

  • Analyze Subgroup Data with Caution: While some analyses suggest a reduction in myocardial infarction and stroke, these were often secondary or post-hoc endpoints.[19][20] The early termination of the trials may have influenced the robustness of these findings.

Issue 3: Higher Incidence of Gastrointestinal Side Effects, Such as Diarrhea.

Possible Cause: The inhibition of SGLT1 in the gastrointestinal tract by this compound can lead to an increased incidence of diarrhea.[2][22]

Troubleshooting Steps:

  • Dose-Response Analysis: Investigate if the incidence of diarrhea in your experiments is dose-dependent. The SCORED trial used a titration from 200 mg to 400 mg, and it may be beneficial to assess if lower doses are better tolerated.[23]

  • Monitor for Dehydration: Diarrhea can lead to volume depletion. Monitor for signs of dehydration in your study subjects. In clinical trials, volume depletion was reported as an adverse event.[2]

  • Compare with Other SGLT Inhibitors: If your research involves comparing different SGLT inhibitors, note that the gastrointestinal side effects of this compound are a distinguishing feature due to its dual SGLT1/SGLT2 mechanism.[2]

Data Tables

Table 1: Key Efficacy Outcomes in Major this compound Phase 3 Trials

TrialPatient PopulationPrimary EndpointHazard Ratio (95% CI)p-valueReference
SOLOIST-WHF T2DM with recent worsening heart failureTotal cardiovascular deaths, hospitalizations for heart failure, and urgent heart failure visits0.67 (0.52 to 0.85)<0.001[7][17]
SCORED T2DM with chronic kidney diseaseTotal cardiovascular deaths, hospitalizations for heart failure, and urgent heart failure visits0.74 (0.63 to 0.88)<0.001[15][17]

Table 2: Incidence of Key Adverse Events in this compound Clinical Trials

Adverse EventThis compound GroupPlacebo GroupTrial(s)Reference
Diabetic Ketoacidosis (Type 1 Diabetes) 3.1-4.2 events per 100 patient-years0.2 events per 100 patient-yearsinTandem1 & 2 (pooled)[11][13]
Diarrhea 6.1% - 8.5%3.4% - 6.0%SOLOIST-WHF, SCORED[2][16]
Genital Mycotic Infections 2.4%0.9%SCORED[2]
Volume Depletion 5.3%4.0%SCORED[2]
Severe Hypoglycemia (Type 1 Diabetes) 6.5%9.7%inTandem1[14]

Experimental Protocols & Methodologies

Protocol: Administration of this compound in a Clinical Trial Setting (based on the SCORED trial)

  • Patient Population: Adults with type 2 diabetes, chronic kidney disease (eGFR 25-60 mL/min/1.73 m²), and additional cardiovascular risk factors.

  • Randomization: Patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.

  • Initial Dosing: The starting dose of this compound or placebo is 200 mg administered orally once daily.[23]

  • Dose Titration: The dose is increased to 400 mg once daily within the first 6 months of the treatment period, if tolerated by the patient.[23]

  • Dose Adjustment: If a patient does not tolerate the 400 mg dose, it can be down-titrated to 200 mg once daily, temporarily discontinued, or permanently discontinued if medically necessary.[23]

  • Monitoring: Regular monitoring of glycemic control (HbA1c), renal function (eGFR), blood pressure, and adverse events is conducted throughout the trial.

Visualizations

Sotagliflozin_Mechanism_of_Action cluster_kidney Kidney (Proximal Tubule) cluster_intestine Small Intestine SGLT2 SGLT2 Glucose_Reabsorption Glucose_Reabsorption SGLT2->Glucose_Reabsorption Promotes Urine_Glucose_Excretion Urine_Glucose_Excretion SGLT1 SGLT1 Glucose_Absorption Glucose_Absorption This compound This compound This compound->SGLT2 Inhibits This compound->SGLT1 Inhibits

Caption: Dual inhibition of SGLT1 and SGLT2 by this compound.

DKA_Risk_Factors cluster_factors Contributing Factors Increased_DKA_Risk Increased_DKA_Risk Insulin_Dose_Reduction Insulin_Dose_Reduction Insulin_Dose_Reduction->Increased_DKA_Risk Type_1_Diabetes Type_1_Diabetes Type_1_Diabetes->Increased_DKA_Risk Female_Sex Female_Sex Female_Sex->Increased_DKA_Risk CSII_Use Insulin Pump (CSII) Use CSII_Use->Increased_DKA_Risk

Caption: Key risk factors for DKA with this compound.

Trial_Outcome_Interpretation_Flowchart Start Start Analysis Primary_Endpoint_Met Primary Endpoint Met? Start->Primary_Endpoint_Met Robust_Conclusion Robust Conclusion on Primary Outcome Primary_Endpoint_Met->Robust_Conclusion Yes Cautious_Interpretation Interpret with Caution Primary_Endpoint_Met->Cautious_Interpretation No Secondary_Endpoint_Analysis Secondary Endpoint? Early_Termination Consider Impact of Early Trial Termination Secondary_Endpoint_Analysis->Early_Termination Yes End End Analysis Secondary_Endpoint_Analysis->End No Early_Termination->Cautious_Interpretation Robust_Conclusion->Secondary_Endpoint_Analysis Cautious_Interpretation->End

Caption: Interpreting this compound trial outcomes.

References

Validation & Comparative

Sotagliflozin vs. Empagliflozin: A Head-to-Head Comparison on Cardiac Function

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the comparative cardiac effects of the dual SGLT1/2 inhibitor, Sotagliflozin, and the selective SGLT2 inhibitor, Empagliflozin.

In the rapidly evolving landscape of treatments for heart failure and type 2 diabetes, both this compound and Empagliflozin have emerged as prominent therapeutic agents. While both drugs are sodium-glucose cotransporter (SGLT) inhibitors, their distinct mechanisms of action—this compound's dual inhibition of SGLT1 and SGLT2 versus Empagliflozin's selective SGLT2 inhibition—present a compelling basis for a head-to-head comparison of their effects on cardiac function. This guide provides a comprehensive analysis of the available data, experimental protocols, and underlying signaling pathways to inform research and development in cardiology and metabolic diseases.

Executive Summary

Direct head-to-head clinical trials comparing the cardiac effects of this compound and Empagliflozin are scarce.[1] The majority of comparative data is derived from a single phase 2a clinical trial in patients with type 2 diabetes, preclinical studies, and indirect comparisons from meta-analyses of large cardiovascular outcome trials.[1]

The available evidence suggests that while both drugs demonstrate significant cardiovascular benefits, there are nuances in their effects. A phase 2a study found no major differences in overall glycemic control and cardiovascular parameters between the two agents.[1][2][3][4] However, preclinical evidence in a zebrafish model of diabetic heart failure suggests that while both drugs offer cardioprotection, high concentrations of this compound may be less effective than Empagliflozin.[5][6][7] Network meta-analyses have provided mixed results, with some suggesting a potential superiority of this compound in reducing certain cardiovascular events, while others find no significant differences in major outcomes.[8][9][10]

The primary distinction lies in this compound's additional SGLT1 inhibition, which impacts intestinal glucose absorption and may offer additional metabolic benefits.[11] Both drugs are thought to exert some of their cardiac benefits through off-target effects, such as the inhibition of the sodium-hydrogen exchanger 1 (NHE1) in the myocardium.[5][7][12]

Quantitative Data Comparison

The following tables summarize the key quantitative data from comparative studies.

Table 1: Cardiovascular and Metabolic Parameters from a Phase 2a Head-to-Head Trial

ParameterThis compound (400 mg)Empagliflozin (25 mg)Significance of Difference
Change in HbA1c (%) -0.51 ± 0.11-0.57 ± 0.10P = 0.6518
Change in Systolic Blood Pressure (mmHg) -4.6 ± 1.5-7.9 ± 1.4Not significant
Change in Diastolic Blood Pressure (mmHg) -2.3 ± 0.9-3.7 ± 0.9Not significant
Change in Hematocrit (%) +1.2 ± 0.4+2.1 ± 0.4Not significant
Change in Hemoglobin (g/L) +0.8 ± 1.3+3.6 ± 1.3Not significant

Data from a randomized, double-blind, 8-week study in 40 patients with type 2 diabetes and hypertension.[2][3]

Table 2: Comparative Efficacy from Network Meta-Analyses on Heart Failure (HF) Outcomes

OutcomeComparisonResult
HF Events (Hospitalization or Urgent Visits) This compound 200 mg vs. Dapagliflozin 10 mgThis compound showed a superior effect (OR: 0.79, 95% CI: 0.66–0.94).[9]
HF Events (Hospitalization or Urgent Visits) This compound 200 mg vs. Empagliflozin 10 mg/25 mgNo significant difference.[9]
Composite CV Death/HF Hospitalization This compound vs. DapagliflozinCanagliflozin and this compound had significantly lower composite outcomes.[8]
Chronic Cardiac Failure This compound vs. EmpagliflozinThis compound significantly reduced chronic cardiac failure compared to placebo, ertugliflozin, empagliflozin, and dapagliflozin.[10]

OR: Odds Ratio; CI: Confidence Interval. Data compiled from various network meta-analyses of randomized controlled trials.

Experimental Protocols

1. Phase 2a Clinical Trial: Metabolic, Intestinal, and Cardiovascular Effects

  • Study Design: A randomized, double-blind, parallel-group study.[2][3][4]

  • Participants: 40 patients with type 2 diabetes and hypertension.[2][3][4]

  • Intervention: Participants were randomized to receive either this compound 400 mg or Empagliflozin 25 mg daily for 8 weeks, in addition to their pre-existing antihypertensive medication.[2][3][4]

  • Key Assessments:

    • Metabolic Parameters: Mixed-meal tolerance tests (MMTTs) were conducted to evaluate postprandial glucose, insulin, glucagon-like peptide 1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP) levels.[2]

    • Cardiovascular Parameters: Ambulatory blood pressure monitoring (ABPM) was used to measure changes in systolic and diastolic blood pressure. Hematocrit and hemoglobin levels were also assessed.[3]

    • Laboratory Evaluations: Standard urinary and intestinal parameters were analyzed.[2]

2. Preclinical Study: Zebrafish Model of Diabetic Heart Failure

  • Model: A zebrafish model of diabetic heart failure with reduced ejection fraction (DM-HFrEF) was established.[5][6][7]

  • Intervention: DM-HFrEF zebrafish were treated with varying concentrations (0.2-25 μM) of Empagliflozin or this compound.[5][6][7]

  • Key Assessments:

    • Cardiac Function: Myocardial contractile function was evaluated through imaging to determine ventricular fractional shortening.[5]

    • Survival and Locomotion: Survival rates and locomotor activity were monitored.[5][6]

    • Mechanism of Action: In silico molecular docking and in vitro assays were performed to assess the binding affinity and inhibitory effects of the drugs on sodium-hydrogen exchanger 1 (NHE1).[5][6][7]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and Empagliflozin on cardiac function can be attributed to their distinct targets and downstream signaling.

G cluster_sota This compound cluster_empa Empagliflozin cluster_effects cluster_outcomes SGLT1 SGLT1 (Intestine) Glucose_Absorption Decreased Intestinal Glucose Absorption SGLT1->Glucose_Absorption Mediates SGLT2_sota SGLT2 (Kidney) Glycosuria Increased Urinary Glucose Excretion (Glycosuria) SGLT2_sota->Glycosuria Natriuresis Increased Sodium Excretion (Natriuresis) SGLT2_sota->Natriuresis SGLT2_empa SGLT2 (Kidney) SGLT2_empa->Glycosuria SGLT2_empa->Natriuresis Cardiac_Outcomes Improved Cardiac Function & Outcomes Glucose_Absorption->Cardiac_Outcomes Indirect Metabolic Benefits Glycosuria->Cardiac_Outcomes Hemodynamic & Metabolic Effects Natriuresis->Cardiac_Outcomes Reduced Preload & Afterload NHE1 Myocardial NHE1 Inhibition NHE1->Cardiac_Outcomes Reduced Intracellular Na+ & Ca2+ Improved Myocardial Energetics This compound This compound This compound->SGLT1 Inhibits This compound->SGLT2_sota Inhibits This compound->NHE1 Inhibits (Off-target) Empagliflozin Empagliflozin Empagliflozin->SGLT2_empa Selectively Inhibits Empagliflozin->NHE1 Inhibits (Off-target)

Caption: Comparative mechanisms of this compound and Empagliflozin on cardiac function.

This compound's dual inhibition of SGLT1 in the gastrointestinal tract and SGLT2 in the kidneys leads to both reduced intestinal glucose absorption and increased urinary glucose excretion.[11] Empagliflozin's action is primarily confined to SGLT2 inhibition in the kidneys. Both drugs have been shown to inhibit the myocardial sodium-hydrogen exchanger 1 (NHE1), which is believed to be a key "off-target" mechanism contributing to their cardioprotective effects by reducing intracellular sodium and calcium overload.[5][7][12]

Experimental Workflow: A Comparative Overview

The following diagram illustrates a generalized workflow for a head-to-head comparison of this compound and Empagliflozin on cardiac function, integrating both clinical and preclinical approaches.

G cluster_clinical Clinical Trial cluster_preclinical Preclinical Model cluster_data Data Analysis & Interpretation Patient_Recruitment Patient Recruitment (T2D and/or HF) Randomization Randomization Patient_Recruitment->Randomization Sota_Arm This compound Treatment Randomization->Sota_Arm Empa_Arm Empagliflozin Treatment Randomization->Empa_Arm Placebo_Arm Placebo/Standard of Care Randomization->Placebo_Arm Clinical_Endpoints Assessment of Cardiac Endpoints (e.g., Echo, Biomarkers, HF Hospitalizations) Sota_Arm->Clinical_Endpoints Empa_Arm->Clinical_Endpoints Placebo_Arm->Clinical_Endpoints Data_Analysis Statistical Analysis of Comparative Efficacy & Safety Clinical_Endpoints->Data_Analysis Animal_Model Induction of HF in Animal Model Treatment_Groups Treatment Groups (Sota, Empa, Vehicle) Animal_Model->Treatment_Groups Functional_Analysis Cardiac Function Analysis (e.g., Echocardiography) Treatment_Groups->Functional_Analysis Molecular_Analysis Molecular & Histological Analysis (e.g., Fibrosis, Hypertrophy) Functional_Analysis->Molecular_Analysis Molecular_Analysis->Data_Analysis Mechanism_Investigation Investigation of Underlying Mechanisms Data_Analysis->Mechanism_Investigation Conclusion Conclusion on Comparative Cardiac Effects Mechanism_Investigation->Conclusion

Caption: Generalized workflow for comparing this compound and Empagliflozin.

Conclusion

The current body of evidence indicates that both this compound and Empagliflozin offer significant benefits for cardiac function, particularly in patients with type 2 diabetes and heart failure. While direct comparative data is limited, the existing studies and meta-analyses do not consistently demonstrate the superiority of one agent over the other for major cardiovascular outcomes.

This compound's dual SGLT1/2 inhibition provides a distinct metabolic advantage through the modulation of intestinal glucose absorption, which may contribute to its observed effects. However, the clinical significance of this dual inhibition on cardiac function compared to selective SGLT2 inhibition by Empagliflozin requires further investigation through large-scale, head-to-head clinical trials.

For researchers and drug development professionals, the key takeaway is that while both drugs are effective, their nuanced mechanisms of action may allow for tailored therapeutic strategies in specific patient populations. Future research should focus on direct comparative effectiveness studies to elucidate the relative impact of these two agents on cardiac remodeling, myocardial energetics, and long-term cardiovascular outcomes.

References

Dual SGLT1/SGLT2 Inhibition by Sotagliflozin: An In Vivo Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo activity of Sotagliflozin, a dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2), with selective SGLT2 inhibitors. By presenting supporting experimental data from preclinical and clinical studies, this document aims to validate the dual inhibitory action of this compound and highlight its distinct pharmacological profile.

Executive Summary

This compound (formerly LX4211) is an orally administered small molecule that uniquely targets both SGLT1 and SGLT2.[1] SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys, while SGLT1 is the main transporter for glucose and galactose absorption in the small intestine.[1] By inhibiting both, this compound offers a dual mechanism of action: it increases urinary glucose excretion (UGE) via SGLT2 inhibition and reduces and delays intestinal glucose absorption via SGLT1 inhibition. This dual action contributes to improved glycemic control, with a notable impact on postprandial glucose excursions. In vivo studies in animal models and clinical trials in humans have demonstrated these effects, positioning this compound as a differentiated therapeutic agent compared to selective SGLT2 inhibitors.

Comparative In Vivo Efficacy

To illustrate the distinct in vivo profile of this compound, this section compares its effects on key pharmacodynamic markers against selective SGLT2 inhibitors.

Preclinical Data

Preclinical studies in diabetic animal models have been instrumental in elucidating the dual mechanism of this compound.

Table 1: Urinary Glucose Excretion in KKAy Diabetic Mice

Treatment Group24-hour Urinary Glucose Excretion (mg/day)
Vehicle1.1 ± 0.3
This compound (LX4211)696 ± 103

Data from in vivo studies in KKAy diabetic mice.[1]

Clinical Data

Human clinical trials provide further evidence of this compound's dual inhibitory activity, particularly when compared to other SGLT inhibitors. A head-to-head crossover study in healthy subjects compared the effects of a single oral dose of this compound (400 mg) with Canagliflozin (300 mg), an SGLT2 inhibitor with weak SGLT1 inhibitory activity, on the rate of appearance of oral glucose (RaO) and postprandial glucose (PPG) following mixed-meal tolerance tests (MMTT).

Table 2: Effect on Rate of Appearance of Oral Glucose (RaO) after a Mixed-Meal Tolerance Test in Healthy Adults

Parameter (AUC)This compound 400 mg (vs. Placebo)Canagliflozin 300 mg (vs. Placebo)
Breakfast (0.25h post-dose)
RaO AUC0-2h-15% (P = 0.01)-17% (P = 0.005)
Lunch (4.25h post-dose)
RaO AUC0-1h-32% (P < 0.001)-20% (P < 0.001)
Lunch (5.25h post-dose)
RaO AUC0-1h-19% (P = 0.013)-4% (P = 0.63)

Data from a randomized, double-blind, crossover study in healthy participants.[2]

Table 3: Effect on Postprandial Glucose (PPG) after a Mixed-Meal Tolerance Test in Healthy Adults

Parameter (Incremental AUC)This compound 400 mg (vs. Placebo)Canagliflozin 300 mg (vs. Placebo)
Breakfast (0.25h post-dose)
PPG AUC0-2h-25% (P = 0.14)-36% (P = 0.026)

Data from the same study as Table 2.[2]

The data indicate that while both drugs reduce the rate of glucose absorption shortly after dosing, this compound demonstrates a more sustained effect on delaying glucose absorption, particularly evident at the later mealtime. This is consistent with its more potent SGLT1 inhibition in the gastrointestinal tract.

Mechanism of Action: A Dual Approach

This compound's therapeutic effects stem from its ability to inhibit two key glucose transporters.

cluster_intestine Small Intestine cluster_kidney Kidney (Proximal Tubule) SGLT1 SGLT1 Enterocyte Enterocyte SGLT1->Enterocyte Delayed_Absorption Delayed & Reduced Intestinal Glucose Absorption Glucose_In Dietary Glucose Glucose_In->SGLT1 Absorption SGLT2 SGLT2 Bloodstream Bloodstream SGLT2->Bloodstream UGE Increased Urinary Glucose Excretion SGLT1_K SGLT1 SGLT1_K->Bloodstream Glucose_Filt Filtered Glucose Glucose_Filt->SGLT2 ~90% Reabsorption Glucose_Filt->SGLT1_K ~10% Reabsorption This compound This compound This compound->SGLT1 Inhibition This compound->SGLT2 Inhibition

Dual inhibitory mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key in vivo experimental protocols used to assess the activity of SGLT inhibitors.

In Vivo Urinary Glucose Excretion (UGE) Measurement in Mice

This protocol is designed to quantify the amount of glucose excreted in the urine of mice following treatment with an SGLT inhibitor.

  • Animal Model: Diabetic mouse models, such as the KKAy mouse, are often used to assess the glucosuric effect of these agents.[3]

  • Acclimation: Mice are individually housed in metabolic cages to allow for the separate collection of urine and feces. They are acclimated to these cages for a period before the study begins.

  • Dosing: this compound or a vehicle control is administered orally via gavage.

  • Urine Collection: Urine is collected over a 24-hour period.

  • Glucose Measurement: The total volume of urine is recorded, and the glucose concentration is determined using a glucose analyzer.

  • Calculation: The total 24-hour UGE is calculated by multiplying the urine volume by the glucose concentration.

start Diabetic Mice (e.g., KKAy) acclimate Acclimation in Metabolic Cages start->acclimate dose Oral Gavage: This compound or Vehicle acclimate->dose collect 24-hour Urine Collection dose->collect measure Measure Urine Volume & Glucose Concentration collect->measure calculate Calculate Total Urinary Glucose Excretion measure->calculate end Comparative Analysis calculate->end

Workflow for UGE measurement in mice.

In Vivo Intestinal Glucose Absorption Assessment in Rats (In Situ Single-Pass Intestinal Perfusion)

This technique allows for the direct measurement of glucose absorption from a specific segment of the small intestine.

  • Animal Preparation: Rats are anesthetized, and the abdominal cavity is opened to expose the small intestine.

  • Intestinal Loop Isolation: A segment of the jejunum is cannulated at both ends to create an isolated loop, while maintaining its blood supply.

  • Perfusion: A perfusion solution containing a known concentration of glucose and a non-absorbable marker is pumped through the intestinal loop at a constant flow rate.

  • Sample Collection: The perfusate exiting the loop is collected at timed intervals.

  • Analysis: The concentrations of glucose and the non-absorbable marker in the collected samples are measured.

  • Calculation: The rate of glucose absorption is calculated based on the difference in glucose concentration between the initial and final perfusate, corrected for any water flux as determined by the change in the non-absorbable marker's concentration.

start Anesthetized Rat isolate Isolate Jejunal Loop with Intact Blood Supply start->isolate cannulate Cannulate Proximal and Distal Ends isolate->cannulate perfuse Perfuse with Glucose Solution (with non-absorbable marker) cannulate->perfuse collect Collect Effluent at Timed Intervals perfuse->collect analyze Measure Glucose and Marker Concentrations collect->analyze calculate Calculate Glucose Absorption Rate analyze->calculate end Data Interpretation calculate->end

Workflow for in situ intestinal perfusion.

Conclusion

The in vivo data presented in this guide validate the dual SGLT1 and SGLT2 inhibitory activity of this compound. Its ability to not only increase urinary glucose excretion but also to directly inhibit intestinal glucose absorption distinguishes it from selective SGLT2 inhibitors. This dual mechanism of action, particularly its effect on postprandial glucose, suggests a unique therapeutic profile that may offer additional benefits in the management of diabetes and related conditions. The provided experimental protocols offer a framework for the continued investigation and comparison of SGLT inhibitors in a research and drug development setting.

References

Sotagliflozin versus selective SGLT2 inhibitors: a comparative meta-analysis of cardiovascular outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the cardiovascular efficacy of the dual SGLT1/SGLT2 inhibitor, sotagliflozin, in comparison to selective SGLT2 inhibitors. This report synthesizes data from key clinical trials and meta-analyses to provide a comprehensive overview of their respective impacts on major adverse cardiovascular events (MACE), heart failure, and other key cardiovascular endpoints.

Executive Summary

This compound, a first-in-class dual inhibitor of sodium-glucose co-transporter 1 (SGLT1) and 2 (SGLT2), has emerged as a promising therapeutic agent for reducing cardiovascular morbidity and mortality. Unlike selective SGLT2 inhibitors, which primarily act on the kidneys, this compound's dual mechanism also targets SGLT1 in the gastrointestinal tract, potentially offering additional cardiovascular benefits. This comparative guide delves into the existing evidence from major clinical trials and meta-analyses to objectively assess the cardiovascular performance of this compound against its selective SGLT2 inhibitor counterparts.

Comparative Cardiovascular Outcomes

The following tables summarize the quantitative data from pivotal clinical trials and meta-analyses, offering a side-by-side comparison of this compound and selective SGLT2 inhibitors on key cardiovascular outcomes.

Table 1: Major Adverse Cardiovascular Events (MACE) and its Components

OutcomeThis compound (SCORED Trial)[1][2]Empagliflozin (EMPA-REG OUTCOME)[3]Dapagliflozin (DECLARE-TIMI 58)[4]
Primary MACE (CV Death, Nonfatal MI, Nonfatal Stroke) HR 0.84 (95% CI 0.72-0.99)HR 0.86 (95% CI 0.74-0.99)HR 0.93 (95% CI 0.84-1.03)
Cardiovascular Death HR not individually significantHR 0.62 (95% CI 0.49-0.77)HR 0.98 (95% CI 0.82-1.17)
Nonfatal Myocardial Infarction Rate Ratio 0.68 (0.52-0.89)[5]HR 0.87 (95% CI 0.70-1.09)HR 0.86 (95% CI 0.72-1.03)
Nonfatal Stroke Rate Ratio 0.66 (0.48-0.91)[5]HR 1.24 (95% CI 0.92-1.67)HR 1.01 (95% CI 0.84-1.21)

HR: Hazard Ratio; CI: Confidence Interval. Data for this compound is from the SCORED trial, which enrolled patients with type 2 diabetes and chronic kidney disease.[1][2] Data for empagliflozin and dapagliflozin are from their respective cardiovascular outcome trials in patients with type 2 diabetes and established cardiovascular disease or multiple risk factors.[3][4]

Table 2: Heart Failure Outcomes

OutcomeThis compound (SOLOIST-WHF & SCORED Meta-analysis)[6]Empagliflozin (EMPEROR-Reduced)Dapagliflozin (DAPA-HF)[4]
CV Death or Hospitalization for Heart Failure HR 0.72 (95% CI not specified)HR 0.75 (95% CI 0.65-0.86)HR 0.74 (95% CI 0.65-0.85)
Total Hospitalizations for Heart Failure and Urgent HF Visits HR 0.67 (95% CI 0.52-0.85) (SOLOIST-WHF)[7]Not ReportedNot Reported

HR: Hazard Ratio; CI: Confidence Interval. The meta-analysis of SOLOIST-WHF and SCORED trials for this compound showed a significant reduction in the composite of total cardiovascular deaths, hospitalizations for heart failure, and urgent heart failure visits.[6] EMPEROR-Reduced and DAPA-HF trials evaluated empagliflozin and dapagliflozin respectively in patients with heart failure with reduced ejection fraction.[4]

Experimental Protocols

The evidence for the cardiovascular benefits of these drugs is derived from large, randomized, double-blind, placebo-controlled clinical trials. The general methodologies are outlined below.

This compound Trials (SCORED and SOLOIST-WHF)
  • SCORED (Effect of this compound on Cardiovascular and Renal Events in Patients With Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk):

    • Patient Population: 10,584 patients with type 2 diabetes, chronic kidney disease (eGFR 25-60 ml/min/1.73m²), and cardiovascular risk factors.[1][8]

    • Intervention: Patients were randomized to receive this compound (initially 200 mg, titrated to 400 mg daily) or placebo.[1]

    • Primary Endpoint: Initially a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke. This was later changed to a composite of total cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure.[1][9]

    • Follow-up: Median follow-up was approximately 16 months.[8][9]

  • SOLOIST-WHF (Effect of this compound on Cardiovascular Events in Patients with Type 2 Diabetes Post Worsening Heart Failure):

    • Patient Population: 1,222 patients with type 2 diabetes who were recently hospitalized for worsening heart failure.[10][11]

    • Intervention: Patients were randomized to receive this compound (initially 200 mg, titrated to 400 mg daily) or placebo, initiated either in-hospital or within 3 days of discharge.[11][12]

    • Primary Endpoint: The total number of events of cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure.[11]

    • Follow-up: Median follow-up was 9.0 months.[11]

Selective SGLT2 Inhibitor Trials (General Protocol)
  • Patient Population: Typically, several thousands of patients with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors. Some later trials focused specifically on patients with heart failure (with or without diabetes).[3][13]

  • Intervention: Patients are randomized to receive a selective SGLT2 inhibitor (e.g., empagliflozin, dapagliflozin, canagliflozin) at a specific daily dose or a matching placebo, in addition to standard of care.[3]

  • Primary Endpoint: Commonly a 3-point MACE (a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke).[3] Key secondary endpoints often include hospitalization for heart failure.

  • Follow-up: The duration of follow-up is typically several years to allow for the accrual of cardiovascular events.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the structure of the clinical trials, the following diagrams are provided.

cluster_sota This compound (Dual SGLT1/SGLT2 Inhibition) cluster_sglt2 Selective SGLT2 Inhibitors SGLT1 SGLT1 (Intestine) Glucose_Absorption Decreased Glucose Absorption SGLT1->Glucose_Absorption SGLT2_sota SGLT2 (Kidney) Glucose_Reabsorption_sota Decreased Glucose Reabsorption SGLT2_sota->Glucose_Reabsorption_sota Sota This compound Sota->SGLT1 Inhibits Sota->SGLT2_sota Inhibits CV_Benefits_sota Cardiovascular Benefits Glucose_Absorption->CV_Benefits_sota Glucose_Reabsorption_sota->CV_Benefits_sota SGLT2_selective SGLT2 (Kidney) Glucose_Reabsorption_selective Decreased Glucose Reabsorption SGLT2_selective->Glucose_Reabsorption_selective SGLT2i Selective SGLT2i SGLT2i->SGLT2_selective Inhibits CV_Benefits_selective Cardiovascular Benefits Glucose_Reabsorption_selective->CV_Benefits_selective

Caption: Mechanism of Action: this compound vs. Selective SGLT2 Inhibitors.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm (this compound or Selective SGLT2i) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_up Follow-up Period (Monitoring for Endpoints) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Adjudication Endpoint Adjudication (Blinded Committee) Follow_up->Endpoint_Adjudication Data_Analysis Statistical Data Analysis Endpoint_Adjudication->Data_Analysis

Caption: Generalized Experimental Workflow for Cardiovascular Outcome Trials.

Discussion and Conclusion

The available evidence suggests that both this compound and selective SGLT2 inhibitors offer significant cardiovascular benefits, particularly in reducing the risk of heart failure-related events. A meta-analysis of the SOLOIST-WHF and SCORED trials demonstrated a robust reduction in the composite of total cardiovascular deaths, hospitalizations for heart failure, and urgent heart failure visits with this compound.[6]

A key differentiating factor for this compound is its dual SGLT1 and SGLT2 inhibitory action. The inhibition of intestinal SGLT1 may contribute to a reduction in postprandial glucose and potentially offer additional cardiovascular protection.[4] Indeed, some analyses suggest that agents with greater SGLT1 inhibition, like this compound, may be associated with a reduced risk of stroke compared to more selective SGLT2 inhibitors.[14] The SCORED trial also indicated a significant reduction in the risk of myocardial infarction and stroke with this compound.[5]

While direct head-to-head comparative trials are lacking, the existing data from individual large-scale trials and meta-analyses provide a strong rationale for the use of both this compound and selective SGLT2 inhibitors in patients with type 2 diabetes and at high cardiovascular risk. The choice between a dual inhibitor and a selective SGLT2 inhibitor may depend on the specific patient profile and the desired therapeutic outcomes. Further research, including direct comparative effectiveness studies, is warranted to delineate the unique benefits of dual SGLT1/SGLT2 inhibition.

References

Sotagliflozin vs. Canagliflozin: A Comparative Analysis of Postprandial Glucose Excursion Management

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data and mechanisms of action of two prominent sodium-glucose cotransporter inhibitors reveals distinct effects on postprandial glucose control, primarily driven by their differential inhibition of SGLT1 and SGLT2.

For researchers and professionals in drug development, understanding the nuanced differences between Sotagliflozin and Canagliflozin is crucial for targeted therapeutic strategies. This guide provides a comprehensive comparison of their effects on postprandial glucose excursions, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Transporters

This compound distinguishes itself as a dual inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2).[1][2][3] SGLT2 is predominantly found in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2] By inhibiting SGLT2, both drugs increase urinary glucose excretion, thereby lowering blood glucose levels.[2][4]

Crucially, SGLT1 is highly expressed in the small intestine, where it plays a key role in the absorption of glucose and galactose from the gut.[2][3] this compound's potent inhibition of intestinal SGLT1 delays and reduces glucose absorption, leading to a significant blunting of postprandial glucose spikes.[2][5][6] Canagliflozin, while primarily an SGLT2 inhibitor, also exhibits a weaker inhibitory effect on SGLT1, contributing to a delay in intestinal glucose absorption, though to a lesser extent than this compound.[7][8][9]

cluster_intestine Small Intestine cluster_kidney Kidney (Proximal Tubule) Dietary Glucose Dietary Glucose SGLT1 SGLT1 Dietary Glucose->SGLT1 Absorption Bloodstream_Int Bloodstream SGLT1->Bloodstream_Int This compound This compound This compound->SGLT1 Canagliflozin_weak Canagliflozin (weaker inhibition) Canagliflozin_weak->SGLT1 Filtered Glucose Filtered Glucose SGLT2 SGLT2 Filtered Glucose->SGLT2 Reabsorption Urine Urine Filtered Glucose->Urine Bloodstream_Kid Bloodstream SGLT2->Bloodstream_Kid SGLT2->Urine Inhibition leads to increased glucose excretion Sotagliflozin_kid This compound Sotagliflozin_kid->SGLT2 Canagliflozin_kid Canagliflozin Canagliflozin_kid->SGLT2

Fig. 1: Mechanism of Action of this compound and Canagliflozin.

Comparative Efficacy on Postprandial Glucose

Clinical studies have demonstrated the superior effect of this compound on postprandial glucose (PPG) excursions compared to selective SGLT2 inhibitors. A head-to-head study directly comparing this compound and Canagliflozin revealed that while both drugs reduced PPG, this compound showed a more pronounced and sustained effect, particularly after a meal consumed several hours after dosing.[5][10]

ParameterThis compound (400 mg)Canagliflozin (300 mg)PlaceboReference
Breakfast (0.25h post-dose)
Rate of Oral Glucose Appearance (RaO) AUC0-2h↓ 15% (p=0.01)↓ 17% (p=0.005)-[11]
Incremental PPG AUC0-2h↓ 25% (p=0.14, NS)↓ 36% (p=0.026)-[11]
Lunch (4.25h/5.25h post-dose)
RaO AUC0-1h↓ vs. Placebo & Canagliflozin (p<0.05)↓ vs. Placebo (p<0.05)-[5][12]
PPG AUC0-5h↓ vs. Placebo & Canagliflozin (p<0.05)↓ vs. Placebo (p<0.05)-[5][12]

Another study comparing this compound to Empagliflozin (a selective SGLT2 inhibitor) further supports the role of SGLT1 inhibition in managing postprandial glucose. This compound significantly reduced the incremental area under the curve (AUC) for postprandial glucose, insulin, and glucose-dependent insulinotropic polypeptide (GIP) following breakfast, an effect not observed with Empagliflozin.[13]

Parameter (vs. Empagliflozin)This compound (400 mg)Reference
Breakfast MMTT
Incremental Glucose AUCSignificantly reduced[13]
Incremental Insulin AUCSignificantly reduced[13]
Incremental GIP AUCSignificantly reduced[13]
Incremental GLP-1 AUCSignificantly increased[13]

Experimental Protocols

A key study (NCT01916863) comparing single oral doses of this compound (400 mg), Canagliflozin (300 mg), and placebo in healthy participants utilized a double-blind, 3-period crossover design.[5][12] The primary outcome was the rate of appearance of oral glucose (RaO), measured using a dual glucose tracer method.[5]

Participants were divided into two cohorts.[5][12]

  • Cohort 1: Received a standardized mixed meal for breakfast containing [6,6-2H2] glucose 0.25 hours after the dose and a lunch containing [1-2H1] glucose 5.25 hours post-dose.[5]

  • Cohort 2: Had a breakfast with no labeled glucose 0.25 hours post-dose and a lunch with [6,6-2H2] glucose 4.25 hours after dosing.[5]

A continuous intravenous infusion of [U-13C6] glucose was administered to all participants for 10-15 hours, starting 5 hours before the first meal containing the labeled glucose.[5][12] Blood samples were collected at frequent intervals to measure plasma concentrations of glucose, insulin, and the tracer isotopes to calculate RaO.[11]

cluster_prep Preparation cluster_dosing Dosing and Meal Administration cluster_sampling Data Collection cluster_analysis Analysis Infusion Start continuous [U-13C6] glucose infusion Dose Administer single oral dose (this compound, Canagliflozin, or Placebo) Infusion->Dose 5 hours before first labeled meal Breakfast Breakfast (with or without [6,6-2H2] glucose) Dose->Breakfast 0.25 hours Sampling Frequent blood sampling for glucose, insulin, and tracers Dose->Sampling Lunch Lunch (with [1-2H1] or [6,6-2H2] glucose) Breakfast->Lunch ~4-5 hours Breakfast->Sampling Lunch->Sampling Analysis Calculate Rate of Oral Glucose Appearance (RaO) and other parameters Sampling->Analysis

Fig. 2: Experimental Workflow for Dual Glucose Tracer Study.

Conclusion

The available evidence strongly indicates that this compound's dual SGLT1/SGLT2 inhibition provides a more comprehensive approach to managing postprandial glucose excursions compared to the primarily SGLT2-inhibiting action of Canagliflozin. The significant and prolonged reduction in the rate of intestinal glucose absorption by this compound, a direct consequence of potent SGLT1 inhibition, is a key differentiator. For drug development professionals, these findings highlight the therapeutic potential of dual SGLT1/SGLT2 inhibition for achieving superior glycemic control, particularly in patient populations where postprandial hyperglycemia is a major challenge. Further research into the long-term clinical implications of these distinct mechanisms is warranted.

References

Unveiling the Potency and Selectivity of SGLT Inhibitors: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in vitro comparison of Sodium-Glucose Cotransporter (SGLT) inhibitors reveals significant differences in their inhibitory profiles, particularly concerning their selectivity for SGLT2 over SGLT1. This guide provides a comprehensive overview of the inhibitory potency of various SGLT inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The family of SGLT inhibitors has emerged as a cornerstone in the management of type 2 diabetes, with a growing body of evidence supporting their cardiovascular and renal benefits. While the primary mechanism of action involves the inhibition of SGLT2 in the renal proximal tubules to promote urinary glucose excretion, the degree of selectivity against the closely related SGLT1, which is predominantly found in the small intestine, varies among different inhibitors. This variation can influence their overall clinical profile, including potential gastrointestinal side effects and effects on postprandial glucose levels.

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values for several SGLT inhibitors against human SGLT1 and SGLT2, highlighting their respective selectivity.

InhibitorSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity (SGLT1/SGLT2)
Canagliflozin663 ± 180[1]4.2 ± 1.5[1]~158-fold[1]
Dapagliflozin360 ± 20[2]6[2]~60-fold[2]
Empagliflozin83002.7>2700-fold[3]
Ertugliflozin1960[3]0.877[3]>2000-fold[3]
Sotagliflozin36[1]1.8[1]~20-fold[1]

Note: IC50 values can vary between different studies and experimental conditions.

As the data indicates, empagliflozin and ertugliflozin demonstrate the highest selectivity for SGLT2 over SGLT1.[3] In contrast, canagliflozin and particularly this compound show a lower selectivity, with this compound being considered a dual SGLT1/SGLT2 inhibitor.[1]

Experimental Protocols for Assessing Inhibitor Potency

The determination of IC50 values for SGLT inhibitors typically involves in vitro cell-based assays using cell lines that stably express the human SGLT1 or SGLT2 transporter.

Cell-Based Glucose Uptake Assay

This is a common method to evaluate the inhibitory activity of compounds on SGLT1 and SGLT2.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney II (MDCK-II) cells stably transfected with the cDNA for human SGLT1 or SGLT2 are cultured under standard conditions.

  • Cells are seeded into 96-well plates and grown to confluence.

2. Assay Procedure:

  • On the day of the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer.

  • Cells are then incubated with varying concentrations of the test SGLT inhibitor for a specified period (e.g., 15-30 minutes) at 37°C.

  • A solution containing a radiolabeled or fluorescent glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)) is added to the wells.

  • After an incubation period (e.g., 1-2 hours), the uptake is stopped by washing the cells with ice-cold buffer.

  • The cells are lysed, and the amount of internalized glucose analog is quantified using a scintillation counter (for radiolabeled analogs) or a fluorescence plate reader (for fluorescent analogs).

3. Data Analysis:

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture SGLT1/SGLT2 expressing cells Seed Seed cells into 96-well plates Culture->Seed Wash1 Wash with Na+ buffer Seed->Wash1 Incubate_Inhibitor Incubate with SGLT inhibitor Wash1->Incubate_Inhibitor Add_Substrate Add labeled glucose analog Incubate_Inhibitor->Add_Substrate Stop_Uptake Stop uptake & wash Add_Substrate->Stop_Uptake Lyse Lyse cells Stop_Uptake->Lyse Quantify Quantify uptake Lyse->Quantify Calculate_Inhibition Calculate % inhibition Quantify->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Experimental workflow for SGLT inhibitor IC50 determination.

Signaling Pathway of SGLT Inhibition

SGLT inhibitors exert their effects by blocking the cotransport of sodium and glucose across the cell membrane. In the kidney, this leads to a reduction in glucose reabsorption from the glomerular filtrate back into the bloodstream.

SGLT_Inhibition_Pathway cluster_membrane Apical Membrane of Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_cell Intracellular SGLT2 SGLT2 Na+/Glucose Cotransporter Glucose_Na_Intra Glucose + Na+ SGLT2:f1->Glucose_Na_Intra Glucose_Na Glucose + Na+ Glucose_Na->SGLT2:f0 SGLT_Inhibitor SGLT Inhibitor SGLT_Inhibitor->Inhibition Reabsorption_Blocked Glucose Reabsorption Blocked Urinary_Excretion Increased Urinary Glucose Excretion Reabsorption_Blocked->Urinary_Excretion

References

Sotagliflozin's Duality: A Comparative Analysis of its Effects in Type 1 and Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential impacts of the dual SGLT1/SGLT2 inhibitor, Sotagliflozin, in the management of type 1 versus type 2 diabetes.

This compound, a novel oral antidiabetic agent, distinguishes itself from other sodium-glucose cotransporter (SGLT) inhibitors through its dual mechanism of action, targeting both SGLT1 and SGLT2.[1][2] This dual inhibition leads to a unique pharmacological profile, impacting glucose homeostasis through both renal and intestinal pathways.[3] In the kidney, the inhibition of SGLT2, the primary transporter responsible for glucose reabsorption, leads to increased urinary glucose excretion.[4] Concurrently, the inhibition of SGLT1 in the gastrointestinal tract delays glucose absorption, thereby reducing postprandial glucose excursions.[5] This guide provides a detailed cross-study comparison of this compound's effects in preclinical and clinical models of type 1 diabetes (T1D) and type 2 diabetes (T2D), supported by experimental data and methodologies.

Quantitative Comparison of Clinical Efficacy

The following tables summarize the key efficacy outcomes of this compound in pivotal clinical trials for T1D (inTandem program) and T2D (SCORED and SOLOIST-WHF trials).

Table 1: Glycemic Control

ParameterType 1 Diabetes (inTandem1 & 2)Type 2 Diabetes (SCORED)
Baseline HbA1c ~7.6% - 7.8%[1][6]~8.3%[7]
Change in HbA1c (vs. Placebo) 200mg: -0.36% to -0.37% at 24 weeks[1][6] 400mg: -0.35% to -0.41% at 24 weeks[1][6]400mg: Not the primary endpoint, but glycemic control was improved.[7]
Fasting Plasma Glucose Reduction (vs. Placebo) 400mg: -0.87 to -1.08 mmol/L at 52 weeks[8][9]Data not prominently reported as a primary outcome.
Postprandial Glucose Reduction Significant reduction observed in a CGM substudy.[9]Significant blunting of postprandial glucose excursions.[3]

Table 2: Non-Glycemic Effects

ParameterType 1 Diabetes (inTandem1 & 2)Type 2 Diabetes (SCORED & SOLOIST-WHF)
Body Weight Change (vs. Placebo) 200mg: ~ -2.9 kg at 52 weeks[9] 400mg: ~ -2.92 to -4.32 kg at 52 weeks[8][9]Consistent reductions in body weight observed.[10][11]
Systolic Blood Pressure Change (vs. Placebo) Modest reductions observed.[12]Significant reductions observed.[11]
Total Daily Insulin Dose Reduction (vs. Placebo) 400mg: -8.2% to -11.87% (basal) and -15.63% (bolus) at 52 weeks[8][9]Not applicable (most patients not on insulin at baseline).

Table 3: Cardiovascular and Renal Outcomes

OutcomeType 1 DiabetesType 2 Diabetes (SCORED & SOLOIST-WHF)
Cardiovascular Death, Hospitalization for Heart Failure, Urgent Heart Failure Visit Not powered to assess as a primary endpoint.SCORED: HR 0.74 (95% CI 0.63-0.88)[7] SOLOIST-WHF: HR 0.67 (95% CI 0.52-0.85)[13]
Major Adverse Cardiovascular Events (MACE) Not powered to assess as a primary endpoint.SCORED (original co-primary): HR 0.84 (95% CI 0.72-0.99)[7]
eGFR Change A meta-analysis showed a change of -1.23 mL/min/1.73m² over 52 weeks or longer.[2]A meta-analysis showed no adverse effects on renal function.[2] Exploratory analysis of SCORED suggested a reduction in the risk of kidney-specific outcomes.[14][15]
Urinary Albumin Excretion A meta-analysis showed no significant alteration.[2]No significant alteration reported in a meta-analysis.[2]

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.

inTandem Clinical Trial Program (Type 1 Diabetes)
  • Study Design: The inTandem1 and inTandem2 trials were phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][6] The inTandem3 trial had a similar design but without the initial insulin optimization period.[12][16]

  • Participant Population: Adults with T1D and inadequate glycemic control (HbA1c between 7.0% and 11.0%) on insulin therapy.[1][6][12]

  • Intervention: Participants in inTandem1 and inTandem2 underwent a 6-week insulin optimization period before being randomized to receive oral this compound (200 mg or 400 mg once daily) or placebo, in addition to their insulin therapy, for 52 weeks.[1][6] In inTandem3, patients were randomized to this compound 400 mg or placebo for 24 weeks without a preceding insulin optimization phase.[12][16]

  • Primary Endpoint: The primary endpoint for inTandem1 and inTandem2 was the change in HbA1c from baseline at 24 weeks.[1][6] For inTandem3, the primary endpoint was a composite of the proportion of patients with an HbA1c <7.0% at week 24 with no episode of severe hypoglycemia or diabetic ketoacidosis (DKA).[12][16]

  • Key Assessments: HbA1c, fasting plasma glucose, body weight, blood pressure, insulin dosage, and adverse events, including DKA and severe hypoglycemia, were monitored throughout the studies.[1][6][12] Continuous glucose monitoring (CGM) was used in a substudy to assess postprandial glucose and time in range.[9]

SCORED and SOLOIST-WHF Clinical Trials (Type 2 Diabetes)
  • SCORED Trial Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[7][17]

  • SCORED Participant Population: 10,584 patients with T2D, chronic kidney disease (eGFR 25-60 ml/min/1.73m²), and additional cardiovascular risk factors.[7][17]

  • SCORED Intervention: Patients were randomized to receive this compound (initially 200 mg, titrated to 400 mg daily if tolerated) or placebo, in addition to standard of care.[7]

  • SCORED Primary Endpoint: The primary endpoint was initially a composite of major adverse cardiovascular events but was changed due to early trial termination to the composite of total cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure.[7]

  • SOLOIST-WHF Trial Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[13][18]

  • SOLOIST-WHF Participant Population: 1,222 patients with T2D who were recently hospitalized for worsening heart failure.[13][18]

  • SOLOIST-WHF Intervention: Patients were randomized to receive this compound (initially 200 mg, titrated to 400 mg daily if tolerated) or placebo, initiated either in the hospital or within 3 days of discharge.[13][18]

  • SOLOIST-WHF Primary Endpoint: The primary endpoint was the composite of the total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure.[13][18]

  • Key Assessments (Both Trials): Cardiovascular and renal outcomes, glycemic parameters, body weight, blood pressure, and adverse events were assessed.

Signaling Pathways and Experimental Workflows

The dual inhibition of SGLT1 and SGLT2 by this compound results in a multifaceted mechanism of action impacting glucose homeostasis and cardiovascular and renal systems.

Sotagliflozin_Mechanism cluster_Intestine Small Intestine cluster_Kidney Kidney (Proximal Tubule) cluster_Outcomes Physiological Effects SGLT1_I SGLT1 Glucose_Absorption Dietary Glucose Absorption SGLT1_I->Glucose_Absorption Inhibits Decreased_PPG Decreased Postprandial Glucose Glucose_Absorption->Decreased_PPG SGLT2 SGLT2 Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Inhibits SGLT1_K SGLT1 SGLT1_K->Glucose_Reabsorption Inhibits Increased_UGE Increased Urinary Glucose Excretion Glucose_Reabsorption->Increased_UGE This compound This compound This compound->SGLT1_I This compound->SGLT2 This compound->SGLT1_K Glycemic_Control Improved Glycemic Control Decreased_PPG->Glycemic_Control Increased_UGE->Glycemic_Control Weight_Loss Weight Loss Increased_UGE->Weight_Loss BP_Reduction Blood Pressure Reduction Increased_UGE->BP_Reduction CV_Renal_Benefits Cardiovascular & Renal Benefits Glycemic_Control->CV_Renal_Benefits Weight_Loss->CV_Renal_Benefits BP_Reduction->CV_Renal_Benefits

Mechanism of Action of this compound

The diagram above illustrates how this compound's dual inhibition of SGLT1 in the intestine and SGLT1/SGLT2 in the kidney leads to improved glycemic control and other beneficial metabolic effects.

Experimental_Workflow_T1D cluster_arms Treatment Arms Screening Screening (2 weeks) Optimization Insulin Optimization (6 weeks - inTandem1/2) Screening->Optimization Randomization Randomization (1:1:1 or 1:1) Screening->Randomization inTandem3 Optimization->Randomization Sota_200 This compound 200mg Randomization->Sota_200 inTandem1/2 Sota_400 This compound 400mg Randomization->Sota_400 Placebo Placebo Randomization->Placebo Treatment Treatment Period (24-52 weeks) Follow_up Follow-up Treatment->Follow_up Sota_200->Treatment Sota_400->Treatment Placebo->Treatment

inTandem Clinical Trial Workflow (T1D)

This workflow diagram outlines the key phases of the inTandem clinical trials for this compound in patients with type 1 diabetes.

Experimental_Workflow_T2D cluster_arms Treatment Arms Screening Screening & Enrollment (T2D with CKD/HF risk) Randomization Randomization (1:1) Screening->Randomization Sota_400 This compound 400mg Randomization->Sota_400 Placebo Placebo Randomization->Placebo Treatment Treatment Period (Median 9-16 months) Endpoint_Analysis Primary Endpoint Analysis Treatment->Endpoint_Analysis Sota_400->Treatment Placebo->Treatment

SCORED/SOLOIST-WHF Trial Workflow (T2D)

This workflow diagram illustrates the general design of the SCORED and SOLOIST-WHF clinical trials for this compound in patients with type 2 diabetes.

Discussion and Conclusion

This compound demonstrates efficacy in improving glycemic control and promoting weight loss in both type 1 and type 2 diabetes. The dual inhibition of SGLT1 and SGLT2 provides a unique mechanism that addresses both fasting and postprandial hyperglycemia.

In type 1 diabetes , this compound serves as a valuable adjunct to insulin therapy, leading to modest but clinically meaningful reductions in HbA1c and a decrease in total daily insulin requirements.[1][6] However, its use in T1D is associated with an increased risk of diabetic ketoacidosis (DKA), necessitating careful patient selection and education.[1][6][12]

In type 2 diabetes , particularly in patients with established cardiovascular or renal complications, this compound has shown significant benefits beyond glycemic control.[7][13] The SCORED and SOLOIST-WHF trials demonstrated a reduction in cardiovascular events, including death from cardiovascular causes and hospitalizations for heart failure.[7][13] The renal outcomes data, while not the primary focus of all trials, suggest a potential for renal protection.[2][14][15]

The distinct patient populations and primary endpoints of the clinical trial programs for T1D and T2D reflect the different therapeutic goals in these two conditions. While glycemic control is a key focus in T1D, the emphasis in high-risk T2D populations has shifted towards cardiovascular and renal risk reduction. This compound's dual mechanism of action appears to contribute to favorable outcomes on both fronts, making it a promising therapeutic option in the management of diabetes and its complications. Further research is warranted to fully elucidate the long-term comparative effects and safety of this compound in diverse patient populations.

References

Validating Sotagliflozin's Dual SGLT1/SGLT2 Mechanism: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sotagliflozin's mechanism of action, validated through studies on SGLT1 and SGLT2 knockout mice. The data presented herein elucidates the distinct and combined roles of SGLT1 and SGLT2 inhibition in glucose homeostasis, offering a clear rationale for the dual-inhibitor approach in diabetes management.

This compound is a small-molecule inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2).[1] SGLT2 is predominantly responsible for glucose reabsorption in the kidneys, while SGLT1 is the primary transporter for glucose absorption in the small intestine and also contributes to renal glucose reabsorption.[1][2] By inhibiting both transporters, this compound aims to reduce plasma glucose levels through two main pathways: increasing urinary glucose excretion (UGE) and decreasing intestinal glucose absorption.[3][4] Studies utilizing knockout (KO) mouse models, where the genes for SGLT1 or SGLT2 have been deleted, have been instrumental in dissecting and validating this dual mechanism of action.

Comparative Analysis of this compound's Effects in Wild-Type and SGLT Knockout Mice

The following tables summarize the expected outcomes of this compound administration in wild-type (WT), SGLT1 KO, and SGLT2 KO mice, based on findings from studies with dual SGLT1/SGLT2 inhibitors and knockout mouse models.

Table 1: Effect of this compound on Urinary Glucose Excretion (UGE)

Mouse GenotypeBaseline UGE (Vehicle)Expected UGE with this compoundRationale
Wild-Type (WT) MinimalSignificantly IncreasedInhibition of both renal SGLT2 and SGLT1 leads to a substantial increase in glucose excretion.
SGLT1 Knockout (KO) Minimally increasedMaximally IncreasedThe absence of SGLT1 means only SGLT2 is active in the kidney. This compound's potent inhibition of SGLT2 leads to a near-complete blockade of renal glucose reabsorption.
SGLT2 Knockout (KO) Moderately IncreasedMaximally IncreasedIn the absence of SGLT2, SGLT1 plays a compensatory role, reabsorbing a significant portion of filtered glucose. This compound's inhibition of this compensatory SGLT1 activity, in addition to the existing SGLT2 knockout, results in maximal UGE.
Dual SGLT1/SGLT2 KO (DKO) Maximally IncreasedNo significant changeWith both primary renal glucose transporters absent, UGE is already at its physiological maximum. This compound has no further targets to increase UGE.

Table 2: Effect of this compound on Intestinal Glucose Absorption and GLP-1 Secretion

Mouse GenotypeBaseline Intestinal Glucose AbsorptionExpected Intestinal Glucose Absorption with this compoundExpected GLP-1 Secretion with this compoundRationale
Wild-Type (WT) NormalDelayed and ReducedIncreasedThis compound inhibits intestinal SGLT1, leading to delayed glucose absorption and increased delivery of glucose to the distal small intestine, stimulating GLP-1 release from L-cells.[1]
SGLT1 Knockout (KO) ImpairedNo significant changeNo significant changeThe primary target for this compound in the intestine is absent. Therefore, no further significant effect on glucose absorption or GLP-1 secretion is expected.
SGLT2 Knockout (KO) NormalDelayed and ReducedIncreasedThe intestinal SGLT1 is unaffected by the SGLT2 knockout. This compound acts on intestinal SGLT1 to delay glucose absorption and increase GLP-1, similar to its effect in wild-type mice. A study indicated that the this compound-induced increase in GLP-1 is observed in SGLT1 knockout mice but not in SGLT2 knockout mice, suggesting the effect is mediated by intestinal SGLT1 inhibition.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental logic, the following diagrams are provided.

cluster_intestine Small Intestine cluster_kidney Kidney (Proximal Tubule) Intestinal Lumen (Glucose) Intestinal Lumen (Glucose) SGLT1_intestine SGLT1 Intestinal Lumen (Glucose)->SGLT1_intestine Absorption Enterocyte Enterocyte Bloodstream_intestine Bloodstream Enterocyte->Bloodstream_intestine SGLT1_intestine->Enterocyte Sotagliflozin_intestine This compound Sotagliflozin_intestine->SGLT1_intestine Inhibits Glomerular Filtrate (Glucose) Glomerular Filtrate (Glucose) SGLT2_kidney SGLT2 Glomerular Filtrate (Glucose)->SGLT2_kidney ~90% Reabsorption SGLT1_kidney SGLT1 Glomerular Filtrate (Glucose)->SGLT1_kidney ~10% Reabsorption Urine Urine Glomerular Filtrate (Glucose)->Urine Excretion Tubular Cell Tubular Cell Bloodstream_kidney Bloodstream Tubular Cell->Bloodstream_kidney SGLT2_kidney->Tubular Cell SGLT1_kidney->Tubular Cell Sotagliflozin_kidney This compound Sotagliflozin_kidney->SGLT2_kidney Inhibits Sotagliflozin_kidney->SGLT1_kidney Inhibits

Caption: Dual mechanism of this compound in the intestine and kidney.

cluster_mice Experimental Groups cluster_treatment Treatment cluster_endpoints Endpoints WT Wild-Type Mice This compound This compound WT->this compound Vehicle Vehicle WT->Vehicle SGLT1_KO SGLT1 KO Mice SGLT1_KO->this compound SGLT1_KO->Vehicle SGLT2_KO SGLT2 KO Mice SGLT2_KO->this compound SGLT2_KO->Vehicle UGE Urinary Glucose Excretion This compound->UGE IGA Intestinal Glucose Absorption This compound->IGA OGTT Oral Glucose Tolerance Test This compound->OGTT GLP1 GLP-1 Levels This compound->GLP1 Vehicle->UGE Vehicle->IGA Vehicle->OGTT Vehicle->GLP1

Caption: Experimental workflow for validating this compound's mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the effects of this compound in knockout mice.

Urinary Glucose Excretion (UGE) Measurement
  • Animals: Wild-type, SGLT1 KO, SGLT2 KO, and dual SGLT1/SGLT2 KO mice are used.

  • Acclimation: Mice are individually housed in metabolic cages for at least 24 hours to acclimate.

  • Dosing: A single dose of this compound (e.g., 10 mg/kg) or vehicle is administered via oral gavage.

  • Urine Collection: Urine is collected over a 24-hour period immediately following dosing.

  • Analysis: The total volume of urine is measured, and the glucose concentration is determined using a glucose oxidase assay. Total UGE is calculated by multiplying the urine volume by the glucose concentration and is typically normalized to body weight.

Oral Glucose Tolerance Test (OGTT)
  • Animals: Wild-type, SGLT1 KO, and SGLT2 KO mice are fasted overnight (approximately 16 hours) with free access to water.

  • Baseline Measurement: A baseline blood glucose level is measured from a tail snip using a glucometer.

  • Dosing: this compound or vehicle is administered orally 30-60 minutes prior to the glucose challenge.

  • Glucose Challenge: A solution of D-glucose (e.g., 2 g/kg body weight) is administered via oral gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Measurement of Intestinal Glucose Absorption (using non-absorbable markers or tracer studies)
  • Animals: Wild-type, SGLT1 KO, and SGLT2 KO mice are fasted.

  • Dosing: this compound or vehicle is administered orally.

  • Tracer Administration: A non-metabolizable, radiolabeled glucose analog (e.g., 3-O-methyl-D-glucose) is administered orally.

  • Blood Sampling: Blood samples are collected at timed intervals to measure the appearance of the tracer in the circulation.

  • Alternative Method (PET imaging): Positron Emission Tomography (PET) with a glucose tracer can be used to non-invasively monitor intestinal absorption.

  • Data Analysis: The rate and extent of the tracer's appearance in the blood provide a measure of intestinal glucose absorption.

Conclusion

The use of SGLT1 and SGLT2 knockout mice provides a powerful in vivo platform for validating the dual mechanism of action of this compound. The comparative data clearly demonstrates that SGLT2 is the primary transporter for renal glucose reabsorption, with SGLT1 playing a significant compensatory role in its absence. Conversely, SGLT1 is the key mediator of intestinal glucose absorption, and its inhibition by this compound leads to delayed glucose uptake and enhanced GLP-1 secretion. These findings underscore the rationale for dual SGLT1/SGLT2 inhibition as a comprehensive therapeutic strategy for improving glycemic control in individuals with diabetes.

References

A systematic review comparing Sotagliflozin to other treatments for heart failure

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the dual SGLT1/SGLT2 inhibitor, Sotagliflozin, compared to other therapeutic options for heart failure, with a focus on key clinical trial data and mechanistic insights.

This compound, a novel oral inhibitor of both sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2), has emerged as a promising therapeutic agent for patients with heart failure. Its dual-inhibition mechanism offers a broader spectrum of action compared to selective SGLT2 inhibitors. This guide provides a systematic review of this compound, comparing its efficacy and safety with other established treatments for heart failure, supported by data from landmark clinical trials.

Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2

This compound uniquely targets both SGLT1 and SGLT2 proteins. SGLT2 is primarily expressed in the proximal renal tubules and its inhibition leads to increased urinary glucose and sodium excretion, a mechanism shared with other SGLT2 inhibitors. This action contributes to improved glycemic control, reduced blood pressure, and osmotic diuresis.[1][2]

Crucially, this compound also inhibits SGLT1, which is found predominantly in the gastrointestinal tract and, to a lesser extent, in the kidneys and heart.[1][2] Inhibition of intestinal SGLT1 delays glucose absorption, thereby reducing postprandial glucose spikes.[2] In the context of the heart, where SGLT1 is expressed, its inhibition may offer direct cardiac benefits.[3][4]

Below is a diagram illustrating the dual inhibitory action of this compound and its downstream physiological effects.

cluster_this compound This compound cluster_Kidney Kidney (Proximal Tubule) cluster_GI Gastrointestinal Tract cluster_Heart Heart This compound This compound SGLT2 SGLT2 This compound->SGLT2 SGLT1_GI SGLT1 This compound->SGLT1_GI SGLT1_Heart SGLT1 This compound->SGLT1_Heart Renal_Effects Increased Urinary Glucose & Sodium Excretion SGLT2->Renal_Effects Inhibition Systemic_Effects Systemic Effects: - Improved Glycemic Control - Reduced Blood Pressure - Osmotic Diuresis - Cardioprotection Renal_Effects->Systemic_Effects Leads to GI_Effects Delayed Glucose Absorption SGLT1_GI->GI_Effects Inhibition GI_Effects->Systemic_Effects Contributes to Cardiac_Effects Potential Direct Cardiac Benefits SGLT1_Heart->Cardiac_Effects Inhibition Cardiac_Effects->Systemic_Effects Contributes to

Figure 1: Mechanism of Action of this compound.

Key Clinical Trials: SOLOIST-WHF and SCORED

The efficacy and safety of this compound in patients with heart failure have been primarily evaluated in two major randomized controlled trials: SOLOIST-WHF and SCORED.

Experimental Protocols

A summary of the methodologies for these pivotal trials is presented below.

cluster_Workflow Clinical Trial Workflow Patient_Population Patient Population Randomization Randomization (1:1) Patient_Population->Randomization Treatment_Arm This compound Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Follow-up Treatment_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Analysis Endpoint Analysis Follow_up->Endpoint_Analysis

Figure 2: General Experimental Workflow for SOLOIST-WHF and SCORED Trials.

SOLOIST-WHF (Effect of this compound on Cardiovascular Events in Patients with Type 2 Diabetes Post Worsening Heart Failure)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.[5][6]

  • Patient Population: 1,222 patients with type 2 diabetes mellitus who were recently hospitalized for worsening heart failure.[6][7] Patients were required to be clinically stable before randomization.[8]

  • Intervention: Patients were randomized to receive this compound (initiated at 200 mg once daily, with a target dose of 400 mg once daily) or placebo, in addition to standard of care.[6] Treatment was initiated either before or within 3 days of hospital discharge.[6]

  • Primary Endpoint: The primary endpoint was the total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure.[5]

SCORED (Effect of this compound on Cardiovascular and Renal Events in Patients with Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.[9][10]

  • Patient Population: 10,584 patients with type 2 diabetes, chronic kidney disease (eGFR 25-60 ml/min/1.73m²), and additional cardiovascular risk factors.[11][12]

  • Intervention: Patients were randomized to receive this compound (initiated at 200 mg once daily, with a potential increase to 400 mg once daily) or placebo, added to standard of care.[11][12]

  • Primary Endpoint: The primary endpoint was the total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[9]

Comparative Efficacy Data

The following tables summarize the key efficacy outcomes from the SOLOIST-WHF and SCORED trials, as well as comparative data from network meta-analyses involving other SGLT2 inhibitors.

Table 1: Key Efficacy Outcomes of this compound in Landmark Trials

OutcomeSOLOIST-WHFSCORED
Primary Endpoint
(Total CV Deaths, HF Hospitalizations, Urgent HF Visits)HR: 0.67 (95% CI: 0.52-0.85); p=0.0009[12]HR: 0.74 (95% CI: 0.63-0.88); p=0.0004[11]
Secondary Endpoints
Total CV Deaths and HF HospitalizationsHR: 0.67 (95% CI: 0.52-0.85); p=0.003[12]
Cardiovascular DeathHR not significant[12]HR: 0.90 (95% CI: 0.73-1.12)[10]
Total MACE (CV Death, Nonfatal MI, Nonfatal Stroke)HR: 0.77 (95% CI: 0.65-0.91)[12]
Nonfatal Myocardial InfarctionHR: 0.70 (95% CI: 0.53-0.94)[10]
Nonfatal StrokeHR: 0.70 (95% CI: 0.50-0.99)[10]

HR: Hazard Ratio; CI: Confidence Interval; CV: Cardiovascular; HF: Heart Failure; MACE: Major Adverse Cardiovascular Events; MI: Myocardial Infarction.

Table 2: Comparative Data with Other SGLT2 Inhibitors (from Systematic Reviews and Meta-Analyses)

ComparisonFinding
This compound vs. Placebo (Meta-analysis) Reduced risk of composite HF events (RR: 0.66) and MACE (RR: 0.73).[13]
This compound vs. Dapagliflozin (Systematic Review) Timely initiation of this compound significantly reduces cardiovascular mortality, hospitalizations, and urgent HF visits.[14] Comparative trials suggest enhanced mortality reduction with this compound in patients with a greater initial symptom burden.[14]
Network Meta-analysis (HF-specific trials) This compound had the highest probability of reducing the composite of CV death/HF hospitalization, followed by empagliflozin and dapagliflozin.

RR: Relative Risk.

Safety and Tolerability

The safety profile of this compound is generally consistent with that of other SGLT2 inhibitors, with some notable differences due to its SGLT1 inhibition.

Table 3: Adverse Events of Interest for this compound

Adverse EventFrequency (this compound vs. Placebo)
Diarrhea More frequent with this compound, likely due to gastrointestinal SGLT1 inhibition.
Genital Mycotic Infections Increased risk, consistent with the SGLT2 inhibitor class.
Volume Depletion Potential risk, requires monitoring.
Diabetic Ketoacidosis A known risk for the SGLT inhibitor class.
Hypoglycemia A higher incidence of severe hypoglycemia was observed in the SOLOIST-WHF trial with this compound compared to placebo.

Conclusion

This compound, with its dual SGLT1/SGLT2 inhibition, has demonstrated significant efficacy in reducing the risk of cardiovascular death, heart failure hospitalizations, and urgent heart failure visits in patients with type 2 diabetes and either worsening heart failure or chronic kidney disease with cardiovascular risk factors.[11][12] The findings from the SOLOIST-WHF and SCORED trials highlight its potential as a valuable therapeutic option in the management of heart failure.[5][10]

The unique SGLT1 inhibition may contribute to additional benefits beyond those of selective SGLT2 inhibitors, particularly in reducing postprandial hyperglycemia and potentially offering direct cardiac effects.[2][3] However, this dual mechanism is also associated with a higher incidence of gastrointestinal side effects, such as diarrhea.

For researchers, scientists, and drug development professionals, this compound represents a significant advancement in the treatment of cardiorenal metabolic diseases. Further research is warranted to fully elucidate the long-term benefits and risks of dual SGLT1/SGLT2 inhibition and to define its precise role in the evolving landscape of heart failure therapies, including in patients without diabetes. Head-to-head comparative trials with selective SGLT2 inhibitors will be crucial in determining the relative positioning of these agents in clinical practice.

References

Benchmarking Sotagliflozin: A Comparative Analysis Against Established Diabetes Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sotagliflozin, a dual SGLT1 and SGLT2 inhibitor, against established diabetes therapies, including SGLT2 inhibitors (Empagliflozin), GLP-1 receptor agonists (Semaglutide), and DPP-4 inhibitors (Sitagliptin). The performance of each drug is evaluated based on key clinical endpoints, supported by data from pivotal clinical trials. Detailed experimental protocols for cited studies are provided to facilitate a deeper understanding of the evidence.

Mechanism of Action: A Dual Approach

This compound distinguishes itself through its unique dual-inhibition mechanism. It targets both Sodium-Glucose Co-transporter 2 (SGLT2) in the kidneys and Sodium-Glucose Co-transporter 1 (SGLT1) in the gastrointestinal tract.[1][2] SGLT2 inhibition promotes the excretion of glucose in the urine, a mechanism shared with other SGLT2 inhibitors like empagliflozin.[1][2] The additional inhibition of SGLT1 delays glucose absorption from the intestines, leading to a reduction in post-prandial glucose spikes.[1][2] This dual action offers a comprehensive approach to glycemic control.

In contrast, established therapies employ distinct mechanisms. Empagliflozin is a selective SGLT2 inhibitor.[2] Semaglutide, a GLP-1 receptor agonist, mimics the action of the native GLP-1 hormone, stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. Sitagliptin, a DPP-4 inhibitor, works by preventing the breakdown of incretin hormones like GLP-1 and GIP, thereby prolonging their glucose-lowering effects.[3]

Performance Data: Head-to-Head and Placebo-Controlled Trials

The following tables summarize the performance of this compound and comparator drugs on key clinical parameters: HbA1c reduction, body weight change, and systolic blood pressure reduction.

Table 1: Comparative Efficacy of this compound and Established Diabetes Therapies

Drug ClassDrugTrial(s)Baseline HbA1c (%)HbA1c Reduction (Placebo-Adjusted) (%)Baseline Body Weight (kg)Body Weight Change (Placebo-Adjusted) (kg)Baseline Systolic Blood Pressure (mmHg)Systolic Blood Pressure Change (Placebo-Adjusted) (mmHg)
Dual SGLT1/2 Inhibitor This compoundMeta-analysis--0.42--1.33--2.44
SGLT2 Inhibitor EmpagliflozinAdd-on to metformin7.9-0.54 to -0.61 (at 24 wks)81.2-2.1 to -2.5 (at 24 wks)129.4-2.9 to -5.2 (at 24 wks)
GLP-1 Receptor Agonist Semaglutide (s.c.)SUSTAIN 2-4 & 10--0.32 to -1.07 (vs. comparators)--2.35 to -6.76 (vs. comparators)--2.31 (vs. placebo/other AHAs)
DPP-4 Inhibitor SitagliptinChart-based analysis--0.6--0.8-No significant change

Note: Data is compiled from various studies and represents a general overview. Direct head-to-head trial data is limited. HbA1c reduction for Semaglutide is versus active comparators, not placebo.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language.

cluster_this compound This compound Signaling Pathway This compound This compound SGLT1 (Intestine) SGLT1 (Intestine) This compound->SGLT1 (Intestine) Inhibits SGLT2 (Kidney) SGLT2 (Kidney) This compound->SGLT2 (Kidney) Inhibits Urinary Glucose Excretion Urinary Glucose Excretion This compound->Urinary Glucose Excretion Promotes via SGLT2i Glucose Absorption Glucose Absorption SGLT1 (Intestine)->Glucose Absorption Mediates Glucose Reabsorption Glucose Reabsorption SGLT2 (Kidney)->Glucose Reabsorption Mediates Blood Glucose Blood Glucose Glucose Absorption->Blood Glucose Increases Glucose Reabsorption->Blood Glucose Increases Urinary Glucose Excretion->Blood Glucose Decreases

Caption: this compound's dual inhibition of intestinal SGLT1 and renal SGLT2.

cluster_TrialWorkflow Pivotal Clinical Trial Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm (this compound) Treatment Arm (this compound) Randomization->Treatment Arm (this compound) Control Arm (Placebo/Active Comparator) Control Arm (Placebo/Active Comparator) Randomization->Control Arm (Placebo/Active Comparator) Follow-up Period Follow-up Period Treatment Arm (this compound)->Follow-up Period Control Arm (Placebo/Active Comparator)->Follow-up Period Data Collection (Efficacy & Safety) Data Collection (Efficacy & Safety) Follow-up Period->Data Collection (Efficacy & Safety) Statistical Analysis Statistical Analysis Data Collection (Efficacy & Safety)->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: A generalized workflow for the cited pivotal clinical trials.

Key Experimental Protocols

Below are summaries of the methodologies for key clinical trials cited in this guide.

SCORED (Effect of this compound on Cardiovascular and Renal Events in Patients with Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.[3][4]

  • Participants: 10,584 patients with type 2 diabetes, chronic kidney disease (eGFR 25-60 mL/min/1.73m²), and additional cardiovascular risk factors.[3][5]

  • Intervention: Patients were randomized to receive either this compound (starting at 200 mg daily and titrated to 400 mg daily if tolerated) or placebo, in addition to standard of care.[3]

  • Primary Endpoint: The primary endpoint was the composite of the total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[4]

  • Duration: The median follow-up was 16 months.[4]

SOLOIST-WHF (Effect of this compound on Cardiovascular Events in Patients with Type 2 Diabetes Post Worsening Heart Failure)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with type 2 diabetes who were recently hospitalized for worsening heart failure.

  • Intervention: Patients were randomized to either this compound or placebo.

  • Primary Endpoint: The primary endpoint was the total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure.

  • Key Feature: This trial was notable for initiating treatment in-hospital or shortly after discharge.

inTandem1 and inTandem2
  • Study Design: Two identically designed, multicenter, randomized, double-blind, placebo-controlled, 52-week Phase 3 trials.[6]

  • Participants: Adults with type 1 diabetes.[6]

  • Intervention: After a 6-week insulin optimization period, patients were randomized to receive this compound (200 mg or 400 mg daily) or placebo as an adjunct to insulin therapy.[7][8]

  • Primary Endpoint: The primary endpoint was the change in HbA1c from baseline at 24 weeks.[7][8]

  • Sub-study: A subset of participants used continuous glucose monitoring (CGM) to assess time-in-range and glycemic variability.[9]

EMPA-REG OUTCOME (Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients)
  • Study Design: A randomized, double-blind, placebo-controlled trial.[10]

  • Participants: Patients with type 2 diabetes and a high risk of cardiovascular events.[10]

  • Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg daily) or placebo in addition to standard care.[11]

  • Primary Endpoint: The primary composite outcome was death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[11]

  • Duration: The trial continued until a prespecified number of primary outcome events occurred.[11]

SUSTAIN Program (Semaglutide Unabated Sustainability in Treatment of Type 2 Diabetes)
  • Study Design: A series of phase 3, multinational, randomized, controlled trials.[12]

  • Participants: A broad range of patients with type 2 diabetes, with and without various background medications.[12]

  • Intervention: Once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) was compared with placebo or active comparators.[12]

  • Primary Endpoint: The primary endpoint in these trials was the change from baseline in HbA1c.[12]

  • Secondary Endpoints: Key secondary endpoints included change in body weight.[12]

TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
  • Study Design: A pragmatic, multinational, randomized, double-blind, placebo-controlled, event-driven trial.[13][14]

  • Participants: Approximately 14,000 patients with type 2 diabetes and established cardiovascular disease.[13][14]

  • Intervention: Patients were randomized to receive sitagliptin or placebo in addition to their existing diabetes therapy.[13]

  • Primary Endpoint: The primary composite cardiovascular endpoint was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[13][14]

  • Key Feature: The trial was designed to assess the cardiovascular safety of sitagliptin.[15]

References

Independent Validation of Sotagliflozin's Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial data for sotagliflozin, a dual inhibitor of sodium-glucose cotransporter types 1 and 2 (SGLT1 and SGLT2). The information is based on published pivotal trial data and independent meta-analyses, offering a comprehensive overview of its performance against placebo and other SGLT2 inhibitors.

Mechanism of Action

This compound exerts its effects by inhibiting two key glucose transporters. SGLT2 inhibition in the kidneys reduces the reabsorption of glucose, leading to increased urinary glucose excretion.[1][2] Simultaneously, SGLT1 inhibition in the gastrointestinal tract delays glucose absorption.[1][2] This dual mechanism of action provides a distinct therapeutic profile compared to selective SGLT2 inhibitors.

cluster_kidney Kidney (Proximal Tubule) cluster_intestine Intestine sotagliflozin_k This compound sglt2 SGLT2 sotagliflozin_k->sglt2 Inhibits glucose_reabsorption Glucose Reabsorption sglt2->glucose_reabsorption Mediates urinary_glucose_excretion Increased Urinary Glucose Excretion glucose_reabsorption->urinary_glucose_excretion Leads to sotagliflozin_i This compound sglt1 SGLT1 sotagliflozin_i->sglt1 Inhibits glucose_absorption Glucose Absorption sglt1->glucose_absorption Mediates delayed_absorption Delayed Glucose Absorption glucose_absorption->delayed_absorption Leads to

Caption: Dual mechanism of action of this compound.

Pivotal Clinical Trials: An Overview

Two major clinical trials have defined the clinical profile of this compound: SCORED and SOLOIST-WHF. Both were multicenter, randomized, double-blind, placebo-controlled Phase 3 studies.[3][4][5]

Experimental Workflow of Pivotal Trials

screening Patient Screening (T2D, CKD, or HF with risk factors) randomization Randomization (1:1) screening->randomization This compound This compound (200mg, titrated to 400mg) randomization->this compound placebo Placebo randomization->placebo follow_up Follow-up (Median ~9-16 months) This compound->follow_up placebo->follow_up endpoints Primary & Secondary Endpoint Analysis follow_up->endpoints

Caption: Generalized workflow of the SCORED and SOLOIST-WHF trials.

Data Presentation: Quantitative Outcomes

The following tables summarize the key quantitative data from the pivotal trials and comparative analyses.

Table 1: Primary Efficacy Outcomes in Pivotal Trials

TrialPatient PopulationPrimary EndpointThis compound OutcomePlacebo OutcomeHazard Ratio (95% CI)p-value
SCORED Type 2 Diabetes, Chronic Kidney Disease, and CV Risk FactorsTotal CV deaths, hospitalizations for heart failure (HHF), and urgent visits for HF5.6 events per 100 patient-years7.5 events per 100 patient-years0.74 (0.63 - 0.88)<0.001[6]
SOLOIST-WHF Type 2 Diabetes recently hospitalized for worsening Heart FailureTotal CV deaths, HHF, and urgent visits for HF51.0 events per 100 patient-years76.3 events per 100 patient-years0.67 (0.52 - 0.85)<0.001[7][8]

Table 2: Comparative Efficacy of this compound vs. Other SGLT2 Inhibitors (from Meta-Analyses)

OutcomeComparisonResult
Heart Failure Events This compound 200mg vs. Dapagliflozin 10mgThis compound showed a superior effect in reducing HF events (OR 0.79, 95% CI 0.66-0.94).[3]
Major Adverse Cardiovascular Events (MACE) This compound 200mg vs. DapagliflozinThis compound was superior in preventing MACE (OR 0.76, 95% CI 0.66-0.87).[3]
Cardiovascular Death This compound 200mg vs. EmpagliflozinThis compound was inferior in preventing CV death (OR 1.46, 95% CI 1.04-2.05).[3]
Glycemic Control (HbA1c) This compound vs. EmpagliflozinNo significant difference observed in a head-to-head study.[9][10]
Acute Kidney Injury This compound vs. Empagliflozin/DapagliflozinEmpagliflozin and Dapagliflozin were associated with a lower risk of acute kidney injury.[4]

Table 3: Key Safety Outcomes for this compound

Adverse EventThis compound vs. PlaceboNote
Diarrhea More common with this compound.[6]Likely reflects SGLT1 inhibition in the gut.[11]
Genital Mycotic Infections More common with this compound.[6]A known class effect of SGLT2 inhibitors.
Volume Depletion More common with this compound.[6]
Diabetic Ketoacidosis (DKA) More common with this compound.[6]
Severe Hypoglycemia Higher rate in SOLOIST-WHF.[12]

Experimental Protocols

SCORED Trial (NCT03315143)
  • Objective : To evaluate the effect of this compound compared to placebo on cardiovascular and renal events in patients with type 2 diabetes, cardiovascular risk factors, and moderate to severely impaired renal function.[13][14]

  • Study Design : Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[15]

  • Participants : 10,584 patients with type 2 diabetes, chronic kidney disease (eGFR 25-60 mL/min/1.73 m²), and additional cardiovascular risk factors.[16][17]

  • Intervention : Patients were randomized 1:1 to receive this compound (starting at 200 mg daily, with a target of 400 mg daily) or a matching placebo.[15][16]

  • Primary Endpoint : The primary endpoint was changed during the trial to the total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[6][16]

  • Statistical Analysis : The primary analysis was a time-to-first-event analysis using a Cox proportional-hazards model.

SOLOIST-WHF Trial (NCT03521934)
  • Objective : To determine the safety and efficacy of initiating this compound shortly after an episode of decompensated heart failure in patients with type 2 diabetes.[10][12]

  • Study Design : Multicenter, randomized, double-blind, placebo-controlled trial.[8][12]

  • Participants : 1,222 patients with type 2 diabetes who were recently hospitalized for worsening heart failure.[18][19]

  • Intervention : Patients were randomized to receive this compound (starting at 200 mg daily, titrated to 400 mg daily) or placebo, initiated either before or within 3 days of hospital discharge.[8][20]

  • Primary Endpoint : The total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[18][19]

  • Statistical Analysis : The primary efficacy measure was the total number of primary endpoint events, analyzed using a proportional rates model.

Independent Validation and Comparative Analysis

Independent validation of the primary trial data has primarily come from systematic reviews and meta-analyses conducted by academic and research institutions. These analyses pool data from multiple clinical trials to provide a more robust estimate of the treatment effect and to compare this compound with other available therapies.

A 2024 meta-analysis found that this compound reduced the risk of heart failure events and major adverse cardiovascular events in individuals with type 2 diabetes.[9][21] Another systematic review and network meta-analysis provided direct and indirect comparisons of this compound with other SGLT2 inhibitors, such as dapagliflozin and empagliflozin, highlighting the comparative efficacy and safety profiles presented in Table 2.[3]

These independent analyses largely support the findings of the pivotal SCORED and SOLOIST-WHF trials, confirming the benefits of this compound in high-risk patient populations. However, they also underscore the need for head-to-head clinical trials to definitively establish the relative efficacy and safety of this compound compared to other SGLT2 inhibitors.[21]

References

Sotagliflozin vs. Placebo: A Comparative Analysis of Long-Term Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the long-term efficacy and safety of the dual SGLT1/SGLT2 inhibitor, Sotagliflozin, compared to placebo in patients with type 2 diabetes and additional cardiovascular or renal risk factors. This guide synthesizes data from landmark clinical trials, providing researchers, scientists, and drug development professionals with a detailed examination of its therapeutic effects and underlying mechanisms.

This compound, a first-in-class dual inhibitor of sodium-glucose co-transporter type 1 (SGLT1) and type 2 (SGLT2), has demonstrated significant benefits in reducing cardiovascular and renal events in long-term clinical trials. By targeting both SGLT1 in the gastrointestinal tract and SGLT2 in the kidneys, this compound offers a unique mechanism of action that goes beyond glycemic control, impacting cardiovascular and renal hemodynamics.[1][2][3][4][5][6] This guide provides a comparative analysis of this compound versus placebo, focusing on key clinical trial data, experimental protocols, and the signaling pathways involved.

Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2

This compound's primary mechanism involves the inhibition of two key glucose transport proteins.[1][2][4] SGLT2 is predominantly found in the proximal tubules of the kidneys and is responsible for the reabsorption of most of the filtered glucose back into the bloodstream.[1] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1]

Uniquely, this compound also inhibits SGLT1, which is primarily located in the small intestine and is responsible for the absorption of glucose and galactose from the gut.[1][2] This dual action not only contributes to improved glycemic control but is also thought to play a role in the observed cardiovascular benefits, potentially through mechanisms beyond glucose lowering.[3][4]

cluster_Gut Small Intestine cluster_Kidney Kidney (Proximal Tubule) SGLT1_Gut SGLT1 Bloodstream_Gut Bloodstream SGLT1_Gut->Bloodstream_Gut Glucose_Galactose Glucose & Galactose (from diet) Glucose_Galactose->SGLT1_Gut Absorption Sotagliflozin_Gut This compound Sotagliflozin_Gut->SGLT1_Gut Inhibits SGLT2_Kidney SGLT2 Bloodstream_Kidney Bloodstream SGLT2_Kidney->Bloodstream_Kidney Urine Urine SGLT2_Kidney->Urine Filtered_Glucose Filtered Glucose Filtered_Glucose->SGLT2_Kidney Reabsorption Filtered_Glucose->Urine Increased Excretion Sotagliflozin_Kidney This compound Sotagliflozin_Kidney->SGLT2_Kidney Inhibits

Figure 1: Dual inhibitory mechanism of this compound on SGLT1 in the gut and SGLT2 in the kidney.

Key Clinical Trials: SCORED and SOLOIST-WHF

The long-term effects of this compound have been primarily evaluated in two major randomized, double-blind, placebo-controlled clinical trials: SCORED (Effect of this compound on Cardiovascular and Renal Events in Patients with Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk) and SOLOIST-WHF (Effect of this compound on Cardiovascular Events in Patients with Type 2 Diabetes Post Worsening Heart Failure).[7][8]

Experimental Protocols

A generalized workflow for these pivotal trials is outlined below.

Start Patient Screening (T2D, CKD/CV Risk Factors) Inclusion Inclusion Criteria Met (e.g., eGFR, A1c) Start->Inclusion Exclusion Exclusion Criteria Met (e.g., planned SGLT2i use) Start->Exclusion Randomization Randomization (1:1) Inclusion->Randomization This compound This compound Arm (200mg, titrated to 400mg) Randomization->this compound Intervention Placebo Placebo Arm Randomization->Placebo Control FollowUp Follow-up Period (Median ~16 months in SCORED) This compound->FollowUp Placebo->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint

Figure 2: Generalized experimental workflow for the SCORED and SOLOIST-WHF clinical trials.

The SCORED trial enrolled 10,584 patients with type 2 diabetes, chronic kidney disease (eGFR 25-60 ml/min/1.73 m²), and additional cardiovascular risk factors.[7][9][10] Patients were randomized to receive either this compound (starting at 200 mg daily, with a possible increase to 400 mg) or a placebo.[9][11] The median follow-up period was approximately 16 months.[9][12][13]

The SOLOIST-WHF trial focused on patients with type 2 diabetes who were recently hospitalized for worsening heart failure.[8] This trial also randomized patients to this compound or placebo and assessed cardiovascular outcomes.[8]

Comparative Efficacy: this compound vs. Placebo

The following tables summarize the key quantitative outcomes from the major clinical trials comparing this compound to placebo.

Cardiovascular Outcomes
OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)p-valueCitation
SCORED: Total MACE (CV death, nonfatal MI, nonfatal stroke) 4.8 events per 100 person-years6.3 events per 100 person-years0.77 (0.65-0.91)0.0020[9][11][14]
SCORED: Total Myocardial Infarction 1.8 events per 100 person-years2.7 events per 100 person-years0.68 (0.52-0.89)0.0041[9][14]
SCORED: Total Stroke 1.2 events per 100 person-years1.8 events per 100 person-years0.66 (0.48-0.91)0.012[9][14]
SCORED: CV death, HF hospitalization, urgent HF visit (Primary Endpoint) 11.3%14.4%0.74 (0.63-0.88)0.0004[7]
SOLOIST-WHF: Total CV death, HF hospitalization, urgent HF visit 70 events/100 patient-years98 events/100 patient-years0.67 (0.52-0.85)0.0009[8]
Renal Outcomes
OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)p-valueCitation
SCORED: Composite of sustained ≥50% decline in eGFR, eGFR <15, dialysis, or kidney transplant 1.6%2.6%0.62 (0.48-0.82)<0.001[15][16]
SCORED: Cardiorenal composite (above + CV or kidney death) 4.5%5.7%0.77 (0.65-0.91)0.0023[15][16]
Glycemic Control and Other Metabolic Parameters
OutcomeThis compound Effect (vs. Placebo)Citation
HbA1c Reduction -0.42%[17]
Body Weight Reduction -1.33 kg[17]
Systolic Blood Pressure Reduction -2.44 mmHg[17]

Logical Relationship of Clinical Findings

The observed clinical benefits of this compound can be logically linked to its dual mechanism of action, leading to a cascade of positive effects beyond simple glucose lowering.

cluster_Mechanism Mechanism of Action cluster_Physiological Physiological Effects cluster_Outcomes Clinical Outcomes This compound This compound SGLT1 SGLT1 Inhibition (Gut) This compound->SGLT1 SGLT2 SGLT2 Inhibition (Kidney) This compound->SGLT2 Glucose_Absorption Decreased Glucose Absorption SGLT1->Glucose_Absorption Glucose_Excretion Increased Glucose Excretion SGLT2->Glucose_Excretion Glycemic_Control Improved Glycemic Control Glucose_Absorption->Glycemic_Control Glucose_Excretion->Glycemic_Control Weight_Loss Body Weight Loss Glucose_Excretion->Weight_Loss BP_Reduction Blood Pressure Reduction Glucose_Excretion->BP_Reduction Osmotic Diuresis CV_Events Reduced Cardiovascular Events (MACE, HF) Glycemic_Control->CV_Events Renal_Protection Renal Protection Glycemic_Control->Renal_Protection Weight_Loss->CV_Events BP_Reduction->CV_Events BP_Reduction->Renal_Protection

Figure 3: Logical flow from this compound's mechanism to observed clinical outcomes.

Safety and Tolerability

Common adverse events associated with this compound are consistent with the SGLT inhibitor class and include diarrhea, genital fungal infections, and volume depletion.[7] While effective, careful patient selection and monitoring are important, particularly concerning the risk of diabetic ketoacidosis, which has been noted in some studies, especially in patients with type 1 diabetes.[18]

Conclusion

In long-term comparative studies, this compound has demonstrated superior efficacy over placebo in reducing a broad spectrum of cardiovascular and renal events in high-risk patients with type 2 diabetes. Its unique dual SGLT1/SGLT2 inhibitory mechanism provides robust glycemic control and favorable effects on body weight and blood pressure. The consistent and significant reduction in major adverse cardiovascular events, heart failure hospitalizations, and progression of renal disease positions this compound as a valuable therapeutic option in the management of cardiorenal metabolic conditions. Further research may continue to elucidate the full extent of its benefits and its comparative effectiveness against other antidiabetic agents.[17]

References

Evaluating the cost-effectiveness of Sotagliflozin compared to other SGLT2 inhibitors for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the dual SGLT1 and SGLT2 inhibitor sotagliflozin presents a novel therapeutic avenue. This guide provides a comprehensive comparison of its cost-effectiveness against other leading SGLT2 inhibitors, supported by experimental data from pivotal clinical trials.

This compound's unique mechanism, targeting both sodium-glucose co-transporter 1 (SGLT1) in the gastrointestinal tract and SGLT2 in the kidneys, offers a distinct pharmacological profile compared to selective SGLT2 inhibitors like dapagliflozin, empagliflozin, and canagliflozin.[1][2] This dual action not only enhances glycemic control but also demonstrates significant cardiovascular and renal benefits. This guide delves into the economic and clinical data to aid in the evaluation of this compound for research and development purposes.

Comparative Cost-Effectiveness Analysis

The economic viability of a new therapeutic agent is a critical factor in its research and development trajectory. The following tables summarize the available cost-effectiveness data for this compound and its key competitors.

Table 1: Cost-Effectiveness of this compound vs. Standard of Care

ParameterThis compound + Standard of CareStandard of Care AloneIncremental DifferenceSource(s)
Lifetime Costs$220,113$188,198$31,915[3]
Lifetime QALYs4.434.040.39[3]
ICER $81,823 per QALY gained --[3]
Annualized Rehospitalization Rate0.2280.348-0.120[4][5][6]
Annualized ED Visits0.0910.153-0.061[4][5][6]
Annualized Mortality Rate0.2980.363-0.065[4][5][6]

Based on data from the SOLOIST-WHF trial and a Markov model analysis.[3][4][5][6]

Table 2: Comparative Efficacy in Cardiovascular Outcomes (vs. Placebo)

OutcomeThis compound (SOLOIST-WHF)Dapagliflozin (DAPA-HF)Empagliflozin (EMPEROR-Reduced)Canagliflozin (CANVAS Program)
Primary Endpoint CV Death, HF Hospitalization, Urgent HF VisitCV Death, HF HospitalizationCV Death, HF HospitalizationMACE (CV Death, Nonfatal MI, Nonfatal Stroke)
Hazard Ratio (95% CI) 0.67 (0.52-0.85)[7]0.74 (0.65-0.85)[8]0.75 (0.65-0.86)[9]0.86 (0.75-0.97)
Number Needed to Treat (NNT) 4 (to prevent 1 primary event)[10]Not explicitly statedNot explicitly statedNot explicitly stated

Table 3: Estimated Daily and Annual Drug Costs (2025)

DrugStrengthEstimated Daily CostEstimated Annual CostSource(s)
This compound200mg / 400mgNot yet widely availableNot yet widely available-
Dapagliflozin5mg / 10mg$11.09 - $12.03$4,048 - $4,391[11][12]
Empagliflozin10mg / 25mg~$6.57 (negotiated price)~$2,398 (negotiated price)[13]
Canagliflozin100mg / 300mg~$19.58~$7,147[14][15]

Note: Prices are estimates based on available data and are subject to change based on insurance coverage, pharmacy, and manufacturer discounts.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for cardiovascular outcome trials, and the logic of a cost-effectiveness analysis.

cluster_gut Gastrointestinal Tract cluster_kidney Kidney (Proximal Tubule) Dietary Glucose Dietary Glucose SGLT1 SGLT1 Dietary Glucose->SGLT1 Glucose Absorption Glucose Absorption SGLT1->Glucose Absorption Blood Glucose Blood Glucose Glucose Absorption->Blood Glucose Increases Sotagliflozin_gut This compound Sotagliflozin_gut->SGLT1 Filtered Glucose Filtered Glucose SGLT2 SGLT2 Filtered Glucose->SGLT2 Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Glucose Reabsorption->Blood Glucose Increases Sotagliflozin_kidney This compound Sotagliflozin_kidney->SGLT2

Caption: Dual inhibition of SGLT1 and SGLT2 by this compound reduces glucose absorption and reabsorption.

Patient Screening Patient Screening & Enrollment (e.g., T2D, HF, CKD) Randomization Randomization (1:1) Patient Screening->Randomization Treatment Arm Treatment Arm (SGLT2i + Standard of Care) Randomization->Treatment Arm Placebo Arm Placebo Arm (Placebo + Standard of Care) Randomization->Placebo Arm Follow-up Follow-up Period (e.g., 18-24 months) Treatment Arm->Follow-up Placebo Arm->Follow-up Data Collection Data Collection (Primary & Secondary Endpoints) Follow-up->Data Collection Statistical Analysis Statistical Analysis (e.g., Hazard Ratios) Data Collection->Statistical Analysis

Caption: Generalized workflow for a Phase 3 cardiovascular outcomes trial of an SGLT2 inhibitor.

Clinical Trial Data Clinical Trial Data (Efficacy & Safety) Markov Model Markov Model Simulation Clinical Trial Data->Markov Model Cost Data Cost Data (Drug Price, Hospitalization, etc.) Cost Data->Markov Model Lifetime Costs Lifetime Costs Markov Model->Lifetime Costs QALYs Quality-Adjusted Life Years (QALYs) Markov Model->QALYs ICER Calculation Incremental Cost-Effectiveness Ratio (ICER) ICER = (Cost_new - Cost_std) / (QALY_new - QALY_std) Lifetime Costs->ICER Calculation QALYs->ICER Calculation

Caption: Logical flow of a cost-effectiveness analysis using a Markov model.

Experimental Protocols of Key Clinical Trials

The following are summaries of the methodologies for the pivotal clinical trials cited in this guide.

SOLOIST-WHF (this compound)
  • Objective: To evaluate the effect of this compound on cardiovascular events in patients with type 2 diabetes recently hospitalized for worsening heart failure.[1][7]

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1][16]

  • Population: 1,222 patients with type 2 diabetes and a recent hospitalization for worsening heart failure.[1]

  • Intervention: Patients were randomized to receive either this compound (initially 200 mg daily, titrated to 400 mg daily) or placebo, in addition to standard of care.[1][7]

  • Primary Endpoint: The primary endpoint was the total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure.[7]

SCORED (this compound)
  • Objective: To assess the efficacy and safety of this compound in reducing cardiovascular events in patients with type 2 diabetes and chronic kidney disease.[17][18]

  • Design: A multicenter, randomized, double-blind, placebo-controlled trial.[18][19]

  • Population: 10,584 patients with type 2 diabetes, chronic kidney disease (eGFR 25-60 ml/min/1.73m²), and additional cardiovascular risk factors.[19][20]

  • Intervention: Patients were randomized to receive either this compound 400 mg daily or placebo, added to standard of care.[17]

  • Primary Endpoint: The composite of the total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[20]

DAPA-HF (Dapagliflozin)
  • Objective: To determine the effect of dapagliflozin on the composite of worsening heart failure or cardiovascular death in patients with heart failure and a reduced ejection fraction.[21]

  • Design: An international, multicenter, parallel-group, randomized, double-blind, placebo-controlled trial.[21]

  • Population: 4,744 patients with New York Heart Association class II, III, or IV heart failure and an ejection fraction of 40% or less.[21]

  • Intervention: Patients were randomized to receive either dapagliflozin 10 mg daily or placebo, in addition to recommended therapy.[21]

  • Primary Endpoint: The primary outcome was a composite of a first episode of worsening heart failure (hospitalization or an urgent visit resulting in intravenous therapy for heart failure) or death from cardiovascular causes.[8]

EMPEROR-Reduced (Empagliflozin)
  • Objective: To evaluate the effects of empagliflozin on cardiovascular death and hospitalization for heart failure in patients with chronic heart failure and a reduced ejection fraction.[22]

  • Design: A randomized, double-blind, parallel-group, placebo-controlled, event-driven trial.[23]

  • Population: 3,730 patients with New York Heart Association class II, III, or IV heart failure and an ejection fraction of 40% or less.[22]

  • Intervention: Patients were randomized to receive empagliflozin 10 mg daily or placebo, in addition to recommended therapy.[9]

  • Primary Endpoint: The primary outcome was a composite of cardiovascular death or hospitalization for heart failure.[9]

CANVAS Program (Canagliflozin)
  • Objective: To evaluate the long-term cardiovascular and renal safety and efficacy of canagliflozin in patients with type 2 diabetes at high cardiovascular risk.[24]

  • Design: The CANVAS Program integrated data from two large, randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[24]

  • Population: 10,142 patients with type 2 diabetes and a history of or at high risk for cardiovascular disease.[24]

  • Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or placebo.[25]

  • Primary Endpoint: The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[26]

Conclusion

This compound has demonstrated cost-effectiveness in patients with type 2 diabetes and recent worsening heart failure, with an ICER of approximately $81,823 per QALY gained compared to standard of care.[3] While direct head-to-head cost-effectiveness comparisons with other SGLT2 inhibitors are limited, the available efficacy data from major clinical trials suggest a comparable, and in some aspects potentially superior, clinical profile for this compound, particularly in reducing a broad composite of cardiovascular events. The number needed to treat to prevent one primary event was notably low for this compound in the SOLOIST-WHF trial.[10]

The dual SGLT1/SGLT2 inhibition mechanism of this compound offers a compelling area for further research, particularly in understanding its long-term impact on both glycemic control and cardiovascular outcomes. As more real-world evidence and direct comparative studies become available, a clearer picture of this compound's place in the therapeutic landscape and its relative cost-effectiveness will emerge. For researchers and drug development professionals, the current data provides a strong rationale for continued investigation into the potential of this novel dual inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of Sotagliflozin in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Sotagliflozin are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management and regulatory guidelines.

Understanding this compound Waste Classification

This compound is an active pharmaceutical ingredient (API) and, as with many research chemicals, its disposal is governed by regulations for chemical and pharmaceutical waste.[1][2][3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols, as local and state regulations may vary.[4] The first step in proper disposal is to determine if the waste is classified as hazardous.[3][4]

A Safety Data Sheet (SDS) for this compound indicates that it should be disposed of in accordance with prevailing country, federal, state, and local regulations.[5] While the SDS may not explicitly classify it as hazardous waste, any chemical waste generated in a laboratory setting should be managed as potentially hazardous until a formal determination is made by qualified personnel.

Core Principles of this compound Disposal

At no point should this compound or its containers be disposed of in the regular trash or down the drain.[6][7] The primary method for disposal of pharmaceutical waste is typically incineration at a licensed facility.[2][8]

Regulatory ConsiderationKey Agency/ActRelevance to this compound Disposal
Hazardous Waste ManagementEnvironmental Protection Agency (EPA) / Resource Conservation and Recovery Act (RCRA)Governs the handling and disposal of chemical waste. This compound waste may be subject to RCRA regulations if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[1][2][3]
Controlled SubstancesDrug Enforcement Administration (DEA)This compound is not currently listed as a controlled substance. However, if working with compounds that are, they require special handling and disposal procedures.[8]
State and Local RegulationsState Environmental Protection Agencies and Local OrdinancesMay have more stringent requirements for pharmaceutical and chemical waste disposal than federal regulations.[1][4]
Laboratory Safety StandardsOccupational Safety and Health Administration (OSHA) / Institutional EHSDictates safe handling procedures, personal protective equipment (PPE), and waste accumulation practices within the laboratory.[5][9]

Step-by-Step Disposal Procedures for this compound

The following protocols provide a general framework for disposing of various forms of this compound waste generated in a research laboratory.

Disposal of Unused or Expired this compound (Pure Compound)
  • Do Not Discard: Never dispose of solid this compound in the regular trash or sewer system.

  • Original Container: If possible, keep the compound in its original, clearly labeled container.

  • Hazardous Waste Labeling: Affix a hazardous waste tag or label, as provided by your institution's EHS department, to the container.[6][10]

  • Secure Storage: Store the container in a designated satellite accumulation area for chemical waste. This area should be secure, well-ventilated, and away from incompatible materials.[6][11]

  • Request Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.[10]

Disposal of this compound Solutions

This compound is often dissolved in organic solvents like ethanol, DMSO, or dimethylformamide for experimental use.[12]

  • Collect all Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and chemically compatible waste container. Plastic containers are often preferred.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including this compound and the solvent(s), with their approximate concentrations or percentages.[6][10]

  • Storage: Keep the waste container tightly sealed when not in use and store it in the designated satellite accumulation area.[6][11]

  • Pickup: Once the container is full, or as per your institution's guidelines, request a pickup from the EHS department.

Disposal of Contaminated Labware and PPE

Disposable items such as pipette tips, gloves, vials, and bench paper that have come into contact with this compound must be disposed of as hazardous waste.

  • Segregate Waste: Collect all contaminated solid waste in a designated, lined container. This container should be separate from regular trash and biohazardous waste.[10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should indicate the chemical contaminant (this compound).

  • Sealing: Once full, securely seal the bag or container.

  • Storage and Pickup: Store the sealed container in the satellite accumulation area and arrange for EHS pickup.

Decontamination of Non-Disposable Glassware and Equipment
  • Initial Rinse: Rinse the glassware or equipment with a suitable solvent (e.g., ethanol) that can dissolve this compound. This initial rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[10] For highly toxic substances, the first three rinses should be collected as hazardous waste.[10]

  • Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.

  • Surface Decontamination: Decontaminate work surfaces and equipment by wiping them down with a solvent-dampened cloth. Dispose of the cloth as contaminated solid waste.[5]

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Sotagliflozin_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_disposal Final Disposal Pathway A This compound Waste Generated (Pure compound, solution, contaminated labware) B Is the waste in a sharps container? A->B Characterize C Is the waste liquid or solid? B->C No D Dispose in approved sharps container B->D Yes E Collect in a dedicated, sealed, and labeled liquid waste container C->E Liquid F Collect in a dedicated, lined, and labeled solid waste container C->F Solid G Store in Satellite Accumulation Area D->G E->G F->G H Request EHS Pickup for Incineration G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sotagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling environment for active pharmaceutical ingredients is paramount. This guide provides essential safety and logistical information for the management of Sotagliflozin, a dual SGLT1 and SGLT2 inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and effective engineering controls. The following table summarizes the recommended safety measures.

Control TypeRecommendationPurpose
Engineering Controls
VentilationUse only in areas with appropriate exhaust ventilation.[1]To minimize inhalation of dust or aerosols.
Safety StationsProvide an accessible safety shower and eye wash station.[1]For immediate decontamination in case of accidental exposure.
Personal Protective Equipment
Eye ProtectionSafety goggles with side-shields.[1]To protect eyes from splashes or dust.
Hand ProtectionProtective gloves (compatible chemical-resistant).[1][2]To prevent skin contact.
Skin and Body ProtectionImpervious clothing.[1]To protect skin from exposure.
Respiratory ProtectionA suitable respirator (NIOSH/MSHA or European Standard EN 149 approved).[1][2]To prevent inhalation of dust or aerosols, especially during operations that may generate them.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1][2][3]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1][2][3]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2][3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1][2][3]

  • Carcinogenicity (Category 2), H351: Suspected of causing cancer.[3]

  • Specific target organ toxicity (repeated exposure) 2, H373: May cause damage to organs through prolonged or repeated exposure.[3]

Signal Word: Warning[1][2]

Note: No occupational exposure limit values have been established for this compound.[1]

Step-by-Step Handling and Storage Protocols

Handling Procedures:

  • Preparation: Before handling, ensure you are in a well-ventilated area and are wearing the complete set of recommended PPE (safety goggles, chemical-resistant gloves, and a lab coat or impervious clothing). For tasks with a higher risk of generating dust or aerosols, a suitable respirator is required.[1][2]

  • Dispensing/Weighing: Conduct any weighing or transfer of this compound powder within a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation. Avoid the formation of dust and aerosols.[1]

  • General Use: Avoid all direct contact with the substance. Do not ingest, inhale, or allow it to come into contact with your eyes, skin, or clothing.[4] Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • Post-Handling: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1][4] Remove any contaminated clothing immediately and wash it before reuse.[1][2]

Storage Conditions:

ParameterRecommendation
Temperature Powder: -20°C.[1][4][5] Tablets: 20-25°C (excursions permitted to 15-30°C).[6][7]
Container Keep container tightly sealed.[1]
Environment Store in a cool, well-ventilated area.[1]
Light/Ignition Keep away from direct sunlight and sources of ignition.[1]

Spill and Disposal Management

Emergency Spill Protocol:

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Personnel to Safe Areas start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Full Personal Protective Equipment (PPE) ventilate->ppe contain Prevent Further Leakage or Spillage (Keep away from drains) ppe->contain absorb Absorb with Liquid-Binding Material (e.g., diatomite, universal binders) contain->absorb collect Collect Contaminated Material into a Suitable, Closed Container for Disposal absorb->collect decontaminate Decontaminate Surfaces and Equipment (e.g., scrubbing with alcohol) collect->decontaminate dispose Dispose of Contaminated Material According to Section 13 (Disposal) decontaminate->dispose end Spill Cleanup Complete dispose->end

Figure 1: this compound Spill Response Workflow

Disposal Plan:

All waste materials containing this compound must be treated as hazardous waste.

  • Collection: Place all contaminated materials, including used PPE, absorbent materials from spills, and empty containers, into a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations for chemical waste.[1] Do not dispose of this compound down the drain or in the regular trash.[1] For unused or expired medication in a non-laboratory setting, follow FDA guidelines for drug disposal, which may include take-back programs or specific household trash disposal methods if no other options are available.[8]

By implementing these safety protocols, you can create a secure environment for your research and personnel when working with this compound. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sotagliflozin
Reactant of Route 2
Reactant of Route 2
Sotagliflozin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.